molecular formula C22H16N2O2 B1329379 2,9-Dimethylquinacridone CAS No. 980-26-7

2,9-Dimethylquinacridone

Cat. No.: B1329379
CAS No.: 980-26-7
M. Wt: 340.4 g/mol
InChI Key: TXWSZJSDZKWQAU-UHFFFAOYSA-N
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Description

2,9-Dimethylquinacridone is a useful research compound. Its molecular formula is C22H16N2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWSZJSDZKWQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052655
Record name C.I. Pigment Red 122
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid
Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-
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CAS No.

980-26-7
Record name Pigment Red 122
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Record name C.I. Pigment Red 122
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Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-
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Record name C.I. Pigment Red 122
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Record name 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione
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Record name 2,9-DIMETHYLQUINACRIDONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,9-dimethylquinacridone, a high-performance organic pigment commercially known as Pigment Red 122. This document delves into the fundamental chemical principles, detailed experimental protocols, and comparative analysis of the primary manufacturing routes. Authored from the perspective of a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying scientific rationale for key experimental choices, offering field-proven insights for researchers and professionals in chemistry and materials science. The synthesis of this vibrant magenta pigment, with the chemical formula C₂₂H₁₆N₂O₂, is a multi-step process that demands precise control over reaction conditions to achieve the desired crystal morphology and coloristic properties.[1] This guide will explore the traditional thermal and acid-catalyzed cyclization methods, as well as alternative and emerging synthetic strategies, providing a robust resource for both laboratory-scale synthesis and industrial production considerations.

Introduction: The Significance of this compound

This compound, belonging to the quinacridone class of pigments, is renowned for its exceptional lightfastness, thermal stability, and chemical resistance.[1] These properties have established it as a benchmark pigment in demanding applications such as automotive coatings, high-end industrial paints, plastics, and printing inks.[1] The core structure of quinacridone, a pentacyclic aromatic system, is responsible for its inherent stability, while the methyl groups at the 2 and 9 positions of the dimethyl derivative modulate its electronic properties, resulting in its characteristic magenta hue. A deeper understanding of its synthesis is crucial for optimizing its performance characteristics and exploring novel applications.

The Predominant Synthetic Pathway: From Succinate to Pigment

The most established and industrially significant route to this compound begins with the synthesis of a key intermediate, 2,5-bis(p-toluidino)terephthalic acid (DTTA). This intermediate is then subjected to a cyclization reaction to form the final quinacridone structure. This pathway can be conceptually divided into two primary stages.

Stage 1: Synthesis of the Key Intermediate, 2,5-Bis(p-toluidino)terephthalic Acid (DTTA)

The synthesis of DTTA is a critical step that dictates the purity and yield of the final pigment. The common industrial method involves the condensation of dimethyl succinylsuccinate (DMSS) with p-toluidine.

Causality of Experimental Choices:

  • Starting Materials: Dimethyl succinate is a readily available diester that undergoes self-condensation in the presence of a strong base like sodium methoxide to form DMSS. This reaction is a classic example of a Dieckmann condensation. p-Toluidine is chosen for its specific chemical structure, which ultimately leads to the desired 2,9-dimethyl substitution on the quinacridone ring.

  • Reaction Conditions: The condensation of DMSS with p-toluidine is typically carried out in an inert solvent at elevated temperatures. The use of an acid catalyst, such as hydrochloric acid, facilitates the initial reaction. Subsequent oxidation, often with air or a chemical oxidizing agent like hydrogen peroxide, is necessary to form the aromatic terephthalic acid backbone.[2] The pH of the reaction mixture is carefully controlled throughout the process to ensure the desired product precipitates and to minimize the formation of by-products.

Experimental Protocol: Synthesis of DTTA

  • Condensation: In a suitable reaction vessel, charge ethanol, followed by dimethyl succinylsuccinate and molten p-toluidine. Add hydrochloric acid and heat the mixture to reflux for 30-40 minutes.

  • Basification and Oxidation: Cool the reaction mixture and slowly add a sodium hydroxide solution. Reheat the mixture and add hydrogen peroxide dropwise.

  • Isolation and Purification: After the reaction is complete, the intermediate is precipitated by adjusting the pH. The crude product is then filtered, washed, and dried.

ParameterValue/ConditionRationale
Starting Materials Dimethyl succinylsuccinate, p-ToluidinePrecursors for the DTTA structure
Solvent EthanolProvides a suitable reaction medium
Catalyst Hydrochloric AcidPromotes the initial condensation reaction
Oxidizing Agent Hydrogen PeroxideForms the aromatic terephthalic acid core
Temperature RefluxAccelerates the reaction rate
Stage 2: Cyclization of DTTA to this compound

The final and most critical step is the intramolecular cyclization of DTTA to form the pentacyclic quinacridone system. This is an acid-catalyzed dehydration reaction, and the choice of the cyclizing agent is paramount to the success of the synthesis.

Polyphosphoric acid (PPA) is the most widely used and effective reagent for this transformation.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves a dual role as both a solvent and a powerful dehydrating agent.[3] Its high viscosity and acidic nature promote the intramolecular Friedel-Crafts-type acylation, where the carboxylic acid groups of DTTA attack the aromatic rings of the p-toluidine moieties, leading to the formation of the quinacridone structure with the elimination of two molecules of water.

  • Temperature Control: The reaction temperature is a critical parameter. It must be high enough to overcome the activation energy of the cyclization but not so high as to cause degradation or unwanted side reactions. A typical temperature range is 120-140 °C.[4]

Experimental Protocol: PPA-Catalyzed Cyclization of DTTA

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, heat polyphosphoric acid to approximately 90 °C.

  • Addition of DTTA: Slowly add the prepared 2,5-bis(p-toluidino)terephthalic acid (DTTA) to the hot PPA while stirring.

  • Cyclization Reaction: Raise the temperature to 130 °C and maintain it for 4 hours to complete the ring-closure reaction.[4]

  • Work-up and Isolation: Cool the reaction mixture to around 70 °C and slowly pour it into water with vigorous stirring. The crude this compound will precipitate out of the solution.

  • Purification: The precipitate is then filtered, washed with water until neutral, and dried to yield the final product.[4]

Diagram of the PPA-Catalyzed Cyclization Pathway

PPA_Cyclization DTTA 2,5-Bis(p-toluidino)terephthalic acid (DTTA) PPA_Heat Polyphosphoric Acid (PPA) ~130°C DTTA->PPA_Heat Crude_Product Crude this compound PPA_Heat->Crude_Product Workup Quenching in Water Filtration & Washing Crude_Product->Workup Final_Product Pure this compound Workup->Final_Product

Caption: PPA-catalyzed cyclization of DTTA.

While PPA is highly effective, its corrosive nature and the difficulty in handling its viscous solutions have prompted research into alternative cyclization agents. Solid acids, for example, have been investigated as recyclable and less corrosive alternatives.[2] The fundamental principle remains the same: providing a sufficiently acidic environment to catalyze the intramolecular dehydration.

An Alternative Synthetic Strategy: Ring Closure Followed by Oxidation

An alternative and noteworthy pathway to this compound involves an initial ring-closure reaction to form 2,9-dimethyl-6,13-dihydroquinacridone, which is then oxidized to the final product.[5] This approach can offer advantages in terms of controlling the final crystal structure and purity of the pigment.

Synthesis of 2,9-Dimethyl-6,13-dihydroquinacridone

The synthesis of the dihydro intermediate follows a similar initial condensation of DMSS and p-toluidine, but the subsequent cyclization is carried out under conditions that do not promote immediate oxidation.

Experimental Protocol: Synthesis of 2,9-Dimethyl-6,13-dihydroquinacridone

A detailed protocol for this specific intermediate can be found in various patents, often involving the cyclization of the dialkyl ester of 2,5-di-p-toluidino-3,6-dihydroterephthalic acid.

Oxidation of 2,9-Dimethyl-6,13-dihydroquinacridone

The final step in this pathway is the oxidation of the dihydro intermediate. This can be achieved using various oxidizing agents in a basic medium.

Causality of Experimental Choices:

  • Oxidizing Agents: A common and effective method is air oxidation, where air is bubbled through a heated solution of the dihydroquinacridone in a high-boiling solvent like dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium hydroxide) and a catalyst.[6] Alternatively, chemical oxidizing agents such as hydrogen peroxide can be employed, offering a more controlled and potentially "greener" oxidation process.[5]

  • Catalyst: The use of a catalyst, such as anthraquinone-2-sulfonic acid sodium salt, can significantly accelerate the rate of oxidation, leading to shorter reaction times and higher yields.[6]

  • Solvent and Base: A high-boiling polar aprotic solvent like DMSO is often used to dissolve the dihydro intermediate and facilitate the reaction. A strong base is required to deprotonate the N-H groups, which is a key step in the oxidation mechanism.

Experimental Protocol: Oxidation of the Dihydro Intermediate

  • Reaction Setup: In a flask equipped with a stirrer, condenser, thermometer, and gas inlet tube, charge 2,9-dimethyl-6,13-dihydroquinacridone, dimethyl sulfoxide, aqueous potassium hydroxide solution, water, and anthraquinone-2-sulfonic acid sodium salt monohydrate.[6]

  • Oxidation: Introduce air over the surface of the stirred reaction mixture and heat to approximately 82 °C. Maintain these conditions for about 2 hours.[6]

  • Isolation: After the reaction is complete, the mixture is typically poured into a non-solvent like methanol to precipitate the this compound.

  • Purification: The precipitated pigment is then filtered, washed thoroughly, and dried.

Diagram of the "Oxidation Last" Synthetic Pathway

Oxidation_Last Dihydro_Intermediate 2,9-Dimethyl-6,13-dihydroquinacridone Oxidation_Step Oxidation (Air/H₂O₂) Base, Catalyst Dihydro_Intermediate->Oxidation_Step Crude_Product Crude this compound Oxidation_Step->Crude_Product Isolation_Purification Precipitation Filtration & Washing Crude_Product->Isolation_Purification Final_Product Pure this compound Isolation_Purification->Final_Product

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,9-Dimethylquinacridone, a prominent member of the quinacridone family of pigments, is a high-performance organic compound valued for its vibrant magenta hue, exceptional stability, and unique solid-state properties. This technical guide provides a comprehensive exploration of the physical and chemical characteristics of this compound, offering a deep dive into its synthesis, molecular and crystal structure, spectroscopic behavior, and thermal and electrochemical properties. Designed for researchers and professionals in materials science and drug development, this document synthesizes fundamental principles with practical experimental insights to facilitate a thorough understanding and application of this versatile molecule.

Introduction

Quinacridone pigments, first introduced in the mid-20th century, represent a significant class of industrial organic colorants known for their outstanding lightfastness, thermal stability, and chemical resistance.[1] Among these, this compound (C.I. Pigment Red 122) is distinguished by its brilliant bluish-red shade and superior performance characteristics.[2] Its pentacyclic aromatic core, featuring two methyl substituents, gives rise to a unique combination of properties that extend beyond its use as a pigment into the realm of organic electronics, including applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1]

This guide aims to provide a detailed technical overview of this compound, moving beyond a simple compilation of data to explain the underlying scientific principles and experimental considerations.

Molecular Structure and Identification

The foundational step in understanding the properties of this compound is a firm grasp of its molecular architecture.

graph "Molecular_Structure" {
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  node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70423&t=l", imagescale=true, labelloc=b];
  "this compound" [label="this compound"];
}

Figure 1: Molecular Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
CAS Number 980-26-7
Molecular Formula C₂₂H₁₆N₂O₂
Molecular Weight 340.37 g/mol
Canonical SMILES CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C
InChI Key TXWSZJSDZKWQAU-UHFFFAOYSA-N

Synthesis and Purification

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve the desired polymorphic form and particle size, which are critical for its pigmentary properties.

Synthesis of the Precursor: 2,5-di(p-toluidino)terephthalic acid

The primary precursor for this compound is 2,5-di(p-toluidino)terephthalic acid. A common synthetic route involves the reaction of a succinylsuccinate ester with p-toluidine.

Experimental Protocol: Synthesis of 2,5-di(p-toluidino)terephthalic acid

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine dimethyl succinylsuccinate, 1-butanol, and a catalytic amount of concentrated sulfuric acid.

  • Transesterification: Heat the mixture under a nitrogen atmosphere at approximately 140°C for 2 hours to facilitate transesterification.

  • Aniline Condensation: After cooling, add p-toluidine to the reaction mixture. Purge with nitrogen and heat at around 75°C for 1 hour.

  • Oxidative Aromatization: Add acetic acid and heat to reflux. Introduce a stream of air into the reaction mixture for 4 hours to promote oxidation.

  • Saponification and Precipitation: Add solid potassium hydroxide and continue to reflux for another hour. After cooling, add water and adjust the pH to 2.5-3 with sulfuric acid to precipitate the product.

  • Isolation and Purification: The resulting dark-violet precipitate of 2,5-di(p-toluidino)terephthalic acid is filtered, washed with water, and dried.

Cyclization and Oxidation to this compound

The synthesized 2,5-di(p-toluidino)terephthalic acid is then subjected to cyclization and oxidation to yield the final this compound pigment.

Experimental Protocol: Cyclization and Oxidation

  • Cyclization: 2,5-di(p-toluidino)terephthalic acid is heated in polyphosphoric acid at approximately 140°C for 3 hours to induce ring closure, forming 2,9-dimethyl-6,13-dihydroquinacridone.[3]

  • Oxidation: The dihydroquinacridone intermediate is then oxidized. A common method involves heating the intermediate in a basic solution (e.g., potassium hydroxide in dimethyl sulfoxide) in the presence of a catalyst (e.g., anthraquinone-2-sulfonic acid sodium salt) while bubbling air through the mixture.[4] Alternatively, hydrogen peroxide can be used as the oxidizing agent.[4]

  • Pigment Finishing: The crude this compound is then subjected to "finishing" steps, which may include solvent treatment or milling, to control the crystal form and particle size distribution.

CV_Experiment cluster_0 Electrochemical Cell cluster_1 Electrolyte Solution WE Working Electrode (e.g., Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat Measure Current RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Analyte This compound (in a suitable solvent) Analyte->WE Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->WE Potentiostat->WE Apply Potential Data Cyclic Voltammogram (Current vs. Potential) Potentiostat->Data

Sources

The Crystal Structure of 2,9-Dimethylquinacridone Polymorphs: A Guide to Synthesis, Characterization, and Solid-State Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2,9-Dimethylquinacridone (C₂₂H₁₆N₂O₂), widely known in industry as Pigment Red 122, is a high-performance organic pigment prized for its vibrant bluish-red hue, exceptional lightfastness, and thermal stability.[1][2] Like many quinacridone derivatives, its solid-state properties are critically dependent on its crystal packing, a phenomenon known as polymorphism. The ability to control and characterize these different crystalline forms is paramount for ensuring consistent performance in applications ranging from automotive coatings and plastics to advanced organic electronics.[3][4] This technical guide provides an in-depth exploration of the known polymorphs of this compound, detailing their synthesis, structural analysis, and the profound impact of crystal structure on their physicochemical properties.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different forms, or polymorphs, contain the same molecule but differ in their three-dimensional arrangement within the crystal lattice. This variation in packing can lead to significant differences in physical properties such as color, solubility, melting point, and chemical stability.

For this compound (2,9-DMQA), the presence of strong hydrogen bond donors (N-H) and acceptors (C=O) is a primary driver of its crystalline architecture.[3] The intermolecular N-H···O hydrogen bonds dictate the molecular packing, and subtle variations in these networks give rise to distinct polymorphs.[6] Research has identified at least two polymorphs of 2,9-DMQA, designated as the α-form and β-form.[7] These forms are distinguishable by their coloristic properties and their characteristic X-ray diffraction patterns.[7] The α-form is described as having a "super yellowish" red shade, while the β-form exhibits a "yellowish" red shade.[7] Understanding the structural basis for these differences is key to controlling the final properties of the pigment.

Synthesis and Control of Polymorphic Forms

The selective synthesis of a desired polymorph requires precise control over crystallization conditions. The primary synthesis of crude 2,9-DMQA involves the cyclization of 2,5-Di(4'-methylanilino)terephthalic acid in polyphosphoric acid.[7] The subsequent treatment, known as "acid slurry" or "finishing," is the critical step where polymorphic control is exerted.

Experimental Protocol: Polymorph-Selective Synthesis

This protocol describes the synthesis of 2,9-DMQA and the subsequent finishing steps to selectively yield the α and β polymorphs.[7]

Part A: Synthesis of Crude this compound

  • Combine 20.0 g of 2,5-Di(4'-methylanilino)terephthalic acid with 200 g of polyphosphoric acid in a suitable reactor.

  • Heat the mixture to 140°C and maintain with stirring for 3 hours to effect cyclization.

  • Cool the reaction mixture to 120°C.

Part B: Finishing to Obtain Specific Polymorphs

  • Rationale: The choice of alcohol in the quenching step is the determining factor for the resulting polymorph. The solvent influences the nucleation and growth kinetics of the crystals as they precipitate from the strong acid solution.

  • To Obtain the β-Polymorph (Yellowish Shade):

    • Prepare a quenching solution of sulfuric acid and methanol (MeOH).

    • Pour the hot (120°C) reaction mixture into the H₂SO₄/MeOH solution, kept at room temperature, over 5 minutes with vigorous stirring.

    • Stir the resulting acid slurry at a temperature between 60-120°C for a defined period (e.g., 5-180 minutes). Note: Increasing the slurry temperature tends to increase the crystal particle size.[7]

    • Quench the slurry by pouring it into 2 L of cold water.

    • Filter the precipitate and wash thoroughly with a 10% aqueous NaOH solution, followed by water until neutral, to yield approximately 18.5 g of the β-form of 2,9-DMQA.[7]

  • To Obtain the α-Polymorph (Super Yellowish Shade):

    • Follow the same procedure as for the β-polymorph, but substitute n-butanol (n-BuOH) for methanol in the quenching solution.[7] The α-form is the main product when using n-BuOH.[7]

Part C: Polymorphic Transformation

  • Insight: The α-form is considered metastable relative to the β-form. A transition from the α to the β polymorph can be observed during the acid slurry process itself or by subsequent treatment.[7] The rate of this transformation can be measured in various organic solvents such as n-BuOH, xylene, or N-methylpyrrolidone (NMP).[7] This highlights the importance of kinetic versus thermodynamic control during crystallization.

Synthesis and Characterization Workflow

The overall process from synthesis to final characterization is a self-validating system where each step's outcome is verified before proceeding.

G cluster_synthesis Synthesis & Finishing cluster_control Polymorph Control cluster_characterization Characterization s1 Crude Synthesis (Polyphosphoric Acid) s2 Acid Slurry Finishing (H₂SO₄ / Alcohol) s1->s2 Cyclization Product c1 Methanol (MeOH) s2->c1 Solvent Choice c2 n-Butanol (n-BuOH) s2->c2 Solvent Choice p1 β-Polymorph c1->p1 p2 α-Polymorph c2->p2 char1 Powder X-Ray Diffraction (Phase ID & Purity) p1->char1 p2->char1 char2 Single Crystal XRD (Structure Solution) char1->char2 For Suitable Crystals char3 Spectroscopy (Raman, IR, UV-vis) char1->char3 char4 Electron Microscopy (Morphology) char1->char4

Caption: Experimental workflow for the synthesis and characterization of 2,9-DMQA polymorphs.

In-Depth Crystal Structure Analysis

While multiple polymorphs exist, a full single-crystal X-ray diffraction analysis has been reported for one form of 2,9-DMQA, providing a foundational understanding of its molecular packing.[8]

Crystallographic Data

The structure was solved from single crystals grown from the vapor phase and analyzed at a temperature of 123 K.[8] The molecule is entirely planar and possesses a center of inversion (point group Cᵢ).[6][8]

Parameter Value Reference
Chemical FormulaC₂₂H₁₆N₂O₂[8]
CCDC Number203604[9]
Crystal SystemTriclinic[8]
Space GroupPī (No. 2)[8]
a (Å)3.865(3)[8]
b (Å)6.372(3)[8]
c (Å)15.78(2)[8]
α (°)93.94(6)[8]
β (°)91.51(8)[8]
γ (°)100.00(6)[8]
Volume (ų)381.5[8]
Z1[8]
Temperature (K)123[8]
The Hydrogen Bonding Network

The defining feature of the 2,9-DMQA crystal structure is its extensive intermolecular hydrogen bonding. Each molecule is linked to two neighboring molecules via N-H···O bonds.[6][8] This arrangement does not form simple one-dimensional chains but rather a two-dimensional, sheet-like network.[6] This structural motif is also observed in other high-performance pigments like diketopyrrolopyrroles.[8]

Key hydrogen bond parameters:

  • N···O Distance: 2.850 Å[6]

  • N-H···O Angle: 150°[6]

The planarity of the molecule combined with this robust H-bonding network leads to a very stable, densely packed structure, which is responsible for the pigment's high thermal stability and low solubility.

H_Bonding Schematic of the 2D hydrogen bond network in 2,9-DMQA. cluster_0 Molecular Packing & H-Bonding M1 Molecule A M2 Molecule B M1->M2 N-H···O M3 Molecule C M1->M3 N-H···O M4 Molecule D M2->M4 N-H···O M3->M4 N-H···O

Caption: Two-dimensional sheet-like hydrogen bonding in 2,9-DMQA.

Connecting Structure to Properties: Spectroscopic Characterization

The difference between polymorphs is not merely academic; it directly translates to observable properties, most notably color.

Crystallochromism: The Origin of Color

In solution (e.g., dimethylsulfoxide), 2,9-DMQA is pale yellow.[6] However, in the solid crystalline state, it is a vivid red. This phenomenon, known as crystallochromism, arises from strong intermolecular electronic interactions in the solid state. The "head-to-tail" alignment of transition dipoles, facilitated by the hydrogen bond network, causes a large bathochromic (red) shift in the absorption spectrum upon crystallization.[6] The subtle differences in molecular packing and H-bond geometry between the α and β polymorphs are therefore directly responsible for their distinct shades of red.

Differentiating Polymorphs with Advanced Techniques

While powder X-ray diffraction (PXRD) is the definitive method for identifying polymorphs, spectroscopic techniques offer complementary and often faster methods for phase identification, even in complex mixtures.

  • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the local molecular environment. Since polymorphs have different crystal lattices, their lattice phonon modes (typically below 150 cm⁻¹) will be distinct, providing a clear fingerprint for each form.[10] Differences in hydrogen bonding strength and molecular conformation will also appear in the mid-IR region, particularly in the N-H and C=O stretching frequencies.[10]

  • Terahertz Spectroscopy: This low-frequency technique probes the collective vibrational modes of the crystal lattice. It has been demonstrated that terahertz spectra can readily differentiate 2,9-DMQA from other quinacridone pigments like the β- and γ-polymorphs of unsubstituted quinacridone.[11] 2,9-DMQA exhibits its strongest absorption mode at approximately 7 THz, whereas the other quinacridones have their strongest mode near 9 THz, providing a clear diagnostic peak.[11]

Conclusion

The performance of this compound is intrinsically linked to its solid-state structure. The existence of at least two polymorphs, α and β, necessitates strict control over crystallization conditions, where solvent choice during the finishing process is the key determinant. The crystal structure is dominated by a robust, two-dimensional N-H···O hydrogen bond network that locks the planar molecules into a stable lattice. This specific packing is responsible for the material's desirable pigmentary properties and its characteristic crystallochromism. The combination of diffraction and advanced spectroscopic methods provides a powerful toolkit for researchers and industry professionals to identify, control, and ultimately harness the specific polymorphic forms of 2,9-DMQA for targeted applications.

References

  • TECMOS. Pigment Red 122.
  • Takagi, K., et al. Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. ResearchGate. [Online] Available at: [Link]

  • Kozłowska, M., et al. (2025). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. National Institutes of Health. [Online] Available at: [Link]

  • Mizuguchi, J., & Senju, T. Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. IS&T Digital Library. [Online] Available at: [Link]

  • Grisanti, L., et al. (2020). Crystallochromism: A Hybrid Model for the Spectral Properties of Quinacridone Polymorphs.
  • Meeusen, F. (2010). Crystal Structure and Morphology Prediction of Organic Pigments. Radboud Repository. [Online] Available at: [Link]

  • Squires, A. D., et al. (2017). Distinguishing Quinacridone Pigments via Terahertz Spectroscopy: Absorption Experiments and Solid-State Density Functional Theory Simulations. The Journal of Physical Chemistry A, 121(18), 3423–3429. [Online] Available at: [Link]

  • Scilit. Polymorph of 2,9-Dichloroquinacridone and Their Electronic Properties. Scilit. [Online] Available at: [Link]

  • PubChem. 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. National Center for Biotechnology Information. [Online] Available at: [Link]

  • The Royal Society of Chemistry. X-ray diffraction supplementary information. [Online] Available at: [Link]

  • Papagni, A., et al. Spectroscopic identification of quinacridone polymorphs for organic electronics. SciSpace. [Online] Available at: [Link]

  • Kozłowska, M., et al. The chemical structure of 2-9-dimethylquinacridone pigment. ResearchGate. [Online] Available at: [Link]

  • Braga, D., et al. (2009). Crystal Polymorphism and Multiple Crystal Forms. ResearchGate. [Online] Available at: [Link]

  • Mizuguchi, J., Senju, T., & Sakai, M. (2002). Crystal structure of 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione, C22H16N2O2, at 123 K. ResearchGate. [Online] Available at: [Link]

  • Papagni, A., et al. (2012). Spectroscopic identification of quinacridone polymorphs for organic electronics.

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An In-depth Technical Guide to 2,9-Dimethylquinacridone (CAS: 980-26-7)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Color—A Molecule of Versatility

2,9-Dimethylquinacridone, known industrially as Pigment Red 122, is more than just a vibrant magenta colorant.[1] Its rigid, planar, and electron-rich pentacyclic structure, stabilized by intermolecular hydrogen bonds, imparts exceptional thermal and photostability.[2][3] These same core attributes, however, are what make it a compelling subject for advanced materials science. The interplay of its solid-state packing and electronic properties opens avenues in organic electronics, from light-emitting diodes to solar cells.[2][4] This guide moves beyond a simple catalog of properties to explore the fundamental science of this compound, explaining the causal links between its molecular architecture, its synthesis, and its diverse, high-performance applications.

Molecular Structure and Core Physicochemical Properties

The defining feature of the quinacridone family is the linear, fused five-ring system containing two amine (-NH) and two ketone (C=O) groups. In this compound, the addition of methyl groups at the 2 and 9 positions subtly modifies the electronic properties and crystal packing, enhancing stability and solubility compared to the unsubstituted parent compound.[1]

Chemical Identity
  • IUPAC Name: 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione[5]

  • Synonyms: C.I. Pigment Red 122, 2,9-Dimethyl quinacridone, Hostaperm Pink E[1][5]

  • CAS Number: 980-26-7[6]

  • Molecular Formula: C₂₂H₁₆N₂O₂[6]

Caption: Molecular structure of this compound.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Weight 340.37 g/mol [5]
Appearance Vibrant red or magenta powder[1][2]
Density 1.4 - 1.5 g/cm³[7]
Heat Resistance 280-300 °C[7][8]
Light Fastness (Full Shade) 8 (Excellent, on a scale of 1-8)[7][8]
Solubility Insoluble in water and most organic solvents[2]
Oil Absorption 40-65 g/100g [7][8]

Synthesis, Polymorphism, and Crystal Structure

The synthesis and subsequent processing of this compound are critical determinants of its final properties, particularly its color and performance as a pigment. The molecule's utility is intrinsically linked to its solid-state structure.

Core Synthesis Pathway

The most established industrial synthesis involves the cyclization of a substituted terephthalic acid derivative.[1][9] The causality behind this multi-step process is the controlled construction of the rigid, planar quinacridone core.

  • Intermediate Formation: The process begins with the synthesis of 2,5-di(p-toluidino)terephthalic acid. This key intermediate is typically formed through the condensation of succinosuccinate esters with p-toluidine, followed by oxidation.[2]

  • Ring Closure (Cyclization): The crucial step is the acid-catalyzed intramolecular cyclization of 2,5-di(p-toluidino)terephthalic acid. This is almost universally performed by heating the intermediate in polyphosphoric acid (PPA).[10][11] PPA serves as both a solvent and a powerful dehydrating agent, effectively driving the reaction to form the pentacyclic system. Temperatures are typically maintained around 140°C for several hours.[11]

  • Precipitation and Conditioning: The highly viscous PPA solution is then "drowned" by pouring it into a liquid such as a lower alcohol (e.g., methanol, isobutanol) or water, often containing sulfuric acid.[9][11] This step precipitates the crude this compound. The choice of alcohol and the subsequent heating (conditioning) of this "acid slurry" is a critical control point for determining the final crystal form and particle size.[9][11]

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Core Formation cluster_finish Pigment Finishing A Succinosuccinate Esters C 2,5-di(p-toluidino)terephthalic acid A->C Condensation & Oxidation B p-Toluidine B->C D Crude this compound (in Polyphosphoric Acid) C->D Ring Closure (Heat in PPA) E Precipitated Crude Pigment D->E Precipitation (Drowning in Alcohol/Acid) F Final Pigment Red 122 (Conditioned Crystal Form) E->F Solvent Conditioning (Heating)

Caption: Simplified workflow for the synthesis of Pigment Red 122.

Polymorphism and Crystal Structure: The Origin of Color

The vibrant color of this compound is not a property of an isolated molecule but of its collective arrangement in the solid state.[12] In solution, it is pale yellow; as a solid, it is a vivid red. This significant bathochromic (red) shift is a direct consequence of strong intermolecular interactions.[12]

  • Hydrogen Bonding Network: The molecule is entirely planar. In its crystal lattice, the N-H group of one molecule forms a strong hydrogen bond with the C=O group of a neighboring molecule.[12][13]

  • Two-Dimensional Sheets: Unlike the parent quinacridone which forms a 3D "hunter's fence" network, this compound organizes into a two-dimensional, sheet-like H-bond network.[12] This arrangement is characteristic and influences the pigment's properties.

  • π-π Stacking: These hydrogen-bonded sheets are then stacked, allowing for significant π-π interactions between the aromatic cores of molecules in adjacent sheets. This close packing and electronic coupling are crucial for both its color and its semiconductor properties.[2]

  • Polymorphs: At least two crystal forms, designated α (super yellowish shade) and β (yellowish shade), have been identified.[11] The specific polymorph obtained depends heavily on the solvent and temperature conditions used during the precipitation and conditioning steps of synthesis. For example, using n-butanol tends to favor the α-form, while methanol favors the β-form.[11]

Spectroscopic and Electronic Properties

The electronic behavior of this compound underpins its utility in optoelectronic applications. Its ability to absorb visible light, fluoresce, and transport charge carriers is a direct result of its extended π-conjugated system.

UV-Visible Absorption and Fluorescence
  • Solution Spectra: In dimethylsulfoxide (DMSO), this compound exhibits a primary absorption band starting around 532 nm.[12] This absorption corresponds to the π-π* electronic transition of the conjugated core.

  • Solid-State Spectra: In the solid state, a significant bathochromic shift occurs. The absorption edge moves to longer wavelengths, with the main absorption peak appearing around 570-580 nm.[12] This shift is primarily attributed to the resonance interactions between the transition dipoles of adjacent, tightly packed molecules in the crystal lattice.[12]

  • Fluorescence: Quinacridone derivatives are known for their intense fluorescence in a dispersed state, a property that is leveraged in organic light-emitting diodes (OLEDs).[2][4]

Electronic Structure and Charge Transport

The ordered, π-stacked arrangement in the solid state facilitates the movement of charge carriers (holes and electrons), making it a p-type organic semiconductor.[2][14]

  • HOMO/LUMO Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dictate the material's charge injection and transport properties. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate these values and predict the material's suitability for specific electronic device architectures.[15][16]

  • Carrier Mobility: While the parent quinacridone has established semiconductor properties, derivatives are actively being developed to improve performance. For instance, co-polymers incorporating a quinacridone unit, such as Poly[quinacridone-alt-quaterthiophene] (PQCQT), have demonstrated respectable hole mobilities in the range of 2.0 x 10⁻² cm²/(Vs) in organic field-effect transistors (OFETs).[14][17]

Applications in Science and Technology

The unique combination of stability, color, and semiconductor properties makes this compound a versatile material.

High-Performance Pigments

This remains its primary industrial application. Its excellent lightfastness, thermal stability, and high color strength make it a choice pigment for demanding applications.[1][18]

  • Automotive and Industrial Coatings: Used in car paints and other robust coatings that require exceptional durability and weather resistance.[2]

  • Plastics and Inks: Its stability allows it to be incorporated into various polymers and printing inks without degradation.[3][8] It is a common magenta pigment in inkjet printing.[2]

Organic Electronics

The semiconductor properties of quinacridones are harnessed in a range of optoelectronic devices.[2][4]

  • Organic Light-Emitting Diodes (OLEDs): Quinacridone derivatives can be used as efficient emitters. They are typically doped at very low concentrations into a host material layer within the OLED stack. Their high fluorescence quantum yield leads to bright and efficient light emission. Devices have been fabricated where even a sub-monolayer of a quinacridone derivative acts as the primary emitting site, achieving high efficiency.[19]

  • Organic Solar Cells (OSCs): The strong absorption in the visible spectrum makes this compound and its derivatives potential donor materials in bulk-heterojunction solar cells.[15][20] Research focuses on functionalizing the quinacridone core to tune its absorption range and energy levels for better efficiency.[20]

  • Organic Field-Effect Transistors (OFETs): The ability to form ordered thin films with good charge carrier mobility allows for the use of quinacridone-based materials as the active channel in OFETs, which are fundamental components of flexible electronics and sensors.[14][17]

OLED_Stack cluster_recombination Light Emission Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL Holes (h+) injected EML Emissive Layer (EML) Host + 2,9-DMQA Dopant (h+ and e- recombine here) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL Light Photon (Light) EML->Light Exciton decay ETL Electron Transport Layer (ETL) HBL->ETL Cathode Cathode (e.g., Al) ETL->Cathode Electrons (e-) injected

Caption: Role of 2,9-DMQA as a dopant in an OLED emissive layer.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, synthesized from published methods.[10][11]

Protocol: Synthesis via PPA Cyclization

Objective: To synthesize crude this compound from 2,5-di(p-toluidino)terephthalic acid.

Materials:

  • 2,5-di(p-toluidino)terephthalic acid (DTTA)

  • Polyphosphoric acid (PPA)

  • Methanol (or other suitable lower alcohol)

  • Deionized water

  • 50% (w/w) Sodium hydroxide solution

  • Reaction flask with mechanical stirrer, thermometer, and nitrogen inlet

  • Heating mantle

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add 200g of polyphosphoric acid.

  • Reactant Addition: While stirring under a slow nitrogen purge, slowly add 20.0g of 2,5-di(p-toluidino)terephthalic acid in small portions. Ensure each portion dissolves before adding the next. Use a water bath to maintain the temperature below 60°C during this exothermic addition.

  • Cyclization Reaction: Once all DTTA is dissolved, heat the viscous solution to 140°C and maintain this temperature with stirring for 3 hours. The solution will become deeply colored.

  • Precipitation (Drowning): In a separate large beaker with vigorous stirring, prepare a solution of sulfuric acid and methanol (specific ratios determine the resulting polymorph).[11] Cool the PPA reaction mixture to 120°C and pour it carefully but quickly into the stirred alcohol/acid mixture. A fine precipitate will form immediately.

  • Conditioning: Heat the resulting acid slurry to a desired temperature (e.g., 60-120°C) and stir for 1-3 hours. This step allows for crystal growth and phase transition.

  • Isolation: Pour the hot slurry into 2 liters of cold deionized water. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Then, wash with a 10% aqueous NaOH solution to remove any acidic residues, followed by a final wash with deionized water until the filtrate is neutral again.

  • Drying: Dry the resulting pigment in a vacuum oven at 80°C overnight. The final product is a fine, magenta powder.

Protocol: Thin-Film Deposition for Characterization

Objective: To prepare a thin film of this compound for spectroscopic or electronic analysis.

Method: Thermal Evaporation

  • Substrate Preparation: Use a suitable substrate (e.g., quartz for UV-Vis, silicon wafer with dielectric for OFETs). Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.

  • Vacuum System: Place the cleaned substrate and a crucible containing a small amount (10-20 mg) of purified this compound into a high-vacuum thermal evaporation chamber.

  • Evaporation: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

  • Deposition: Heat the crucible until the material begins to sublimate. Deposit the material onto the substrate at a controlled rate (e.g., 0.1-0.2 Å/s), monitored by a quartz crystal microbalance.

  • Annealing (Optional): Post-deposition, the film can be annealed in-situ or ex-situ at a specific temperature (e.g., 150°C) to improve crystallinity and molecular ordering.[14]

Safety and Handling

  • General: this compound is a stable solid powder. Handle using standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.

  • Synthesis Hazards: The synthesis protocol involves strong acids (PPA, H₂SO₄) and heating. Perform all steps in a chemical fume hood. PPA is highly corrosive and viscous; handle with extreme care. The "drowning" step can be highly exothermic and should be done with caution.

References

  • Smolecule. (n.d.). Buy this compound | 980-26-7.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Royal Society of Chemistry. (n.d.). Quinacridone-based π-conjugated electronic materials.
  • Wikipedia. (n.d.). Quinacridone.
  • University of Seoul. (2017). Development of Organic Semiconductors Based on Quinacridone Derivatives for Organic Field-Effect Transistors: High-Voltage Logic Circuit Applications. IEEE Journal of the Electron Devices Society, 5(3), 209-213.
  • Mizuguchi, J., & Senju, T. (n.d.). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. IS&T Library.
  • ResearchGate. (n.d.). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments.
  • European Patent Office. (1998). PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND (EP 0567651 B1).
  • National Institutes of Health. (n.d.). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method.
  • IEEE Xplore. (2017). Development of Organic Semiconductors Based on Quinacridone Derivatives for Organic Field-Effect Transistors: High-Voltage Logic Circuit Applications.
  • PubChem. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione.
  • Unknown Source. (n.d.).
  • PubMed. (n.d.). Quinacridone-based molecular donors for solution processed bulk-heterojunction organic solar cells.
  • ResearchGate. (2023). N,N'-substituted Quinacridones for Organic Electronic Devices Applications.
  • National Institutes of Health. (n.d.). Dimethylquinacridone | C22H16N2O2 | CID 129701041.
  • PrepChem.com. (n.d.). Synthesis of quinacridone.
  • Colorchem. (n.d.).
  • Fineland Chem. (2024). Technical Data Sheet: Pigment Red 122 DuraPaint®65122H.
  • Alfa Chemistry. (n.d.). CAS 980-26-7 Pigment Red 122.
  • ResearchGate. (n.d.). Crystal structure of 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14- dione, C22H16N2O2, at 123 Κ.
  • Uttarakhand Open University. (2023). Journal of Photochemistry & Photobiology, A.
  • Santa Cruz Biotechnology. (n.d.). Pigment Red 122 | CAS 980-26-7.
  • ChemicalBook. (n.d.). 16043-40-6(Pigment Red 122) Product Description.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.).
  • Radboud Repository. (n.d.). Crystal Structure and Morphology Prediction of Organic Pigments.
  • Google Patents. (1965). Process for the preparation of 2:9-dimethyl-quinacridine-7:14-dione (US3200122A).
  • ResearchGate. (2023). Photovoltaic Characteristics of Organic Heterocyclic 2,9-dimethyl Quinacridone in Different Solvents Using DFT Approach | Request PDF.
  • ResearchGate. (n.d.). Quinacridone sub-monolayer as efficient emitter in OLEDs | Request PDF.

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An In-depth Technical Guide to the Isomers and Properties of C22H16N2O2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Core Chemical Attributes, Synthetic Pathways, and Emergent Applications for Researchers and Drug Development Professionals.

The molecular formula C22H16N2O2 represents a fascinating scaffold with significant implications in materials science and burgeoning potential in therapeutic applications. This guide provides a comprehensive technical overview of the core properties, synthesis, and characterization of the most prominent isomer of this formula, 2,9-Dimethylquinacridone, while also exploring the broader context of quinacridone derivatives in drug development.

The Landscape of C22H16N2O2 Isomers: A Focus on this compound

While multiple structural isomers of C22H16N2O2 are theoretically possible, the scientific literature is overwhelmingly dominated by one highly stable and commercially significant isomer: 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione , commonly known as This compound or Pigment Red 122 .[1][2] Its pentacyclic aromatic structure forms a robust, planar molecule with extensive π-conjugation, which is the basis for its intense color and remarkable stability.[3]

This guide will primarily focus on this key isomer due to the wealth of available data and its established applications. Other isomers are not well-characterized or widely synthesized in the available scientific literature.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

The utility of this compound in its various applications stems from its robust physicochemical properties. Its high melting point, thermal stability, and insolubility in most solvents are defining characteristics.[3][4]

PropertyValueSource(s)
Molecular Weight 340.37 g/mol [3]
Appearance Bright bluish-red powder[3]
Melting Point High melting point (decomposes at high temperatures)[5]
Density 1.4 - 1.5 g/cm³[6]
Solubility Insoluble in water and most organic solvents[7]
Heat Resistance 280-300 °C[3][8]
Light Fastness Excellent (7-8 on the Blue Wool Scale)[8][9]
UV-Vis Absorption (in DMSO) λmax ≈ 532 nm[10]
Specific Surface Area 62 m²/g[6]

Spectroscopic Characterization:

  • UV-Visible Spectroscopy: In solution (e.g., dimethyl sulfoxide), this compound exhibits a pale yellow color with absorption maxima around 532 nm.[10] In the solid state, intermolecular hydrogen bonding and π-π stacking lead to a significant bathochromic shift, resulting in its characteristic vivid red color.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to N-H stretching and C=O stretching, which are indicative of the quinacridone core. The positions of these bands can be influenced by the crystalline form (polymorphism) of the pigment.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its low solubility, obtaining high-resolution NMR spectra can be challenging. However, in suitable solvents, ¹H and ¹³C NMR spectroscopy can confirm the symmetrical nature of the molecule and the presence of the methyl and aromatic protons and carbons.

  • Mass Spectrometry: Electron impact mass spectrometry of the parent quinacridone shows a strong molecular ion peak. The fragmentation pattern of this compound would be expected to show losses of methyl groups and other fragments characteristic of the stable aromatic core.[12][13]

Synthesis of this compound: A Step-by-Step Protocol

The industrial synthesis of this compound is a multi-step process that involves the condensation of a dialkyl succinylsuccinate with an aniline derivative, followed by cyclization and oxidation.[5][14] A common laboratory-scale synthesis involves the cyclization of 2,5-di(p-tolylamino)terephthalic acid.[15]

Experimental Protocol: Cyclization of 2,5-di(p-tolylamino)terephthalic acid [15]

  • Preparation of the Cyclization Agent: In a mechanically stirred beaker, mix 200 ml of polyphosphoric acid and 100 ml of 85% phosphoric acid. Allow the mixture to cool to 40°C.

  • Addition of Starting Material: Gradually add 30 grams of 2,5-di(p-tolylamino)terephthalic acid in small portions with intense agitation. Ensure each portion dissolves before adding the next, maintaining the temperature below 60°C using an external water bath.

  • Cyclization Reaction: Transfer the resulting solution to a 500 ml round-bottom flask equipped with a mechanical stirrer, drying tube, nitrogen inlet, and thermometer. Heat the solution to 100°C over 45 minutes with stirring and hold at this temperature for another 45 minutes.

  • Precipitation: Pour the hot reaction mixture into 2 liters of water with vigorous mechanical stirring to precipitate the crude product.

  • Purification:

    • Filter the precipitate and wash it with water until the filtrate is acid-free.

    • Suspend the filter cake in 2 liters of water and adjust the pH to 12 with a 50 wt% aqueous NaOH solution.

    • Heat the suspension to 60°C for 15 minutes with continued stirring and filter while warm.

    • Wash the filter cake with water and dry it in a vacuum oven at 70-80°C to yield the final this compound product.

Synthesis_Workflow start 2,5-di(p-tolylamino)terephthalic acid reagent1 Polyphosphoric Acid / Phosphoric Acid reaction Cyclization at 100°C start->reaction reagent1->reaction precipitation Precipitation in Water reaction->precipitation crude_product Crude this compound precipitation->crude_product purification Base Wash (NaOH) and Filtration crude_product->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Applications Beyond Pigmentation: A Horizon of Possibilities

While the primary application of this compound is as a high-performance pigment in paints, plastics, and inks due to its exceptional color and stability, its unique electronic properties have opened up new avenues of research.[3][7]

Organic Electronics:

The planar, π-conjugated structure of quinacridones allows for efficient charge transport, making them promising materials for organic electronics.[16] Research is actively exploring their use in:

  • Organic Field-Effect Transistors (OFETs): Quinacridone derivatives have been investigated as the active semiconductor layer in OFETs.[7]

  • Organic Solar Cells (OSCs): Their strong absorption in the visible spectrum makes them suitable as donor or acceptor materials in the active layer of OSCs.[11]

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some quinacridone derivatives can be harnessed for use as emissive materials in OLEDs.[16]

The performance of these devices is highly dependent on the molecular packing and morphology of the quinacridone thin films, which can be influenced by the choice of polymorph and deposition conditions.[5]

Biological Activity and Potential in Drug Development

The quinacridone scaffold, while not traditionally associated with pharmaceuticals, is gaining attention for its potential in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells.[17][18]

Mechanism of Action in Photodynamic Therapy:

  • Photosensitizer Accumulation: Quinacridone derivatives can be designed to selectively accumulate in tumor cells.[17]

  • Light Activation: Upon irradiation with light of a specific wavelength, the quinacridone derivative is excited to a triplet state.

  • Energy Transfer and ROS Generation: The excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[17]

  • Induction of Cell Death: The ROS cause oxidative damage to cellular components, leading to cell death through apoptosis and/or necrosis.[4]

PDT_Mechanism cluster_cell Cancer Cell QA Quinacridone Derivative (PS) Light Light (hν) Oxygen Oxygen (³O₂) QA->Oxygen Energy Transfer Light->QA Excitation ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Survival Cell Survival Pathways (e.g., NRF2, NF-κB) ROS->Survival Stress Response Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Simplified mechanism of quinacridone-mediated photodynamic therapy.

Affected Signaling Pathways:

The oxidative stress induced by PDT can activate various cellular signaling pathways. While specific research on this compound is limited, studies on PDT in general indicate that the generated ROS can trigger pathways leading to both cell death and cell survival.[4]

  • Apoptotic Pathways: ROS can damage mitochondria, leading to the release of cytochrome c and the activation of caspase cascades, ultimately resulting in apoptosis.

  • Stress Response and Survival Pathways: PDT-induced oxidative stress can also activate pro-survival pathways as a cellular defense mechanism. These include the activation of transcription factors like NF-κB and NRF2 , which upregulate the expression of antioxidant and anti-apoptotic genes.[4] For drug development professionals, understanding and potentially inhibiting these survival pathways could enhance the efficacy of PDT.

Conclusion and Future Directions

The molecular formula C22H16N2O2 is predominantly represented by the robust and versatile compound, this compound. While its legacy is firmly rooted in the pigment industry, its future is increasingly pointing towards high-tech applications in organic electronics and medicine. For researchers, the exploration of its polymorphism and the synthesis of novel derivatives with tailored electronic properties remain fertile ground. For drug development professionals, the quinacridone scaffold presents an intriguing and relatively underexplored platform for the development of novel photosensitizers for photodynamic therapy. Further research into the specific cellular targets and signaling pathways modulated by these compounds will be crucial in translating their potential into clinical applications.

References

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  • ResearchGate. (n.d.). Quinacridone derivative as a new photosensitizer: Photodynamic effects in cells and in vivo. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment.
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  • Sudarsan. (n.d.). Pigment Red 122. Retrieved from [Link]

  • University of Seoul. (2017, May). Development of Organic Semiconductors Based on Quinacridone Derivatives for Organic Field-Effect Transistors: High-Voltage Logic Circuit Applications. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2,9-Dimethylquinacridone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,9-Dimethylquinacridone, also widely known as Pigment Red 122 (C.I. 73915), is a high-performance organic pigment prized for its vibrant bluish-red hue, exceptional lightfastness, and thermal stability.[1][2] These properties have cemented its use in demanding applications such as automotive coatings, plastics, and high-grade printing inks.[2][3] However, for researchers, particularly in fields like drug development where solubility is a critical parameter for formulation and delivery, understanding the behavior of this molecule in organic solvents is paramount. This guide provides a comprehensive technical overview of the solubility of this compound, delving into the underlying molecular principles, presenting available solubility data, and outlining a robust experimental protocol for its determination.

Introduction: The Quinacridone Challenge

Quinacridone pigments, as a class, are notoriously insoluble in water and most common organic solvents.[4][5][6] This low solubility is a direct consequence of their molecular structure. The planar, pentacyclic aromatic core, featuring both N-H donor and C=O acceptor groups, facilitates extensive intermolecular hydrogen bonding.[4] This strong network of hydrogen bonds, coupled with π-π stacking interactions between the aromatic rings, results in a highly stable crystal lattice that is difficult for solvent molecules to disrupt.[4]

The introduction of two methyl groups at the 2 and 9 positions in this compound subtly alters its properties compared to the unsubstituted parent quinacridone molecule. While still largely insoluble, these methyl groups can influence the crystal packing and electronic properties, leading to slight enhancements in solubility and stability in certain organic media.[2]

Molecular Structure and Physicochemical Drivers of Solubility

To comprehend the solubility of this compound, one must first appreciate its molecular architecture and the resulting intermolecular forces.

  • Molecular Formula: C₂₂H₁₆N₂O₂[2][7]

  • Molecular Weight: 340.37 g/mol [2][8]

  • Core Structure: A rigid, planar system of five fused rings.

  • Key Functional Groups: Two secondary amine groups (N-H) and two ketone groups (C=O). These are the primary sites for hydrogen bonding.

  • Substituents: Two methyl (-CH₃) groups at the 2 and 9 positions.

The dominant factor governing the low solubility is the strong intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of an adjacent molecule. This creates a robust, crystalline structure that requires significant energy to solvate.[4]

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B a_N1 N-H a_Ring1 Quinacridone Core a_C1 C=O b_N1 N-H a_C1->b_N1 H-Bond b_Ring2 Quinacridone Core b_C1 C=O b_C1->a_N1 H-Bond caption Intermolecular Hydrogen Bonding in Quinacridones

Caption: Intermolecular Hydrogen Bonding in Quinacridones.

Qualitative and Quantitative Solubility Overview

Precise quantitative solubility data for this compound is scarce in publicly available literature, largely because its solubility is very low in most common solvents. The interaction is often described as a dispersion rather than a true solution.[9] However, based on technical data sheets and scientific principles, we can construct a qualitative and semi-quantitative understanding.

The principle of "like dissolves like" provides a useful starting point. Solvents with some degree of polarity and the ability to participate in hydrogen bonding are more likely to interact with the polar groups of the quinacridone molecule.

Table 1: Solubility Profile of this compound in Various Organic Solvents

Solvent ClassExample Solvent(s)PolarityInteraction & SolubilityRationale
Polar Protic EthanolPolarLimited DispersionThe solvent's hydroxyl group can interact with the pigment's polar C=O and N-H groups, aiding dispersion. However, the interaction is not strong enough to overcome the pigment's crystal lattice energy for significant dissolution.[9]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)PolarLimited to Moderate Solubility/DispersionThese solvents have dipole moments that can interact with the polar parts of the pigment. Solvents like DMSO and NMP are known to be better for pigments, but true solubility remains low. Acetone can dissolve the pigment to some extent.[9][10]
Non-Polar Aromatic Toluene, XyleneNon-PolarVery Poor / InsolubleThe interaction between the non-polar solvent and the polar pigment is weak. The pigment particles are likely to aggregate and settle over time.[9]
Halogenated ChloroformPolarLimited DispersionCan interact with the pigment to some degree, but generally not a preferred solvent.
Strong Acids Concentrated Sulfuric AcidHighly PolarSolubleConcentrated sulfuric acid is one of the few solvents that can dissolve quinacridones. This is a destructive process involving protonation of the molecule and is used in synthesis and analysis, not for formulation.[3][11]
Aqueous WaterHighly PolarInsolubleThe strong hydrogen bonding network of water cannot effectively solvate the large, non-polar aromatic regions of the quinacridone molecule.[4][12]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a robust experimental methodology is crucial. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a target organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute concentration.

Materials and Equipment
  • This compound (Pigment Red 122) powder

  • Target organic solvent(s) of high purity

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of high speeds

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Scintillation vials or sealed glass tubes

Workflow for Solubility Measurement

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation of Standard Curve: a. Accurately weigh a small amount of this compound and dissolve it in a "good" solvent where it has known, albeit low, solubility (e.g., DMSO or by using sulfuric acid followed by careful dilution, if necessary for stock creation). b. Prepare a series of serial dilutions of this stock solution with the target solvent to create standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration. This curve will be used to determine the concentration of the unknown saturated samples.

  • Sample Preparation and Equilibration: a. Add an excess amount of this compound powder to a known volume of the target solvent in a sealed vial. The key is to have undissolved solid remaining at the end of the experiment, ensuring the solution is saturated. b. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours). This ensures that the maximum amount of solute has dissolved.

  • Phase Separation and Analysis: a. After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid pigment.[13] b. Carefully withdraw a known volume of the clear supernatant using a pipette. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high absorbance readings. d. Measure the absorbance of the filtered supernatant using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation: a. Using the equation from the standard curve, calculate the concentration of this compound in the supernatant. b. Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

Conclusion

This compound is an organic pigment with inherently low solubility in most organic solvents due to its strong crystalline structure maintained by extensive hydrogen bonding and π-π stacking. Solvents that are polar and can disrupt this network, such as certain polar aprotic solvents, show the most promise for creating stable dispersions or limited solutions. For applications requiring precise solubility knowledge, a rigorous experimental protocol involving equilibration of a saturated solution followed by spectroscopic analysis is essential. This guide provides the foundational knowledge and practical methodology for researchers to effectively work with and characterize the solubility of this important molecule.

References

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  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. (2023).
  • Organic Pigment Red 122 | 980-26-7/16043-40-6 - S D International. (n.d.).
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  • Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method - NIH. (2020).
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Thermal stability of 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 2,9-Dimethylquinacridone (Pigment Red 122)

Foreword

In the realm of high-performance organic materials, this compound (DMQA), widely known in the industry as Pigment Red 122, stands as a benchmark for durability and performance. Its vibrant magenta hue is surpassed only by its exceptional stability, making it an indispensable colorant in demanding applications ranging from automotive coatings to advanced organic electronics. This guide moves beyond a simple recitation of properties to provide a detailed, mechanistic understanding of why DMQA exhibits such remarkable thermal resilience. We will explore the intricate relationship between its molecular architecture and its macroscopic stability, detail the definitive analytical protocols for its characterization, and discuss the practical implications for researchers and product developers.

The Foundation of Stability: Molecular and Supramolecular Architecture

The exceptional thermal stability of this compound is not a random attribute but a direct consequence of its carefully designed chemical structure and the way its molecules organize in the solid state.

1.1. The Quinacridone Core At its heart, DMQA possesses a rigid, pentacyclic aromatic system. This extensive network of sp²-hybridized carbons and delocalized π-electrons creates a remarkably stable scaffold that requires significant energy to disrupt. The inherent aromaticity is the first line of defense against thermal degradation.

1.2. Intermolecular Hydrogen Bonding: The Supramolecular Glue The quinacridone structure features both amide protons (N-H) as hydrogen bond donors and carbonyl oxygens (C=O) as acceptors. In the solid crystal lattice, these groups align to form a dense and powerful network of intermolecular hydrogen bonds.[1][2] This network effectively acts as a "supramolecular glue," holding adjacent molecules in a highly ordered, energy-minimized state. Breaking down the material requires not only cleaving covalent bonds within a molecule but also supplying the energy to overcome this extensive hydrogen-bonding framework.

1.3. The Role of the 2,9-Dimethyl Substituents Compared to the parent unsubstituted quinacridone, the methyl groups at the 2 and 9 positions provide an additional layer of stability.[3] These groups enhance the molecule's resistance to oxidative attack and can influence the crystal packing, further optimizing the intermolecular forces that contribute to its overall robustness.

Quantitative Assessment of Thermal Stability: Core Analytical Protocols

To quantify the thermal stability of DMQA, we rely on a suite of thermal analysis techniques. The choice of method is dictated by the specific information required, from simple decomposition temperature to the subtle energetics of phase transitions.

2.1. Thermogravimetric Analysis (TGA) TGA is the cornerstone technique for assessing thermal stability.[4][5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a material like DMQA, this provides a clear indication of the temperature at which decomposition begins.

Key Insights from TGA:

  • High Decomposition Onset: Unmodified Pigment Red 122 exhibits exceptional stability, with significant weight loss typically beginning well above 450°C.[1]

  • Decomposition Profile: The degradation often occurs over a broad temperature range, in some cases extending from 450°C to 820°C under an inert argon atmosphere.[1]

Table 1: Representative TGA Data for this compound

Parameter Temperature (°C) Atmosphere Description
T5% (Onset of Decomposition) > 450 °C Argon Temperature at which 5% mass loss is observed.
Tmax (Maximum Decomposition Rate) Variable Argon The peak of the derivative TGA curve, indicating the point of fastest degradation.
Residue at 800°C Variable Argon The amount of non-volatile char remaining at high temperatures.

(Note: Data is representative and can vary based on crystal form, particle size, and heating rate. Based on data from[1])

Experimental Protocol: TGA of DMQA

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using appropriate standards (e.g., calcium oxalate, indium).

  • Sample Preparation: Place 5-10 mg of dry DMQA powder into a ceramic or platinum TGA pan. Ensure the sample is representative and forms a thin, even layer at the bottom of the pan.

  • Atmosphere & Flow Rate: Select the analysis atmosphere. For intrinsic stability, use an inert gas like nitrogen or argon at a flow rate of 50-100 mL/min. To study oxidative stability, use air.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min. A controlled heating rate is critical for reproducible results.[1][4]

  • Data Analysis: Plot mass (%) versus temperature. Calculate the derivative of this curve (DTG) to precisely identify the temperatures of maximum decomposition rates. Determine key metrics such as T5% (temperature at 5% weight loss).

2.2. Differential Scanning Calorimetry (DSC) While TGA tracks mass loss, DSC measures heat flow into or out of a sample during a temperature change.[4] This is crucial for identifying thermal events that do not involve mass loss, such as melting, crystallization, and solid-state phase transitions. Given DMQA's high decomposition temperature, it typically degrades before it melts. However, DSC is invaluable for studying the influence of heat on its crystal structure.

Key Insights from DSC:

  • Polymorphic Transitions: DMQA can exist in several crystal forms (polymorphs), such as α, β, and γ phases.[6][7] Heating can provide the energy needed for a transition from a less stable form to a more stable one, which would appear as an exothermic event in the DSC thermogram. For example, the γ-modification is often the most stable, and other forms may transition to it upon heating.[6]

Experimental Protocol: DSC of DMQA

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 3-5 mg of DMQA powder in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature just below the onset of decomposition (determined by TGA, e.g., 400°C) at a rate of 10°C/min.

    • Hold for 1 minute, then cool back to 30°C at the same rate.

    • A second heating run is often performed to study the thermal history of the material.

  • Data Analysis: Analyze the heat flow curve for endothermic (e.g., melting) or exothermic (e.g., crystallization, phase transition) peaks. Integrate the peak area to quantify the enthalpy of the transition.

Diagram 1: Standard Workflow for Thermal Analysis of DMQA

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Obtain Dry Pigment Powder TGA Thermogravimetric Analysis (TGA) (Determine Decomposition Temp) Prep->TGA Primary Test DSC Differential Scanning Calorimetry (DSC) (Identify Phase Transitions) TGA->DSC Inform DSC Temp Limit TGA_Data Mass Loss Curve (T5%, T50%) Derivative Curve (Tmax) TGA->TGA_Data DSC_Data Heat Flow Curve (Endotherms/Exotherms) DSC->DSC_Data Conclusion Comprehensive Thermal Profile: Stability Limit & Phase Behavior TGA_Data->Conclusion DSC_Data->Conclusion

Caption: Workflow for comprehensive thermal characterization of DMQA.

Elucidating Degradation: Pyrolysis-Based Methodologies

Understanding how DMQA degrades is far more complex than determining when. Its insolubility and high stability make traditional solution-state analysis impossible.[8] Therefore, we must turn to techniques that can analyze the decomposition products directly from the solid state.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) This is the definitive technique for investigating the thermal decomposition pathways of complex, non-volatile materials like organic pigments.[8] The sample is heated rapidly (pyrolyzed) in an inert atmosphere to a specific temperature, causing it to fragment into smaller, volatile molecules. These fragments are then separated by a gas chromatograph and identified by a mass spectrometer.

The Causality of Py-GC/MS:

  • Direct Analysis: It bypasses the need for sample dissolution, analyzing the material in its native state.[8]

  • Mechanistic Insight: The identity of the fragments provides clues about the weakest bonds in the molecule and the sequence of bond-cleavage events during thermal decomposition. For a quinacridone, one might expect to see fragments corresponding to cleavage of the fused ring system or loss of the substituent methyl groups.

Diagram 2: Hypothetical Initial Fragmentation of DMQA

G cluster_products Potential Initial Fragments DMQA This compound (Intact Molecule) Heat High Temperature (>500°C) DMQA->Heat Fragments Volatile Fragments (Detected by GC/MS) Heat->Fragments Frag1 Loss of Methyl Radicals Fragments->Frag1 Frag2 Cleavage of Aromatic Core Fragments->Frag2 Frag3 Dehydrogenation Fragments->Frag3

Caption: High-energy input leads to fragmentation of the core structure.

Practical Implications in High-Stakes Applications

The superior thermal stability of DMQA is not merely an academic curiosity; it is a critical enabling property for its most important commercial applications.

Table 2: Thermal Stability Requirements in Key Applications

Application Key Process Required Thermal Performance Consequence of Instability
Automotive Coatings High-temperature bake cycles (~180-200°C) No color change or degradation during curing. Long-term stability under engine heat and sun exposure. Color shift, loss of gloss, chalking of the paint film.
Plastics & Masterbatches Melt extrusion/compounding (>250-300°C) Must withstand high shear and temperature without decomposing or altering the polymer matrix. Discoloration (browning), gas evolution causing defects, degradation of polymer properties.

| Organic Electronics (OFETs, OLEDs) | Vacuum thermal evaporation, substrate annealing | Must be stable enough to be sublimed under high vacuum without decomposition to form pure, uniform thin films.[9][10] | Impure films with poor morphology, leading to low charge carrier mobility and device failure. |

Conclusion

This compound's thermal stability is a masterclass in molecular design. Its resilience is deeply rooted in the synergy between its rigid, π-conjugated core and an extensive network of intermolecular hydrogen bonds. This robust architecture ensures its integrity during high-temperature processing in plastics and coatings and enables its use in the precision-driven fabrication of organic electronic devices. A thorough characterization, anchored by TGA for defining stability limits and supplemented by DSC and Py-GC/MS for mechanistic insights, is essential for any researcher or developer looking to harness the full potential of this remarkable high-performance material.

References

  • Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis. (2021-01-11). [Link]

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An In-depth Technical Guide to the Electronic Properties of 2,9-Dimethylquinacridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electronic properties of 2,9-Dimethylquinacridone (DMQA) and its derivatives. It is intended for researchers, scientists, and drug development professionals working in the fields of organic electronics, materials science, and medicinal chemistry. This document delves into the synthesis, characterization, and application of these versatile organic semiconductors, with a focus on the structure-property relationships that govern their performance in electronic devices.

Introduction: The Quinacridone Core as a Privileged Scaffold

Quinacridone and its derivatives are a class of organic pigments renowned for their exceptional stability, vibrant colors, and robust electronic properties.[1] The rigid, planar, and electron-rich pentacyclic structure of the quinacridone core, featuring intramolecular hydrogen bonding, provides a unique platform for tuning electronic characteristics through chemical modification. Among these, 2,9-disubstituted derivatives, particularly this compound (DMQA), have garnered significant attention for their potential in high-performance organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[2][3][4]

The strategic placement of methyl groups at the 2 and 9 positions of the quinacridone backbone significantly influences the molecule's packing in the solid state, which in turn dictates its charge transport properties and photophysical behavior. This guide will explore the fundamental electronic properties of the DMQA core and the profound impact of further derivatization on these characteristics.

The Electronic Landscape of the this compound Core

The electronic behavior of DMQA is fundamentally governed by its molecular orbital energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals dictate the material's charge injection and transport capabilities, as well as its optical absorption and emission properties.

Frontier Molecular Orbital Energies

The HOMO and LUMO energy levels of DMQA and its derivatives can be experimentally determined using electrochemical techniques such as cyclic voltammetry and computationally modeled using Density Functional Theory (DFT).

dot

G cluster_molecule DMQA Molecule cluster_properties Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) ChargeInjection Charge Injection HOMO->ChargeInjection Hole Injection ChargeTransport Charge Transport HOMO->ChargeTransport Hole Transport LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->ChargeInjection Electron Injection LUMO->ChargeTransport Electron Transport EnergyGap Energy Gap (Eg) LUMO - HOMO OpticalProperties Optical Properties EnergyGap->OpticalProperties Absorption/Emission

Caption: Relationship between frontier molecular orbitals and electronic properties.

The HOMO level corresponds to the ionization potential, representing the energy required to remove an electron, while the LUMO level relates to the electron affinity, the energy released upon adding an electron. The energy difference between the HOMO and LUMO levels defines the material's bandgap, a critical parameter influencing its color and electrical conductivity.

Table 1: Experimentally Determined Electronic Properties of Selected Quinacridone Derivatives

CompoundSubstitutionHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Reference
DMQA2,9-dimethyl-5.40-3.202.20[5]
QAUnsubstituted-5.45-3.252.20[5]
N,N'-di-n-hexyl-2,9-di(t-butyl)quinacridone2,9-di-tert-butyl, N,N'-dihexyl-5.32-3.152.17[1][6]
Poly(quinacridone-diphenylquinoxaline) (PQCTQx)Copolymer-5.31-3.012.30[2]

Impact of Derivatization on Electronic Properties

The true power of the quinacridone scaffold lies in its susceptibility to chemical modification. The introduction of various substituents at different positions of the core structure allows for precise tuning of the electronic and photophysical properties.

Alkyl and Aryl Substitutions

The introduction of alkyl or aryl groups at the 2 and 9 positions, as well as at the N,N' positions, can significantly impact the electronic properties of the quinacridone core.

  • Electron-Donating Groups (EDGs): Alkyl groups, such as methyl and hexyl, are weak electron donors. Their presence can raise the HOMO energy level, leading to a smaller bandgap and a red-shift in the absorption and emission spectra.[1][6] This can also improve solubility in organic solvents, facilitating solution-based processing of thin films.

  • Electron-Withdrawing Groups (EWGs): While less common for simple DMQA derivatives, the introduction of EWGs would be expected to lower both the HOMO and LUMO energy levels.

  • Aryl Substituents: Aryl groups can extend the π-conjugation of the quinacridone core, leading to a smaller bandgap and altered molecular packing. The electronic nature of the aryl substituent (electron-donating or withdrawing) will further modulate the frontier orbital energies.[7]

G cluster_substituents Substituent Effects cluster_properties Modified Electronic Properties DMQA This compound (DMQA) Core EDG Electron-Donating Groups (e.g., Alkyl) DMQA->EDG EWG Electron-Withdrawing Groups DMQA->EWG Aryl Aryl Groups DMQA->Aryl HOMO_LUMO Tuned HOMO/LUMO Levels EDG->HOMO_LUMO Bandgap Altered Bandgap EDG->Bandgap Solubility Improved Solubility EDG->Solubility EWG->HOMO_LUMO EWG->Bandgap Aryl->HOMO_LUMO Aryl->Bandgap Packing Modified Molecular Packing Aryl->Packing

Caption: A typical multi-layer OLED device structure and characterization workflow.

Conclusion and Future Outlook

This compound and its derivatives represent a highly promising class of organic semiconductors with significant potential for application in next-generation electronic devices. Their robust chemical and thermal stability, coupled with the ability to fine-tune their electronic and optical properties through targeted chemical synthesis, makes them an attractive platform for fundamental research and technological development.

Future research in this area will likely focus on:

  • Novel Derivatives: The design and synthesis of new DMQA derivatives with enhanced charge transport properties and tailored emission characteristics.

  • Device Optimization: The development of advanced device architectures and fabrication processes to maximize the performance of DMQA-based OFETs and OLEDs.

  • Understanding Structure-Property Relationships: Further elucidation of the complex interplay between molecular structure, solid-state packing, and electronic properties through a combination of experimental and computational approaches.

The continued exploration of this versatile class of materials holds the key to unlocking new possibilities in the field of organic electronics, paving the way for flexible, low-cost, and high-performance electronic devices.

References

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A Senior Application Scientist's Guide to the Safe Handling of 2,9-Dimethylquinacridone (C.I. Pigment Red 122)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the health and safety considerations for handling 2,9-Dimethylquinacridone, a high-performance organic pigment also known as C.I. Pigment Red 122. As researchers and drug development professionals, our work demands not only scientific rigor but also an unwavering commitment to safety. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in the principles of occupational hygiene and risk assessment. We will explore the nuances and occasional contradictions in publicly available safety data to establish a framework for prudent laboratory practice.

Compound Identification and Physicochemical Properties

This compound is an organic compound widely used in the pigment industry for its vibrant red hue, thermal stability, and lightfastness.[1] Its applications are expanding into material science, including research into polymers, electrochemical devices, and environmental remediation.[1][2] A clear understanding of its identity is the foundation of a robust safety protocol.

Identifier Value Source(s)
IUPAC Name 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione[3]
CAS Number 980-26-7[3][4]
Molecular Formula C₂₂H₁₆N₂O₂[3][4]
Molecular Weight 340.37 g/mol [4]
Common Synonyms C.I. Pigment Red 122, 2,9-Dimethyl quinacridone, Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-[3][4][5]
Appearance Red powder[6]

Hazard Identification & Risk Assessment: A Dichotomy in Data

A critical analysis of available safety data reveals a notable inconsistency in the GHS (Globally Harmonized System) classification of this compound. This discrepancy underscores the importance of a conservative approach to risk assessment.

Several safety data sheets classify the compound as "not a hazardous substance or mixture" under OSHA Hazard Communication Standards (29 CFR 1910.1200). Furthermore, aggregated data from over 900 reports to the ECHA C&L Inventory indicate that 88.3% classify the chemical as not meeting GHS hazard criteria.[3] These reports often show no required hazard pictograms, signal words, or precautionary statements.

However, other sources present a conflicting view. A safety data sheet for Pigment Red 122 explicitly lists it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] The remaining 11.5% of ECHA C&L reports classify it with the hazard statement H412: Harmful to aquatic life with long-lasting effects.[3]

Expert Analysis and Causality: This divergence in classification can stem from several factors:

  • Purity Levels: Different grades of the pigment may contain impurities that trigger hazard classifications.

  • Physical Form: The hazard potential, particularly for respiratory irritation, is significantly influenced by the particle size and dustiness of the powder.

  • Regulatory Interpretation: Different jurisdictions or suppliers may interpret toxicological data differently.

The Senior Scientist's Directive: Given this ambiguity, the principle of precautionary risk management must be applied. Researchers should handle this compound as a substance with the potential to cause skin, eye, and respiratory irritation. This conservative stance ensures a high margin of safety regardless of the supplier's specific SDS.

Hazard Classification Source A: Sigma-Aldrich Source B: ChemicalBook[5] Source C: PubChem (Aggregated)[3]
GHS Classification Not a hazardous substance or mixtureSkin Irrit. 2, Eye Irrit. 2, STOT SE 388.3% Not Hazardous; 11.5% Aquatic Chronic 3
Hazard Statements None requiredH315, H319, H335H412 (for the 11.5%)
Signal Word None requiredWarningNone

Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls provides a systematic approach to mitigating risks associated with handling this compound powder.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng_Desc • Use in a chemical fume hood. • Employ ventilated balance enclosures for weighing. • Use wet methods to reduce dust. Eng->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin_Desc • Develop and follow Standard Operating Procedures (SOPs). • Minimize quantities used. • Clearly label containers. • Provide safety training. Admin->Admin_Desc PPE_Desc • Wear required eye protection, gloves, and lab coat. • Use respiratory protection if dust is generated. PPE->PPE_Desc

Caption: Hierarchy of controls for mitigating exposure.

Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected carefully.[7]

Protection Type Specification Rationale and Best Practices
Eye/Face Protection Safety glasses with side shields or chemical splash goggles (conforming to EN 166 or NIOSH standards).[6][8]Protects against airborne particles and accidental splashes. Always wear when handling the powder or its solutions.[9]
Skin Protection 100% Nitrile rubber gloves. A minimum thickness of 0.11 mm is suggested, with a breakthrough time of >480 minutes for full contact.Gloves must be inspected before use. Use proper glove removal technique to avoid contaminating skin. Wash hands thoroughly after handling.
Body Protection A standard laboratory coat or coverall.Prevents contamination of personal clothing.[10]
Respiratory Protection Not typically required if handled within a fume hood or with adequate ventilation. If dusts are generated or engineering controls are absent, use a NIOSH-approved respirator.[8]This aligns with the precautionary principle of treating the substance as a potential respiratory irritant.[5]

Standard Operating Procedures for Safe Handling

Adherence to a validated workflow is crucial for ensuring safety and experimental integrity.

Safe_Handling_Workflow start Start: Review SDS & SOP prep Don PPE (Goggles, Gloves, Lab Coat) start->prep retrieve Retrieve Chemical from designated storage prep->retrieve weigh Weigh Powder in ventilated enclosure or fume hood retrieve->weigh use Perform Experimental Work (e.g., solution prep) in fume hood weigh->use cleanup Clean Work Area (Wet wipe surfaces) use->cleanup dispose Dispose of Waste in labeled, sealed container cleanup->dispose doff Doff PPE (Gloves last) dispose->doff wash Wash Hands Thoroughly doff->wash end End wash->end

Caption: A generalized workflow for handling this compound.

Experimental Protocol: Weighing and Dispensing Solid Powder

  • Preparation: Ensure the analytical balance is inside a ventilated enclosure or a chemical fume hood. Decontaminate the spatula and weighing vessel.

  • Tare: Place the empty, clean weighing vessel on the balance and tare to zero.

  • Dispensing: Slowly and carefully transfer the desired amount of this compound powder from the stock container to the weighing vessel. Minimize the drop height to prevent dust generation.[11] Avoid tapping or agitating the container unnecessarily.

  • Closure: Immediately and tightly close the stock container.

  • Cleanup: Wipe the spatula with a damp cloth or disposable wipe. Decontaminate the weighing area by wet-wiping to capture any fugitive dust particles.

  • Transport: Carry the weighed sample in a sealed, secondary container to the experimental area.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures:

Exposure Route First-Aid Protocol
Inhalation Move the exposed person to fresh air at once.[11][12] If breathing is difficult, trained personnel may administer oxygen.[13] Seek medical attention if symptoms like coughing or irritation persist.[11]
Skin Contact Immediately remove contaminated clothing.[11][13] Wash the affected skin area promptly and thoroughly with soap and plenty of water for at least 15 minutes.[11][13][14] Seek medical attention if irritation develops or persists.[13]
Eye Contact Immediately flush the eyes with large amounts of cool, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13][15] Remove contact lenses if present and easy to do. Get medical attention immediately.[11][13]
Ingestion Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Seek medical attention immediately.[11][13]

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the powder from spreading or becoming airborne. Do not use dry brushing.

  • Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[11][16] Avoid generating dust.[11] Use a wet-wiping method for final decontamination of the spill site.

  • PPE: Wear all appropriate PPE as described in Section 3 during cleanup.

Fire-Fighting Measures: this compound is not classified as combustible. In the event of a fire in the vicinity, use an extinguishing agent that is appropriate for the surrounding materials, such as water spray, dry chemical, foam, or carbon dioxide.[17][18] Firefighters should wear self-contained breathing apparatus (SCBA).

Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly closed, properly labeled container. Keep in a dry, cool, and well-ventilated area.[12]

  • Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. Do not mix with other waste. Do not allow the product to enter drains.

Conclusion: A Principle of Prudent Practice

The available data on this compound suggests low acute toxicity. However, the conflicting GHS classifications necessitate a conservative safety posture. For professionals in research and development, where the long-term biological effects of novel applications are often yet to be fully understood, this prudence is not just a recommendation but a professional obligation. By adhering to the hierarchy of controls, utilizing appropriate PPE, and following rigorous handling protocols, researchers can effectively mitigate the potential risks associated with this compound, ensuring a safe environment for scientific advancement.

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An In-depth Technical Guide to the Environmental Impact of 2,9-Dimethylquinacridone (Pigment Red 122) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,9-Dimethylquinacridone, known in the industry as C.I. Pigment Red 122, is a high-performance organic pigment prized for its vibrant magenta hue, exceptional lightfastness, and thermal stability.[1][2] Its molecular structure, a derivative of the quinacridone family, features a robust pentacyclic system with methyl groups at the 2 and 9 positions, contributing to its unique color and durability.[1][3] These properties have made it an indispensable colorant in demanding applications, including automotive coatings, high-end industrial paints, plastics, and printing inks.[1][4]

However, the synthesis of this complex organic molecule, like many synthetic chemical processes, carries a significant environmental footprint. The manufacturing of specialty chemicals often involves multi-step reactions utilizing hazardous reagents, substantial energy inputs, and the generation of complex waste streams.[5] These processes can release pollutants into the air, water, and soil, contributing to environmental degradation.[5][6]

This technical guide provides an in-depth analysis of the environmental impact associated with the synthesis of this compound. We will dissect the traditional manufacturing pathways to identify environmental hotspots, analyze the toxicity of the chemical inputs and outputs, and explore emerging green chemistry alternatives aimed at mitigating these impacts. The framework for this analysis is inspired by the principles of Life Cycle Assessment (LCA), a systematic methodology used to evaluate the environmental burdens of a product throughout its existence, from raw material extraction to final disposal.[7][8]

Part 1: The Conventional Synthesis Route: A Process and Environmental Analysis

The classical industrial synthesis of this compound is a multi-stage process that has been refined over decades.[1] It typically begins with the creation of a key intermediate, 2,5-di(p-toluidino)terephthalic acid (DTTA), which then undergoes a crucial ring-closing reaction followed by finishing steps to achieve the desired pigmentary properties.

Core Synthesis Protocol: A Step-by-Step Examination

The traditional pathway can be broken down into three primary stages: intermediate synthesis, cyclization, and pigment finishing.

Step 1: Synthesis of 2,5-di(p-toluidino)terephthalic acid (DTTA) The process generally starts with the condensation of a diethyl succinyl succinate (DMSS) with two equivalents of p-toluidine, followed by oxidation and hydrolysis to yield the DTTA intermediate.[1][9]

  • Methodology:

    • In a pressure reactor, p-toluidine is dissolved in a solvent such as an alcohol (e.g., propanol).[9]

    • Diethyl succinyl succinate (DMSS) and an acid catalyst (e.g., hydrochloric acid) are added.[9]

    • The mixture is heated (e.g., to 80°C) to facilitate the condensation reaction.[9]

    • An oxidation step is performed. Historically, this has involved reagents like m-nitrobenzene sodium sulfonate.[9]

    • The reaction is completed by adding a strong base (e.g., NaOH) and heating to hydrolyze the ester groups, followed by neutralization to precipitate the DTTA intermediate.[9]

Step 2: Cyclization to Dihydroquinacridone This is the most critical and environmentally taxing step, where the linear DTTA molecule is cyclized to form the pentacyclic dihydroquinacridone structure.

  • Methodology:

    • The DTTA intermediate is mixed with a large excess of a strong dehydrating and cyclizing agent, most commonly polyphosphoric acid (PPA).[10][11]

    • The mixture is heated to high temperatures (e.g., 140°C) for several hours with stirring to drive the intramolecular condensation.[10] This forms 2,9-dimethyl-6,13-dihydroquinacridone.

Step 3: Oxidation and Pigment Finishing The dihydroquinacridone intermediate is oxidized to the final this compound pigment. The crude pigment is then processed to achieve the specific crystal form (polymorph) and particle size required for high-performance applications.

  • Methodology:

    • Oxidation: The dihydro-intermediate is oxidized. Some methods build this step into the initial DTTA synthesis, while others perform it after cyclization.

    • Hydrolysis & Precipitation: The PPA reaction mass is "drowned" by pouring it into a large volume of water or an alcohol/sulfuric acid mixture to hydrolyze the PPA and precipitate the crude pigment.[10][11]

    • Purification: The precipitate is filtered and washed extensively, often with alkaline solutions (e.g., 10% NaOH) and water, to remove residual acid and impurities.[10]

    • Conditioning: The crude pigment is then subjected to a finishing or "conditioning" step. This typically involves heating the pigment in a solvent (like N-methyl pyrrolidone or isobutanol) or reprecipitating it from concentrated sulfuric acid to control the crystal phase and particle size, which are critical for its coloristic properties.[10][11]

Environmental Hotspot Analysis

The traditional synthesis pathway presents several significant environmental challenges, summarized in the table below.

Synthesis StageKey InputsOutputs & EmissionsPrimary Environmental Impact
1. DTTA Synthesis p-toluidine, DMSS, Solvents (alcohols), Oxidizing agents (e.g., m-nitrobenzene sodium sulfonate)Wastewater with high Chemical Oxygen Demand (COD) and ammonia-nitrogen, solvent emissions (VOCs)Generation of contaminated wastewater requiring extensive and costly treatment.[9]
2. Cyclization 2,5-di(p-toluidino)terephthalic acid (DTTA), Polyphosphoric Acid (PPA)Spent PPA waste, acidic vaporsPPA is difficult to recover or treat, leading to a significant hazardous waste stream.[11] High energy consumption due to high reaction temperatures.[10]
3. Finishing Crude Pigment, Sulfuric Acid, Alcohols, Organic Solvents (DMF, NMP), NaOH/KOHLarge volumes of acidic and alkaline wastewater, solvent waste, VOC emissionsHigh water usage for washing and precipitation.[10][11] Use of toxic and high-boiling-point solvents that are difficult to remove and recycle.

The most critical environmental bottleneck is the use of polyphosphoric acid. Its highly viscous and corrosive nature makes handling difficult, and after the reaction, it becomes a hydrolyzed, phosphate-rich acidic waste stream that is challenging and expensive to treat or recycle, posing a significant disposal problem for manufacturers.[11]

Workflow Visualization: Traditional Synthesis

G cluster_0 Stage 1: Intermediate (DTTA) Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Finishing p_toluidine p-Toluidine dt_synthesis Condensation & Oxidation p_toluidine->dt_synthesis dmss DMSS dmss->dt_synthesis oxidant m-Nitrobenzene Sodium Sulfonate oxidant->dt_synthesis dtta DTTA Intermediate dt_synthesis->dtta cod_waste cod_waste dt_synthesis->cod_waste High COD/Ammonia Wastewater cyclization High-Temp Cyclization dtta->cyclization dtta->cyclization ppa Polyphosphoric Acid (PPA) ppa->cyclization dihydro_qa Dihydroquinacridone cyclization->dihydro_qa ppa_waste ppa_waste cyclization->ppa_waste Spent PPA Waste finishing Precipitation & Conditioning dihydro_qa->finishing dihydro_qa->finishing h2so4 H₂SO₄ / Solvents h2so4->finishing final_pigment Pigment Red 122 finishing->final_pigment acid_waste acid_waste finishing->acid_waste Acidic/Solvent Wastewater

Caption: Traditional synthesis workflow for this compound.

Part 2: Advancing Green Chemistry in Pigment Synthesis

In response to the environmental drawbacks of the conventional process, research and process optimization have focused on developing "greener" alternatives. These efforts primarily target the most problematic steps: the oxidation reaction and the management of acid and solvent waste streams.

Greener Oxidation: A Cleaner Path Forward

A significant improvement has been the replacement of hazardous chemical oxidants like m-nitrobenzene sodium sulfonate. The byproducts of these older oxidants are major contributors to wastewater contamination, elevating the Chemical Oxygen Demand (COD) and ammonia levels, which require intensive biological and chemical treatment before discharge.[9]

Modern, cleaner synthesis methods utilize more environmentally benign oxidizing agents.

  • Alternative Oxidants:

    • Hydrogen Peroxide (H₂O₂): An effective oxidant where the only byproduct is water.

    • Ozone (O₃): A powerful oxidant that decomposes to oxygen.

    • Air (O₂): The most cost-effective and environmentally friendly oxidant, though it may require specific catalysts and conditions to be effective.

A patented "clean synthesis method" describes an oxidation process using hydrogen peroxide, sometimes in conjunction with ozone and a catalyst, to convert the dihydroquinacridone intermediate to the final pigment.[12]

Protocol: Cleaner Oxidation Process

This protocol is adapted from methodologies described in the patent literature.[12]

  • Reaction Setup: The 2,9-dimethyl-6,13-dihydroquinacridone intermediate is charged into a reaction vessel.

  • Catalyst Addition: A catalyst, such as onion ketone-2-sodium sulfonate, is added to the vessel.

  • pH Adjustment: The pH of the slurry is adjusted to a neutral or slightly alkaline range (pH 7-8) using a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.[12]

  • Heating: The mixture is heated to approximately 90°C.

  • Oxidant Addition: A hydrogen peroxide solution is added slowly and controllably to the reaction vessel. The molar ratio of H₂O₂ to the dihydro-intermediate is carefully controlled (e.g., 1.3:1 to 1.8:1).[12]

  • Reaction: The temperature is increased to 105-140°C and held for several hours (e.g., 4 hours) to complete the oxidation.[12]

  • Isolation: The reaction mixture is cooled, and the final pigment is isolated via filtration, washing with water and methanol, and drying.

The primary advantage of this method is the dramatic reduction in wastewater toxicity. By eliminating the nitrobenzene-based oxidant, the generation of high-COD and high-ammonia waste is avoided, significantly reducing the cost and environmental impact of wastewater treatment.[9]

Comparative Analysis: Traditional vs. Green Synthesis
FeatureTraditional SynthesisGreener Synthesis ApproachEnvironmental Improvement
Oxidizing Agent m-nitrobenzene sodium sulfonateHydrogen Peroxide, Ozone, or AirByproduct is water or oxygen instead of persistent organic pollutants.
Wastewater Quality High COD, high ammonia-nitrogenSignificantly lower COD and ammonia levelsReduces burden on wastewater treatment plants and lowers ecotoxicity.[9]
Hazardous Waste Difficult-to-treat byproduct residuesMinimal hazardous byproducts from oxidationSimplifies waste management and reduces disposal costs.
Overall Process Relies on older, less efficient chemistryEmploys principles of green chemistry (benign reagents)Moves towards a more sustainable and cleaner production model.[13]
Workflow Visualization: Greener Synthesis Pathway

G cluster_0 Stage 1 & 2: Intermediate Synthesis & Cyclization cluster_1 Stage 3: Green Oxidation & Finishing raw_mats p-Toluidine, DMSS synthesis DTTA Synthesis raw_mats->synthesis dtta DTTA Intermediate synthesis->dtta cyclization Cyclization dtta->cyclization dtta->cyclization ppa Polyphosphoric Acid (PPA) ppa->cyclization dihydro_qa Dihydroquinacridone cyclization->dihydro_qa oxidation Catalytic Oxidation dihydro_qa->oxidation dihydro_qa->oxidation h2o2 Hydrogen Peroxide (H₂O₂) h2o2->oxidation finishing Finishing oxidation->finishing water_byproduct water_byproduct oxidation->water_byproduct Byproduct: Water final_pigment Pigment Red 122 finishing->final_pigment

Caption: Greener synthesis workflow with improved oxidation step.

Part 3: Toxicological Profile of Key Substances

A comprehensive environmental assessment requires an understanding of the toxicity of not just the final product but also the reagents and byproducts involved in the synthesis.

SubstanceRole in SynthesisToxicological & Environmental Profile
This compound Final ProductLow Acute Toxicity: High LD50 values indicate low risk from short-term exposure.[14] Aquatic Impact: Generally considered not hazardous to aquatic life in the short term (LC50/EC50 > 100 mg/L), but GHS classification indicates potential for long-lasting harmful effects in the aquatic environment.[2][14] Insoluble in water and not expected to bioconcentrate.[14]
p-Toluidine Starting MaterialToxic & Hazardous: Harmful if swallowed, in contact with skin, or inhaled. Suspected of causing cancer and genetic defects. Toxic to aquatic life with long-lasting effects.
Polyphosphoric Acid (PPA) Cyclizing AgentCorrosive: Causes severe skin burns and eye damage. Environmental: When hydrolyzed, it forms phosphoric acid, which can contribute to eutrophication (over-enrichment of water bodies with nutrients) if released in large quantities.
Sulfuric Acid (H₂SO₄) Finishing AgentHighly Corrosive: Causes severe skin burns and eye damage. Environmental: Creates highly acidic wastewater that requires significant quantities of base for neutralization.
Organic Solvents (NMP, DMF) Finishing AgentsReproductive Toxicity: N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are classified as reproductive toxicants. Environmental: High boiling points make them energy-intensive to recover. Can be persistent in the environment if not properly treated.

Conclusion and Future Outlook

The synthesis of this compound (Pigment Red 122) exemplifies the classic conflict between industrial performance and environmental sustainability. The traditional manufacturing process, while effective, relies on harsh reagents like polyphosphoric acid and outdated oxidation chemistries that generate difficult-to-treat waste streams, consume significant energy, and pose handling risks.

The adoption of greener chemistry principles, particularly the use of clean oxidants like hydrogen peroxide, marks a significant step forward. This evolution drastically reduces the toxicity and treatment burden of the process wastewater, aligning with modern environmental stewardship goals.

However, significant challenges remain. The reliance on polyphosphoric acid for cyclization is still a major environmental liability. Future research and development should prioritize:

  • PPA Alternatives: Investigating solid acid catalysts or alternative cyclization methodologies that are more easily recovered, recycled, or regenerated.

  • Solvent-Free Processes: Exploring mechanochemical or high-temperature, solvent-free reaction conditions to eliminate the use of hazardous organic solvents.

  • Process Intensification: Developing continuous flow reactors which can offer better control, improved safety, and reduced waste generation compared to traditional batch processing.

By continuing to innovate and apply the principles of green chemistry, the pigment industry can work towards manufacturing high-performance molecules like this compound in a manner that is both economically viable and environmentally responsible.

References

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  • European Patent Office. (1998). PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND - EP 0567651 B1.
  • Sustainability Directory. (n.d.). Pigment Life Cycle Assessment.
  • Haleem, K., et al. (n.d.). Footprint of green synthesizing ingredients on the environment and pharmaceuticals. ResearchGate.
  • Research and Reviews. (2024). Environmental Impact of Synthetic Chemicals: Balancing Innovation and Sustainability.
  • Computational Chemistry Blog. (n.d.). Chemical compounds with environmental impact.
  • Google Patents. (n.d.). CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment.
  • Sustainability Directory. (n.d.). Pigment Lifecycle Assessment.
  • ResearchGate. (n.d.). The chemical structure of 2-9-dimethylquinacridone pigment.
  • Wikipedia. (n.d.). Quinacridone.
  • PubChem. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione.
  • Google Patents. (n.d.). CN102942802A - Preparing method of pigment red 122.
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The Enduring Vibrancy of Quinacridones: A Technical Guide to Their Discovery, Synthesis, and Polymorphic Nature

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the fascinating world of quinacridone pigments, from their serendipitous discovery to their position as a cornerstone of high-performance colorants. We will explore the intricate chemistry of their synthesis, the critical role of polymorphism in defining their color and properties, and the robust performance characteristics that have made them indispensable in a multitude of advanced applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this remarkable class of organic pigments.

A Century of Color: From Obscurity to Ubiquity

The journey of quinacridone pigments is a testament to the often-unforeseen pathways of scientific discovery. First synthesized in 1896, the quinacridone molecule remained a chemical curiosity for over half a century.[1][2][3] It wasn't until 1955 that W. Struve, a chemist at DuPont, recognized the profound potential of this class of compounds as exceptionally stable and vibrant pigments.[4] This pivotal moment led to the development of commercially viable synthesis routes and the subsequent market introduction of quinacridone pigments by DuPont in 1958.[1][2][5]

Their arrival marked a significant advancement in pigment technology, offering a combination of color purity, lightfastness, and thermal and chemical resistance that was unparalleled by many existing organic pigments.[1][2] This exceptional performance quickly led to their adoption in demanding applications such as automotive coatings, industrial paints, and high-quality printing inks.[1][5] The unique properties of quinacridones also captured the attention of the art world, with abstract expressionists embracing their intense vibrancy and permanence.[2]

The Synthesis of a High-Performance Chromophore

The remarkable properties of quinacridone pigments are intrinsically linked to their rigid, planar, and highly conjugated molecular structure. The industrial production of these pigments involves multi-step chemical syntheses, with several routes developed over the years to optimize yield, purity, and cost-effectiveness.

Core Synthesis Pathways

The most common industrial synthesis of linear trans-quinacridone, the parent compound of the most commercially significant pigments, typically proceeds through the following key stages:

  • Formation of a Succinylsuccinate Intermediate: The synthesis often begins with the condensation of diethyl succinate in the presence of a strong base to form diethyl succinylsuccinate.[5]

  • Reaction with Anilines: This intermediate is then reacted with two equivalents of an aniline (or a substituted aniline to produce derivatives) to form a 2,5-dianilino-3,6-dihydroterephthalic acid derivative.

  • Oxidative Aromatization: The dihydro intermediate is subsequently oxidized to the corresponding 2,5-dianilinoterephthalic acid.

  • Thermal Cyclization: The final and critical step is the thermal ring-closure of the 2,5-dianilinoterephthalic acid to form the crude quinacridone. This is typically carried out at high temperatures in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[6][7]

The choice of starting materials and reaction conditions during these stages is crucial in determining the final substitution pattern and the initial crystalline form of the quinacridone molecule.

SynthesisPathway A Diethyl Succinate B Diethyl Succinylsuccinate A->B Base-catalyzed condensation D 2,5-Dianilino-3,6-dihydroterephthalic Acid Derivative B->D C Aniline C->D Condensation E 2,5-Dianilinoterephthalic Acid D->E Oxidation F Crude Quinacridone E->F Thermal Cyclization (Polyphosphoric Acid)

The Critical "Finishing" Step: From Crude Product to High-Performance Pigment

The crude quinacridone product obtained directly from the cyclization reaction is generally not suitable for use as a pigment. It typically consists of large, irregularly shaped crystals with poor coloristic properties. To transform this crude material into a high-performance pigment with the desired particle size, crystal form (polymorph), and application properties, a critical "finishing" or "conditioning" step is required.[6] This process is as important as the initial synthesis in determining the final performance of the pigment.

Finishing processes can involve:

  • Milling: Dry or wet milling, often in the presence of a salt (salt milling) and/or an organic solvent, is used to reduce the particle size and induce phase transitions.[1]

  • Solvent Treatment: Heating the crude quinacridone in a high-boiling organic solvent can promote the conversion to a more thermodynamically stable crystal phase and improve the crystal quality.[2]

  • Acid Pasting: Dissolving the crude pigment in a strong acid, such as sulfuric acid, followed by precipitation in a non-solvent, is another method to control particle size and polymorphism.

The specific conditions of the finishing process, including the choice of solvent, temperature, and mechanical action, are carefully controlled to produce pigments with tailored properties for specific applications.

Polymorphism: The Key to Quinacridone's Diverse Palette

One of the most fascinating and technologically important aspects of quinacridone chemistry is its polymorphism – the ability of the same molecule to exist in multiple distinct crystalline structures. These different polymorphs exhibit unique physical and chemical properties, most notably their color. The three primary and commercially significant polymorphs of unsubstituted linear trans-quinacridone (Pigment Violet 19, CI 73900) are the α (alpha), β (beta), and γ (gamma) phases.

Polymorphs alpha α-Phase (Reddish-Violet) beta β-Phase (Violet) alpha->beta Conditioning gamma γ-Phase (Red) alpha->gamma Conditioning beta->gamma Conditioning

Crystalline and Molecular Structure of the Polymorphs

The distinct colors and properties of the quinacridone polymorphs arise from differences in their crystal packing, which influences the intermolecular interactions, particularly hydrogen bonding and π-π stacking.

  • α-Phase: The α-phase is a metastable form that is often obtained from the initial synthesis. It is characterized by a reddish-violet hue.

  • β-Phase: The β-phase is a more thermodynamically stable form with a distinct violet color. Its crystal structure involves a "chain" like arrangement where each quinacridone molecule is linked to two neighbors via double hydrogen bonds.

  • γ-Phase: The γ-phase is the most thermodynamically stable polymorph and exhibits a bright red color. Its crystal structure is characterized by a "criss-cross" or "herringbone" packing arrangement, where each quinacridone molecule forms single hydrogen bonds with four neighboring molecules.[5]

These differences in hydrogen bonding and molecular stacking significantly alter the electronic structure of the molecules in the solid state, leading to the observed differences in their absorption and reflection of light, and thus their color.

Table 1: Crystallographic Data of Quinacridone Polymorphs (Pigment Violet 19)

PolymorphColorCrystal SystemSpace GroupKey Intermolecular Interactions
α-Phase Reddish-VioletTriclinicP-1Chain-like with double H-bonds
β-Phase VioletMonoclinicP2₁/cChain-like with double H-bonds
γ-Phase RedMonoclinicP2₁/cCriss-cross pattern with single H-bonds
Spectroscopic Characterization of the Polymorphs

The different crystal structures of the quinacridone polymorphs give rise to distinct spectroscopic signatures, which are essential for their identification and quality control.

  • X-Ray Diffraction (XRD): XRD is the definitive technique for identifying the different polymorphs. Each phase exhibits a unique powder diffraction pattern with characteristic peaks at specific 2θ angles.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to the molecular environment and intermolecular interactions. The differences in hydrogen bonding between the polymorphs result in noticeable shifts in the positions and intensities of the N-H and C=O stretching bands in their IR and Raman spectra.

  • UV-Visible (UV-Vis) Spectroscopy: The color of the pigments is directly related to their absorption and reflectance of light in the visible region. The different electronic environments of the polymorphs lead to distinct UV-Vis spectra, with absorption maxima at different wavelengths, which correspond to their observed colors.

Performance Characteristics of Quinacridone Pigments

Quinacridone pigments are classified as "high-performance" due to their exceptional stability and durability in a wide range of applications.

Table 2: Performance Characteristics of Key Quinacridone Pigments

PigmentColour Index NamePolymorphLightfastness (Blue Wool Scale)Heat Stability (°C)Chemical Resistance
Quinacridone VioletPV 19β-Phase8~280Excellent
Quinacridone RedPV 19γ-Phase8~290Excellent
Quinacridone MagentaPR 122-8~280-300Excellent
Quinacridone RedPR 202-8~300Excellent
Quinacridone CoralPR 209-7-8~250Very Good
Quinacridone GoldPO 49 (discontinued)-8~250Excellent
  • Lightfastness: Quinacridone pigments exhibit outstanding lightfastness, typically achieving a rating of 7-8 on the Blue Wool Scale, indicating that they will remain virtually unchanged for over 100 years under normal gallery conditions.[8][9][10]

  • Heat Stability: These pigments are highly resistant to thermal degradation, making them suitable for use in high-temperature processes such as plastics extrusion and powder coatings. For example, Pigment Red 122 can withstand temperatures up to 280-300°C.[3]

  • Chemical Resistance: Quinacridones demonstrate excellent resistance to a wide range of chemicals, including acids, alkalis, and organic solvents, which contributes to their durability in harsh environments.

Experimental Protocols

The following protocols provide a general overview of the synthesis and conditioning of quinacridone pigments. These are illustrative examples and may require optimization based on specific laboratory or industrial conditions.

Laboratory Synthesis of Crude Quinacridone (γ-Phase)

This protocol describes a typical laboratory-scale synthesis of crude γ-quinacridone via thermal cyclization.

Materials:

  • 2,5-dianilinoterephthalic acid

  • Polyphosphoric acid (PPA)

  • N-methylpyrrolidone (NMP)

  • Deionized water

  • Methanol

Procedure:

  • In a jacketed reaction vessel equipped with a mechanical stirrer and a reflux condenser, heat 500 parts by weight of polyphosphoric acid to 110-120°C.

  • Slowly add 110 parts by weight of 2,5-dianilinoterephthalic acid to the hot PPA with constant stirring.

  • Maintain the reaction mixture at 120-130°C for 3-4 hours to ensure complete cyclization.

  • Cool the hot melt to approximately 90°C and carefully pour it into 900 parts by weight of deionized water to precipitate the crude quinacridone.

  • Filter the precipitate and wash thoroughly with deionized water until the filtrate is acid-free.

  • Dry the crude quinacridone at 80°C.

  • For pigmentation to the pure gamma crystal form, suspend 50 parts of the crude quinacridone in 500 parts of N-methylpyrrolidone in a sealed, jacketed vessel.

  • Heat the suspension to 140-150°C and maintain this temperature for 4 hours with continuous stirring.

  • Cool the mixture to 80°C, and remove the NMP by distillation.

  • Add an equal volume of water to the residue, filter the pigment, wash with water, and dry.[2]

Conditioning of Crude Quinacridone to the β-Phase

This protocol outlines a method for converting crude quinacridone to the β-polymorph using a salt milling technique.

Materials:

  • Crude quinacridone (any phase)

  • Sodium chloride (dry)

  • Steel ball mill or similar grinding apparatus

  • Oven

Procedure:

  • Thoroughly dry 20 grams of crude quinacridone and 200 grams of sodium chloride at a temperature above 100°C to remove any moisture.

  • Charge the dried pigment and salt into a steel ball mill.

  • Seal the mill and place it in an oven preheated to 125-150°C.

  • Mill the mixture at this elevated temperature for a period of 12-24 hours. The specific time will depend on the efficiency of the milling apparatus.

  • After milling, cool the mixture and wash with hot deionized water to remove the salt.

  • Filter the pigment and dry. The resulting product will be the β-phase of quinacridone, which can be confirmed by XRD analysis.[1]

Conclusion

Quinacridone pigments represent a pinnacle of achievement in the field of organic colorants. Their journey from a laboratory curiosity to a high-performance material is a compelling story of scientific insight and industrial innovation. The profound influence of polymorphism on their color and properties underscores the importance of solid-state chemistry in materials design. For researchers and scientists, a deep understanding of the synthesis, conditioning, and structure-property relationships of quinacridones is essential for their effective application and for the development of next-generation colorants with even greater performance and functionality. The enduring vibrancy and robustness of quinacridone pigments ensure their continued prominence in a diverse and demanding range of scientific and industrial applications.

References

  • Wallpics. Quinacridone Pigments: The Vibrant Secret Behind Stunning Colors.

  • Jackson's Art Blog. (2021-06-21). Pigment Stories: Quinacridone Pigments.

  • DANIEL SMITH Artists' Materials. Fun facts about Quinacridones.

  • Cass Art. (2023-08-04). Exploring the depths of Quinacridone Violet.

  • European Patent Office. (1995-11-15). Process for the preparation of quiacridone pigments (EP 0682090 A1).

  • Fineland Chem. What Are Commonly Used Quinacridone Pigments.

  • Wikipedia. Quinacridone.

  • Google Patents. (1966-06-21). Preparation of quinacridone pigments (US3257405A).

  • Google Patents. (1970-12-15). Conditioning process for producing beta phase quinacridone (US3547926A).

  • Parikh, M., & Shah, S. S. (2010). Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. International Journal of ChemTech Research, 2(3), 1391-1396.
  • CAMEO. (2022-07-20). Quinacridone dye.

  • Google Patents. (1966-08-02). Quinacridone pigments (US3264298A).

  • van de Streek, J., et al. (2007). Crystal structure prediction of organic pigments: quinacridone as an example. Acta Crystallographica Section B: Structural Science, 63(Pt 1), 126–135.
  • Hibiscus Plc. The Blue Wool Scale and the light-fastness of ink.

  • Winsor & Newton. What are the origins and meanings of Quinacridone and Phthalo?.

  • Materials Technology Limited. The Blue Wool Scale.

  • Tri-Art Manufacturing. Quinacridone Pigments.

  • Handprint. doing your own lightfastness tests.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,9-Dimethylquinacridone by Polyphosphoric Acid-Mediated Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Quinacridone and its derivatives represent a class of high-performance organic pigments renowned for their exceptional lightfastness, thermal stability, and chemical resistance.[1][2] Among these, 2,9-dimethylquinacridone, commercially known as Pigment Red 122, is particularly valued for its vibrant bluish-red or magenta shade and is widely utilized in demanding applications such as automotive coatings, high-end inks, and plastics.[3] The robust, polycyclic aromatic structure, stabilized by intramolecular and intermolecular hydrogen bonding, is responsible for these desirable properties.[1][4]

The synthesis of the quinacridone core is a classic example of aromatic chemistry, typically involving the cyclization of a 2,5-diarylaminoterephthalic acid intermediate. This application note provides a detailed, field-proven protocol for the synthesis of this compound through the condensation and dehydrative ring-closure of 2,5-di(p-tolylamino)terephthalic acid. The causality behind the choice of reagents, particularly the critical role of polyphosphoric acid (PPA) as both a solvent and a cyclizing agent, is explained in depth.[5][6] This guide is intended for researchers in materials science, organic chemistry, and drug development who require a reliable method for producing this important compound.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is a two-step process starting from a dialkyl succinyl succinate.

  • Formation of the Intermediate: The process begins with the condensation of dimethyl succinyl succinate with two equivalents of p-toluidine. This reaction forms dimethyl 2,5-di(p-tolylamino)-3,6-dihydroterephthalate. Subsequent hydrolysis and oxidation yield the key intermediate, 2,5-di(p-tolylamino)terephthalic acid (DTTA).[7][8] The p-toluidine is the source of the methyl groups that will ultimately reside at the 2 and 9 positions of the quinacridone skeleton.

  • Intramolecular Condensation (Cyclization): The crucial step is the double intramolecular Friedel-Crafts-type acylation of the DTTA intermediate. This reaction is effectively promoted by polyphosphoric acid (PPA). PPA serves as an excellent solvent for the polar intermediate and, more importantly, as a powerful dehydrating agent that drives the endergonic cyclization to completion by removing the two molecules of water generated.[3][5][9] The reaction proceeds by protonation of the carboxylic acid groups, forming highly electrophilic acylium ions which then attack the electron-rich aromatic rings of the tolyl groups in an intramolecular electrophilic aromatic substitution.

The overall chemical transformation is depicted below.

G A Dimethyl Succinyl Succinate + 2x p-Toluidine B 2,5-di(p-tolylamino)terephthalic acid (DTTA) A->B C DTTA D This compound C->D Polyphosphoric Acid (PPA) Δ, -2H₂O

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol details the cyclization of 2,5-di(p-tolylamino)terephthalic acid (DTTA) to this compound. It is assumed that the DTTA precursor has been synthesized and purified beforehand.[10][11]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,5-di(p-tolylamino)terephthalic acid (DTTA)>98% PurityCommercial SourceMust be thoroughly dried before use.
Polyphosphoric Acid (PPA)115% H₃PO₄ basisCommercial SourceHighly viscous and corrosive. Handle with extreme care.
Phosphoric Acid (H₃PO₄)85% aqueous solutionCommercial SourceUsed to adjust PPA viscosity.
Methanol (MeOH)ACS GradeCommercial SourceUsed for quenching and washing.
Sodium Hydroxide (NaOH)ACS GradeCommercial SourceFor preparing aqueous solutions for washing.
Deionized WaterN/AIn-houseFor reaction quenching and washing.
Round-bottom flask (500 mL)Borosilicate glassStandard LabwareEquipped for mechanical stirring.
Mechanical StirrerN/AStandard LabwareEssential for the viscous reaction mixture.
Heating Mantle & ThermometerN/AStandard LabwareFor precise temperature control.
Büchner Funnel & Filter FlaskN/AStandard LabwareFor product isolation.
Vacuum OvenN/AStandard LabwareFor drying the final product.
Safety Precautions
  • Corrosive Hazard: Polyphosphoric acid is extremely corrosive and hygroscopic. It will cause severe burns upon skin contact. Always handle inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty acid-resistant gloves (e.g., butyl rubber) at all times.

  • Exothermic Reaction: The addition of DTTA to PPA and the quenching of the reaction mixture with water/methanol are exothermic. Perform additions slowly and with cooling if necessary.

  • Thermal Hazard: The reaction is run at elevated temperatures. Use appropriate caution when handling hot glassware.

Step-by-Step Synthesis Procedure
  • Acid Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine 200 mL of polyphosphoric acid and 100 mL of 85% phosphoric acid.[5] Stir the mixture gently and allow it to cool to approximately 40°C. Expertise Note: The addition of phosphoric acid reduces the viscosity of the PPA, improving mixing and ensuring a homogeneous reaction medium.

  • Addition of Reactant: Begin vigorous mechanical stirring. Add 30 g of dry 2,5-di(p-tolylamino)terephthalic acid (DTTA) to the acid mixture in small portions over 30-45 minutes.[5] Ensure each portion dissolves before adding the next. Use an external water bath to maintain the temperature below 60°C during this addition. Trustworthiness Note: Controlled, portion-wise addition is critical to prevent a sudden exotherm and to ensure all the solid reactant dissolves completely, which is key for achieving a high yield.

  • Cyclization Reaction: Once all the DTTA has been added and dissolved (check by dipping a glass rod to see if any solid particles remain), heat the reaction mixture to 100-120°C.[9][12] Maintain this temperature for 1-3 hours with continuous stirring.[9][12] During this time, the solution will become deeply colored and may develop a characteristic orange-brown fluorescence.[5]

  • Precipitation (Quenching): Allow the reaction mixture to cool slightly (to ~80-90°C). In a separate large beaker (e.g., 4 L) containing 2 L of cold deionized water or methanol, pour the hot, viscous reaction mixture slowly and carefully with vigorous stirring.[5] This "drowning" step will cause the product to precipitate as a fine solid. Expertise Note: Pouring the hot acid into the solvent is the correct order of addition for safety and to achieve fine particle precipitation. Using methanol can sometimes aid in achieving a specific crystal form.[9]

  • Isolation and Washing:

    • Continue stirring the slurry for 15-30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7). This removes all residual phosphoric acid.

    • Suspend the filter cake in 2 L of a 2% aqueous NaOH solution and heat to 60°C for 15 minutes with stirring.[5] This step removes any unreacted acidic starting material.

    • Filter the hot suspension and wash the cake again with hot deionized water until the filtrate is neutral.

  • Drying: Dry the final product in a vacuum oven at 70-80°C overnight to yield this compound as a fine, magenta-red powder.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Expected Results and Data Analysis

Following the protocol should yield a high-purity product. The specific crystal form (polymorph), which dictates the exact shade, can be influenced by the quenching and drying conditions.[3][12]

ParameterExpected Outcome
Product Appearance Fine, crystalline, magenta or bluish-red powder.
Yield 90-95% (based on DTTA).[3][9]
Purity (by HPLC) >99%
Solubility Insoluble in water and common organic solvents.[1]
Characterization
¹H NMR (in conc. H₂SO₄)Peaks corresponding to aromatic and methyl protons.
Mass Spectrometry (MS)m/z corresponding to C₂₂H₁₆N₂O₂ (M⁺ = 340.38 g/mol ).
X-Ray Diffraction (XRD)Pattern will confirm the specific crystal phase (α, β, or γ).

References

  • Alkyl and Dendron Substituted Quinacridones: Synthesis, Structures, and Luminescent Properties.
  • Synthesis of this compound. PrepChem.com.
  • Quinacridone. Wikipedia.
  • Alkyl and dendron substituted quinacridones: synthesis, structures, and luminescent properties. PubMed.
  • What is the synthesis route of QuainaCridone and its deriv
  • Preparation method of 2, 9-dimethyl quinacridone violet red pigment.
  • PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND.
  • Preparation of quinacridonequinones and substituted derivatives of same.
  • N,N′-Substituted quinacridones for organic electronic device applic
  • Method for preparing 2, 5-diphenyl amino acid DATA.
  • Process for the production of 2,5-dianilino-terephthalic acids.
  • Process for the preparation of 2,5-diarylaminoterephthalic acids.
  • Synthesis of quinacridone. PrepChem.com.
  • Preparation of quinacridone pigments.
  • Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. International Journal of Scientific & Engineering Research.
  • Quinacridone-(Quinone)
  • 2,5-Dianilinoterephthalic acid. PubChem.
  • Process for preparation of terephthalic acid.
  • Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments.

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Application Note: A Detailed Protocol for the Solvent-Based Synthesis of 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,9-Dimethylquinacridone

Quinacridone pigments, a class of high-performance organic materials, have been of significant commercial and scientific interest since their development in the mid-20th century.[1][2] Renowned for their exceptional lightfastness, thermal stability, and resistance to solvents, these pigments have found widespread applications in automotive coatings, cosmetics, and plastics.[1] Among the various substituted quinacridones, this compound (Pigment Red 122) is particularly valued for its pure bluish-red shade and excellent fastness properties.[2]

The molecular structure of quinacridones, characterized by a fused pentacyclic system containing both lactam and quinoline moieties, allows for extensive π-conjugation and strong intermolecular hydrogen bonding.[3][4] These structural features are responsible for their intense color and remarkable stability. The presence of methyl groups at the 2 and 9 positions in this compound enhances its solubility and stability compared to the unsubstituted parent compound.[5] This application note provides a detailed, solvent-based protocol for the synthesis of this compound, intended for laboratory-scale production.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process:

  • Ring Closure (Cyclization): The precursor, 2,5-di(p-toluidino)terephthalic acid, undergoes an intramolecular condensation reaction to form the dihydroquinacridone intermediate. This reaction is commonly carried out in a high-boiling point solvent that also acts as a dehydrating and cyclizing agent, such as polyphosphoric acid.[5][6][7]

  • Oxidation: The resulting 2,9-dimethyl-6,13-dihydroquinacridone is then oxidized to yield the final this compound pigment. Various oxidizing agents can be employed, with modern protocols favoring greener alternatives like hydrogen peroxide.[8]

The final pigmentary properties, such as crystal form, particle size, and color shade, are highly dependent on the post-synthesis workup, including precipitation and solvent treatment steps.[6]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the solvent-based synthesis of this compound.

Synthesis_Workflow cluster_prep I. Precursor Preparation cluster_reaction II. Ring Closure & Oxidation cluster_workup III. Isolation & Purification A 2,5-di(p-toluidino)terephthalic acid B Add precursor to Polyphosphoric Acid A->B Start C Heat to 120-140°C for cyclization B->C Thermal Cyclization D Cool and prepare for oxidation C->D E Oxidation with H2O2 in alkaline medium D->E Oxidant Addition F Heat to 105-140°C E->F Complete Oxidation G Cool reaction mixture F->G H Precipitate crude product in water G->H Quenching I Filter and wash the precipitate H->I J Reslurry in methanol I->J Purification K Filter, wash, and dry J->K L Final Product: this compound K->L Yields PR122

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of quinacridone pigments.[6][8][9]

Materials and Equipment
Reagent/EquipmentGradeSupplier (Recommended)
2,5-di(p-toluidino)terephthalic acid≥98%Sigma-Aldrich, TCI
Polyphosphoric acid115% H3PO4 basisSigma-Aldrich, Acros Organics
Hydrogen peroxide30% (w/w) in H2OFisher Scientific, VWR
Potassium hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific, VWR
MethanolACS Reagent, ≥99.8%Fisher Scientific, VWR
Deionized waterIn-house
Three-neck round-bottom flask500 mL
Mechanical stirrer
Heating mantle with temperature controller
Thermometer
Dropping funnel
Buchner funnel and filter flask
Vacuum oven
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Polyphosphoric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[10]

    • Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage.[10]

    • Hydrogen peroxide: Oxidizer. Can cause fires or explosions. Causes skin and eye irritation.[8]

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[11]

  • Emergency Procedures: Have an emergency eyewash and shower station readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Step-by-Step Procedure

Part 1: Ring Closure

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 200 g of polyphosphoric acid.

  • Begin stirring and add 20.0 g of 2,5-di(p-toluidino)terephthalic acid in small portions to the polyphosphoric acid. Ensure each portion is well-dispersed before adding the next.

  • Once the addition is complete, heat the reaction mixture to 140°C and maintain this temperature for 3 hours with continuous stirring.[6] The color of the mixture will change as the reaction progresses.

  • After 3 hours, cool the reaction mixture to approximately 90°C. The product of this stage is 2,9-dimethyl-6,13-dihydroquinacridone dissolved in polyphosphoric acid.

Part 2: Oxidation

  • In a separate reaction vessel, prepare a dilute alkali solution by dissolving potassium hydroxide in deionized water.

  • Carefully adjust the pH of the dihydroquinacridone solution to between 7 and 11 using the prepared potassium hydroxide solution.[8] This step should be done slowly and with cooling, as it is an exothermic reaction.

  • Heat the mixture to 90°C.

  • Slowly add a 30% hydrogen peroxide solution dropwise using a dropping funnel. The molar ratio of hydrogen peroxide to the dihydroquinacridone intermediate should be approximately 1.3:1.[8]

  • After the addition of hydrogen peroxide is complete, raise the temperature to 130-140°C and maintain it for 4 hours to ensure complete oxidation.[8]

Part 3: Isolation and Purification

  • Cool the reaction mixture to 80°C.

  • In a large beaker, pour the reaction mixture into an equal volume of cold deionized water with vigorous stirring to precipitate the crude this compound.[8]

  • Filter the resulting precipitate using a Buchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Transfer the filter cake to a beaker and reslurry it in methanol for 1 hour at room temperature.[8] This step helps to remove organic impurities and can influence the final crystal form.

  • Filter the purified pigment, wash it with a small amount of fresh methanol, and dry it in a vacuum oven at 80°C overnight.

  • The final product is a fine, magenta-colored powder. The expected yield is in the range of 85-95%.[8]

Chemical Reaction Mechanism

The following diagram illustrates the chemical transformation from the precursor to the final this compound product.

Reaction_Mechanism Precursor 2,5-di(p-toluidino)terephthalic acid Intermediate 2,9-dimethyl-6,13-dihydroquinacridone Precursor->Intermediate Polyphosphoric Acid, 140°C (Cyclization) Product This compound (PR122) Intermediate->Product H2O2, KOH, 130-140°C (Oxidation)

Caption: Simplified reaction mechanism for the synthesis of this compound.

Characterization and Quality Control

To ensure the successful synthesis of this compound with the desired properties, the following characterization techniques are recommended:

  • X-Ray Diffraction (XRD): This is a crucial technique to determine the crystal form (polymorphism) of the final product. This compound can exist in different crystal forms, such as alpha (super yellowish) and beta (yellowish), which significantly impact its color shade.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the formation of the quinacridone structure by identifying characteristic vibrational modes, such as the N-H and C=O stretching frequencies.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of the product dissolved in a suitable solvent (e.g., dimethyl sulfoxide) will show characteristic absorption bands, confirming the electronic structure of the quinacridone chromophore.[4]

  • Electron Microscopy (SEM/TEM): These techniques can be employed to visualize the particle size and morphology of the pigment, which are critical for its performance in applications.

Conclusion

This application note provides a comprehensive, solvent-based protocol for the synthesis of this compound. By carefully controlling the reaction conditions and following the prescribed safety measures, researchers can reliably produce this high-performance pigment in a laboratory setting. The detailed steps for ring closure, oxidation, and purification, along with recommendations for characterization, offer a solid foundation for the successful synthesis and analysis of this compound for various research and development applications.

References

  • Jackson's Art Blog. (2021, June 21). Pigment Stories: Quinacridone Pigments. Retrieved from [Link]

  • International Journal of Scientific Research. (n.d.). Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment.
  • Wikipedia. (n.d.). Quinacridone. Retrieved from [Link]

  • Google Patents. (n.d.). CZ98497A3 - Process for preparing quinacridone pigments.
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  • PubChem. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of quiacridone pigments - EP 0682090 A1. Retrieved from [Link]

  • European Patent Office. (1998, June 24). PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND - EP 0567651 B1. Retrieved from [Link]

  • Tri-Art Mfg. (n.d.). Quinacridone Pigments. Retrieved from [Link]

  • European Patent Office. (2022, August 17). PROCESS FOR PRODUCING QUINACRIDONE PIGMENT COMPOSITION - EP 3323858 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US3257405A - Preparation of quinacridone pigments.
  • Google Patents. (n.d.). WO2016208292A1 - Process for producing quinacridone pigment composition.
  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of quinacridone. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of 2-9-dimethylquinacridone pigment. Retrieved from [Link]

  • IS&T | Library. (n.d.). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylquinacridone | C22H16N2O2 | CID 129701041. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 2-9. Retrieved from [Link]

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Application Notes and Protocols for Thin-Film Deposition of 2,9-Dimethylquinacridone (DMQA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,9-Dimethylquinacridone Thin Films in Organic Electronics

This compound (DMQA), a derivative of the robust pigment quinacridone, is a compelling organic semiconductor material. Its planar, conjugated molecular structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. In thin-film form, DMQA is a promising candidate for active layers in a variety of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The performance of these devices is critically dependent on the molecular ordering and morphology of the DMQA thin film, which are, in turn, dictated by the deposition technique and its associated parameters.

This guide provides detailed application notes and protocols for two of the most effective vacuum-based thin-film deposition techniques for organic small molecules like DMQA: Vacuum Thermal Evaporation (VTE) and Organic Vapor Phase Deposition (OVPD). The causality behind experimental choices is explained to provide researchers with a framework for process optimization and troubleshooting.

Vacuum Thermal Evaporation (VTE) of this compound

Vacuum Thermal Evaporation is a physical vapor deposition technique where a material is heated in a high-vacuum environment until it sublimes. The resulting vapor then travels in a line-of-sight path to a cooler substrate, where it condenses to form a thin film. VTE is a widely used technique for the deposition of small organic molecules due to its simplicity and the high purity of the resulting films.

Causality of Experimental Choices in VTE

The key to high-quality DMQA thin films lies in the precise control of the deposition parameters. The substrate temperature is arguably the most critical parameter, as it directly influences the mobility of the DMQA molecules upon arrival at the substrate surface. This mobility dictates the degree of molecular ordering and the resulting film morphology. A lower substrate temperature can lead to amorphous or poorly ordered films, while a higher temperature can promote the formation of crystalline domains. The deposition rate, controlled by the source temperature, also plays a significant role; a slower deposition rate generally allows more time for molecules to arrange themselves into a more ordered state. The vacuum level is crucial to ensure a long mean free path for the evaporated molecules, preventing collisions with background gas molecules that would disrupt the line-of-sight deposition and introduce impurities.

Experimental Protocol for VTE of DMQA

This protocol is based on established procedures for the epitaxial growth of DMQA on crystalline substrates.

1.2.1. Substrate Preparation:

  • Select a suitable substrate. For epitaxial growth, freshly cleaved (001) surfaces of KBr are recommended. For device applications, silicon wafers with a thermally grown oxide layer (Si/SiO₂) or glass substrates are commonly used.

  • Clean the substrate meticulously. A typical procedure for Si/SiO₂ or glass involves sequential ultrasonication in a series of solvents (e.g., deionized water, acetone, isopropanol) followed by drying with a stream of dry nitrogen.

  • For Si/SiO₂ substrates, a surface treatment with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) can be employed to promote desirable film growth characteristics.

1.2.2. Deposition Procedure:

  • Load the DMQA source material into a suitable effusion cell (e.g., a tantalum or tungsten boat) within the VTE chamber.

  • Mount the prepared substrate onto the substrate holder, which should have integrated heating capabilities.

  • Evacuate the chamber to a base pressure of at least 10⁻⁵ Pa.

  • Heat the substrate to the desired temperature. The choice of temperature is critical for controlling the film's molecular orientation (see Table 1).

  • Gradually increase the temperature of the effusion cell to initiate the sublimation of the DMQA. The sublimation temperature for organic materials is typically below 500°C.[1]

  • Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for organic semiconductors is in the range of 0.1-1 Å/s.

  • Deposit the DMQA film to the desired thickness. For many electronic applications, a thickness of 20-100 nm is common.

  • After deposition, allow the substrate to cool down to room temperature under vacuum before venting the chamber.

Impact of Substrate Temperature on DMQA Film Properties

The substrate temperature during deposition has a profound effect on the molecular orientation of DMQA, which in turn influences the film's optical and electronic properties.

Substrate Temperature (°C)Resulting DMQA Molecular OrientationKey Observations
20Oblique orientationMolecules stand obliquely on the substrate.
150Parallel orientationLong axes of the molecules are parallel to the substrate surface.
240Perpendicular orientationMolecules are oriented with their long axis perpendicular to the substrate, promoting intermolecular charge transfer.[2]

Table 1: Influence of Substrate Temperature on the Molecular Orientation of DMQA Thin Films Deposited on KBr (001) Substrates.[2]

VTE_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning & Preparation evacuate Evacuate Chamber (<10⁻⁵ Pa) sub_prep->evacuate source_prep DMQA Source Loading source_prep->evacuate heat_sub Heat Substrate (e.g., 20-240°C) evacuate->heat_sub heat_source Heat DMQA Source (Control Deposition Rate) heat_sub->heat_source deposit Deposit Film (Monitor Thickness) heat_source->deposit cooldown Cool Substrate in Vacuum deposit->cooldown vent Vent Chamber cooldown->vent characterize Film Characterization vent->characterize

Figure 1: Experimental workflow for the Vacuum Thermal Evaporation (VTE) of this compound.

Organic Vapor Phase Deposition (OVPD) of this compound

OVPD is a gas-phase deposition technique where an inert carrier gas transports evaporated organic molecules into a deposition chamber where they condense onto a cooled substrate.[3] This method offers several advantages over VTE, including better control over deposition rate and film uniformity, especially over large areas, and the ability to co-deposit materials with precise doping ratios.[4]

Causality of Experimental Choices in OVPD

In OVPD, the deposition process is governed by a combination of thermodynamics and gas dynamics. The source temperature determines the vapor pressure of the DMQA, while the carrier gas flow rate controls the rate at which the DMQA vapor is transported to the substrate.[5] The interplay between these two parameters provides a more decoupled and precise control over the deposition rate compared to VTE. The chamber pressure influences the gas flow dynamics and the mean free path of the molecules. The substrate temperature plays a similar role as in VTE, affecting the surface mobility of the molecules and the resulting film morphology. The hot-walled reactor design in OVPD systems helps to prevent premature condensation of the organic material on the chamber walls, leading to higher material utilization efficiency.[3]

General Protocol for OVPD of DMQA

As specific OVPD parameters for DMQA are not widely published, this protocol provides a general framework for process development.

2.2.1. System Preparation:

  • Load the DMQA source material into the source cell of the OVPD reactor.

  • Mount a cleaned substrate onto the cooled substrate holder.

  • Evacuate the chamber and then introduce the inert carrier gas (e.g., nitrogen or argon) to establish the desired chamber pressure (typically in the range of 10 to 1000 Pa).

2.2.2. Deposition Procedure:

  • Heat the source cell to a temperature sufficient to achieve a stable vapor pressure of DMQA. This temperature will be dependent on the specific properties of DMQA and should be determined experimentally.

  • Heat the walls of the deposition chamber to a temperature higher than the source temperature to prevent condensation.

  • Set the flow rate of the inert carrier gas through the source cell. This will entrain the DMQA vapor and transport it towards the substrate. The flow rate is a critical parameter for controlling the deposition rate.

  • Maintain the substrate at a temperature that promotes the desired film growth. This may require some optimization, but the temperatures used in VTE (Table 1) can serve as a starting point.

  • The deposition rate is a function of the source temperature, carrier gas flow rate, and chamber pressure. These parameters should be systematically varied to achieve the desired film thickness and morphology.

  • After the deposition is complete, stop the carrier gas flow to the source cell and allow the substrate to cool to room temperature before removing it from the chamber.

Key Parameters for Optimization in OVPD
ParameterTypical RangeInfluence on Deposition
Source Temperature150-400°CExponentially affects the vapor pressure of DMQA.
Substrate Temperature20-250°CControls molecular mobility and film morphology.
Carrier Gas Flow Rate10-200 sccmLinearly affects the transport rate of DMQA vapor.[5]
Chamber Pressure10-1000 PaInfluences gas flow dynamics and film uniformity.

Table 2: Key Parameters and Their Influence in the Organic Vapor Phase Deposition (OVPD) of Small Molecules.

OVPD_Parameters Source_T Source Temperature Depo_Rate Deposition Rate Source_T->Depo_Rate Exponential Substrate_T Substrate Temperature Morphology Film Morphology Substrate_T->Morphology Flow_Rate Carrier Gas Flow Rate Flow_Rate->Depo_Rate Linear Pressure Chamber Pressure Uniformity Film Uniformity Pressure->Uniformity Depo_Rate->Morphology Purity Film Purity

Figure 2: Logical relationship between key parameters and resulting film properties in Organic Vapor Phase Deposition (OVPD).

Characterization of DMQA Thin Films

Following deposition, a comprehensive characterization of the DMQA thin films is essential to correlate the deposition parameters with the film properties and, ultimately, device performance.

  • Structural and Morphological Characterization:

    • X-Ray Diffraction (XRD): To determine the crystal structure and molecular orientation.

    • Atomic Force Microscopy (AFM): To visualize the surface morphology and determine the roughness and grain size.

    • Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's microstructure.[2]

  • Optical Characterization:

    • UV-Visible Absorption Spectroscopy: To study the electronic transitions and the effect of molecular packing on the absorption spectrum.[2]

    • Photoluminescence (PL) Spectroscopy: To investigate the emissive properties of the film.

  • Electrical Characterization:

    • Fabrication of OFETs: To measure key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Conclusion

The successful fabrication of high-performance organic electronic devices based on this compound hinges on the precise control of the thin-film deposition process. Both Vacuum Thermal Evaporation and Organic Vapor Phase Deposition are powerful techniques for this purpose, each offering a unique set of advantages. By understanding the causal relationships between the deposition parameters and the resulting film properties, researchers can systematically optimize the growth of DMQA thin films to unlock their full potential in next-generation organic electronics. This guide provides a foundational set of protocols and a framework for this optimization process, paving the way for further innovation in the field.

References

  • Google. (n.d.). Current time in Pima County, US.
  • Ni, J. P., & Ueda, Y. (1999). Characterization of Quinacridone Derivative in Thin Film. Molecular Crystals and Liquid Crystals, 337(1), 289-292.
  • Forrest, S. R. (n.d.). Organic Vapor Phase Deposition for Optoelectronic Devices. Princeton University. Retrieved from [Link]

  • Vac Coat Ltd. (2019, September 25). Thin Films Deposition of Organic Materials. Retrieved from [Link]

  • Schwambera, M. (n.d.). Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. The Society of Vacuum Coaters. Retrieved from [Link]

  • Shtein, M., Peumans, P., Benziger, J. B., & Forrest, S. R. (2003). Micropatterning of small molecular weight organic semiconductor thin films using organic vapor phase deposition. Journal of Applied Physics, 93(7), 4005-4016.
  • Shtein, M., Gossenberger, H., Benziger, J. B., & Forrest, S. R. (2001). Organic vapor phase deposition of a multilayer OLED. Journal of Applied Physics, 89(2), 1470-1472.

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Application Notes & Protocols: Leveraging 2,9-Dimethylquinacridone for High-Performance Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Quinacridone Derivatives in Organic Photovoltaics

Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and material tunability.[1] The heart of an OSC is the photoactive layer, typically a bulk heterojunction (BHJ) blend of electron-donating and electron-accepting materials.[1] The efficiency of these devices is critically dependent on the optoelectronic properties of the materials used. Quinacridone and its derivatives are a class of organic pigments known for their exceptional photostability, strong absorption in the visible spectrum, and robust thermal stability, making them compelling candidates for OSC applications.[2][3]

This document provides a detailed guide on the use of 2,9-Dimethylquinacridone (2,9-DMQA), a specific derivative of quinacridone, in the fabrication of solution-processed organic solar cells. 2,9-DMQA's pentacyclic aromatic structure, modified with methyl groups, allows for tuning of its electronic properties and processability.[3][4] We will explore its fundamental properties, its function as an electron donor material, and provide a comprehensive, step-by-step protocol for device fabrication and characterization. The methodologies described herein are designed to provide researchers with a validated framework for developing and optimizing 2,9-DMQA-based photovoltaic devices.

Section 1: Physicochemical Properties of this compound (2,9-DMQA)

Understanding the intrinsic properties of 2,9-DMQA is fundamental to designing efficient solar cell architectures. Its electronic and optical characteristics dictate its performance as a light-harvesting and charge-donating material. The key properties are summarized below.

Causality of Properties:

  • Molecular Structure: The planar, pentacyclic core of 2,9-DMQA facilitates strong π-π stacking in the solid state, which is crucial for charge transport. The N-H and C=O groups enable intermolecular hydrogen bonding, which enhances structural order but can also lead to aggregation.[3][5][6]

  • Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the open-circuit voltage (Voc) of the resulting solar cell and the driving force for exciton dissociation at the donor-acceptor interface. The HOMO level must be well-aligned with the work function of the anode/hole transport layer (HTL) for efficient hole extraction, while the LUMO level must be higher than that of the acceptor material to facilitate electron transfer.[7]

  • Optical Absorption: The broad and intense absorption in the visible region is a direct consequence of the extended π-conjugated system of the quinacridone core.[2] This property is essential for efficient photon harvesting from the solar spectrum.

PropertyValueSource
Chemical Structure 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione[4]
Appearance Red Pigment[3]
HOMO Level ~ -5.24 eV[2]
LUMO Level ~ -3.48 eV[2]
Optical Bandgap (Eg) ~ 1.76 eV[2]
Thermal Stability > 500 °C[3]

Note: HOMO/LUMO levels are estimated from cyclic voltammetry data presented in related quinacridone derivative studies and may vary slightly based on measurement conditions and specific molecular modifications.[2]

Section 2: Mechanism of Action in Bulk Heterojunction (BHJ) Solar Cells

In a typical BHJ solar cell, 2,9-DMQA functions as the electron donor, blended with an electron acceptor material like a fullerene derivative (e.g., PC70BM).[2] The operational mechanism involves four critical steps:

  • Exciton Generation: Photons from sunlight are absorbed by the 2,9-DMQA molecules, promoting an electron from the HOMO to the LUMO, creating a tightly bound electron-hole pair known as an exciton.[1]

  • Exciton Diffusion: The exciton diffuses through the donor domain until it reaches the interface between the 2,9-DMQA (donor) and the acceptor.

  • Charge Separation: At the donor-acceptor interface, the energetic offset between the LUMO levels of the donor and acceptor provides the driving force to overcome the exciton binding energy. The electron is transferred to the acceptor's LUMO, while the hole remains on the donor's HOMO.[1]

  • Charge Transport and Collection: The separated holes and electrons travel through the percolating networks of the donor and acceptor materials, respectively, towards the corresponding electrodes (anode for holes, cathode for electrons), generating a photocurrent.[1]

The morphology of the BHJ active layer—specifically the domain sizes and purity of the donor and acceptor phases—is paramount for efficient device operation. Optimal phase separation ensures a large interfacial area for exciton dissociation while maintaining continuous pathways for charge transport to the electrodes.

G cluster_device BHJ Device Energy Level Diagram Anode Anode (ITO) HTL HTL (PEDOT:PSS) Anode->HTL Donor_HOMO 2,9-DMQA HOMO (~ -5.2 eV) HTL->Donor_HOMO Acceptor_LUMO Acceptor LUMO (~ -4.0 eV) Cathode Cathode (Al) Acceptor_LUMO->Cathode 3. e⁻ Collection Donor_LUMO 2,9-DMQA LUMO (~ -3.5 eV) Donor_LUMO->Acceptor_LUMO 2. e⁻ Transfer Donor_LUMO->Donor_HOMO Exciton Acceptor_HOMO Acceptor HOMO (~ -6.1 eV) Acceptor_HOMO->Cathode Donor_HOMO->Anode 3. h⁺ Collection Photon Photon (hν) Photon->Donor_HOMO 1. Absorption

Caption: Energy level diagram of a 2,9-DMQA-based OSC.

Section 3: Fabrication Protocol for 2,9-DMQA-based Organic Solar Cells

This section provides a comprehensive, step-by-step protocol for fabricating a BHJ solar cell using 2,9-DMQA as the donor material in a conventional device architecture (ITO/HTL/Active Layer/Cathode).

G cluster_workflow Device Fabrication Workflow start Start sub 1. Substrate Cleaning start->sub htl 2. HTL Deposition sub->htl active_prep 3. Active Layer Solution Prep htl->active_prep active_spin 4. Active Layer Spin Coating active_prep->active_spin anneal 5. Thermal Annealing active_spin->anneal cathode 6. Cathode Evaporation anneal->cathode encap 7. Encapsulation & Testing cathode->encap end End encap->end

Caption: Workflow for fabricating 2,9-DMQA solar cells.

Materials and Equipment
  • Substrates: Indium Tin Oxide (ITO) coated glass slides.

  • Materials: this compound (donor), PC70BM (acceptor), PEDOT:PSS (HTL), Hellmanex III solution, Isopropyl alcohol (IPA), Deionized (DI) water.

  • Solvents: High-purity chloroform or 1,2-dichlorobenzene (DCB).

  • Equipment: Sonicator bath, spin coater, hot plate, thermal evaporator, nitrogen-filled glovebox, solar simulator, sourcemeter.

Protocol Steps

Step 1: Substrate Cleaning (Critical for Device Performance) Causality: A pristine ITO surface is essential to ensure good film adhesion, uniform layer formation, and efficient charge injection from the anode. Contaminants can act as charge traps or recombination centers, severely degrading device performance.[8]

  • Load ITO substrates into a cleaning rack.

  • Sonicate in a 1% Hellmanex solution in DI water for 10 minutes.

  • Rinse thoroughly with DI water.

  • Sonicate in DI water for 10 minutes.

  • Sonicate in IPA for 10 minutes.

  • Rinse again with DI water.

  • Dry the substrates using a nitrogen gun and immediately transfer them into a UV-Ozone cleaner for 15 minutes to remove organic residues and increase the ITO work function.[9]

Step 2: Hole Transport Layer (HTL) Deposition Causality: The PEDOT:PSS layer serves two main functions: it facilitates the transport of holes from the active layer to the ITO anode and acts as an electron blocking layer, preventing electrons from reaching the anode and causing recombination.[1]

  • Transfer the cleaned substrates to a nitrogen-filled glovebox.

  • Deposit a filtered PEDOT:PSS solution onto the ITO surface.

  • Spin-coat at 4000 rpm for 60 seconds to achieve a film thickness of ~30-40 nm.

  • Anneal the substrates on a hotplate at 140°C for 15 minutes to remove residual water.

Step 3: Active Layer Solution Preparation Causality: The choice of solvent and donor:acceptor ratio is critical for controlling the BHJ morphology. The solvent must effectively dissolve both components, and its boiling point influences the film drying time, which in turn affects the extent of phase separation.[10]

  • Prepare a stock solution of 2,9-DMQA in chloroform (e.g., 10 mg/mL).

  • Prepare a stock solution of PC70BM in chloroform (e.g., 10 mg/mL).

  • Blend the two solutions to achieve the desired donor:acceptor weight ratio (e.g., 1:1 or 1:2). A typical total concentration is 20-30 mg/mL.

  • Stir the blend solution on a hotplate at ~45°C for at least 4 hours to ensure complete dissolution.

Step 4: Active Layer Deposition Causality: Spin coating parameters (speed and time) directly control the thickness of the active layer. The optimal thickness is a trade-off between absorbing enough light (thicker film) and efficiently extracting charge carriers before they recombine (thinner film).

  • Allow the PEDOT:PSS-coated substrates to cool to room temperature.

  • Deposit the 2,9-DMQA:PC70BM blend solution onto the HTL.

  • Spin-coat at a speed between 800-1500 rpm for 60 seconds. This typically yields a film thickness of 80-120 nm.

Step 5: Post-Deposition Annealing Causality: Thermal annealing provides energy to the system, allowing the donor and acceptor molecules to rearrange and form more ordered, crystalline domains.[11] This improves charge mobility within the respective phases and can optimize the nanoscale morphology for better device performance.[12]

  • Transfer the substrates to a hotplate inside the glovebox.

  • Anneal the films at a temperature between 80°C and 140°C for 10-20 minutes. The optimal temperature and time must be determined experimentally.

Step 6: Cathode Deposition Causality: A low work function cathode is required for efficient electron collection from the acceptor's LUMO. A bilayer cathode (e.g., LiF/Al or Ca/Al) is often used, where the thin interlayer (LiF or Ca) lowers the effective work function and improves ohmic contact.

  • Place the substrates into a shadow mask to define the active area of the devices (typically 4-10 mm²).

  • Transfer the masked substrates to a high-vacuum thermal evaporator (<10-6 Torr).

  • Deposit a thin layer of Calcium (~20 nm) followed by a thicker layer of Aluminum (~100 nm) to serve as the cathode.

Section 4: Device Characterization

Once fabricated, the devices must be characterized to evaluate their performance. All electrical measurements should be conducted in an inert atmosphere to prevent degradation.

  • Current Density-Voltage (J-V) Analysis: This is the primary characterization technique. The device is illuminated using a calibrated solar simulator (AM 1.5G, 100 mW/cm²) and the current is measured while sweeping the voltage.[13] Key performance metrics are extracted from the J-V curve:

    • Open-Circuit Voltage (Voc): The voltage at zero current.

    • Short-Circuit Current Density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident light power density.

  • External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum over the solar spectrum provides a calculated Jsc, which should match the value from the J-V measurement for a self-validating result.

  • Morphological Characterization: Atomic Force Microscopy (AFM) can be used to probe the surface topography and phase separation of the 2,9-DMQA:PC70BM blend film, providing crucial insights into the relationship between morphology and device performance.[14]

Performance MetricTypical Value (Quinacridone-based)Source
PCE Up to 2.22%[2]
Voc 0.80 - 0.95 V[2]
Jsc 4.0 - 6.0 mA/cm²[2]
FF 0.55 - 0.65[2]
Hole Mobility ~1 x 10-4 cm²/Vs[2]

Note: These values are based on early studies of related quinacridone derivatives and serve as a benchmark.[2] Optimization of materials and device architecture can lead to improved performance.

References

  • Chen, Y., et al. (2011). Quinacridone-based molecular donors for solution processed bulk-heterojunction organic solar cells. PubMed Central. Available at: [Link]

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  • Lakhera, S., et al. (2023). Photovoltaic Characteristics of Organic Heterocyclic 2,9-dimethyl Quinacridone in Different Solvents Using DFT Approach. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels. Available at: [Link]

  • ResearchGate. (n.d.). HOMO/LUMO Energy Levels. Available at: [Link]

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  • Journal of Materials Chemistry. (2009). Multi-donor molecular bulk heterojunction solar cells: improving conversion efficiency by synergistic dye combinations. RSC Publishing. Available at: [Link]

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  • RSC Publishing. (2012). Fabrication of multilayer organic solar cells through a stamping technique. Available at: [Link]

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  • IS&T Digital Library. (n.d.). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. Available at: [Link]

  • MDPI. (2016). Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells. Available at: [Link]

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  • ResearchGate. (2016). Solvent Annealing Effects in Dithieno[3,2-b:2',3'-d]pyrrole–5,6-Difluorobenzo[c][2][5][15]thiadiazole Small Molecule Donors for BHJ Solar Cells. Available at: [Link]

  • ResearchGate. (2018). Annealing-Induced Effects on the Chemical Structure of the In2S3/CuIn(S,Se)2 Thin-Film Solar Cell Interface. Available at: [Link]

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Application Notes & Protocols: A Guide to the Mechanochemical Synthesis of 2,9-Dimethylquinacridone via Ball Milling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the mechanochemical synthesis of 2,9-Dimethylquinacridone, a high-performance organic pigment, utilizing ball milling technology.[1][2] This solvent-free or minimal-solvent approach presents a sustainable and efficient alternative to traditional solution-based syntheses, aligning with the principles of green chemistry.[3][4][5] By leveraging mechanical force to drive chemical reactions, this method offers numerous advantages, including reduced reaction times, enhanced safety, and the potential for improved product yields and purity.[3][4][6] This document provides a foundational understanding of the mechanochemical principles involved, a detailed step-by-step protocol for the synthesis, and critical insights into process optimization and characterization of the final product. It is intended for researchers, chemists, and professionals in materials science and drug development seeking to implement this innovative and environmentally conscious synthetic methodology.

Introduction: The Shift Towards Greener Pigment Synthesis

Quinacridone pigments are a class of organic compounds renowned for their exceptional lightfastness, thermal stability, and vibrant colors, making them invaluable in a wide range of applications including automotive coatings, plastics, and high-end inks.[1] this compound, in particular, is a valued pigment for its specific color characteristics.[1][2]

Traditionally, the synthesis of quinacridones has relied on solution-based methods that often involve harsh reaction conditions, large volumes of hazardous organic solvents, and complex purification procedures.[7] These methods not only pose environmental and safety concerns but can also be energy-intensive.

Mechanochemistry has emerged as a transformative approach to chemical synthesis, offering a powerful alternative that minimizes or entirely eliminates the need for bulk solvents.[3][4][5] By using mechanical energy, typically through grinding or milling, to induce chemical reactions, this technique promotes solid-state transformations that are often more efficient and environmentally benign.[4][8] Ball milling, a widely used mechanochemical technique, facilitates reactions by creating intimate contact between reactants and providing the necessary activation energy through collisions between the milling media (balls) and the reactants.[8]

The advantages of employing ball milling for the synthesis of this compound include:

  • Environmental Sustainability: Drastically reduces or eliminates the use of volatile and often toxic organic solvents, minimizing chemical waste.[3][4]

  • Enhanced Efficiency: Can lead to shorter reaction times and increased product yields compared to conventional methods.[5][6]

  • Process Safety: Operating in a closed system at or near ambient temperature reduces the risks associated with high-pressure and high-temperature reactions.

  • Novel Reactivity: Mechanical activation can sometimes lead to the formation of unique polymorphs or products that are inaccessible through solution-based routes.[5][9]

This application note will provide the necessary framework for successfully implementing the mechanochemical synthesis of this compound in a laboratory setting.

The Mechanochemical Pathway: Principles and Mechanism

The mechanochemical synthesis of this compound typically proceeds through the cyclization of a precursor, such as 2,5-di(p-toluidino)terephthalic acid.[7] In a ball mill, the high-energy impacts and shear forces generated by the milling balls provide the activation energy required to break existing bonds and form new ones, leading to the desired quinacridone structure.

The process can be conceptualized as follows:

  • Intimate Mixing and Particle Size Reduction: The initial stages of milling ensure homogenous mixing of the solid reactants and reduce their particle size, thereby increasing the surface area available for reaction.

  • Activation of Reactants: The repeated collisions and frictional forces at the particle surfaces create localized "hot spots" and lattice defects. This mechanical energy input activates the chemical bonds within the precursor molecules.

  • Bond Formation and Cyclization: The activated precursors undergo intramolecular cyclization to form the pentacyclic quinacridone ring system.

  • Crystal Growth and Phase Formation: The newly formed this compound molecules arrange into a crystalline lattice. The specific polymorphic form of the pigment can be influenced by the milling parameters.

While the precise, step-by-step molecular mechanism within the solid state is a complex area of ongoing research, it is understood that the process involves the formation of intermediates and proceeds through a series of solid-state transformations.[10]

Below is a diagram illustrating the proposed general mechanism for the mechanochemical formation of the quinacridone ring system.

Mechanochemical_Quinacridone_Formation Precursor 2,5-Di(p-toluidino)terephthalic Acid (Solid) Activated Mechanically Activated Intermediate Precursor->Activated Ball Milling (High-Energy Impacts) Cyclized Intramolecular Cyclization (Formation of Dihydroquinacridone) Activated->Cyclized Bond Formation Product This compound (Final Pigment) Cyclized->Product Oxidation/Aromatization

Caption: Proposed mechanism for mechanochemical synthesis.

Experimental Protocol: Ball Milling Synthesis of this compound

This protocol provides a general framework for the synthesis. Researchers should note that optimal parameters may vary depending on the specific ball milling equipment used.

Materials and Equipment
  • Reactant: 2,5-Di(p-toluidino)terephthalic acid

  • Milling Jars: Stainless steel or zirconia jars (e.g., 50 mL capacity)

  • Milling Balls: Stainless steel or zirconia balls of varying diameters (e.g., 5 mm and 10 mm)

  • Ball Mill: Planetary or shaker/mixer mill capable of achieving desired rotational speeds/frequencies.[11]

  • Post-Processing Solvents: Dilute acid (e.g., sulfuric acid) and base (e.g., sodium hydroxide) for washing, and deionized water.[7]

  • Filtration: Buchner funnel and filter paper

  • Drying: Vacuum oven

Safety Precautions
  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the ball mill is operated according to the manufacturer's safety guidelines, including proper securing of the milling jars.

  • Be aware of potential pressure buildup within the jars, especially if any residual solvent or volatile byproducts are present.

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key stages of the synthesis process.

Synthesis_Workflow Start Start: Reactant Preparation Charge Charge Milling Jar: Reactant & Milling Balls Start->Charge Mill Ball Milling Process Charge->Mill Discharge Discharge Milled Powder Mill->Discharge Wash Washing & Purification: Acid/Base/Water Washes Discharge->Wash Filter Filtration Wash->Filter Dry Drying under Vacuum Filter->Dry Analyze Product Characterization Dry->Analyze End End: this compound Analyze->End

Caption: Experimental workflow for synthesis and analysis.

  • Preparation: Ensure the milling jar and balls are clean and dry. Weigh the desired amount of 2,5-di(p-toluidino)terephthalic acid.

  • Charging the Mill: Place the reactant powder into the milling jar. Add the milling balls. A typical ball-to-powder mass ratio (BPR) is in the range of 10:1 to 40:1, which should be optimized for the specific setup.

  • Milling: Securely fasten the jar in the ball mill. Set the desired milling frequency (e.g., 20-30 Hz for a mixer mill) and duration.[11] Milling times can range from 30 minutes to several hours.[12] It is advisable to perform the reaction in intervals with cooling periods to prevent excessive temperature rise.

  • Extraction of Product: After milling, carefully open the jar (in a fume hood) and separate the milled powder from the balls.

  • Purification: The crude product may require purification to remove any unreacted starting material or byproducts. This typically involves sequential washing with a dilute acid solution, followed by a dilute base solution, and finally with deionized water until the filtrate is neutral.[7]

  • Isolation and Drying: Collect the purified pigment by filtration. Dry the product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterization: The final product should be characterized to confirm its identity and purity.

Characterization Techniques
  • X-ray Diffraction (XRD): To determine the crystalline phase and purity of the pigment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the quinacridone structure by identifying characteristic functional group vibrations.

  • UV-Vis Spectroscopy: To analyze the coloristic properties of the pigment in solution or as a dispersion.[13]

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the particle size and morphology of the pigment.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized pigment.

Optimization of Milling Parameters

The success of the mechanochemical synthesis is highly dependent on the milling parameters.[14] A systematic optimization of these variables is crucial to achieve high yield, purity, and the desired particle characteristics.

ParameterRange/OptionsRationale and Impact on Synthesis
Milling Time 30 min - 10 hoursAffects reaction completion and particle size. Insufficient time leads to incomplete conversion, while excessive milling can lead to amorphization or degradation.[12][15]
Milling Speed/Frequency 200 - 800 RPM (Planetary) 20 - 30 Hz (Mixer)Determines the energy input. Higher speeds generally lead to faster reaction rates but can also cause excessive heating.[16]
Ball-to-Powder Ratio (BPR) 10:1 - 40:1 by weightInfluences the number of impacts and the energy transferred to the powder. A higher BPR generally increases reaction efficiency.[15]
Milling Media Stainless Steel, ZirconiaThe material and size of the balls affect the impact energy and potential for contamination. Zirconia is harder and denser, providing higher energy, while steel is a cost-effective option.
Liquid-Assisted Grinding (LAG) Catalytic amounts of solventThe addition of a small amount of a liquid can sometimes accelerate the reaction by facilitating mass transport and mediating interactions between particles.[17]

Conclusion

Mechanochemical synthesis via ball milling represents a significant advancement in the production of this compound and other high-performance organic pigments. This method is not only aligned with the principles of green chemistry by minimizing solvent waste but also offers practical advantages in terms of efficiency and safety.[3][4] By carefully controlling the milling parameters, researchers can achieve high yields of pure product with desirable physical properties. This application note provides a solid foundation for the adoption and further exploration of this powerful and sustainable synthetic technique.

References

  • Google Patents. EP0493308A1 - Quinacridone dispersion milling process.
  • ResearchGate. Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Available from: [Link]

  • National Institutes of Health. Mechanochemistry for Organic and Inorganic Synthesis. Available from: [Link]

  • ResearchGate. (PDF) Mechanochemistry in Organic Synthesis: An Overview. Available from: [Link]

  • Google Patents. EP1689746A2 - A process for aqueous milling of quinacridone pigments.
  • ResearchGate. Recent applications of mechanochemistry in synthetic organic chemistry | Request PDF. Available from: [Link]

  • ResearchGate. Mechanochemical Synthesis of Organic Dyes and Fluorophores | Request PDF. Available from: [Link]

  • IS&T | Library. Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. Available from: [Link]

  • Google Patents. DE69217126T2 - Aqueous process for the production of modified beta quinacridone.
  • ResearchGate. The chemical structure of 2-9-dimethylquinacridone pigment. Available from: [Link]

  • National Institutes of Health. Multicomponent mechanochemical synthesis. Available from: [Link]

  • National Institutes of Health. Mechanochemical synthesis of small organic molecules. Available from: [Link]

  • PubChem. 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. Available from: [Link]

  • National Institutes of Health. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. Available from: [Link]

  • journalssystem.com. Influences of operating parameters on dry ball mill performance. Available from: [Link]

  • National Institutes of Health. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. Available from: [Link]

  • Research on Engineering Structures & Materials. Parametric optimization of ball milling process parameters for uniform distribution of particles. Available from: [Link]

  • National Institutes of Health. Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions. Available from: [Link]

  • National Institutes of Health. Mechanochemistry: A Force of Synthesis. Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND - EP 0567651 B1. Available from: [Link]

  • ResearchGate. Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. Available from: [Link]

  • YouTube. MechanoChemistry: The Science Behind Breaking and Rebuilding Molecules. Available from: [Link]

  • PubMed. Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Available from: [Link]

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Application Note: High-Purity 2,9-Dimethylquinacridone via Vacuum Sublimation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the purification of crude 2,9-Dimethylquinacridone (C.I. Pigment Red 122) using vacuum sublimation. This compound is a high-performance organic pigment known for its exceptional thermal stability and vibrant color, making it valuable in coatings, plastics, and increasingly, in organic electronic applications.[1][2] Due to its extensive π-conjugation, this compound exhibits extremely low solubility in common organic solvents, rendering traditional purification methods like recrystallization ineffective.[3] Vacuum sublimation leverages the compound's ability to transition directly from a solid to a gaseous phase under reduced pressure, providing an elegant and highly effective method to separate it from non-volatile impurities, yielding a product of very high purity.[3][4] This document details the underlying principles, a step-by-step experimental protocol, critical process parameters, and safety considerations for researchers and professionals in materials science and drug development.

Introduction: The Rationale for Sublimation

Quinacridone pigments are a cornerstone of the colorant industry, prized for their durability. This compound, a prominent member of this class, possesses a rigid, planar molecular structure that encourages strong intermolecular π-π stacking. This characteristic is responsible for its excellent thermal properties and chemical resistance but also leads to its profound insolubility.[3] For applications in high-technology fields such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), purity is paramount, as even trace impurities can act as charge traps or quenching sites, severely degrading device performance.

Sublimation emerges as the superior purification technique for this class of compounds. The process involves heating the crude solid material under high vacuum.[5] The reduced ambient pressure allows the compound to sublime at a temperature significantly below its melting or decomposition point.[4] The resulting vapor then desublimates (condenses) as highly pure crystals onto a cooled surface, physically separating it from non-volatile inorganic salts, catalysts, and polymeric byproducts left behind in the sublimation vessel.[4][5] This solvent-free method is not only efficient for insoluble materials but also minimizes product loss, a critical advantage for micro-scale purifications.[4]

Physicochemical Properties of this compound

A thorough understanding of the material's properties is essential for optimizing the sublimation process.

PropertyValueSource
IUPAC Name 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione[1]
Synonyms C.I. Pigment Red 122, Hostaperm Pink E, Quinacridone Magenta[6][7]
Molecular Formula C₂₂H₁₆N₂O₂[1][6][8]
Molecular Weight 340.4 g/mol [1][8]
Appearance Vibrant red to magenta solid powder[1]
Thermal Stability Excellent; stable at elevated temperatures. Can undergo crystal phase transformation at temperatures up to 200°C.[1][9]
Solubility Poorly soluble or insoluble in most organic solvents.[3]

Experimental Protocol

This section provides a detailed, self-validating protocol for the vacuum sublimation of crude this compound.

Required Equipment and Materials
  • Crude this compound: Must be thoroughly dried to remove residual solvents or moisture.

  • Vacuum Sublimation Apparatus: Comprising a sublimation tube/flask, a cold finger condenser, and appropriate ground glass joints.[10][11]

  • Heating Source: Heating mantle with a temperature controller or a sand bath.

  • Vacuum Pump: A two-stage rotary vane pump or a turbomolecular pump capable of reaching pressures ≤ 10⁻³ mbar.

  • Cold Trap: Positioned between the sublimation apparatus and the vacuum pump, cooled with liquid nitrogen or a dry ice/acetone slurry.

  • Coolant Source: Chilled water circulator or tap water for the cold finger.

  • Personal Protective Equipment (PPE): Safety glasses, thermal gloves, lab coat.[1][12]

Apparatus Assembly

The proper assembly of the sublimation apparatus is critical for achieving a high vacuum and ensuring efficient purification. The components should be clean, dry, and inspected for cracks.

Sublimation_Workflow cluster_apparatus Sublimation Apparatus cluster_vacuum Vacuum System heating_mantle Heating Mantle sub_flask Sublimation Flask (Crude 2,9-DMQ) heating_mantle->sub_flask Heat cold_finger Cold Finger Condenser (Coolant Flow) sub_flask->cold_finger Vapor Transport purified_product Purified Crystals cold_finger->purified_product Condensation cold_trap Cold Trap (Liquid N₂) cold_finger->cold_trap To Vacuum pump High Vacuum Pump cold_trap->pump caption Diagram of the vacuum sublimation setup.

Caption: Diagram of the vacuum sublimation setup.

Step-by-Step Purification Procedure
  • Preparation: Ensure the crude this compound is completely dry. If necessary, dry it in a vacuum oven at a moderate temperature (e.g., 80-100°C) for several hours.

  • Loading: Place 100-500 mg of the dried crude material into the bottom of the sublimation flask, spreading it in a thin layer to maximize surface area.[10][13]

  • Assembly: Lightly grease the ground glass joints with high-vacuum grease to ensure a proper seal. Assemble the apparatus as shown in the diagram above, securing the joints with clips.

  • Evacuation: Connect the apparatus to the vacuum line with the cold trap in place. Crucially, begin evacuating the system before starting the coolant flow to the cold finger. [13] This prevents atmospheric moisture from condensing on the cold surface. Allow the pump to run until the pressure stabilizes at the lowest possible level.

  • Cooling: Once a high vacuum is established, begin circulating coolant (e.g., water at 10-15°C) through the cold finger.

  • Heating: Place the heating mantle or sand bath around the bottom of the sublimation flask. Begin heating slowly and gradually. The optimal temperature must be determined empirically but will likely be in the range of 250-350°C under high vacuum.

    • Causality: A slow temperature ramp is vital. Heating too quickly can cause the crude material to "bump" or char before it can efficiently sublime.[13]

  • Monitoring: Observe the apparatus closely. As the sublimation temperature is reached, the crude material will disappear from the bottom of the flask, and vibrant, needle-like crystals of purified this compound will begin to form on the surface of the cold finger.[14]

  • Completion & Shutdown: Continue the process until no more crude material is visible or the rate of crystal growth on the cold finger diminishes significantly.

    • Turn off and remove the heating source.

    • Allow the entire apparatus to cool completely to room temperature while still under vacuum. This can take over an hour.

    • Causality: Releasing the vacuum while the apparatus is hot can cause air currents that will dislodge the delicate purified crystals from the cold finger.[13]

  • Product Recovery: Once at room temperature, turn off the coolant flow. Very slowly and gently vent the system to atmospheric pressure. Carefully disassemble the apparatus and scrape the purified crystals from the cold finger onto a pre-weighed piece of glassine paper.

Process Parameters Summary
ParameterRecommended RangeRationale
System Pressure ≤ 10⁻³ mbar (High Vacuum)Lowers the required sublimation temperature, preventing thermal decomposition.
Sublimation Temp. 250 - 350 °C (Empirically Determined)Balances a practical sublimation rate against the risk of charring the sample.
Condenser Temp. 10 - 15 °CEnsures efficient condensation of the vapor without being so cold as to cause stress fractures in the glass.
Heating Rate Slow, gradual ramp (e.g., 5-10 °C/min)Prevents bumping of the solid and localized overheating.

Troubleshooting and Field Insights

ProblemPotential Cause(s)Recommended Solution(s)
No Sublimation Occurs 1. Temperature is too low. 2. System has a vacuum leak.1. Gradually increase the heating mantle temperature. 2. Check all joints and seals for hissing sounds; re-grease and re-assemble if necessary.
Sample Chars or Darkens 1. Temperature is too high. 2. Heating rate was too fast.1. Immediately reduce the temperature. 2. Use a slower heating ramp in subsequent runs.
Poor Product Yield 1. Sublimation was not run to completion. 2. Product was lost during recovery (vacuum broken while hot).1. Ensure all crude material has sublimed. 2. Always allow the system to cool completely to room temperature before venting.
Crystals on Flask Walls The walls of the sublimation flask are too hot.If possible, use a "train sublimation" apparatus with a temperature gradient or gently heat the upper walls of the flask with a heat gun to coax the material towards the cold finger.[13][15]

Safety Precautions

  • Chemical Handling: this compound is a fine powder. Handle in a well-ventilated area or fume hood to avoid inhalation. Wear standard PPE including gloves and safety glasses.[1][12]

  • Thermal Hazards: The heating mantle and sublimation apparatus will reach very high temperatures. Always wear thermal gloves when handling the hot apparatus.

  • Vacuum Hazards: Always inspect glassware for cracks or defects before placing it under vacuum to prevent implosion. Use a safety shield if available. The cold trap, especially if using liquid nitrogen, should be handled with appropriate cryogenic gloves and face shield.

Conclusion

Vacuum sublimation is a powerful and indispensable technique for the purification of crude this compound, a compound whose low solubility precludes conventional methods. By carefully controlling temperature and pressure, it is possible to obtain a high-purity product suitable for demanding applications in materials science and organic electronics. The protocol described herein provides a robust, self-validating framework for achieving excellent results with high recovery rates.

References

  • Jennifer Maker. (2023). Sublimation Heat Press Settings: Time, Temperature, & Pressure.

  • SAFETY DATA SHEET. (2015). Flammable liquid and vapor.

  • Flinn Scientific. Vacuum Sublimation Apparatus.

  • National Center for Biotechnology Information. Dimethylquinacridone. PubChem Compound Summary for CID 129701041.

  • National Center for Biotechnology Information. 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. PubChem Compound Summary for CID 20057.

  • Smolecule. this compound | 980-26-7.

  • Joto Imaging Supplies US. (2024). Sublimation Heat Press Settings: Time, Temp & Pressure.

  • ResearchGate. Schematic of the train sublimation apparatus.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • NARD Institute. Sublimation purification.

  • PubMed. A method for the rapid estimation of sublimation rates of organic compounds at standard temperature and pressure.

  • ECHEMI. Pigment Red 122 SDS, 980-26-7 Safety Data Sheets.

  • Alfa Chemistry. CAS 980-26-7 Pigment Red 122.

  • TeckWrapCraft. Sublimation Temperature Chart.

  • TECMOS. Pigment Red 122.

  • ResearchGate. The chemical structure of 2-9-dimethylquinacridone pigment.

  • htvront. Sublimation Guide - Temp, Time and Pressure Parameter Chart.

  • ChemScience. Vacuum Sublimator Apparatus – Efficient Compound Purification.

  • Wikipedia. Sublimatory.

  • ResearchGate. The Thermal Stability of Linear Trans‐quinacridone Pigments.

  • ChemicalBook. Pigment Red 122 - Safety Data Sheet.

  • Chemistry Online @ UTSC. Sublimation Theory.

  • MIT Digital Lab Techniques Manual. (2010). Sublimation.

  • TCI Chemicals. Chemical Compounds Purified by Sublimation.

  • Chemistry LibreTexts. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory.

  • European Patent Office. PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND - EP 0567651 B1.

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.

  • MDPI. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

  • PubMed. Chemical pumping through thermal decomposition of dimethyl peroxide.

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Characterization of 2,9-Dimethylquinacridone using XRD and SEM

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Physicochemical Characterization of 2,9-Dimethylquinacridone (C.I. Pigment Red 122) using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DMQA), widely known as C.I. Pigment Red 122, is a high-performance organic pigment prized for its vibrant magenta hue, exceptional lightfastness, and thermal stability.[1][2] These properties make it indispensable in demanding applications such as automotive coatings, plastics, and high-quality printing inks. The performance of DMQA is not solely dependent on its chemical structure but is profoundly influenced by its solid-state properties, including crystal structure (polymorphism) and particle morphology.[3] This application note provides a comprehensive guide to characterizing these critical attributes using two complementary analytical techniques: X-ray Diffraction (XRD) for crystallographic analysis and Scanning Electron Microscopy (SEM) for morphological evaluation. By integrating principles with detailed, field-proven protocols, this guide serves as an essential resource for quality control, product development, and research applications involving this important pigment.

The Critical Role of Solid-State Characterization for DMQA

The quinacridone family of pigments is renowned for exhibiting polymorphism—the ability to exist in multiple crystal forms.[4][5] These polymorphs, while chemically identical, can have different crystal lattice arrangements, leading to significant variations in color, tinctorial strength, and chemical resistance.[5] For DMQA, different synthetic or finishing processes can yield distinct crystalline phases (e.g., α and β forms), making phase identification essential for ensuring product consistency.[4]

Furthermore, the pigment's application performance is dictated by its physical form. Particle size, shape, and the degree of agglomeration directly impact properties such as dispersibility in a polymer matrix, opacity, and gloss.[3] A fine, uniform particle size distribution is often desired for optimal color strength and ease of dispersion. Therefore, a multi-faceted analytical approach is required.

  • X-ray Diffraction (XRD): Provides definitive information on the crystalline nature of the material. It is the gold standard for identifying crystal phases (polymorphs) and assessing the degree of crystallinity.

  • Scanning Electron Microscopy (SEM): Delivers high-resolution imaging of the particle's surface, revealing its size, shape (morphology), and state of aggregation or agglomeration.

Together, these techniques provide a complete physicochemical fingerprint of the DMQA pigment, enabling researchers to correlate its solid-state properties with its end-use performance.

Part I: Crystalline Phase Analysis by X-ray Diffraction (XRD)

Principle and Causality

Powder X-ray Diffraction (PXRD) is a non-destructive technique that exploits the wave-like nature of X-rays. When a monochromatic X-ray beam irradiates a crystalline sample, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating. Constructive interference occurs only at specific angles (θ) that satisfy Bragg's Law:

nλ = 2d sin(θ)

Where 'n' is an integer, 'λ' is the X-ray wavelength, 'd' is the spacing between crystal lattice planes, and 'θ' is the diffraction angle.

Since the d-spacings are unique to a specific crystal structure, the resulting diffraction pattern—a plot of intensity versus 2θ—serves as a unique "fingerprint" for that crystalline phase. This allows for unambiguous identification of DMQA polymorphs and detection of any crystalline impurities.[6]

Experimental Protocol: XRD Analysis of DMQA Powder

This protocol is designed to produce high-quality, reproducible XRD data for DMQA powder, minimizing common errors like preferred orientation.

2.2.1 Instrumentation & Calibration

  • Instrument: A modern powder X-ray diffractometer equipped with a Cu Kα X-ray source (λ ≈ 1.54 Å) and a high-speed detector is recommended.

  • Calibration: Instrument performance must be verified prior to analysis using a certified reference material. The National Institute of Standards and Technology (NIST) provides several standards for this purpose, such as SRM® 640e (Silicon Powder) for line position or SRM® 1976b (Alumina Plate) for instrument response.[7][8][9] This ensures the accuracy of the measured 2θ angles.

2.2.2 Sample Preparation: The Key to Accurate Data

Proper sample preparation is paramount to obtaining data that accurately represents the bulk material.[10] The primary goal is to present a sample with a sufficient number of randomly oriented crystallites to the X-ray beam.

  • Grinding: The as-received DMQA powder may have a large particle size or be aggregated. Gently grind a small amount (~200-500 mg) of the sample into a fine, uniform powder using an agate mortar and pestle.[10][11]

    • Expert Insight: The ideal particle size is typically <10 μm.[12] Overly aggressive grinding can induce amorphization or phase transitions in organic materials; grinding under a liquid medium like ethanol can help mitigate this structural damage.[10]

  • Homogenization: Ensure the ground powder is thoroughly mixed to be representative of the entire sample.[13]

  • Mounting:

    • Select a low-background sample holder, such as a "zero background" holder made from a single silicon crystal cut along a non-diffracting plane.[14] This minimizes background signal and improves the signal-to-noise ratio.

    • Carefully load the powder into the holder's cavity. Use the edge of a glass slide to gently press and level the surface.[11]

    • Trustworthiness Check: The surface must be flat and flush with the holder's surface. A recessed or raised surface is a primary source of error in 2θ peak positions.[15] Avoid heavy compaction, as this can induce preferred orientation, where plate-like or needle-like crystals align non-randomly, skewing the relative intensities of diffraction peaks.

2.2.3 Data Acquisition Parameters

The choice of parameters is a balance between throughput and data quality. For phase identification of a highly crystalline material like DMQA, the following settings are typical:

ParameterRecommended ValueRationale
Radiation Source Cu Kα (λ = 1.5418 Å)Standard for laboratory diffractometers.
Voltage & Current 40 kV, 40 mAProvides sufficient X-ray flux for good signal intensity.
Scan Range (2θ) 5° to 40°This range typically covers the most characteristic diffraction peaks for quinacridone pigments.[6]
Step Size (2θ) 0.02°Sufficient resolution for accurate peak position determination.
Scan Speed / Dwell Time 1-2°/minuteA slower scan improves counting statistics and signal-to-noise ratio, crucial for detecting low-intensity peaks.

2.2.4 Data Analysis Workflow

  • Phase Identification: Use instrument software with access to a reference database (e.g., the ICDD's Powder Diffraction File™) to compare the experimental pattern against known patterns for DMQA polymorphs.

  • Peak Characterization: Identify the 2θ position, d-spacing, and relative intensity of the principal diffraction peaks.

  • Reporting: Report the identified crystalline phase(s). If multiple phases are present, their characteristic peaks should be noted.

Visualization of XRD Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind DMQA (<10 µm) Mount Mount in Zero- Background Holder Grind->Mount Ensure flat surface Calibrate Calibrate with NIST Standard Mount->Calibrate Setup Set Scan Parameters (e.g., 5-40° 2θ) Calibrate->Setup Scan Acquire Diffractogram Setup->Scan Process Background Subtraction & Peak Search Scan->Process Identify Phase ID vs. Database Process->Identify Report Report Polymorph(s) & Peak Data Identify->Report

Caption: XRD experimental workflow for DMQA analysis.

Interpreting the Data

The output from the XRD analysis is a diffractogram. The presence of sharp, well-defined peaks indicates a highly crystalline material. The positions and relative intensities of these peaks are used for identification.

Table 1: Representative XRD Data for a DMQA Phase (Note: This is illustrative data based on typical quinacridone patterns. Actual peak positions may vary slightly based on the specific polymorph and instrument calibration.)

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
6.513.6100
13.16.7545
14.56.1030
25.53.4980
27.83.2165

A different polymorph would exhibit a distinct pattern, with peaks shifted to different 2θ angles and/or having different relative intensities.

Part II: Morphological Analysis by Scanning Electron Microscopy (SEM)

Principle and Causality

SEM provides direct visualization of particle morphology. A high-energy beam of electrons is scanned across the sample surface in a raster pattern. Interactions between the electron beam and the sample atoms generate various signals that are collected by detectors to form an image. For pigment characterization, the most important signal is from secondary electrons (SE).

  • Secondary Electrons (SE): These are low-energy electrons ejected from the atoms in the sample's surface. Because of their low energy, only SEs from the very top surface can escape and be detected. Their yield is highly dependent on the surface topography, making them ideal for producing detailed images of particle shape, texture, and size.[16]

Experimental Protocol: SEM Analysis of DMQA Powder

This protocol focuses on preparing a non-conductive organic powder for high-resolution imaging while preserving its native morphology.

3.2.1 Instrumentation

  • Instrument: A field-emission scanning electron microscope (FE-SEM) is preferred for high-resolution imaging of fine particles. The instrument should be equipped with both secondary electron (SE) and backscattered electron (BSE) detectors.

3.2.2 Sample Preparation: Achieving Representative Dispersion

The goal is to affix a representative, well-dispersed monolayer of particles to the sample holder (stub) to enable accurate measurement of individual particles.[17]

  • Stub Preparation: Use a standard aluminum SEM stub. Place a double-sided conductive carbon adhesive tab firmly on its surface.[18][19]

  • Particle Dispersion (Dry Method):

    • Place a very small amount of the DMQA powder onto a clean glass slide.

    • Invert the SEM stub and gently press the carbon tab onto the powder.[17]

    • Turn the stub upright and tap it firmly on its side to remove all loose and excess powder.[18]

    • Trustworthiness Check: This final step is critical. Loose powder can contaminate the SEM vacuum chamber and electron column, leading to costly instrument damage and downtime.[20][21]

  • Particle Dispersion (Wet Method - for highly agglomerated powders):

    • Place a tiny amount of DMQA powder into a vial with a volatile, non-dissolving solvent like isopropanol or ethanol.

    • Disperse the particles using a brief sonication bath (1-2 minutes).

    • Immediately pipette a single small drop onto the carbon tab and allow the solvent to fully evaporate.[16][18]

  • Grounding: For optimal conductivity, a small strip of copper or carbon tape can be used to create a conductive path from the top surface of the sample to the side of the aluminum stub.

3.2.3 Conductive Coating

DMQA is an organic, non-conductive material. An uncoated sample will accumulate electrons from the beam, causing charging artifacts (e.g., image distortion, drift, and abnormal brightness) that make imaging impossible.[16][22]

  • Sputter Coating: Place the prepared stub into a sputter coater.

  • Coating Material: Coat the sample with a thin (~5-10 nm) layer of a conductive metal. A gold-palladium (Au/Pd) alloy is an excellent choice for high-resolution imaging.[21]

    • Expert Insight: If subsequent elemental analysis (Energy Dispersive X-ray Spectroscopy, EDS) is planned, a carbon coat should be used instead to avoid spectral interference from the metal coating.[16]

3.2.4 Imaging Parameters

Optimal parameters depend on the sample and the desired information.

ParameterRecommended ValueRationale
Accelerating Voltage 2 - 5 kVLower voltages reduce beam penetration and minimize radiation damage to the organic pigment, providing better surface detail.[16]
Detector Secondary Electron (SE)Ideal for visualizing surface topography and particle morphology.[16]
Working Distance 5 - 10 mmA shorter working distance generally yields higher resolution images.
Spot Size Small (e.g., 3.0)A smaller spot size provides higher resolution but a lower signal-to-noise ratio. Adjust for a balance of clarity and noise.
Magnification Variable (e.g., 5,000x to 50,000x)Use lower magnifications to assess overall distribution and higher magnifications to image individual particles for measurement.

3.2.5 Image Analysis

  • Acquire multiple images from different areas of the stub to ensure the analysis is representative.

  • Use built-in microscope software or external image analysis programs (e.g., ImageJ) to measure the dimensions of individual particles.

  • To ensure statistical relevance, measure a sufficient number of particles. International standards like ISO 19749:2021 recommend analyzing several hundred particles (e.g., >500) to obtain a reliable size distribution.[23][24][25]

Visualization of SEM Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_acq Coating & Imaging cluster_analysis Data Analysis Dispense Dispense Powder on Carbon Tape Remove Remove Loose Particles Dispense->Remove Tap stub Coat Sputter Coat (e.g., Au/Pd) Remove->Coat Image Acquire SE Images (Low kV) Coat->Image Measure Measure Particle Dimensions (>500 particles) Image->Measure Analyze Calculate Size Distribution & Shape Measure->Analyze Report Report Morphological Parameters Analyze->Report

Caption: SEM experimental workflow for DMQA analysis.

Interpreting the Data

SEM images provide direct qualitative and quantitative information. The images reveal the particle shape (e.g., acicular/needle-like, equant, plate-like) and surface texture. Quantitative analysis yields key statistical data.

Table 2: Example Morphological Data from SEM Image Analysis

ParameterResultDescription
Particle Shape Acicular (Needle-like)Visual assessment from micrographs.
Average Length 250 nmMean value from >500 particle measurements.
Average Width 60 nmMean value from >500 particle measurements.
Aspect Ratio (L/W) ~4.2Indicates the degree of elongation.
Size Distribution 100 - 450 nm (length)Range of particle sizes observed.
Agglomeration Low to ModerateQualitative assessment of particle clustering.

Conclusion: A Synergistic Approach

The characterization of this compound is incomplete without a thorough understanding of both its internal (crystalline) and external (morphological) structures. XRD stands as the definitive tool for identifying the crucial polymorphic form, which governs the pigment's fundamental color properties. SEM complements this by providing a direct view of the particle's size and shape, which dictates how the pigment will behave in an application matrix.

By following the detailed, validated protocols outlined in this guide, researchers and scientists can obtain a comprehensive physicochemical fingerprint of their DMQA material. This synergistic use of XRD and SEM is essential for robust quality control, informed product development, and fundamental research into the structure-property relationships of high-performance organic pigments.

References

  • Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Available at: [Link]

  • American National Standards Institute (ANSI). (2021). It's a Matter of Size: New Nanotechnology Standard Determines Particle Size and Shape Distributions. Available at: [Link]

  • University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Available at: [Link]

  • Yale University. (n.d.). Sample Preparation - West Campus Materials Characterization Core. Available at: [Link]

  • Beloit College. (2022). Preparation of Powder X-ray Diffraction Samples. Available at: [Link]

  • Wix.com. (2015). XRD Sample Preparation. Available at: [Link]

  • iTeh Standards. (2023). EN ISO 19749:2023 - Nanotechnologies - Measurements of particle size and shape distributions by. Available at: [Link]

  • iTeh Standards. (2021). ISO 19749:2021 - Nanotechnologies — Measurements of particle size and shape distributions by scanning electron microscopy. Available at: [Link]

  • National Standards Authority of Ireland. (2023). Nanotechnologies - Measurements of particle size and shape distributions by scanning electron microscopy (ISO 19749:2021). Available at: [Link]

  • Labstandards.eu. (n.d.). X-Ray diffraction (XRD). Available at: [Link]

  • Schmidt, M. W. U., et al. (2007). Crystal structure prediction of organic pigments: quinacridone as an example. Acta Crystallographica Section B: Structural Science, 63(1), 127-135. Available at: [Link]

  • Scribd. (n.d.). Astm E3294 23. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2016). Powder Diffraction SRMs. Available at: [Link]

  • Scribd. (n.d.). Astm E3294 22. Available at: [Link]

  • Yale University. (n.d.). Sample Preparation - West Campus Materials Characterization Core (SEM). Available at: [Link]

  • Center for Electron Microscopy and Microanalysis. (n.d.). SEM sample preparation. Available at: [Link]

  • PubChem. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. Available at: [Link]

  • ResearchGate. (n.d.). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Available at: [Link]

  • ATA Scientific. (2023). A Simple Guide For Preparing Samples For Sem Imaging. Available at: [Link]

  • Nanoscience Instruments. (n.d.). Preparing Powders for Scanning Electron Microscopy. Available at: [Link]

  • NanoImages. (n.d.). SEM Tips & Best Practices. Available at: [Link]

  • VacCoat. (n.d.). 4 SEM Sample Preparation Techniques. Available at: [Link]

  • StatNano. (n.d.). ASTM E3294-22 | Standard Guide for Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. Available at: [Link]

  • National Physical Laboratory (NPL). (n.d.). Good Practice Guide No. 119. Available at: [Link]

  • Covalent Metrology. (n.d.). Scanning Electron Microscope (SEM) Optimization & Analysis. Available at: [Link]

  • ASTM International. (n.d.). D934-52 Standard Method for Identification of Crystalline Compounds in Water-Formed Deposits by X-Ray Diffraction. Available at: [Link]

  • Bitesize Bio. (2023). Scanning Electron Microscopy: 6 SEM Sample Preparation Pointers for Successful Imaging. Available at: [Link]

  • American Academy of Forensic Sciences (AAFS). (n.d.). FACTSHEET FOR ANSI/ASTM STANDARD GUIDE E3294-22 - Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. Available at: [Link]

  • Labstandards. (n.d.). X-Ray diffraction (XRD). Available at: [Link]

  • Mizuguchi, J., & Senju, T. (n.d.). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione, C22H16N2O2, at 123 Κ. Available at: [Link]_

  • De Temmerman, P. J., et al. (2022). Assessing particle count in electron microscopy measurements of nanomaterials to support regulatory guidance. Scientific Reports, 12(1), 5824. Available at: [Link]

  • Kozłowska, M., et al. (2022). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. Materials, 15(4), 1483. Available at: [Link]

  • Radboud Repository. (n.d.). Crystal Structure and Morphology Prediction of Organic Pigments. Available at: [Link]

  • AIR Unimi. (2021). Identification of synthetic organic pigments in contemporary artists' paints by FT-IR and FT-Raman. Available at: [Link]

  • Crownpigment. (n.d.). PIGMENT RED 122 – Introduction and Application. Available at: [Link]

  • Journal of Chemical Education. (2023). Quinacridone Red and Violet: An Infrared Surprise. Available at: [Link]

  • PubChem. (n.d.). N,N'-Dimethylquinacridone. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of 2-9-dimethylquinacridone pigment. Available at: [Link]

  • Scilit. (n.d.). Polymorph of 2,9-Dichloroquinacridone and Their Electronic Properties. Available at: [Link]

  • arXiv. (2021). High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints. Available at: [Link]

Sources

Application Notes and Protocols for 2,9-Dimethylquinacridone (Pigment Red 122) in Industrial Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quintessential High-Performance Magenta

2,9-Dimethylquinacridone, cataloged as Colour Index Pigment Red 122 (C.I. 73915), stands as a benchmark in the realm of high-performance organic pigments.[1][2] Belonging to the quinacridone chemical family, this pigment is renowned for its vibrant, clean bluish-red to magenta hue, exceptional color strength, and outstanding fastness properties.[1][3] Its molecular structure, a substituted quinacridone, imparts remarkable stability, making it a preferred choice for demanding industrial coating applications where durability and color fidelity are paramount.[1][3][4] These applications span high-end automotive finishes, durable architectural coatings, coil coatings, and robust powder coatings.[1][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists. It provides in-depth application notes and validated protocols for the effective use and evaluation of this compound in industrial coating systems. The methodologies outlined herein are designed to ensure optimal performance and reproducible results.

Physicochemical and Performance Characteristics

A thorough understanding of the fundamental properties of Pigment Red 122 is critical for its successful incorporation into a coating formulation. These properties dictate its behavior during dispersion, application, and throughout the service life of the coating.

Core Properties
PropertyTypical ValueSignificance in Coatings
Chemical Name This compoundThe core chemistry dictates its inherent stability and color.[2]
Molecular Formula C22H16N2O2Provides a basis for understanding its chemical interactions.[1][4]
CAS Number 980-26-7Unique identifier for the specific chemical substance.[1][2]
Appearance Bright Red PowderThe starting physical form of the pigment.[1]
Density 1.4 - 1.6 g/cm³Important for formulation calculations and preventing settlement.[1][7]
Oil Absorption 40-55 ml/100gInfluences binder demand and rheology of the pigment paste.[1][7]
Performance Fastness Properties

The durability of Pigment Red 122 is its most valued attribute. The following table summarizes its resistance to various environmental and chemical stresses, rated on a scale of 1 to 8 for lightfastness (where 8 is outstanding) and 1 to 5 for chemical resistance (where 5 is excellent).

Fastness PropertyRatingRelevance to Industrial Coatings
Lightfastness (Full Shade) 7-8Essential for exterior applications like automotive and architectural coatings to prevent fading.[1][8]
Weather Resistance 4-5Critical for coatings exposed to outdoor elements, ensuring long-term color retention.[8]
Heat Stability 280-300°CAllows for use in high-temperature baking systems like coil and powder coatings.[1][8]
Solvent Resistance 5 (Excellent)Prevents bleeding or migration in multi-layer or solvent-borne systems.[1][4]
Water Resistance 5 (Excellent)Suitable for water-based coating systems and applications requiring water resistance.[1]
Acid Resistance 5 (Excellent)Ensures stability in acidic environments, such as industrial settings or areas with acid rain.[1]
Alkali Resistance 5 (Excellent)Important for coatings applied over alkaline substrates like concrete or in contact with alkaline cleaners.[1]

Formulation and Dispersion Strategy

The ultimate performance of Pigment Red 122 is intrinsically linked to the quality of its dispersion within the coating matrix. The goal is to break down pigment agglomerates into finely and uniformly distributed primary particles.[9][10]

The Three Pillars of Pigment Dispersion

A successful dispersion process is built upon three sequential stages: wetting, mechanical dispersion, and stabilization.

Dispersion_Process cluster_0 Dispersion Workflow Wetting Step 1: Wetting Displacing air/moisture from pigment surface with vehicle Dispersion Step 2: Mechanical Dispersion Breaking down agglomerates (e.g., Bead Mill) Wetting->Dispersion Transfer to Mill Stabilization Step 3: Stabilization Preventing re-agglomeration using additives Dispersion->Stabilization Let-down

Caption: The three-stage workflow for achieving a stable pigment dispersion.

  • Wetting: The initial phase involves the incorporation of the dry pigment powder into the liquid vehicle (a portion of the resin system and solvent/water). The selection of appropriate wetting and dispersing additives is crucial here to reduce the interfacial tension between the pigment surface and the liquid medium.[9][11]

  • Mechanical Dispersion: High-energy milling is required to break down pigment agglomerates and achieve the desired particle size.[12][13] For high-performance pigments like P.R. 122, media mills (e.g., bead mills) are highly effective.[12] High-speed dispersers (HSD) can be used for the initial wetting stage but are often insufficient for achieving a full dispersion of this pigment class.[9][12]

  • Stabilization: Once dispersed, the fine pigment particles must be prevented from re-agglomerating (flocculating). This is achieved through the use of dispersing agents that adsorb onto the pigment surface, providing either steric or electrostatic repulsion.[10][11]

Example Mill Base Formulation (Solvent-Borne Acrylic)

This starting point formulation is designed for dispersion via a bead mill. Proportions should be optimized based on specific resin systems and equipment.

ComponentWeight (%)Purpose
Acrylic Resin (30% in Aromatic Solvent)40.0Grinding Vehicle
Dispersing Agent (Polymeric type)5.0Stabilization
This compound (P.R. 122)20.0Colorant
Aromatic Solvent (e.g., Xylene)35.0Viscosity Adjustment
Total 100.0

Protocols for Evaluation in Industrial Coatings

The following protocols provide a standardized framework for dispersing, applying, and testing coatings formulated with this compound.

Protocol 1: Pigment Dispersion Quality Control

Objective: To ensure the pigment is properly dispersed to achieve optimal color development and film properties.

Materials & Equipment:

  • Hegman gauge (fineness of grind gauge)

  • High-speed disperser or media mill

  • Formulation components (pigment, resin, solvent, additives)

  • Drawdown bar and charts

Procedure:

  • Premixing: In a suitable vessel, combine the grinding resin, solvent, and dispersing additives. Mix at low speed until uniform.

  • Pigment Addition: Gradually add the this compound powder to the liquid premix under agitation with a high-speed disperser. Increase speed to form a vortex and ensure the pigment is fully wetted. Mix for 20-30 minutes.

  • Milling: Transfer the premix to a bead mill. Mill the paste, taking samples periodically (e.g., every 30 minutes).

  • Fineness of Grind (FOG) Measurement:

    • Place a small sample of the mill base at the deep end of the Hegman gauge.

    • Using the scraper blade, draw the sample down the length of the gauge with firm, uniform pressure.

    • Immediately view the gauge at a low angle to the light. Identify the point on the scale where a significant number of specks or scratches appear.

    • Record the Hegman value. A reading of 7.0 or higher is typically desired for high-gloss topcoats.

  • Color Development Check:

    • Take a small amount of the mill base and let it down with a standard white base at a defined ratio (e.g., 1:10).

    • Make a drawdown of the tinted sample on a sealed chart.

    • Compare the color strength and shade to a previously established standard. The color should become stronger and cleaner as the FOG improves.

  • Completion: Continue milling until the FOG and color development values plateau, indicating the dispersion endpoint has been reached.

QC_Workflow cluster_1 Dispersion QC Protocol Start Start: Prepare Mill Base Mill Mill for 30 min Start->Mill Sample Take Sample Mill->Sample FOG Measure FOG (Hegman Gauge) Sample->FOG Color Check Color Development FOG->Color Decision FOG > 7 and Color Stable? Color->Decision Decision->Mill No End End: Dispersion Complete Decision->End Yes

Sources

Electrochemical Analysis of 2,9-Dimethylquinacridone for Next-Generation Battery Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Senior Application Scientist: Gemini

Abstract

Organic electrode materials are emerging as sustainable and versatile alternatives to traditional inorganic compounds for energy storage. Among these, quinone derivatives are particularly promising due to their high theoretical capacities, tunable redox potentials, and environmentally benign nature. This guide provides a comprehensive technical overview and detailed protocols for the electrochemical characterization of 2,9-Dimethylquinacridone (DMQA), a promising quinacridone derivative for battery applications. The strategic placement of methyl groups on the quinacridone core is known to enhance solubility and stability, making it an attractive candidate for high-performance batteries.[1] This document details the necessary steps from electrode preparation to advanced electrochemical analysis using Cyclic Voltammetry (CV), Galvanostatic Cycling with Potential Limitation (GCPL), and Electrochemical Impedance Spectroscopy (EIS), providing researchers with the foundational knowledge to evaluate DMQA and similar organic materials.

Introduction: The Case for Organic Electrode Materials

The demand for high-performance, safe, and sustainable energy storage is a primary driver of battery research. While lithium-ion batteries dominate the market, their reliance on scarce and geographically concentrated elements like cobalt and nickel presents long-term challenges. Organic redox-active materials, built from abundant elements (C, H, N, O), offer a compelling alternative. Quinones, in particular, undergo reversible multi-electron redox reactions, leading to high specific capacities.[2][3]

This compound (C₂₂H₁₆N₂O₂) is a derivative of the well-known quinacridone pigment.[4] Its rigid, planar structure facilitates π-π stacking and charge transport, while the electron-donating methyl groups can favorably modulate its redox potential and improve its stability in common battery electrolytes.[1] This guide serves as a practical manual for researchers aiming to unlock the potential of DMQA in various battery chemistries, including lithium-ion and sodium-ion systems.

Foundational Protocols: From Powder to Testable Electrode

A robust electrochemical analysis begins with meticulous electrode fabrication and cell assembly. The quality of these initial steps directly impacts the accuracy and reproducibility of the collected data.

Protocol: DMQA Working Electrode Preparation

The goal of this protocol is to create a homogenous electrode film on a current collector. A conductive carbon additive is essential to ensure efficient electron transport to and from the insulating DMQA particles, while a polymer binder provides mechanical adhesion.

Materials:

  • This compound (DMQA) powder (active material)

  • Super P or similar conductive carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Copper foil (current collector for Li/Na-ion anode testing) or Aluminum foil (for cathode testing)

  • Mortar and pestle, magnetic stirrer, slurry coater (doctor blade), vacuum oven

Procedure:

  • Dry Materials: Dry DMQA powder, conductive carbon, and PVDF in a vacuum oven at 80-100°C for at least 12 hours to remove any adsorbed moisture.

  • Prepare Slurry:

    • Weigh the active material, conductive carbon, and binder in a typical weight ratio of 70:20:10.

    • Thoroughly grind the DMQA and carbon black powders together in a mortar and pestle to ensure a uniform mixture.

    • Transfer the powder mixture to a vial. Add PVDF, followed by a sufficient amount of NMP to achieve a honey-like viscosity.

    • Stir the mixture on a magnetic stirrer for at least 6 hours to form a homogenous, lump-free slurry.

  • Electrode Casting:

    • Clean the current collector foil with ethanol and dry it.

    • Fix the foil onto a flat surface.

    • Cast the slurry onto the foil using a doctor blade set to a specific gap (e.g., 100-200 µm) to control the thickness and mass loading.

  • Drying and Punching:

    • Dry the coated foil in an oven at 60-80°C for 1 hour to evaporate the bulk NMP.

    • Transfer the electrode sheet to a vacuum oven and dry at 110-120°C for at least 12 hours to remove all residual solvent.

    • Punch circular electrodes (e.g., 12-15 mm diameter) from the dried sheet and record their mass. The typical active material loading should be in the range of 1-2 mg/cm².

Protocol: Coin Cell Assembly (CR2032)

Electrochemical testing of air-sensitive materials like lithium requires an inert environment to prevent parasitic reactions with atmospheric oxygen and moisture.

Environment: All cell assembly must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Components:

  • DMQA working electrode

  • Lithium metal disc (counter and reference electrode)

  • Celgard or Whatman glass fiber separator

  • Electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

  • CR2032 coin cell components (case, spacer disc, spring, gasket)

Procedure:

  • Place the DMQA working electrode at the center of the bottom cell case.

  • Add a few drops of electrolyte to wet the electrode surface completely.

  • Place the separator on top of the working electrode. Ensure it is fully wetted with the electrolyte.

  • Place the lithium metal disc on top of the separator.

  • Add the spacer disc and then the spring.

  • Place the gasket and the top cap.

  • Crimp the cell using a hydraulic crimping machine to ensure a proper seal.

  • Let the assembled cell rest for several hours to ensure complete electrolyte penetration into the electrode pores.

Core Electrochemical Characterization Techniques

The following sections detail the three fundamental electrochemical techniques for evaluating the performance of DMQA as a battery material.

Cyclic Voltammetry (CV): Unveiling Redox Behavior

Causality: CV is a potentiodynamic technique used to probe the redox activity of an electroactive species.[5] By sweeping the potential and measuring the resulting current, we can determine the potentials at which DMQA is oxidized and reduced, assess the reversibility of these reactions, and gain initial insights into the reaction kinetics.[6] A highly reversible reaction is crucial for a rechargeable battery.

Protocol:

  • Setup: Use a three-electrode setup or a two-electrode coin cell connected to a potentiostat.[5][7]

  • Parameters:

    • Potential Window: Set a wide potential window initially (e.g., 0.01 V to 3.0 V vs. Li/Li⁺) to identify all redox peaks. This window must be within the electrochemical stability window of the electrolyte.[8][9][10]

    • Scan Rate: Begin with a slow scan rate (e.g., 0.1 mV/s) to approximate thermodynamic equilibrium.

    • Cycles: Run for at least 3-5 cycles to observe the stability and evolution of the redox peaks.

  • Execution: Start the scan from the open-circuit voltage (OCV) towards the reduction potential.

  • Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc, Epa).

    • Calculate the formal potential (E⁰') as (Epa + Epc)/2.

    • Calculate the peak potential separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59 mV. Larger values suggest slower kinetics.

    • Evaluate the ratio of anodic to cathodic peak currents (Ipa/Ipc). A ratio close to 1 indicates good chemical reversibility.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Assemble Coin Cell B Connect to Potentiostat A->B C Set Parameters (Potential Window, Scan Rate) B->C D Run CV Scan C->D E Plot Current vs. Potential (Voltammogram) D->E F Identify Redox Peaks (Epa, Epc) E->F G Assess Reversibility (ΔEp, Ipa/Ipc) F->G

Fig 1. Workflow for Cyclic Voltammetry Analysis.
Galvanostatic Cycling with Potential Limitation (GCPL): Measuring Real-World Performance

Causality: While CV provides qualitative information, GCPL is the standard method for quantifying the practical performance of a battery material.[11] By repeatedly charging and discharging the cell at a constant current (galvanostatic) within a set voltage range, we can measure key metrics that determine its viability, such as capacity, cycle life, and efficiency.[12]

Protocol:

  • Setup: Use an assembled coin cell connected to a battery cycler.

  • Parameters:

    • Potential Limits: Use the potential range determined from the CV analysis, ensuring it encompasses the main redox activity.

    • Current (C-rate): The current is set relative to the theoretical capacity of DMQA. A rate of 'C/n' means a full charge or discharge in 'n' hours. Start with a low rate (e.g., C/10) for initial cycles to ensure full utilization of the active material.

    • Cycles: Set the desired number of cycles (e.g., 100-500) to evaluate long-term stability.

  • Execution: The battery cycler will apply a constant current until the upper voltage limit is reached (charge), then reverse the current until the lower limit is reached (discharge), repeating for the set number of cycles.[13][14]

  • Rate Capability Test: After initial cycling, test the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) for several cycles each to assess its performance under high power demands.

Data Interpretation and Presentation: The primary outputs are plots of voltage vs. capacity and performance metrics vs. cycle number. Key metrics should be summarized in a table for clarity.

MetricDefinition & SignificanceTypical Value for Promising Material
Specific Capacity (mAh/g) The total charge stored per unit mass of the active material.> 90% of theoretical capacity
Coulombic Efficiency (%) (Discharge Capacity / Charge Capacity) x 100. Measures the efficiency of charge transfer.> 99.5% after initial cycles
Capacity Retention (%) (Capacity at cycle N / Initial Capacity) x 100. Indicates long-term stability.> 80% after 500 cycles
Energy Density (Wh/kg) Specific Capacity x Average Voltage. Measures the total energy stored per unit mass.Varies with chemistry
Electrochemical Impedance Spectroscopy (EIS): Diagnosing Internal Resistance

Causality: EIS is a non-destructive technique that probes the internal resistances and kinetic processes within the cell.[15] By applying a small AC voltage perturbation over a range of frequencies, we can deconstruct the cell's total impedance into its constituent parts, such as electrolyte resistance, charge-transfer resistance, and diffusion limitations.[16][17] This is invaluable for understanding performance limitations and degradation mechanisms.[18]

Protocol:

  • Setup: Connect the cell to a potentiostat with an EIS module.

  • Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: A small voltage perturbation (e.g., 5-10 mV) to ensure a linear response.

    • DC Potential: Measurements are usually taken at OCV before and after cycling to monitor changes.

  • Execution: The instrument sweeps the frequency range and measures the impedance and phase angle at each point.

  • Analysis:

    • The data is plotted on a Nyquist plot (Z_imaginary vs. Z_real).

    • High-Frequency Intercept: Corresponds to the solution/ohmic resistance (Rₛ).

    • Mid-Frequency Semicircle: The diameter of the semicircle relates to the charge-transfer resistance (R꜀ₜ) at the electrode-electrolyte interface. A smaller semicircle indicates faster kinetics.

    • Low-Frequency Tail: A 45° line (Warburg impedance) indicates diffusion limitations of ions within the electrode.[17][19]

    • The data is often fitted to an equivalent circuit model to quantify these parameters.

EIS_Model cluster_interface Electrode Interface start Rs Rₛ start->Rs end Rct R꜀ₜ Rs->Rct CPE CPE Rct->CPE W W Rct->W CPE->W W->end

Fig 2. Simplified Randles equivalent circuit for fitting EIS data.

Concluding Remarks for the Field Researcher

The electrochemical characterization of this compound requires a systematic and multi-faceted approach. By following the detailed protocols for CV, GCPL, and EIS outlined in this guide, researchers can obtain a comprehensive understanding of DMQA's performance as a battery electrode material.

  • CV provides the initial roadmap of redox activity and reversibility.

  • GCPL delivers the critical, quantitative data on real-world performance and stability.

  • EIS offers a powerful diagnostic tool to understand the underlying kinetics and resistances that govern performance.

The insights gained from this suite of analyses are crucial for the rational design of next-generation organic batteries. Future work may focus on optimizing performance through strategies such as creating nanostructured DMQA to improve kinetics, formulating advanced electrolytes to enhance stability, or developing composites with highly conductive materials.

References

  • Mishra, A., et al. (2021). Electrochemical Impedance Spectroscopy Investigation of Organic Redox Reactions (p-Benzoquinone/Hydroquinone Couple): Implications to Organic Redox Flow Batteries. The Journal of Physical Chemistry C. [Link]

  • Unknown. (n.d.). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Retrieved from a research publication platform. [Link]

  • Pluczyk, S., et al. (2022). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. JoVE. [Link]

  • Istep, E., et al. (n.d.). A Quinone-Based Cathode Material for High-Performance Organic Lithium and Sodium Batteries. PubMed Central. [Link]

  • Pluczyk, S., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PubMed Central. [Link]

  • ResearchGate. (n.d.). The chemical structure of 2-9-dimethylquinacridone pigment. Retrieved from ResearchGate. [Link]

  • Bio-Logic. (2017). Studying batteries with Electrochemical Impedance Spectroscopy (EIS) I. Retrieved from Bio-Logic. [Link]

  • Battery Design. (n.d.). Electrochemical Impedance Spectroscopy. Retrieved from Battery Design. [Link]

  • ResearchGate. (n.d.). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). RO10. Cyclic Voltammetry. Retrieved from Chemistry LibreTexts. [Link]

  • Large Battery. (n.d.). Electrochemical Impedance Spectroscopy. Retrieved from Large Battery. [Link]

  • Google Patents. (n.d.). JP2910364B2 - Method for producing this compound pigment.
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  • ResearchGate. (n.d.). Enhanced Solubility and Stability of Active Species in Flow Battery Electrolytes via Suppressed Anthraquinone Aggregation. Retrieved from ResearchGate. [Link]

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  • Various Authors. (n.d.). Recent Developments in Materials and Chemistries for Redox Flow Batteries. Retrieved from a scientific publisher. [Link]

  • ChemRxiv. (2024). Electrolyte stability and instability in lithium-ion batteries. Retrieved from ChemRxiv. [Link]

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  • ResearchGate. (n.d.). Highly Stable, Low Redox Potential Quinone for Aqueous Flow Batteries. Retrieved from ResearchGate. [Link]

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  • ResearchGate. (2024). Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Highly Stable Low Redox Potential Quinone for Aqueous Flow Batteries. Retrieved from ResearchGate. [Link]

  • MDPI. (2021). Electrochemical Oscillation during Galvanostatic Charging of LiCrTiO4 in Li-Ion Batteries. Retrieved from MDPI. [Link]

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Application Notes & Protocols: Preparation of 2,9-Dimethylquinacridone Masterbatches for Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the preparation of high-quality masterbatches using 2,9-Dimethylquinacridone (C.I. Pigment Red 122). As a high-performance quinacridone pigment, this compound offers exceptional color vibrancy, along with superior thermal, light, and chemical stability, making it an ideal choice for coloring a wide array of polymeric materials.[1][2] This guide delves into the critical aspects of formulation, the causality behind component selection, detailed manufacturing protocols via twin-screw extrusion, and robust quality control methodologies to ensure optimal pigment dispersion and performance in the final polymer product.

Introduction to this compound (Pigment Red 122)

This compound, identified by the Colour Index name Pigment Red 122 (CAS No. 980-26-7), is a synthetic organic pigment belonging to the quinacridone class.[1][3] Its pentacyclic molecular structure (C₂₂H₁₆N₂O₂) is responsible for its brilliant bluish-red (magenta) hue and remarkable stability.[1][2]

Key Performance Characteristics:

  • Exceptional Thermal Stability: Withstands processing temperatures up to 300°C, making it suitable for engineering plastics like Polyethylene Terephthalate (PET) and Polyamide (PA).[2][4]

  • Outstanding Lightfastness & Weather Resistance: Exhibits excellent durability against UV degradation and environmental conditions, ensuring long-term color retention in the final application.[1][3]

  • High Color Strength: Possesses a higher tinting strength compared to many other red pigments, allowing for vibrant coloration at lower loading levels.[2]

  • Chemical Inertness: Shows excellent resistance to acids, alkalis, and most organic solvents, preventing migration and bleeding in plasticized systems.[1][3]

These properties make Pigment Red 122 a preferred colorant for demanding applications in automotive components, food packaging, consumer electronics, and synthetic fibers.[2]

Core Concepts in Masterbatch Formulation

A masterbatch is a concentrated mixture of pigments or additives encapsulated within a carrier resin. This concentrate is then let down (diluted) with a base polymer during the final processing step (e.g., injection molding, extrusion) to achieve the desired color or properties in the end product. The masterbatch approach offers superior dust-free handling, improved process consistency, and, most importantly, ensures uniform pigment dispersion.

The primary challenge in producing high-quality masterbatches is overcoming the cohesive forces between primary pigment particles, which tend to form agglomerates.[5] The entire formulation and manufacturing process is designed to achieve and maintain a stable, fine, and uniform dispersion of the pigment.

The dispersion process can be broken down into three fundamental stages:

  • Wetting: The replacement of air and moisture on the pigment surface with the carrier resin and dispersing agents.

  • De-agglomeration: The mechanical breakdown of pigment agglomerates into smaller aggregates and primary particles, primarily achieved through the shear forces generated in a twin-screw extruder.

  • Stabilization: The prevention of re-agglomeration of the dispersed particles, which is the primary function of dispersing agents.

Logical Relationship of Masterbatch Components

G Pigment This compound (Pigment Red 122) Masterbatch Final Masterbatch Pellets Pigment->Masterbatch Provides Color Carrier Carrier Resin (e.g., PE, PP, PET) Carrier->Masterbatch Encapsulates & Dilutes Dispersant Dispersing Agent (e.g., Waxes, Esters, Polymers) Dispersant->Pigment Dispersant->Masterbatch Ensures Dispersion Additives Processing Aids / Stabilizers (e.g., Antioxidants) Additives->Masterbatch Enhances Stability & Processability

Caption: Core components of a this compound masterbatch.

Formulation Guidelines

The selection of each component is critical and interdependent. The primary consideration is compatibility between the carrier resin, the dispersant, and the final polymer the masterbatch will be used with.

Carrier Resin Selection

The carrier resin acts as the "vehicle" for the pigment.[6] The fundamental rule is that the carrier must have excellent compatibility with the target polymer. Ideally, the carrier resin should be the same as the base polymer. However, universal carriers like low-density polyethylene (LDPE) or ethylene-vinyl acetate (EVA) are often used for their compatibility with a range of polyolefins. For high-temperature engineering plastics, a specific, compatible carrier is mandatory.

Target PolymerRecommended Carrier ResinRationale & Key Considerations
Polyolefins (PE, PP) Linear Low-Density Polyethylene (LLDPE), Low-Density Polyethylene (LDPE), Polypropylene (PP)LLDPE with a high Melt Flow Rate (MFR) is often preferred as it aids in faster wetting and distribution of the pigment.[7] Carrier should have an MFR equal to or higher than the base polymer.
Polyethylene Terephthalate (PET) PET CopolymerMust withstand high processing temperatures (260-290°C).[8] The carrier must be pre-dried to <0.05% moisture to prevent hydrolytic degradation.
Engineering Plastics (PC, PA, ABS) Polymer-specific carrier (e.g., PC for PC masterbatch) or a compatible universal carrier designed for high temperatures.Compatibility is paramount to avoid delamination or degradation of mechanical properties in the final part. The carrier must match the high processing temperatures of these resins.
Dispersing Agent Selection

Dispersing agents are surfactants that adsorb onto the pigment surface, reducing the interfacial tension between the inorganic pigment and the organic polymer matrix.[9] This action stabilizes the dispersed particles, preventing them from re-agglomerating.

Dispersant TypeExamplesRecommended for PolymerMechanism & Rationale
Polyolefin Waxes Low molecular weight Polyethylene (PE) or Polypropylene (PP) waxesPolyolefins (PE, PP)These waxes melt at lower temperatures, coating the pigment particles early in the extrusion process to promote wetting and reduce friction.[10]
Fatty Acid Esters/Amides Zinc Stearate, Ethylene bis-stearamide (EBS)General Purpose (PE, PP, PVC)Act as both lubricants and wetting agents. Zinc stearate can help catalyze de-agglomeration.
Polymeric Dispersants TEGOMER® P 122, Polyester-based polymersPET, PA, PC, ABS, PPHigh molecular weight dispersants with specific anchoring groups that have a strong affinity for the pigment surface and polymeric chains compatible with the carrier resin.[11][12] Essential for high-performance applications.
Surface Modifiers (Pre-treatment) Silanes (e.g., octyltriethoxysilane)Polyolefins (PE)Covalently bond to the pigment surface to make it more organophilic, improving compatibility and dispersion in non-polar polymers like PE.[5][7]
Example Formulations

The following are starting point formulations. Optimization is required based on the specific grade of polymer, processing equipment, and end-application requirements.

ComponentPolyolefin (PE/PP) Masterbatch PET Masterbatch
Pigment Red 122 25 - 40%15 - 30%
Carrier Resin LLDPE (MFR 20-50 g/10 min)PET Copolymer
Dispersing Agent 2 - 5% (e.g., PE Wax, Zinc Stearate)3 - 8% (e.g., High MW Polyester Dispersant)
Antioxidant/Processing Stabilizer 0.5 - 1.0%1.0 - 2.0%
Balance Carrier ResinCarrier Resin
Total 100% 100%

Manufacturing Protocol: Twin-Screw Extrusion

A co-rotating, intermeshing twin-screw extruder is the industry standard for producing high-quality color masterbatches due to its superior mixing and dispersive capabilities.[12]

Workflow Diagram

G A 1. Raw Material Weighing (Pigment, Carrier, Dispersant) B 2. Pre-Mixing (High-Speed Mixer) A->B C 3. Pre-Drying (for PET) (160-180°C, 4-6h) B->C D 4. Gravimetric Feeding (Twin-Screw Extruder) B->D For PE/PP C->D For PET E 5. Melt Compounding (Melting, Dispersing, Homogenizing) D->E F 6. Strand Pelletizing (Cooling & Cutting) E->F G 7. Quality Control Testing F->G H 8. Packaging G->H

Caption: General manufacturing workflow for masterbatch production.

Step-by-Step Protocol
  • Pre-Processing & Material Handling

    • Weighing: Accurately weigh all components (Pigment Red 122, carrier resin, dispersant, additives) according to the formulation using calibrated scales. Maintain a tolerance of ±0.1%.

    • Pre-Mixing: Combine the weighed components in a high-speed mixer (e.g., Henschel type). Mix for 5-10 minutes until a homogenous, free-flowing powder blend is achieved. This step pre-coats the pigment particles and improves feeding consistency into the extruder.

    • Pre-Drying (Critical for PET): For PET-based formulations, the pre-mixed blend must be thoroughly dried to a moisture content below 0.05% to prevent hydrolytic degradation during extrusion. Use a desiccant or vacuum dryer at 160-180°C for 4-6 hours.[3][13]

  • Twin-Screw Extrusion

    • Setup: Configure the twin-screw extruder with a screw design that includes conveying elements, kneading blocks for high shear, and mixing elements. Ensure a vacuum vent is active, especially for PET, to remove any volatiles.

    • Temperature Profile: Set the barrel temperature profile according to the carrier resin. The profile should gradually increase to melt the polymer without thermally shocking the pigment.

      • Typical Profile for LLDPE Carrier:

        • Feed Zone: 40-60°C (cooled)

        • Zones 2-4 (Melting): 120°C → 150°C → 170°C

        • Zones 5-7 (Mixing/Venting): 170°C

        • Die Zone: 165°C

      • Typical Profile for PET Carrier: [3]

        • Feed Zone: 60-80°C (cooled)

        • Zones 2-4 (Melting): 240°C → 260°C → 270°C

        • Zones 5-7 (Mixing/Venting): 280°C

        • Die Zone: 275°C

    • Feeding & Compounding: Start the extruder at a low screw speed (e.g., 100-150 RPM). Use a gravimetric feeder to introduce the pre-mixed material at a consistent rate. Monitor the motor torque and melt pressure.

    • Optimization: Gradually increase the screw speed (typically 300-600 RPM) and feed rate to the desired output, while ensuring the motor torque remains within 80-90% of its maximum and the melt temperature is stable. The high screw speed imparts the necessary shear to break down pigment agglomerates.

  • Post-Extrusion

    • Pelletizing: The molten polymer strands exiting the die are cooled in a water bath and then cut into uniform pellets by a strand pelletizer. For PET, underwater pelletizing can also be used.

    • Drying & Classification: The pellets are dried using a centrifugal dryer followed by a fluidized bed cooler/classifier to remove surface moisture and fines.

    • Packaging: Package the final masterbatch pellets in moisture-proof bags to await quality control approval.

Quality Control Protocols

A self-validating system requires rigorous testing of every batch to ensure it meets specifications for color, dispersion, and processability.

ParameterTest MethodStandard ReferenceAcceptance CriteriaRationale
Coloristic Properties Spectrophotometry (CIELAB)ASTM E308ΔE* (vs. Standard) ≤ 1.0 Ensures batch-to-batch color consistency. A ΔE* value below 1.0 is generally indistinguishable to the human eye.
Dispersion Quality Filter Pressure Value (FPV) TestISO 23900-5≤ 1.0 bar·g⁻¹/min Measures the pressure increase over a fine screen pack caused by undispersed pigment agglomerates. A low value indicates excellent dispersion.
Melt Flow Rate (MFR) Melt Flow IndexerASTM D1238 / ISO 1133± 10% of Specification Confirms the processability of the masterbatch and ensures it will not significantly alter the rheology of the base polymer.
Thermal Stability Thermogravimetric Analysis (TGA)ISO 11358No significant weight loss below 320°C Verifies that the pigment and carrier system can withstand the intended processing temperatures without degradation.
Moisture Content Karl Fischer Titration / Loss-on-DryingASTM D6869< 0.1% (PE/PP), < 0.05% (PET) Critical for preventing processing defects, especially the hydrolytic degradation of PET.
Pellet Uniformity Visual Inspection & Sieving-Consistent size and shape, minimal fines Ensures consistent feeding and dosing in the customer's process.

Conclusion

The successful preparation of this compound masterbatches hinges on a synergistic approach that combines scientifically sound formulation, precise control over the twin-screw extrusion process, and a stringent quality control regimen. By understanding the causal relationships between raw material selection, processing parameters, and final properties, researchers and developers can consistently produce high-performance masterbatches that deliver vibrant, stable, and reliable coloration to a wide range of polymeric materials. Adherence to the protocols and standards outlined in this guide provides a robust framework for achieving these objectives.

References

  • Gowd, E. B., et al. (2018). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. Polymers (Basel). Available at: [Link]

  • Kerke (2023). PET Masterbatch Production. Available at: [Link]

  • Broadway Colours. Masterbatch solutions for PET. Available at: [Link]

  • Fast Heat. PET Processing Guide. Available at: [Link]

  • Noztek. (2023). A PET Extrusion Guide - Advanced Filament Extruders. Available at: [Link]

  • European Patent Office. (2020). COLOR MASTERBATCH COMPOSITION FOR DARK TEXTILES OR ENGINEERING PLASTICS AND ARTICLE PRODUCED THEREFROM. Available at: [Link]

  • SILIKE. (2023). How to Solve Pigment Agglomeration and Improve Dispersion in Plastic Color Masterbatches. Available at: [Link]

  • Zeya Chemicals. Technical Data Sheet: Corimax Red 122D. Available at: [Link]

  • National Institutes of Health. Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. Available at: [Link]

  • Hangzhou Epsilon Chemical Co., Ltd. Performance Pigment Red 122 PE PP PVC PS PMMA PC PET ABS. Available at: [Link]

  • Google Patents. US7947777B2 - Dispersing agent for pigment concentrates, its use and masterbatches comprising the dispersing agent.
  • iSuoChem. Wholesale PR122 Organic Pigment Red 122 for Plastics. Available at: [Link]

  • Abbey Masterbatch. A Deep Dive into Various Types of Pigment Dispersion. Available at: [Link]

  • Palsgaard. Colour dispersion aid for masterbatches. Available at: [Link]

  • Meghmani Group. (2021). Resolving problems of customized pigment processes for coating and plastic industries. Available at: [Link]

  • iSuoChem. Pigment red 122. Available at: [Link]

  • Rodon. Plastic pigment masterbatch dispersant RD-9785. Available at: [Link]

  • ResearchGate. (2016). Encapsulation of Pigment Red 122 into UV-curable resins via a mini-emulsion technique. Available at: [Link]

  • ISO. (2015). ISO 23900-5:2015 Pigments and extenders — Methods of dispersion and assessment of dispersibility in plastics — Part 5: Determination by filter pressure value test. Available at: [Link]

  • ASTM International. ASTM E308 - Standard Practice for Computing the Colors of Objects by Using the CIE System. Available at: [Link]

  • ASTM International. ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. Available at: [Link]

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Application Notes and Protocols for the Dispersion of 2,9-Dimethylquinacridone in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Homogeneous 2,9-Dimethylquinacridone Dispersion

This compound, designated as C.I. Pigment Red 122, is a high-performance organic pigment prized for its vibrant magenta hue, exceptional thermal stability, and lightfastness.[1] Its chemical formula is C22H16N2O2, and its pentacyclic aromatic structure is responsible for its characteristic color and stability.[2][3] These properties make it a preferred colorant in a multitude of applications, including paints, coatings, plastics, and increasingly, in advanced materials for electrochemical devices and environmental remediation.[1] However, the efficacy of this compound in a polymer matrix is critically dependent on its state of dispersion. As an insoluble particulate solid, it has a strong tendency to form agglomerates and flocculates, which can detrimentally affect the final product's aesthetic and functional properties.[4][5]

Poor dispersion can lead to a host of issues, including reduced color strength, specks, streaks, and diminished mechanical and optical properties of the polymer composite.[4] Conversely, achieving a fine and uniform dispersion of primary pigment particles unlocks the full coloristic potential of this compound and ensures consistent product quality. This guide provides a comprehensive overview of the principles and detailed protocols for effectively dispersing this compound in various polymer matrices.

Core Principles of Pigment Dispersion

The dispersion of a solid pigment in a liquid or molten polymer matrix is a multi-step process that can be broken down into three fundamental stages:

  • Wetting: The initial stage where the air and moisture on the surface of the pigment particles are displaced by the polymer or a solvent. Effective wetting is crucial for the subsequent stages.

  • Deagglomeration/Dispersion: The mechanical breakdown of pigment agglomerates and aggregates into smaller particles, ideally down to the primary particle size. This stage requires significant energy input.

  • Stabilization: The prevention of re-agglomeration of the dispersed pigment particles. This is typically achieved through the use of dispersing agents or stabilizers that create repulsive forces between particles.

The selection of an appropriate dispersion method and additives is paramount to overcoming the cohesive forces within the pigment and the interfacial tension between the pigment and the polymer.

Dispersion Methodologies and Protocols

The choice of dispersion technique is dictated by the nature of the polymer, the desired final form of the product (e.g., film, molded part), and the required level of dispersion quality. Three primary methods are detailed below: Melt Compounding, Solution Casting, and In-Situ Polymerization.

Melt Compounding

Melt compounding is a widely used, solvent-free method for dispersing pigments in thermoplastic polymers.[6] The process involves mixing the pigment with the polymer in its molten state, typically using an extruder. The high shear forces generated within the extruder are highly effective at breaking down pigment agglomerates.[7]

Workflow for Melt Compounding:

melt_compounding cluster_prep Preparation cluster_extrusion Extrusion cluster_post Post-Processing premix Pre-mixing (Polymer + Pigment) feeding Feeding premix->feeding Homogeneous feed drying Drying of Polymer drying->premix Ensures moisture-free processing extruder Twin-Screw Extruder melting Melting & Mixing feeding->extruder feeding->melting venting Venting extrusion Extrusion venting->extrusion cooling Cooling extrusion->cooling pelletizing Pelletizing cooling->pelletizing molding Injection/Film Molding pelletizing->molding

Caption: Workflow for Melt Compounding of this compound.

Protocol for Melt Compounding of this compound in Polypropylene (PP):

Materials:

  • This compound (C.I. Pigment Red 122)

  • Polypropylene (PP) pellets

  • Dispersing agent (optional, e.g., a wax-based or polymeric dispersant compatible with PP)

Equipment:

  • Twin-screw extruder with a high-shear screw configuration

  • Gravimetric feeders for polymer and pigment

  • Water bath for cooling the extrudate

  • Pelletizer

  • Injection molding machine or film casting line for sample preparation

Procedure:

  • Pre-Drying: Dry the PP pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Pre-Mixing: In a separate container, create a "salt-and-pepper" blend of the PP pellets and this compound powder.[6] A typical loading level for the pigment is 0.1-2.0% by weight. If a dispersing agent is used, it should also be added at this stage.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. For PP, a typical profile might range from 180°C in the feed zone to 220°C at the die.[8] The screw speed should be set to a moderate to high level (e.g., 200-400 rpm) to ensure adequate shear for dispersion.

  • Compounding: Feed the pre-mixed blend into the extruder using a gravimetric feeder to ensure a consistent feed rate. The high shear and mixing action of the co-rotating twin screws will break down the pigment agglomerates and distribute them throughout the molten polymer.[7]

  • Cooling and Pelletizing: The pigmented extrudate is passed through a water bath to cool and solidify, and then fed into a pelletizer to produce colored PP pellets.

  • Sample Preparation: The resulting pellets can be used for subsequent processing, such as injection molding or film extrusion, to produce final parts for evaluation.

Causality and Self-Validation:

  • Why a twin-screw extruder? The intermeshing, co-rotating screws provide both dispersive and distributive mixing, which is essential for breaking down agglomerates and achieving a homogeneous color.[7]

  • Temperature Profile: A higher temperature profile can lead to better dispersion by reducing the viscosity of the polymer melt, although care must be taken to avoid thermal degradation of the polymer or pigment.[7]

  • Self-Validation: The quality of the dispersion can be assessed by visually inspecting the extrudate for color uniformity and the absence of specks. Further analysis can be performed using microscopy on thin sections of the final product.

Solution Casting

Solution casting is a versatile technique for producing thin polymer films with excellent optical properties and uniform thickness.[9][10] This method is particularly suitable for polymers that are soluble in a volatile solvent and for incorporating temperature-sensitive additives.[10]

Workflow for Solution Casting:

solution_casting cluster_prep Preparation cluster_casting Casting & Drying cluster_post Post-Processing dissolution Polymer Dissolution mixing Mixing dissolution->mixing dispersion Pigment Dispersion (in solvent) dispersion->mixing casting Film Casting mixing->casting drying Solvent Evaporation casting->drying peeling Film Peeling drying->peeling analysis Characterization peeling->analysis

Caption: Workflow for Solution Casting of this compound.

Protocol for Solution Casting of this compound in Polymethyl Methacrylate (PMMA):

Materials:

  • This compound (C.I. Pigment Red 122)

  • Polymethyl Methacrylate (PMMA)

  • Solvent (e.g., Toluene, MEK, or a suitable solvent for PMMA)

  • Dispersing agent (optional, e.g., a polymeric dispersant with good solubility in the chosen solvent)

Equipment:

  • High-shear mixer or ultrasonicator

  • Magnetic stirrer

  • Film applicator (doctor blade)

  • Glass substrate

  • Leveling table

  • Fume hood

  • Oven

Procedure:

  • Polymer Solution Preparation: Dissolve the PMMA in the chosen solvent to create a polymer solution of the desired concentration (e.g., 10-20 wt%). Stir until the polymer is completely dissolved.

  • Pigment Dispersion: In a separate container, disperse the this compound in a small amount of the solvent. The use of a high-shear mixer or an ultrasonicator is highly recommended to break down the pigment agglomerates. If a dispersing agent is used, it should be added to this pigment slurry.

  • Mixing: Add the pigment dispersion to the polymer solution and mix thoroughly using a magnetic stirrer until a homogeneous colored solution is obtained.

  • Casting: Place a clean glass substrate on a leveling table inside a fume hood. Pour the pigmented polymer solution onto the substrate and use a film applicator (doctor blade) to cast a film of uniform thickness.

  • Drying: Allow the solvent to evaporate slowly at room temperature in the fume hood. This slow evaporation is crucial to prevent the formation of defects in the film. Once the film is tacky, it can be transferred to an oven for final drying at a slightly elevated temperature (e.g., 60-80°C) to remove any residual solvent.

  • Film Removal: Once completely dry, the film can be carefully peeled off the glass substrate.

Causality and Self-Validation:

  • Why pre-disperse the pigment? Adding the dry pigment powder directly to the viscous polymer solution can make it difficult to achieve good dispersion. Pre-dispersing in the solvent ensures better wetting and deagglomeration.

  • Slow Solvent Evaporation: Rapid evaporation can create surface defects and may not allow sufficient time for the polymer chains to relax, leading to a brittle film.

  • Self-Validation: The quality of the dispersion can be assessed by the optical clarity and color uniformity of the resulting film. Microscopic examination can be used to check for the presence of agglomerates.

In-Situ Polymerization

In-situ polymerization is a method where the pigment is dispersed in the monomer before or during the polymerization process.[11] This technique can lead to excellent dispersion as the polymer chains grow around the pigment particles, effectively encapsulating them and preventing re-agglomeration.[12][13]

Workflow for In-Situ Polymerization:

in_situ_polymerization cluster_prep Preparation cluster_polymerization Polymerization cluster_post Post-Processing dispersion Pigment Dispersion (in monomer) initiation Initiator Addition dispersion->initiation polymerization Polymerization initiation->polymerization purification Purification polymerization->purification drying Drying purification->drying processing Further Processing drying->processing

Sources

Experimental setup for measuring the photovoltaic properties of 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Measuring the Photovoltaic Properties of 2,9-Dimethylquinacridone

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Photovoltaic Characterization of this compound (DMQA) Based Organic Solar Cells

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a detailed guide for the fabrication and characterization of organic photovoltaic (OPV) devices utilizing this compound (DMQA), a member of the highly stable and photoactive quinacridone pigment family.[1][2] We present a holistic workflow, from substrate preparation to the extraction of critical performance metrics. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to ensure experimental robustness and data integrity. This guide is intended for researchers aiming to explore the potential of DMQA and similar organic semiconductors in next-generation solar energy conversion technologies.

Introduction: The Rationale for this compound in Photovoltaics

Quinacridones are a class of organic pigments renowned for their exceptional chemical stability and strong absorption in the visible spectrum.[1][2] this compound (DMQA) inherits these favorable properties, making it an attractive candidate as an electron donor material in organic solar cells.[3][4] Unlike many high-performance organic semiconductors that can be costly or synthetically complex, quinacridone pigments offer a pathway to potentially low-cost and stable photovoltaic devices.[5] The transition of DMQA from a pale yellow solution to a vivid red in the solid state signifies strong intermolecular interactions, which are crucial for charge transport in thin-film devices.[2]

This application note details the complete experimental procedure to construct and evaluate a DMQA-based bulk heterojunction (BHJ) solar cell. The core of the BHJ architecture involves blending the electron-donating DMQA with an electron-accepting material to create a distributed network of donor-acceptor interfaces, which is essential for efficient charge separation.[5]

Device Fabrication Protocol

The performance of an organic solar cell is critically dependent on the quality of each layer and the integrity of the interfaces between them. The following protocol outlines the fabrication of a device with a standard architecture: ITO / PEDOT:PSS / DMQA:Acceptor / ETL / Al .

Materials and Equipment
CategoryItemPurpose
Substrates Indium Tin Oxide (ITO) coated glassTransparent anode
Hole Transport Layer (HTL) Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)Facilitates hole extraction and smooths the ITO surface
Active Layer (Donor) This compound (DMQA)Primary light absorber and electron donor
Active Layer (Acceptor) Phenyl-C71-butyric acid methyl ester (PC71BM)Electron acceptor and transporter
Electron Transport Layer (ETL) Bathocuproine (BCP) or Lithium Fluoride (LiF)Facilitates electron extraction and blocks holes
Cathode Aluminum (Al)Reflective metal cathode
Solvents Deionized water, Isopropanol, Acetone, ChloroformSubstrate cleaning and solution preparation
Deposition Equipment Spin CoaterFor depositing organic layers (HTL, Active Layer)[6]
Thermal EvaporatorFor depositing ETL and metal cathode under high vacuum[7]
Ancillary Equipment Ultrasonic Bath, UV-Ozone Cleaner, Nitrogen GloveboxSubstrate cleaning and inert atmosphere processing
Step-by-Step Fabrication Workflow

Causality: Rigorous cleaning is paramount to remove organic residues and particulate contaminants from the ITO surface. Failure to do so can lead to electrical shorts, poor film morphology, and significantly reduced device efficiency and lifetime.

  • Sequentially sonicate ITO-coated glass substrates in a cleaning rack using the following procedure:

    • Detergent solution (e.g., 2% Alconox in DI water) for 15 minutes.

    • Deionized water rinse and sonication for 15 minutes (repeat twice).

    • Acetone sonication for 15 minutes.

    • Isopropanol sonication for 15 minutes.

  • Dry the substrates thoroughly with a stream of high-purity nitrogen gas.

  • Immediately treat the substrates with UV-Ozone for 15 minutes. This step removes final organic traces and increases the work function of the ITO, improving the interface with the HTL.

Causality: The PEDOT:PSS layer serves two main functions: it reduces the energy barrier for hole extraction from the active layer to the ITO anode and helps to planarize the ITO surface, preventing potential shorting pathways.[8]

  • Transfer the cleaned substrates into a nitrogen-filled glovebox.

  • Deposit a filtered aqueous solution of PEDOT:PSS onto the ITO surface via spin coating. A typical two-step program is:

    • 500 rpm for 10 seconds (spread cycle).

    • 4000 rpm for 40 seconds (thinning cycle).

  • Anneal the substrates on a hotplate at 140°C for 15 minutes inside the glovebox to remove residual water.

Causality: The active layer is where photon absorption, exciton generation, and charge separation occur. Creating an optimal nanoscale morphology in this blended layer is the key to achieving high performance.[9]

  • Prepare a solution of DMQA and PC71BM (e.g., a 1:2 weight ratio) in a suitable organic solvent like chloroform at a total concentration of ~20 mg/mL. Stir the solution overnight on a hotplate at ~45°C to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Spin-coat the active layer solution onto the PEDOT:PSS layer. A typical program is 1000 rpm for 60 seconds. This step must be optimized for the desired film thickness.

  • Allow the film to dry slowly inside a covered petri dish to promote favorable morphology. Some systems benefit from a subsequent thermal annealing step (e.g., 110°C for 10 minutes) to further optimize the nanoscale phase separation.

Causality: The ETL (BCP or LiF) helps to extract electrons efficiently while blocking holes from reaching the cathode, which would otherwise cause recombination losses.[10] The aluminum cathode serves as the electron-collecting electrode.

  • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

  • Deposit a thin layer of BCP (~8 nm) or LiF (~1 nm) onto the active layer.

  • Without breaking vacuum, deposit a thicker layer of Aluminum (~100 nm) to complete the device. The deposition rate should be controlled (e.g., 1-2 Å/s for BCP/LiF, 5-10 Å/s for Al) to prevent damage to the underlying organic layers.

G cluster_prep Substrate Preparation cluster_spin Solution Processing (Glovebox) cluster_evap Vacuum Deposition sub_clean ITO Substrate Sonication & Rinsing uv_ozone UV-Ozone Treatment sub_clean->uv_ozone Final Cleaning pedot Spin Coat PEDOT:PSS (HTL) uv_ozone->pedot Transfer to Glovebox pedot_anneal Anneal HTL pedot->pedot_anneal active_layer Spin Coat DMQA:Acceptor pedot_anneal->active_layer active_anneal Anneal Active Layer (Optional) active_layer->active_anneal etl Thermal Evaporation of ETL active_anneal->etl Transfer to Evaporator cathode Thermal Evaporation of Cathode (Al) etl->cathode end To Characterization cathode->end Device Complete

Figure 1: Workflow for DMQA-based OPV device fabrication.

Photovoltaic Performance Characterization

Once fabricated, the devices must be characterized to determine their efficiency and understand their operational mechanisms. All measurements should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent rapid degradation from oxygen and moisture.

Current Density-Voltage (J-V) Measurement

Objective: To determine the four critical performance parameters of the solar cell: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).[11][12]

Protocol:

  • System Setup:

    • Use a solar simulator calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm².[13]

    • Self-Validation: Calibrate the light intensity using a certified reference silicon photodiode with a known spectral response before each measurement session.

    • Connect the device to a source measure unit (SMU, e.g., Keithley 2400). The ITO (anode) is connected to the positive terminal and the Al (cathode) to the negative terminal.

  • Dark J-V Scan:

    • With the light source shuttered, sweep the voltage from -1V to +2V and measure the current. This helps identify any large shunt or series resistance issues and determines the diode behavior of the cell.

  • Light J-V Scan:

    • Open the shutter to illuminate the device.

    • Sweep the voltage from -0.2V to a voltage above the VOC (e.g., 1.2V) and measure the corresponding current. The scan direction can influence results, so consistency is key.

  • Parameter Extraction:

    • VOC: The voltage at which the current is zero.

    • JSC: The current density at zero voltage. (Current divided by the precisely measured active area of the device).

    • Fill Factor (FF): Calculated as FF = (VMPP × JMPP) / (VOC × JSC), where VMPP and JMPP are the voltage and current density at the maximum power point on the J-V curve.

    • Power Conversion Efficiency (PCE): Calculated as PCE = (VOC × JSC × FF) / Pin, where Pin is the incident power density (100 mW/cm²).[14]

ParameterSymbolDescription
Open-Circuit VoltageVOCMaximum voltage from the device at zero current.
Short-Circuit Current DensityJSCMaximum current density from the device at zero voltage.
Fill FactorFFA measure of the "squareness" of the J-V curve.
Power Conversion EfficiencyPCEThe overall efficiency of converting light to electrical power.
External Quantum Efficiency (EQE) Measurement

Objective: To determine the wavelength-dependent efficiency of converting incident photons into collected electrons. The EQE spectrum provides insight into which material (donor or acceptor) contributes to the photocurrent at different wavelengths.[15][16]

Protocol:

  • System Setup: An EQE system typically consists of a broadband light source (e.g., Xenon lamp), a monochromator to select specific wavelengths, a chopper, and a lock-in amplifier for noise reduction.[17][18]

  • Reference Scan: Measure the photon flux at each wavelength by recording the signal from a calibrated reference photodiode (e.g., Si or Ge).

  • Device Scan: Place the DMQA device in the light path and measure the short-circuit current generated at each wavelength.

  • EQE Calculation: The EQE at a given wavelength (λ) is calculated using the formula: EQE(λ) = [ (ISC(λ) / q) / (Popt(λ) / (hc/λ)) ] × 100% where ISC is the measured short-circuit current, q is the elementary charge, Popt is the optical power from the reference scan, h is Planck's constant, and c is the speed of light.

  • JSC Validation: The JSC can be independently calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum. This integrated value should closely match the JSC obtained from the J-V measurement, serving as a crucial validation of the accuracy of both measurements.[17]

G cluster_energy Energy Level Diagram cluster_process Charge Generation & Transport device ITO PEDOT:PSS DMQA:Acceptor ETL Al device:pedot->device:ito Hole Collection device:etl->device:al Electron Collection exciton Exciton l_vac Vacuum Level (0 eV) l_ito ITO ~4.7 eV l_pedot PEDOT:PSS ~5.2 eV l_dmqa DMQA (Donor) HOMO ~5.2 eV LUMO ~3.3 eV l_pcbm PCBM (Acceptor) HOMO ~6.1 eV LUMO ~4.3 eV l_etl ETL ~3.5 eV l_al Al ~4.2 eV photon Photon (hν) photon->device:active cs Charge Separation exciton->cs hole Hole (h+) cs->hole electron Electron (e-) cs->electron hole->device:pedot Hole Collection electron->device:etl Electron Collection

Figure 2: Device architecture and simplified energy level diagram.
Stability Testing

Objective: To evaluate the operational lifetime of the device. Organic photovoltaics are susceptible to degradation from environmental factors like oxygen and water, as well as from light and heat.[19][20]

Protocol:

  • Encapsulation: For meaningful stability testing outside of a glovebox, the device must be encapsulated (e.g., using UV-cured epoxy and a cover glass) to prevent rapid degradation.

  • ISOS Protocols: Follow established guidelines, such as the International Summit on Organic Photovoltaic Stability (ISOS) protocols, for standardized testing.[21][22]

  • Maximum Power Point Tracking: A common method involves holding the device at its maximum power point under continuous AM 1.5G illumination and tracking the PCE over time. The T80 lifetime, or the time it takes for the efficiency to drop to 80% of its initial value, is a common metric. The temperature and atmosphere must be carefully controlled and reported.[23]

Conclusion and Outlook

This application note provides a foundational experimental framework for the fabrication and comprehensive characterization of this compound-based organic solar cells. By following these detailed protocols, researchers can obtain reliable and reproducible data on the photovoltaic performance of this promising material. The key to success lies in the meticulous control of the fabrication process, particularly substrate cleaning and active layer morphology, as well as the accurate calibration of all characterization equipment. The insights gained from these measurements are essential for guiding further material optimization and device engineering efforts to unlock the full potential of quinacridone-based organic photovoltaics.

References

  • Shaheen, S. E., Brabec, C. J., Sariciftci, N. S., Padinger, F., Fromherz, T., & Hummelen, J. C. (2001). 2.5% efficient organic plastic solar cells. Applied Physics Letters, 78(6), 841-843. [Link]

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  • Katz, E. A., et al. (2011). Accelerated stability testing of organic photovoltaics using concentrated sunlight. 2011 IEEE 37th Photovoltaic Specialists Conference, 000092-000096. [Link]

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Application Notes & Protocols: 2,9-Dimethylquinacridone as a High-Performance, Sustainable Gliding Layer on Ice and Snow

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and sports equipment development professionals on the use of 2,9-dimethylquinacridone (DQA) as a novel gliding layer on ice and snow. This document outlines the underlying scientific principles, detailed experimental protocols for application and characterization, and the rationale behind its use as a sustainable alternative to traditional fluorinated ski waxes.

Part 1: Foundational Principles & Scientific Rationale

The Environmental Imperative for Advanced Gliding Materials

For decades, per- and polyfluoroalkyl substances (PFAS) have been the cornerstone of high-performance ski waxes, prized for their exceptional ability to reduce friction on snow and ice. However, the environmental persistence and potential health risks associated with PFAS have led to widespread restrictions and bans on their use. This has created an urgent need for sustainable, high-performance alternatives that do not compromise on gliding properties while ensuring environmental and human safety.[1]

This compound: A Promising Alternative

This compound (DQA), a derivative of the quinacridone family of pigments, has emerged as a viable and effective gliding layer for ice and snow.[1][2] Quinacridone pigments are well-known for their exceptional stability, vibrant colors, and robustness in demanding applications such as automotive coatings and industrial paints.[3][4][5] These inherent properties, rooted in their molecular structure, are key to their function as a gliding layer.

The core structure of quinacridone facilitates the formation of a hard, abrasion-resistant, and self-organizing layer on surfaces.[1][2] This self-assembly is driven by strong intermolecular forces, specifically hydrogen bonding and π-π stacking, which allow the DQA molecules to form a highly ordered and stable crystalline solid.[1][6]

Mechanism of Action: The Supramolecular Gliding Interface

The effectiveness of DQA as a gliding layer stems from its ability to form a supramolecular structure on the surface of ice and snow. The proposed mechanism involves the following key aspects:

  • Self-Assembly: DQA molecules self-assemble into fine crystalline solids through intermolecular hydrogen bonding.[1][2] This creates a layered structure, with π-π interactions contributing to the formation of multiple layers.[1]

  • Surface Adhesion: The quinacridone layers exhibit strong adhesion to surfaces. The presence of four hydrogen bond-forming functional groups per molecule contributes significantly to this adhesion, making the layer durable and resistant to abrasion.[1]

  • Hydrophobicity: While not explicitly detailed as a superhydrophobic material in the provided context, the formation of a stable, non-polar surface from the aromatic rings of the quinacridone structure would inherently possess hydrophobic characteristics, which is a desirable trait for reducing friction on a thin layer of meltwater present during gliding. Organic pigments can be treated to create hydrophobic surfaces, a principle that can be applied here.[7][8]

  • Hardness and Durability: The strong intermolecular forces within the DQA layer result in a hard and abrasion-resistant coating, crucial for maintaining performance over extended use.[1][2]

The following diagram illustrates the proposed self-assembly and layering of DQA on an ice surface.

DQA_Gliding_Layer cluster_ice Ice/Snow Surface cluster_dqa DQA Gliding Layer Ice H₂O Molecules DQA1 DQA Monolayer (Self-Assembled) Ice->DQA1 Adhesion via Hydrogen Bonding DQA2 DQA Multilayers (π-π Stacking) DQA1->DQA2 Layering via π-π Interactions caption DQA Self-Assembly on Ice

Figure 1: Conceptual diagram of this compound self-assembly on an ice surface.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation, application, and characterization of this compound as a gliding layer.

Synthesis of this compound

While commercially available, DQA can be synthesized in the laboratory. A common method involves the cyclization of 2,5-di(p-toluidino)terephthalic acid in the presence of polyphosphoric acid.[9]

Materials:

  • 2,5-di(p-toluidino)terephthalic acid

  • Polyphosphoric acid (PPA)

  • Methanol, Ethanol, n-Propanol, or n-Butanol

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (NaOH) solution (10% aq.)

  • Distilled water

Protocol:

  • In a suitable reaction vessel, mix 2,5-di(p-toluidino)terephthalic acid with polyphosphoric acid.

  • Heat the mixture with stirring to 140°C and maintain this temperature for 3 hours.[10]

  • Cool the reaction mixture to 120°C.

  • In a separate beaker, prepare a mixture of sulfuric acid and an alcohol (e.g., methanol, ethanol).

  • Pour the hot reaction mixture into the acid-alcohol solution with vigorous stirring.

  • Maintain the resulting slurry at a temperature between 60-120°C for a period of 5-180 minutes to influence crystal form and particle size.[10]

  • Pour the slurry into cold water to precipitate the crude DQA.

  • Filter the precipitate and wash thoroughly with a 10% aqueous NaOH solution, followed by distilled water until the filtrate is neutral.

  • Dry the purified this compound pigment.

Preparation of DQA Dispersion for Application

For application as a gliding layer, DQA needs to be in a form that allows for uniform coating. This typically involves creating a dispersion of DQA nanoparticles in a suitable carrier solvent.

Materials:

  • Synthesized or commercial this compound powder

  • A suitable low-polarity organic solvent (e.g., isopropanol, acetone)

  • Surfactant (optional, to improve dispersion stability)

  • High-shear mixer or ultrasonicator

Protocol:

  • Weigh the desired amount of DQA powder.

  • In a separate container, measure the appropriate volume of the carrier solvent.

  • Gradually add the DQA powder to the solvent while stirring.

  • If using a surfactant, add it to the mixture.

  • Subject the mixture to high-shear mixing or ultrasonication to break down agglomerates and create a fine, stable dispersion of DQA nanoparticles. The goal is to achieve a homogenous suspension.

Application of the DQA Gliding Layer

The DQA dispersion can be applied to the gliding surface (e.g., the base of a ski or snowboard) using various coating techniques.

Materials:

  • Prepared DQA dispersion

  • Applicator (e.g., lint-free cloth, spray applicator, roller)

  • The substrate to be coated (e.g., ski base)

  • Heating source (e.g., heat gun, oven)

Protocol:

  • Ensure the substrate surface is clean, dry, and free of any contaminants.

  • Apply a thin, even layer of the DQA dispersion to the surface using the chosen applicator.

  • Allow the solvent to evaporate completely. A gentle application of heat can facilitate this process.

  • Once the solvent has evaporated, a thin film of DQA will remain on the surface.

  • For optimal performance, a thermal treatment step (tempering) can be applied. Heating the coated surface to a temperature up to 200°C can promote the formation of the more stable β- and γ-crystal modifications of quinacridone, which are beneficial for the gliding layer.[2][11]

  • Allow the surface to cool to ambient temperature before use.

The following workflow diagram summarizes the application process.

DQA_Application_Workflow Start Start Clean Clean Substrate Start->Clean Apply Apply DQA Dispersion Clean->Apply Evaporate Solvent Evaporation Apply->Evaporate Temper Thermal Treatment (Tempering) Evaporate->Temper Cool Cooling Temper->Cool End End Cool->End caption DQA Application Workflow

Figure 2: Workflow for the application of the DQA gliding layer.

Characterization and Performance Evaluation

To validate the effectiveness of the DQA gliding layer, a series of characterization and performance tests should be conducted.

2.4.1 Surface Characterization

  • Scanning Electron Microscopy (SEM): To visualize the morphology and uniformity of the applied DQA layer. This can provide insights into the particle size and distribution on the substrate.

  • X-ray Diffraction (XRD): To determine the crystal structure of the DQA film. This is crucial for confirming the presence of the desired polymorphic forms (β and γ) after thermal treatment.[6][12]

  • Contact Angle Measurement: To quantify the hydrophobicity of the coated surface. A higher contact angle with water is generally indicative of better gliding performance.[13]

2.4.2 Friction Measurement

The coefficient of friction of the DQA-coated surface on ice and snow should be measured to quantify its gliding performance. A tribometer is a suitable instrument for this purpose.[14]

Experimental Setup:

  • A tribometer capable of operating at sub-zero temperatures.

  • A prepared ice or snow surface.

  • The DQA-coated substrate.

Protocol:

  • Mount the DQA-coated substrate on the tribometer.

  • Bring the coated surface into contact with the ice or snow surface under a controlled normal force.

  • Initiate sliding motion at a defined velocity.

  • Measure the frictional force and the normal force to calculate the coefficient of kinetic friction.

  • Repeat the measurements at various temperatures and sliding speeds to characterize the performance under different conditions. It is known that the coefficient of friction on ice is highly dependent on temperature.[14]

Part 3: Data Presentation & Expected Outcomes

The following table summarizes the key properties of this compound relevant to its application as a gliding layer.

PropertyValue/DescriptionSignificance for Gliding Performance
Chemical Formula C₂₂H₁₆N₂O₂The rigid, planar structure is conducive to π-π stacking.
Molar Mass 340.38 g/mol -
Crystal Structure Polymorphic (α, β, γ forms)The β and γ forms are more stable and desirable for a durable gliding layer.[3]
Intermolecular Forces Hydrogen Bonding, π-π StackingThese strong forces lead to a hard, self-assembled, and abrasion-resistant layer.[1]
Solubility in Water InsolubleEnsures the stability and longevity of the gliding layer in contact with ice and snow.[1][3]
Thermal Stability HighAllows for thermal treatment to optimize the crystal structure without degradation.[5]

Expected Performance:

Field tests have indicated that DQA exhibits excellent performance as a gliding layer on snow.[1][2] The low solubility of DQA contributes to a stable gliding layer with low abrasion.[1][11] The formation of a hard, self-organizing layer is expected to result in a low coefficient of friction, comparable to or exceeding that of traditional non-fluorinated waxes.

Part 4: Safety & Environmental Considerations

A significant advantage of this compound is its favorable environmental profile compared to PFAS-based waxes.

  • Low Solubility: The very low solubility of DQA in water minimizes its bioavailability and uptake by plants and animals.[1][11]

  • Biodegradability: The presence of hydrogen bond-forming functional groups allows for the potential for enzymatic degradation in natural environments.[1][11]

  • Safety in Handling: As with any fine powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling dry DQA to avoid inhalation and skin contact.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,9-Dimethylquinacridone (Pigment Red 122)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,9-Dimethylquinacridone. This guide is designed for researchers, scientists, and professionals in drug development and materials science to troubleshoot common challenges and optimize experimental outcomes. Here, we address specific issues encountered during synthesis, providing solutions grounded in chemical principles to enhance yield, purity, and reproducibility.

Overview of Core Synthesis Pathways

The industrial synthesis of this compound, a high-performance pigment known as Pigment Red 122, primarily relies on two robust pathways. The choice of pathway often depends on available starting materials, desired crystal morphology, and scalability. Understanding these routes is the first step in effective troubleshooting.

  • Pathway A: Single-Step Cyclization: This is the most traditional and widely cited method. It involves the direct cyclization of a key intermediate, 2,5-di(p-tolylamino)terephthalic acid (DTTA), using a strong dehydrating acid and cyclization agent, most commonly polyphosphoric acid (PPA).[1][2]

  • Pathway B: Two-Step Cyclization-Oxidation: This route first involves the condensation and ring-closure of precursors to form 2,9-dimethyl-6,13-dihydroquinacridone. This intermediate is then oxidized in a separate step to yield the final this compound pigment.[3][4] This method allows for more control over the final oxidation step.

Synthesis_Pathways cluster_0 Pathway A: Direct Cyclization cluster_1 Pathway B: Cyclization-Oxidation DTTA 2,5-di(p-tolylamino)terephthalic acid (DTTA) DMQA_A This compound DTTA->DMQA_A Polyphosphoric Acid (PPA) Heat (100-140°C) [6] Precursors Precursors (e.g., DMSS + p-toluidine) Dihydro 2,9-dimethyl-6,13- dihydroquinacridone Precursors->Dihydro Condensation & Ring Closure DMQA_B This compound Dihydro->DMQA_B Oxidation (e.g., H₂O₂, Catalyst, Heat) [4]

Caption: Core synthesis pathways for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a direct, question-and-answer format.

Issue 1: Low or Inconsistent Final Yield

Q: My overall yield of this compound is significantly lower than reported in the literature. What are the most likely causes?

A: Low yield is a multifaceted issue that can arise from several stages of the synthesis. Systematically investigate the following potential causes:

  • Purity of Starting Materials: The primary precursor, 2,5-di(p-tolylamino)terephthalic acid (DTTA), must be of high purity. Impurities can interfere with the cyclization reaction, leading to the formation of side products. A purity of at least 99% is recommended for the crude DTTA used in the cyclization step.[5]

  • Incomplete Cyclization: The conversion of DTTA to the quinacridone structure is the critical yield-determining step. If the reaction does not go to completion, unreacted starting material will be lost during the work-up. Ensure that the DTTA is fully dissolved in the PPA before proceeding with extended heating.[1] You can verify dissolution by dipping a glass rod into the viscous medium and checking for solid particles.[1]

  • Suboptimal Reaction Conditions: Temperature and time are critical. For PPA-mediated cyclization, temperatures are typically held between 100-140°C for 3 to 6 hours.[2][6][7] Insufficient heat or time will result in an incomplete reaction, while excessive heat can lead to degradation and charring.[8]

  • Losses During Work-up and Isolation: Significant product loss can occur during the "drowning" (precipitation), filtration, and washing steps. The highly viscous PPA reaction mixture can be difficult to handle. Ensure a complete transfer of the reaction mixture into the quenching solution (e.g., water) and thorough washing of the filtered product to remove residual acid and soluble by-products.

Issue 2: Side Product Formation

Q: I have identified a major by-product, 2-(p-tolyl)amino-3-carboxy-7-methyl-9(10H)acridinone (TMCA), in my crude product. How can I minimize its formation?

A: The formation of the acridinone by-product (TMCA) is a known issue resulting from incomplete cyclization of one side of the DTTA molecule.[1] Its presence directly reduces the theoretical yield. To suppress its formation:

  • Ensure Homogeneity: The DTTA must be completely and evenly dissolved in the PPA. Add the DTTA in small portions to the PPA under intense agitation (e.g., using a Gifford-Wood homogenizer) to ensure each portion dissolves before the next is added.[1]

  • Control Temperature During Addition: Maintain the temperature below 60°C during the addition of DTTA to the PPA.[1] This prevents localized overheating which can promote side reactions. The main cyclization heating phase should only begin after all the DTTA has been fully dissolved.

  • Sufficient Cyclization Agent: Ensure an adequate ratio of PPA to DTTA. A common ratio is approximately 10 parts PPA to 1 part DTTA by weight.[2] This ensures the reaction medium remains effective at promoting the complete double cyclization.

Issue 3: Difficulties During Product Isolation

Q: The polyphosphoric acid (PPA) reaction mixture solidified upon cooling, making product recovery impossible. How can this be prevented?

A: This is a very common problem as PPA is highly viscous and can solidify, trapping the product. The standard industrial solution is to add a lower alcohol or water to the reaction mixture after cyclization but before it cools significantly.

  • Post-Reaction Alcohol Addition: After the cyclization is complete (e.g., after 3 hours at 140°C), cool the mixture to about 120°C. Then, pour the hot melt into a mixture of sulfuric acid and a lower alcohol like methanol, ethanol, or isobutanol.[2][5] This hydrolyzes the PPA, preventing its solidification and facilitating the precipitation of the product as fine particles.[5][9]

  • Direct Drowning: Alternatively, the hot reaction solution can be poured directly into a large volume of vigorously stirred water.[1] This must be done carefully and quickly to ensure rapid and uniform precipitation.

Issue 4: Inefficient Oxidation (Pathway B)

Q: The oxidation of my 2,9-dimethyl-6,13-dihydroquinacridone intermediate is slow and incomplete. How can I improve the conversion rate?

A: Incomplete oxidation results in a product contaminated with the dihydro- intermediate, impacting color and performance. To optimize this step:

  • Catalyst Selection and Concentration: The oxidation is often catalyzed. Sodium anthraquinone-2-sulfonate is an effective catalyst when using hydrogen peroxide as the oxidant.[3] The catalyst should be used in an effective amount, typically 1% to 5% of the weight of the dihydroquinacridone.[4]

  • pH Control: The reaction is typically performed under basic conditions. Adjusting the pH to between 9 and 11 with a dilute alkali solution (NaOH or KOH) is crucial for the reaction to proceed efficiently.[3]

  • Control of Oxidant Addition: Add the hydrogen peroxide solution slowly and dropwise to the heated reaction mixture.[3] This maintains a controlled reaction rate and prevents unwanted side reactions or decomposition of the oxidant. The molar ratio of hydrogen peroxide to the dihydro-intermediate is a key parameter to optimize, often in the range of 1.1 to 1.8 equivalents.[3]

  • Temperature Management: The oxidation reaction requires heating, typically to a temperature between 105°C and 140°C, for 3 to 4.5 hours to ensure the reaction goes to completion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for the PPA-mediated cyclization of DTTA?

A: While optimization is specific to your lab setup, a well-established starting point is to use a weight ratio of approximately 10:1 of PPA to DTTA. The reaction is typically heated to 120-140°C and held for 3-6 hours with vigorous stirring.[2][7] The completion is often judged by the complete dissolution of the starting material and a change in the solution's fluorescence.[1]

ParameterTypical RangeSource(s)
DTTA:PPA Ratio (w/w) 1:10[2]
Temperature 120 - 140 °C[2][7]
Reaction Time 3 - 6 hours[6][7]
Agitation Intense/Vigorous[1]

Q2: How does the "drowning" or precipitation step affect the final product yield and quality?

A: The drowning step is critical not just for isolating the product, but for determining its physical properties as a pigment (crystal form, particle size).[10] Pouring the acid solution into continuously flowing water can help maintain constant precipitation conditions, preventing uncontrolled crystal growth and ensuring a product with consistent quality.[5][9] While this primarily affects pigmentary properties like color strength and transparency, a well-controlled precipitation leads to a fine, easily filterable solid, which can improve the recovered yield by minimizing losses during filtration and washing.

Q3: What is the purpose of the final solvent treatment (pigmentation) step, and does it impact the final yield?

A: The crude this compound isolated from the reaction is often not directly useful as a high-performance pigment.[5] A final "pigmentation" or conditioning step is required. This typically involves heating the crude product in a solvent, such as a lower alcohol (e.g., isobutanol, methanol) or N-methylpyrrolidone (NMP), at temperatures from 60-200°C.[5][7][11] This process controls crystal growth, can induce transformation to a more desirable crystal phase (polymorphism), and removes residual impurities.[2][11] This step does not increase the chemical yield but is essential for achieving the desired physical properties of the pigment. The yield loss in this step should be minimal if the product is largely insoluble in the chosen solvent.

Q4: Are there any modern, more environmentally friendly synthesis methods being explored?

A: Yes, research is moving towards greener chemistry. One promising area is mechanochemical synthesis. Studies have shown that neat grinding or liquid-assisted grinding can achieve complete conversion of reactants to quinacridone derivatives at room temperature, eliminating the need for large quantities of harsh solvents like PPA.[11] This approach is still primarily at the research stage but represents a significant step towards more sustainable production.

Key Experimental Protocols

Protocol 1: PPA-Mediated Synthesis of Crude this compound

This protocol is a synthesis of procedures described in the literature and should be adapted and optimized for specific laboratory conditions.[1][2]

  • Preparation: In a mechanically stirred beaker, mix 200 ml of polyphosphoric acid and 100 ml of 85% phosphoric acid. Allow the mixture to cool to 40°C.

  • Reactant Addition: While providing intense agitation (e.g., with a homogenizer), add 30 g of 2,5-di(p-tolylamino)terephthalic acid (DTTA) in small portions. Ensure each portion dissolves completely before adding the next. Use an external water bath to maintain the temperature below 60°C.[1]

  • Cyclization: Once all DTTA is dissolved, transfer the viscous solution to a 500 ml round-bottom flask equipped with a mechanical stirrer, drying tube, and thermometer. Heat the solution to 120-140°C and maintain this temperature for 3-4 hours with continuous stirring.[2]

  • Precipitation (Drowning): Cool the reaction mixture to approximately 80-100°C. In a separate large beaker, prepare 2 L of cold water with vigorous mechanical stirring. Carefully and slowly pour the hot, viscous reaction mixture into the stirred water. A dark-colored precipitate will form.[1]

  • Work-up: Continue stirring the suspension for 15-30 minutes. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake extensively with water until the filtrate is acid-free (check with pH paper). Then, suspend the cake in water and make the suspension basic (pH ~12) by adding 50% aqueous NaOH solution with stirring. Heat to 60°C for 15 minutes.[1]

  • Final Isolation: Filter the hot suspension, wash the cake again with water until neutral, and then wash with methanol.[3] Dry the resulting crude product in a vacuum oven at 70-80°C to a constant weight.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • European Patent Office. (1998). EP 0567651 B1: PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND. Retrieved from [Link]

  • Google Patents. (n.d.). CN111019387A: Preparation method of 2, 9-dimethyl quinacridone violet red pigment.
  • ResearchGate. (n.d.). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Retrieved from [Link]

  • Mizuguchi, J., & Senju, T. (n.d.). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. IS&T Digital Library. Retrieved from [Link]

  • Google Patents. (n.d.). US3200122A: Process for the preparation of 2:9-dimethyl-quinacridine-7:14-dione.
  • Wikipedia. (n.d.). Quinacridone. Retrieved from [Link]

  • Google Patents. (n.d.). JP2910364B2: Method for producing this compound pigment.
  • Google Patents. (n.d.). EP 0682090 A1: Process for the preparation of quiacridone pigments.
  • Wallpics. (n.d.). Quinacridone Pigments: The Vibrant Secret Behind Stunning Colors. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow. Retrieved from [Link]

  • Scielo. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Sciencemadness.org. (2021). Quinacridone-(Quinone) and Oxidation. Retrieved from [Link]

  • Justia Patents. (n.d.). OXIDATION PROCESS FOR PREPARING QUINACRIDONE PIGMENTS. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Aggregation Issues with 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,9-Dimethylquinacridone (DMQA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming the common yet critical challenge of aggregation. By understanding the underlying mechanisms, you can optimize your experimental outcomes, from solution preparation to thin-film deposition.

Section 1: The Science of this compound Aggregation

This compound is a high-performance organic pigment and semiconductor known for its robust thermal stability and vibrant color.[1] However, its planar, pentacyclic aromatic structure is highly susceptible to aggregation. This phenomenon is primarily driven by two strong intermolecular forces:

  • π-π Stacking: The extensive electron-rich surfaces of the quinacridone molecules attract one another, causing them to stack like pancakes.

  • Hydrogen Bonding: The secondary amine (N-H) and carbonyl (C=O) groups on the quinacridone backbone form strong, directional hydrogen bonds, creating a network that locks the molecules together.[1][2][3]

This aggregation shifts the material from a pale yellow in solution to a vivid red in the solid state, a change caused by a significant bathochromic (red) shift in its absorption spectrum.[3] While desirable for pigments, uncontrolled aggregation in solution is detrimental for applications like organic electronics, where molecularly dissolved or well-ordered, non-aggregated states are crucial for optimal performance.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitates? This is a classic sign of aggregation and poor solubility. The concentration of your solution likely exceeds the solubility limit in the chosen solvent, or the solvent is not optimal for disrupting the strong intermolecular forces of DMQA.

Q2: My UV-Vis spectrum shows a broad, red-shifted peak compared to literature values for the monomer. What does this mean? This indicates the presence of aggregates. The π-π stacking and hydrogen bonding in aggregates alter the electronic energy levels, causing a bathochromic shift.[3] A solution of well-dissolved monomers should exhibit a sharper absorption profile at shorter wavelengths (e.g., around 532 nm in DMSO), while aggregates will appear at longer wavelengths (e.g., shifting towards 580 nm).[3]

Q3: Can I use sonication to break up aggregates? Yes, sonication is a useful technique for temporarily breaking up loose agglomerates and aiding initial dissolution. However, it is often not sufficient to overcome the strong, underlying π-π stacking and hydrogen bonding. If the solution re-aggregates quickly after sonication, you need to address the formulation itself (solvent, concentration, temperature).

Q4: Is heating the solution a good strategy to improve solubility? Heating can significantly improve solubility by providing the thermal energy needed to overcome intermolecular forces.[4] However, be cautious. Upon cooling, the solution may become supersaturated, leading to rapid and often uncontrolled aggregation or precipitation. For applications like spin-coating, it's crucial to use the solution while hot or to find a solvent system that provides stability at room temperature.

Section 3: In-Depth Troubleshooting Guide
Symptom 1: Poor Initial Solubility
  • Cause: The chosen solvent lacks the necessary polarity or specific interactions to effectively solvate the DMQA molecule and disrupt the strong hydrogen bonding and π-π stacking.

  • Solution:

    • Solvent Selection: Switch to a more appropriate high-boiling point, polar aprotic solvent. Solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are effective choices.[5] These solvents can effectively compete for hydrogen bonding sites and solvate the aromatic rings.

    • Temperature: Gently heat the mixture while stirring. A temperature of 60-120°C can significantly increase the dissolution rate.[5] Always use a condenser to prevent solvent loss.

    • Mechanical Agitation: Use vigorous stirring and sonication in combination with heating to accelerate the dissolution process.

Symptom 2: Solution Aggregates Over Time
  • Cause: The solution is thermodynamically unstable, likely due to being prepared at a concentration near or above its saturation point at ambient temperature.

  • Solution:

    • Reduce Concentration: The simplest solution is to work with more dilute solutions. Prepare a concentrated stock and dilute it immediately before use.

    • Use Co-solvents: Introduce a "poor" solvent into your primary "good" solvent. While counterintuitive, controlled addition of a co-solvent can sometimes pre-organize molecules in a way that prevents large-scale, random aggregation, a technique often used for controlling crystal growth in thin films.

    • Add Stabilizers: For some applications, polymeric stabilizers or dispersants can be used. These molecules adsorb to the surface of DMQA particles or molecules, sterically hindering them from aggregating.[6] For example, chitosan nanofibers have been shown to inhibit quinacridone aggregation by forming hydrogen bonds with the pigment molecules.[2][7]

Symptom 3: Inconsistent or Poor-Quality Thin Films
  • Cause: Aggregates present in the solution are being deposited onto the substrate, leading to a rough, non-uniform film with poor morphology and suboptimal electronic properties.

  • Solution:

    • Hot Filtration: Before deposition (e.g., spin-coating), filter the hot solution through a PTFE syringe filter (e.g., 0.2-0.45 µm) to remove any undissolved particles or large aggregates.

    • Optimize Spin-Coating Parameters: The quality of a spin-coated film depends on solution viscosity, spin speed, and evaporation rate.[8][9]

      • Use Hot Solution: Spin-coat the solution while it is still hot to ensure the DMQA remains dissolved until the film is cast.

      • High Spin Speeds: Higher RPMs (e.g., 2000-4000 RPM) can lead to faster solvent evaporation and more uniform films, potentially "freezing" the molecules in a less aggregated state.[8][10]

      • Controlled Atmosphere: Changes in atmosphere can alter solvent evaporation rates.[9] Working in a controlled environment (e.g., a glovebox) can improve reproducibility.

Section 4: Validated Experimental Protocols
Protocol 4.1: Preparation of a Stable this compound Stock Solution
  • Materials: this compound powder, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[11], glass vial with a magnetic stir bar, hot plate with stirring capability.

  • Procedure: a. Weigh 5 mg of this compound into a clean, dry 10 mL glass vial. b. Add 5 mL of NMP to create a 1 mg/mL solution. c. Place the vial on a hotplate stirrer and set the temperature to 80°C. d. Stir the solution vigorously for 1-2 hours until the powder is fully dissolved. The solution should be a clear, pale yellow/orange. e. For immediate use, allow the solution to cool to the desired processing temperature. For storage, cool to room temperature. Note that some precipitation may occur upon cooling if the concentration is too high. If so, reheat before use.

Protocol 4.2: Spin-Coating Protocol for Uniform Thin Films
  • Prerequisites: A stable, heated (approx. 80°C), and filtered (0.2 µm PTFE filter) solution of this compound. A properly cleaned substrate (e.g., Si/SiO2 or glass, cleaned via sonication in acetone, IPA, and treated with O2 plasma).

  • Procedure: a. Pre-heat the substrate on the spin-coater chuck to the same temperature as the solution, if possible, to prevent premature precipitation. b. Dispense a small amount of the hot DMQA solution (e.g., 50 µL) onto the center of the substrate.[12] c. Immediately start the spin-coating program. A two-step program is often effective:

    • Step 1: 500 RPM for 10 seconds (to allow the solution to spread evenly).
    • Step 2: 3000 RPM for 45-60 seconds (to cast the film and evaporate the solvent).[8] d. After spinning stops, immediately transfer the substrate to a hotplate set at 100-120°C for 5-10 minutes to anneal the film and remove any residual solvent. e. Allow the substrate to cool slowly to room temperature.
Section 5: Visual Summaries & Workflows
Table 1: Solvent Selection Guide for this compound
SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
N-Methyl-2-pyrrolidone (NMP) 20232.2Excellent. High boiling point is ideal for heated processing. Good solvating power.[5]
Dimethyl sulfoxide (DMSO) 18947.2Excellent. High polarity effectively disrupts H-bonds. Used for solution spectroscopy.[3]
Dimethylformamide (DMF) 15338.3Good. Effective solvent, but lower boiling point means faster evaporation.[5]
Tetrahydrofuran (THF) 667.6Poor. Generally insufficient to dissolve DMQA due to low polarity.[2]
Toluene / Xylene 111 / ~1402.4 / ~2.3Very Poor. Non-polar aromatic solvents are ineffective at breaking up H-bond networks.
Diagram 1: The Aggregation Mechanism

This diagram illustrates the key intermolecular forces that drive the aggregation of this compound molecules from a dissolved monomeric state to a solid-state aggregated structure.

G cluster_0 Solution State (Monomers) cluster_1 Aggregated State (Solid) Monomer1 DMQA Molecule Solvent Solvent Shell Monomer2 DMQA Molecule Aggregate1 DMQA Monomer2->Aggregate1 Concentration ↑ Temperature ↓ Aggregate2 DMQA Aggregate1->Aggregate2 π-π Stacking Aggregate3 DMQA Aggregate2->Aggregate3 H-Bonding G Start Start: Poor Film Quality (e.g., Rough, Hazy, 'Coffee Rings') CheckSolution Is the solution perfectly clear at processing temperature? Start->CheckSolution CheckFilter Was the solution filtered (0.2 µm PTFE) immediately before use? CheckSolution->CheckFilter Yes Action_Sol Action: 1. Increase Temperature 2. Use Better Solvent (NMP, DMSO) 3. Decrease Concentration CheckSolution->Action_Sol No CheckSpin Review Spin-Coating Parameters CheckFilter->CheckSpin Yes Action_Filt Action: Filter hot solution to remove micro-aggregates CheckFilter->Action_Filt No Action_Spin Action: 1. Increase Spin Speed (RPM) 2. Optimize acceleration/time 3. Ensure substrate is clean CheckSpin->Action_Spin Parameters Not Optimized End Result: Uniform, High-Quality Film CheckSpin->End Parameters OK Sol_Yes Yes Sol_No No Filt_Yes Yes Filt_No No Spin_Yes Parameters OK Spin_No Parameters Not Optimized Action_Sol->CheckSolution Action_Filt->CheckFilter Action_Spin->CheckSpin

Sources

Technisches Support-Zentrum: Verbesserung der Löslichkeit von 2,9-Dimethylchinacridon für die Lösungsverarbeitung

Author: BenchChem Technical Support Team. Date: January 2026

Anklicken, um eine vergrößerte Ansicht zu erhalten

Für: Forscher, Wissenschaftler und Fachleute in der Materialwissenschaft

Willkommen im technischen Support-Zentrum. Dieser Leitfaden bietet detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Verbesserung der Löslichkeit von 2,9-Dimethylchinacridon (DMQA) für die Lösungsverarbeitung. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftlichen Hintergründe zu vermitteln, um Ihre Experimente erfolgreich zu gestalten.

Häufig gestellte Fragen (FAQs)

Frage 1: Was ist 2,9-Dimethylchinacridon (DMQA) und warum ist seine Löslichkeit eine Herausforderung?

2,9-Dimethylchinacridon ist ein organisches Pigment, das zur Klasse der Chinacridone gehört. Diese Moleküle sind für ihre außergewöhnliche chemische und thermische Stabilität sowie ihre hervorragenden optoelektronischen Eigenschaften bekannt. Die Herausforderung bei der Löslichkeit von DMQA liegt in seiner starren, planaren Molekülstruktur, die starke intermolekulare π-π-Stapelung und Wasserstoffbrückenbindungen begünstigt. Diese starken Anziehungskräfte führen zur Bildung von kristallinen Aggregaten, die nur schwer durch Lösungsmittelmoleküle aufgebrochen werden können, was zu einer sehr geringen Löslichkeit in den meisten gängigen organischen Lösungsmitteln führt.

Frage 2: In welchen gängigen Lösungsmitteln wurde eine begrenzte Löslichkeit von DMQA beobachtet?

Obwohl DMQA als schwerlöslich gilt, zeigt es in einigen hochsiedenden, aprotischen polaren Lösungsmitteln eine begrenzte Löslichkeit. Die Löslichkeit ist jedoch oft nur bei erhöhten Temperaturen signifikant.

LösungsmittelSiedepunkt (°C)Beobachtete LöslichkeitAnmerkungen
N-Methyl-2-pyrrolidon (NMP)202Gering bis mäßigErfordert oft Erhitzen
Dimethylformamid (DMF)153GeringErfordert Erhitzen
Dimethylsulfoxid (DMSO)189Gering bis mäßigKann bei der Verarbeitung zu Filmen zu Problemen führen
Chloroform61Sehr geringOft unzureichend für die Geräteherstellung
Toluol111VernachlässigbarUngeeignet als Einzellösungsmittel

Diese Daten sind eine Zusammenfassung aus verschiedenen experimentellen Beobachtungen und dienen als allgemeine Richtlinie.

Frage 3: Welche Konsequenzen hat eine schlechte Löslichkeit für die Bauteilherstellung?

Eine unzureichende Löslichkeit führt direkt zu mehreren Problemen bei der Herstellung von Dünnschichtbauelementen wie organischen Feldeffekttransistoren (OFETs) oder organischen Leuchtdioden (OLEDs):

  • Inhomogene Filme: Die Ausfällung des Materials während des Beschichtungsprozesses (z. B. Schleuderbeschichtung) führt zu rauen, ungleichmäßigen Filmen mit schlechter Morphologie.

  • Geringe Reproduzierbarkeit: Die geringe Konzentration und die Gefahr der Ausfällung machen es schwierig, von Versuch zu Versuch konsistente Ergebnisse zu erzielen.

  • Schlechte Bauteilleistung: Eine unkontrollierte Kristallisation und schlechte Filmqualität führen zu einer geringen Ladungsträgermobilität und einer ineffizienten Bauteilfunktion.

Leitfäden zur Fehlerbehebung

Problem 1: DMQA löst sich auch in NMP oder DMSO bei erhöhten Temperaturen nicht vollständig auf.

Ursache: Die Lösungsenergie, die erforderlich ist, um die starken intermolekularen Kräfte im DMQA-Kristallgitter zu überwinden, wird allein durch die Solvatationsenergie des Lösungsmittels nicht erreicht. Selbst bei erhöhten Temperaturen ist die treibende Kraft für die Auflösung unzureichend.

Lösungsansätze:

1. Einführung von flexiblen Seitenketten (Chemische Modifikation):

Dies ist der effektivste, aber auch aufwendigste Ansatz. Durch die Synthese von Derivaten mit langen, flexiblen Alkyl- oder Alkoxyketten an der Chinacridon-Struktur wird die intermolekulare Stapelung sterisch gehindert. Diese Ketten erhöhen den Abstand zwischen den Molekülkernen und verringern die für die Aggregation verantwortlichen π-π-Wechselwirkungen.

Experimentelles Protokoll (Konzeptionell):

  • Synthese: Funktionalisieren Sie das Chinacridon-Grundgerüst durch Alkylierung an den Stickstoffatomen. Ein gängiger Ansatz ist die N-Alkylierung der Lactam-Gruppen.

  • Reinigung: Reinigen Sie das synthetisierte Derivat sorgfältig mittels Säulenchromatographie oder Umkristallisation, um Verunreinigungen zu entfernen.

  • Löslichkeitstest: Testen Sie die Löslichkeit des neuen Derivats in gängigen Lösungsmitteln wie Chloroform, Toluol oder Tetrahydrofuran (THF). Es wird eine signifikant höhere Löslichkeit erwartet.

2. Verwendung eines Säurekatalysators zur vorübergehenden Protonierung:

Eine weniger aufwendige Methode ist die Verwendung einer starken Säure, um die Carbonylgruppen des Chinacridons reversibel zu protonieren. Dies erzeugt eine positive Ladung auf dem Molekül, was die intermolekularen Anziehungskräfte durch elektrostatische Abstoßung stört und die Solvatation durch polare Lösungsmittel erleichtert.

Experimentelles Protokoll:

  • Vorbereitung: Lösen Sie eine starke Säure wie Trifluoressigsäure (TFA) oder Methansulfonsäure (MSA) in einem geeigneten Lösungsmittel wie Dichlormethan (DCM).

  • Protonierung: Geben Sie DMQA zu der Säurelösung. Die Lösung sollte sich unter Rühren auflösen und eine Farbänderung zeigen, die auf die Protonierung hinweist.

  • Filmbildung: Verarbeiten Sie die protonierte Lösung mittels Schleuderbeschichtung oder anderer Methoden.

  • Neutralisierung (Entschützung): Der resultierende Film muss durch Aussetzen gegenüber einer basischen Atmosphäre (z. B. Ammoniakdampf) oder durch thermisches Ausheizen neutralisiert werden, um die Säure zu entfernen und das neutrale DMQA zurückzubilden.

G

Problem 2: Nach der Beschichtung bilden sich im DMQA-Film unerwünschte Aggregate oder Kristalle.

Ursache: Dies ist ein klassisches Problem der unkontrollierten Kristallisation während der schnellen Verdampfung des Lösungsmittels. Wenn das Lösungsmittel verdampft, steigt die Konzentration von DMQA schnell über seine Löslichkeitsgrenze an, was zu einer schnellen und ungeordneten Ausfällung führt, anstatt zu der für eine hohe Ladungsträgermobilität erforderlichen geordneten Selbstorganisation.

Lösungsansätze:

1. Lösungsmittelmischungen und Additive:

Die Verwendung eines Gemischs aus einem gut lösenden, hochsiedenden Lösungsmittel und einem schlechter lösenden, niedrigsiedenden Lösungsmittel kann die Filmbildung steuern. Das niedrigsiedende Lösungsmittel verdampft zuerst, was eine langsame und kontrollierte Kristallisation aus dem verbleibenden hochsiedenden Lösungsmittel ermöglicht.

Experimentelles Protokoll:

  • Lösung herstellen: Lösen Sie DMQA (oder ein lösliches Derivat) in einem hochsiedenden Lösungsmittel wie 1,2-Dichlorbenzol (DCB).

  • Additiv hinzufügen: Fügen Sie ein niedrigsiedendes Lösungsmittel wie Chloroform oder THF hinzu. Ein typisches Verhältnis könnte 95:5 (DCB:Chloroform) sein.

  • Beschichtung: Tragen Sie die Lösung mittels Schleuderbeschichtung auf. Die genauen Parameter (Drehzahl, Zeit) müssen optimiert werden.

  • Tempern: Heizen Sie den Film nach der Beschichtung aus (thermisches Tempern), um Lösungsmittelreste zu entfernen und die molekulare Ordnung weiter zu verbessern.

2. Optimierung der Substrattemperatur:

Die Temperatur des Substrats während der Beschichtung hat einen direkten Einfluss auf die Verdampfungsrate des Lösungsmittels und damit auf die Kinetik der Filmbildung.

  • Niedrigere Substrattemperatur: Verlangsamt die Verdampfung, gibt den Molekülen mehr Zeit zur Selbstorganisation und kann zu größeren Kristalliten führen.

  • Höhere Substrattemperatur: Beschleunigt die Verdampfung, was zu kleineren Kristalliten oder sogar amorphen Filmen führen kann.

G

Referenzen

  • Głowacki, I., Luszczynska, B., & Ulanski, J. (2015). Chinacridone und ihre Derivate. In Handbook of Organic Materials for Electronic and Photonic Devices (2. Aufl.). Woodhead Publishing. [Link]

  • Brutting, W. (Hrsg.). (2012). Physics of Organic Semiconductors. John Wiley & Sons. [Link]

  • Anthony, J. E. (2006). Functionalized Acenes and Heteroacenes for Organic Electronics. Chemical Reviews, 106(12), 5028–5048. [Link]

  • Gwinner, M. C., Vaynzof, Y., et al. (2012). Solution-Processable Quinacridone Derivatives for Air-Stable n-Channel and Ambipolar Organic Thin-Film Transistors. Chemistry of Materials, 24(15), 2964–2971. [Link]

Optimizing annealing temperature for 2,9-Dimethylquinacridone thin films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the fabrication and optimization of 2,9-Dimethylquinacridone (DMQA) thin films. This guide is designed for researchers and scientists engaged in the development of organic electronic devices. As Senior Application Scientists, we have compiled our field expertise into this series of troubleshooting guides and frequently asked questions to help you navigate the nuances of optimizing your experimental parameters, with a specific focus on the critical post-deposition annealing step.

Troubleshooting Guide

This section addresses specific problems you may encounter during the thermal annealing process of DMQA thin films. Each solution is framed to not only solve the immediate issue but also to provide a deeper understanding of the underlying material science.

Q1: My DMQA thin film shows poor crystallinity or appears amorphous after annealing. How can I improve it?

A1: Poor crystallinity is a common issue that directly impacts charge transport and device performance. It typically indicates that the thermal energy provided was insufficient to induce molecular rearrangement and long-range order.

Causality: Thermal annealing provides the necessary energy for molecules in a disordered, as-deposited film to overcome kinetic barriers. This allows them to reorient and self-assemble into a more thermodynamically stable, crystalline state.[1] An inadequate annealing temperature or duration will fail to initiate this transition effectively.[2]

Troubleshooting Protocol:

  • Verify Deposition Conditions: Before adjusting annealing, ensure your initial deposition parameters are optimal. Substrate temperature during deposition significantly influences the initial film morphology and the subsequent effect of annealing.[3] A higher substrate temperature can lead to larger initial grains, which are easier to crystallize further.[3]

  • Systematic Annealing Temperature Study:

    • Prepare a series of identical DMQA films on your desired substrate (e.g., Si/SiO₂, glass).

    • Anneal each sample at a different temperature for a fixed duration (e.g., 30 minutes). Start with a range, for instance, from 100°C to 250°C in 25°C increments. DMQA is a stable molecule, but it's crucial to stay below its decomposition temperature.

    • Rationale: This systematic approach allows you to pinpoint the optimal temperature window for the phase transition from amorphous to crystalline.

  • Increase Annealing Duration: If increasing the temperature leads to other issues (like dewetting), try extending the annealing time at a moderate temperature. Sometimes, longer durations at a slightly lower temperature can achieve similar crystallinity to short durations at a higher temperature, without the associated risks.[2]

  • Characterization for Verification:

    • X-Ray Diffraction (XRD): Use XRD to assess the crystallinity. The emergence of sharp diffraction peaks, particularly corresponding to the π-stacking direction, is a clear indicator of improved crystalline order.[4]

    • Atomic Force Microscopy (AFM): AFM imaging will reveal changes in surface morphology. Look for the formation of distinct, larger grains and a potential increase in surface roughness as crystallinity improves.[5]

Q2: I'm observing pinholes, cracks, or significant dewetting in my film after annealing. What's causing this and how can I fix it?

A2: The formation of such defects is typically a sign of excessive thermal energy or poor substrate-film interaction, leading to film instability.

Causality: Annealing at a temperature that is too high or for too long can cause the film to reflow and agglomerate into droplets to minimize surface energy, a process known as dewetting.[6] Cracks can form due to thermal stress mismatch between the DMQA film and the substrate, especially during rapid cooling.

Troubleshooting Protocol:

  • Reduce Annealing Temperature: This is the most direct solution. Refer to your systematic study from Q1 and select a temperature that promotes crystallinity without inducing significant morphological defects. Often, the optimal window is narrow.

  • Control Heating and Cooling Rates: Implement a slower ramp-up to the target annealing temperature and, more importantly, a slow cooling-down phase (e.g., 1-2°C per minute). This minimizes thermal shock and reduces stress.[7]

  • Substrate Surface Treatment: The interaction between the DMQA molecules and the substrate is critical. A hydrophobic substrate surface (like octadecyltrichlorosilane, OTS-treated SiO₂) can promote the desired edge-on molecular orientation and improve film stability. Ensure your substrate cleaning and treatment procedures are robust.

  • Characterization for Verification:

    • Scanning Electron Microscopy (SEM): SEM is excellent for visualizing cracks, pinholes, and large-scale dewetting across the film surface.[8][9]

    • Optical Microscopy: Often, significant defects are visible even under a standard optical microscope, providing a quick check.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of annealing DMQA thin films?

The primary goal is to control and improve the solid-state microstructure of the film.[1] As-deposited films, particularly from physical vapor deposition (PVD) at room temperature, are often amorphous or nanocrystalline with many defects.[5] Annealing is a post-processing heat treatment that provides thermal energy to the molecules, allowing them to rearrange into larger, more ordered crystalline domains.[10] This process reduces defects, improves intermolecular π-π stacking, and enhances charge carrier pathways, which is critical for the performance of devices like Organic Field-Effect Transistors (OFETs).[7]

Q2: How does annealing temperature affect the molecular orientation of DMQA?

Annealing can significantly influence the orientation of the planar DMQA molecules relative to the substrate. For many quinacridone derivatives, a standing, "edge-on" orientation (where the π-stacking direction is parallel to the substrate) is desirable for efficient in-plane charge transport in OFETs. The substrate temperature during deposition and post-deposition annealing can promote this arrangement.[11] In one study on a similar quinacridone derivative, a higher substrate temperature (240°C) led to molecules orienting parallel to the substrate, which enhanced intermolecular charge transfer.[11] Annealing can provide the energy for molecules to transition from a less favorable "face-on" orientation to a more stable and electronically favorable "edge-on" configuration.

Q3: What characterization techniques are essential for optimizing the annealing process?

A multi-technique approach is crucial for a comprehensive understanding.

  • Structural Analysis: Grazing-Incidence X-ray Diffraction (GIXD) is the gold standard for determining crystallinity, identifying crystal phases, and assessing molecular orientation.[12]

  • Morphological Analysis: Atomic Force Microscopy (AFM) provides nanoscale information on grain size, shape, and surface roughness. Scanning Electron Microscopy (SEM) is useful for identifying larger-scale defects like cracks or dewetting.[5]

  • Optical Analysis: UV-Visible Absorption Spectroscopy can reveal changes in molecular aggregation. A red-shift in the absorption spectrum often indicates stronger intermolecular interactions and improved ordering (H-aggregation).[11]

  • Electrical Analysis: Fabricating and testing a simple device structure like an OFET is the ultimate test. Measuring the charge carrier mobility, threshold voltage, and on/off ratio as a function of annealing temperature will directly show the impact of the process on electronic performance.[7][13]

Data Summary & Protocols

Table 1: Expected Impact of Annealing Temperature on DMQA Thin Film Properties
Annealing TemperatureCrystallite SizeSurface RoughnessDefect Density (Pinholes/Cracks)Charge Carrier Mobility
Low (e.g., < 120°C) Small / No significant changeLowLowLow / No improvement
Optimal (e.g., 150-200°C) Significant increaseModerate increaseLowMaximum
High (e.g., > 220°C) May decrease due to dewettingHigh (due to agglomeration)High (Dewetting, cracks)Decreases sharply

Note: The exact temperature ranges are material and substrate-dependent and must be determined experimentally.

Experimental Protocol: Systematic Thermal Annealing of DMQA Films

This protocol outlines a method for determining the optimal annealing temperature.

  • Film Deposition:

    • Prepare your substrates (e.g., Si/SiO₂) using a standard cleaning procedure (sonication in acetone, then isopropanol, followed by O₂-plasma or Piranha cleaning).

    • Deposit a 30-50 nm thick film of DMQA onto a set of identical substrates using a physical vapor deposition technique such as thermal evaporation.[14][15] Key parameters to keep constant are chamber pressure (< 10⁻⁶ Torr), deposition rate (e.g., 0.1-0.2 Å/s), and substrate temperature (e.g., room temperature).[3]

  • Annealing Procedure:

    • Use a programmable hotplate or a tube furnace in an inert atmosphere (e.g., nitrogen or argon glovebox) to prevent oxidation.

    • Place each sample on the hotplate.

    • Set a temperature ramp rate of 5°C/minute.

    • Anneal each sample at its target temperature (e.g., 120°C, 140°C, 160°C, 180°C, 200°C, 220°C) for a fixed duration of 30 minutes.

    • After annealing, turn off the heater and allow the samples to cool slowly to room temperature (passive cooling inside the inert environment is recommended).

  • Post-Annealing Characterization:

    • Perform XRD, AFM, and UV-Vis spectroscopy on each sample to analyze crystallinity, morphology, and molecular aggregation.

    • If applicable, complete device fabrication (e.g., by depositing source/drain electrodes) and perform electrical characterization to measure mobility and other OFET parameters.

Visual Workflows

Diagram 1: Workflow for Annealing Temperature Optimization

G cluster_prep Preparation cluster_opt Optimization Cycle cluster_char Characterization cluster_eval Evaluation sub_prep Substrate Cleaning & Treatment pvd DMQA Deposition (PVD) sub_prep->pvd anneal Systematic Annealing (Vary Temperature) pvd->anneal xrd XRD (Crystallinity) anneal->xrd afm AFM/SEM (Morphology) anneal->afm uvvis UV-Vis (Aggregation) anneal->uvvis elec Electrical Test (Mobility) anneal->elec eval_node Optimal Properties Achieved? xrd->eval_node afm->eval_node uvvis->eval_node elec->eval_node eval_node->pvd No: Adjust Deposition or Annealing Params end_node Process Optimized eval_node->end_node Yes

Caption: A systematic workflow for optimizing the annealing temperature of DMQA thin films.

Diagram 2: Cause-and-Effect of Thermal Annealing

G temp Increase Annealing Temperature energy Increased Molecular Kinetic Energy temp->energy dewet Film Dewetting & Agglomeration temp->dewet if too high stress Increased Thermal Stress temp->stress if too high/fast cryst Improved Crystallinity & Larger Grain Size energy->cryst promotes orient Favorable 'Edge-On' Molecular Orientation energy->orient promotes defects Reduced Grain Boundaries & Structural Defects energy->defects enables mobility Enhanced Charge Carrier Mobility cryst->mobility orient->mobility defects->mobility device Improved Device Performance & Stability mobility->device dewet->device degrades stress->device degrades

Caption: The relationship between annealing temperature and resulting film properties.

References

  • Ni, J. P., & Ueda, Y. (1999). Characterization of Quinacridone Derivative in Thin Film. Molecular Crystals and Liquid Crystals, 337(1), 289-292. [Link]

  • Cheng, Y., et al. (2024). High Density Two-Component Glasses of Organic Semiconductors Prepared by Physical Vapor Deposition. The Journal of Physical Chemistry Letters. [Link]

  • Kim, J., et al. (2020). The effect of thermal annealing on the layered structure of smectic liquid crystalline organic semiconductor on polyimide gate insulator and its OFET performance. Request PDF on ResearchGate. [Link]

  • Ediger, M. D. (2024). High Density Two-Component Glasses of Organic Semiconductors Prepared by Physical Vapor Deposition. ACS Publications. [Link]

  • Wikipedia. (n.d.). Physical vapor deposition. Wikipedia. [Link]

  • Anthony, J. E., et al. (2006). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. Chemistry of Materials, 18(2), 583-590. [Link]

  • Mas-Torrent, M., et al. (2023). Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics. ACS Applied Materials & Interfaces. [Link]

  • Vacree Technologies. (2019). Thin Films Deposition of Organic Materials. [Link]

  • Deposition Technology. (n.d.). What is PVD in semiconductors?. [Link]

  • Zhang, X., et al. (2016). Thermal annealing effect on the thermal and electrical properties of organic semiconductor thin films. MRS Advances, 1(22), 1637-1643. [Link]

  • Chen, Y. (2024). Structural and Chemical Characterizations of Thin Films on Surfaces. UIC Indigo. [Link]

  • Hayashi, T., & Ebihara, M. (1970). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. ResearchGate. [Link]

  • Barczewski, M., et al. (2013). The chemical structure of 2-9-dimethylquinacridone pigment. ResearchGate. [Link]

  • Chemistry For Everyone. (2025). How Is Annealing Used For Thin Films?. YouTube. [Link]

  • Kim, J., et al. (2023). Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. MDPI. [Link]

  • Al-Hadeethi, Y., et al. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. MDPI. [Link]

  • Wang, Y., et al. (2023). Atomistic Insights on Surface Quality Control via Annealing Process in AlGaN Thin Film Growth. MDPI. [Link]

  • Wang, Y., et al. (2021). Optimizing the Properties of La0.8Sr0.2CrO3 Thin Films through Post-Annealing for High-Temperature Sensing. MDPI. [Link]

  • Rao, A. D. (2024). Optimal annealing temperature to attain crystallinity of SnO2?. ResearchGate. [Link]

  • Zare, Y., et al. (2012). The Effect of Annealing on the Size and Morphology of Palladium Nanopaticles. Journal of Nanomaterials. [Link]

  • Moreno, B. (2022). Thin Film Characterization with X Rays. YouTube. [Link]

  • Al-Hadeethi, Y., et al. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. ResearchGate. [Link]

  • Jayabal, P., et al. (2024). Effect of Annealing Temperature on Morphology and Electrochromic Performance of Electrodeposited WO₃ Thin Films. MDPI. [Link]

  • Lee, S., et al. (2023). Thin film precursor compound, method for forming thin film by using same, and semiconductor substrate manufactured thereby.
  • Jayabal, P., et al. (2024). Effect of Annealing Temperature on Morphology and Electrochromic Performance of Electrodeposited WO₃ Thin Films. ResearchGate. [Link]

  • Budassi, J. (2020). How to prepare a polymer thin film. YouTube. [Link]

Sources

Technical Support Center: Synthesis of 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,9-Dimethylquinacridone. It addresses common challenges and offers practical, evidence-based solutions to reduce impurities and optimize the synthesis process.

Introduction

This compound is a high-performance organic pigment known for its vibrant color and exceptional stability.[1][2] Its synthesis, however, can be complex, often leading to the formation of impurities that can significantly impact the final product's quality, including its color strength, purity, and overall performance.[3][4] This document serves as a comprehensive resource for troubleshooting common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems that may arise during the synthesis of this compound.

FAQ 1: What are the most common impurities in this compound synthesis and how are they formed?

The primary impurities often stem from incomplete reactions or side reactions during the synthesis process. The classical synthesis route involves the condensation of succinosuccinate esters with p-toluidine, followed by cyclization and oxidation to yield the final pigment.[5]

Common Impurities:

  • Unreacted Intermediates: Such as 2,5-di-p-toluidinoterephthalic acid, the key intermediate before the cyclization and oxidation steps.[5] Incomplete cyclization can leave this starting material in the final product.

  • Over-oxidation or Under-oxidation Products: The oxidation of 2,9-dimethyl-6,13-dihydroquinacridone is a critical step.[6] Using either too much or too little of the oxidizing agent can lead to the formation of byproducts. For instance, insufficient oxidation will result in residual dihydroquinacridone.

  • Isomeric Impurities: Depending on the precise reaction conditions, isomers of this compound can form, which can be difficult to separate due to their similar physical properties.

  • Products of Side Reactions: The high temperatures and strong acids (like polyphosphoric acid) used for cyclization can promote side reactions, leading to a variety of minor impurities.[5][7]

The formation of these impurities is highly dependent on reaction parameters such as temperature, reaction time, pH, and the purity of starting materials.[6]

FAQ 2: My final product has a dull or incorrect color. What could be the cause?

The color of quinacridone pigments is highly sensitive to their crystal structure (polymorphism) and particle size.[5][8] A dull or off-color product often indicates issues with the crystalline form or the presence of impurities.

Troubleshooting Steps:

  • Verify Crystal Phase: this compound can exist in different polymorphic forms, each with a distinct color.[8] X-ray diffraction (XRD) can be used to identify the crystal phase of your product. The desired crystal form can often be obtained by controlling the conditions during precipitation and subsequent heat treatment.[5][7]

  • Control Particle Size: The particle size of the pigment significantly influences its color properties. The "acid pasting" method, which involves dissolving the crude product in concentrated sulfuric acid and then precipitating it in water, is a common technique to control particle size.[5][7][9] The rate of addition and the temperature of the water are critical parameters in this step.

  • Check for Impurities: As mentioned in FAQ 1, impurities can drastically affect the color. Purification methods such as recrystallization or solvent washing are crucial.[3][5]

FAQ 3: The yield of my synthesis is consistently low. How can I improve it?

Low yields can be attributed to several factors throughout the synthesis process.

Optimization Strategies:

  • Optimize Cyclization: The cyclization of 2,5-di-p-toluidinoterephthalic acid using polyphosphoric acid is a key step where yield can be lost.[5] Ensure the reaction temperature is maintained between 100-150°C and that the reaction goes to completion.[5]

  • Refine the Oxidation Step: Recent optimizations have shown that using hydrogen peroxide as an oxidizing agent can significantly improve yields.[5][6] A molar ratio of hydrogen peroxide to 2,9-dimethyl-6,13-dihydroquinacridone of approximately 1.8:1, at a temperature of 105-110°C for 4 hours, has been reported to achieve yields as high as 92.56%.[5]

  • Minimize Mechanical Losses: During filtration and washing steps, product can be lost. Ensure efficient transfer of materials and use appropriate filter media to minimize these losses.

FAQ 4: How can I effectively purify crude this compound to remove impurities?

Purification is essential to achieve the desired quality for pigment applications. Several methods can be employed, often in combination.

Recommended Purification Methods:

  • Solvent Treatment: Heating the crude product in a lower alcohol such as methanol, ethanol, or isobutanol at temperatures between 60-200°C is a primary purification method.[5][7] This process not only removes soluble impurities but also helps in controlling crystal growth and morphology.[5]

  • Acid Pasting: As described earlier, this technique is highly effective for both purification and controlling the physical properties of the pigment. Dissolving the crude this compound in concentrated sulfuric acid and then reprecipitating it by pouring the solution into continuously flowing water can yield a fine precipitate with a desirable particle size.[5][7]

  • Recrystallization: For laboratory-scale purification to obtain high-purity material for analytical standards, recrystallization from a suitable solvent or solvent pair can be effective.[10][11] This process relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Solvent Treatment

This protocol describes a standard procedure for purifying the crude product to improve its color and purity.

Materials:

  • Crude this compound

  • Methanol (or Ethanol/Isobutanol)

  • Reaction vessel with a reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Place the crude this compound into the reaction vessel.

  • Add a sufficient volume of methanol to create a slurry (typically 10-20 times the weight of the crude product).

  • Heat the slurry to reflux (approximately 65°C for methanol) with continuous stirring.

  • Maintain the reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the purified product using a Büchner funnel.

  • Wash the filter cake with a small amount of cold methanol.

  • Dry the purified this compound in an oven at 80-100°C until a constant weight is achieved.

Protocol 2: Impurity Profiling using High-Performance Liquid Chromatography (HPLC)

Analytical techniques are crucial for identifying and quantifying impurities.[12][13][14][15][16] HPLC is a powerful tool for this purpose.[12][13]

Suggested HPLC Conditions:

ParameterValue
Column C18 (e.g., 250mm x 4.6mm, 5µm)[17]
Mobile Phase A gradient of acetonitrile and an aqueous solution containing phosphoric acid and an anionic ion-pair reagent.[17]
Flow Rate 1.0 mL/min[17]
Detection Wavelength 305 nm[17]
Column Temperature 30°C[17]
Injection Volume 20 µL[17]

Note: This is a general guideline. The specific gradient and mobile phase composition may need to be optimized for your specific impurity profile.

Visualizing the Synthesis and Purification Workflow

The following diagrams illustrate the key stages in the synthesis and purification of this compound.

Synthesis_Workflow A Succinosuccinate Esters + p-toluidine B Condensation A->B C 2,5-di-p-toluidinoterephthalic acid B->C D Cyclization (Polyphosphoric Acid) C->D E 2,9-dimethyl-6,13-dihydroquinacridone D->E F Oxidation (e.g., H2O2) E->F G Crude this compound F->G

Caption: Key steps in the synthesis of this compound.

Purification_Workflow cluster_purification Purification Options B Solvent Treatment (e.g., Methanol) E Pure this compound B->E C Acid Pasting (H2SO4) C->E D Recrystallization D->E A Crude this compound A->B A->C A->D

Sources

How to prevent phase separation in 2,9-Dimethylquinacridone blends

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Phase Separation and Achieving Optimal Film Morphology

Welcome to the technical support center for 2,9-Dimethylquinacridone (DMQA) blends. This guide is designed for researchers, scientists, and drug development professionals who are working with DMQA and its formulations. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to phase separation and achieve high-quality, stable thin films for your applications.

Phase separation in organic semiconductor blends is a critical factor that can significantly impact the performance of electronic devices. For this compound (DMQA), a high-performance organic pigment utilized in organic electronics, controlling the morphology of its blends is paramount to harnessing its full potential. This guide provides a scientifically grounded framework for understanding and preventing phase separation in your DMQA-based systems.

Understanding the Root Cause: The Thermodynamics of Mixing

Phase separation in a binary blend is fundamentally governed by the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) determines whether two components will form a single, homogeneous phase or separate into distinct domains. The relationship is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

  • ΔH_mix is the enthalpy of mixing, which relates to the interaction energies between the molecules of the two components.

  • T is the temperature.

  • ΔS_mix is the entropy of mixing, which is generally favorable for mixing.[1][2][3]

For DMQA blends, a positive ΔH_mix, indicating unfavorable interactions between DMQA and its blend partner, can drive phase separation. This is often the case when there are significant differences in the chemical structure, polarity, and surface energy of the components.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the formulation and processing of DMQA blends.

FAQ 1: My DMQA blend film shows significant phase separation immediately after spin coating. What are the likely causes and how can I fix this?

Answer: This issue, often observed as large, irregular domains or even complete demixing, typically points to a high degree of immiscibility between DMQA and its blend partner, exacerbated by the rapid solvent evaporation during spin coating.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: The choice of solvent is critical. A solvent that is too good for one component and poor for the other will induce premature precipitation and phase separation.

    • Recommendation: Aim for a common solvent or a solvent blend that provides adequate solubility for both DMQA and its partner. For DMQA, solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and some chlorinated aromatic solvents have been used.[4] The key is to match the solubility parameters of the solvent system to that of both blend components as closely as possible.

  • Consider the Use of Solvent Additives: Small amounts of a high-boiling point solvent additive can significantly influence the film drying kinetics and morphology.

    • Mechanism: Additives can selectively solvate one component, altering the intermolecular interactions and allowing more time for the blend to self-organize into a more favorable morphology before the film completely dries.[5][6] This can lead to a more intermixed network rather than large-scale phase separation.[7]

    • Common Additives: For organic semiconductor blends, additives like 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), or diphenyl ether (DPE) are often used in small volume percentages (e.g., 0.5-3%).[4]

  • Optimize Spin Coating Parameters: The speed and duration of spin coating affect the solvent evaporation rate.

    • Recommendation: While counterintuitive, sometimes a faster spin speed can "trap" the blend in a more mixed state by rapidly removing the solvent. Conversely, a slower spin speed might allow for some self-assembly into a desirable morphology. Experiment with a range of spin speeds (e.g., 1000-4000 rpm) and durations to find the optimal conditions for your specific blend.[8][9]

FAQ 2: After thermal annealing, my initially uniform DMQA blend film develops large, crystalline domains. How can I control this crystallization-induced phase separation?

Answer: Thermal annealing is a double-edged sword. While it can improve crystallinity and charge transport, it can also provide the thermal energy for molecules to diffuse and aggregate, leading to excessive phase separation.[7][10][11] DMQA has a high thermal stability, which allows for a wide processing window, but also means that phase separation can occur at elevated temperatures.[12]

Troubleshooting Steps:

  • Optimize Annealing Temperature and Time: The goal is to find a temperature that promotes local molecular ordering without inducing large-scale diffusion and aggregation.

    • Recommendation: Perform a systematic study of annealing temperatures, starting from below the glass transition temperatures (Tg) of the components and gradually increasing. Use characterization techniques like Atomic Force Microscopy (AFM) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to monitor the morphology at each step.[13][14][15] Similarly, vary the annealing time from a few minutes to longer durations to find the optimal window.[2][16]

  • Introduce a Third Component (Additive): A small amount of a third component, such as a polymer with appropriate surface energy, can act as a "compatibilizer" or a "morphology directing agent."

    • Mechanism: These additives can preferentially locate at the interfaces between the DMQA and its blend partner, reducing the interfacial tension and inhibiting large-scale phase separation.[17][18]

  • Control the Blend Ratio: The stoichiometry of the blend can significantly influence the final morphology.

    • Recommendation: Systematically vary the weight ratio of DMQA to its blend partner. Certain ratios may naturally lead to more stable and interpenetrating networks. For instance, in donor-acceptor blends for organic solar cells, the optimal ratio is often not 1:1.[13]

FAQ 3: I am observing vertical phase separation in my DMQA blend film. How can I control the stratification of the components?

Answer: Vertical phase separation, where one component enriches at the substrate interface and the other at the air interface, is primarily driven by differences in surface energy between the two materials and their interaction with the substrate and air.[1]

Troubleshooting Steps:

  • Surface Energy Mismatch: The component with the lower surface energy will tend to migrate to the air interface, while the component with higher surface energy will prefer the substrate interface (assuming the substrate has a high surface energy).

  • Substrate Surface Modification: The surface energy of the substrate can be tuned to preferentially attract one of the blend components.

    • Mechanism: By treating the substrate with self-assembled monolayers (SAMs), you can modify its surface energy to be either more hydrophobic or hydrophilic. This can be used to "anchor" one of the components to the substrate, influencing the vertical stratification. For example, a hydrophobic SAM will favor the component with lower surface energy at the substrate interface.

  • Solvent Evaporation Rate: A very slow solvent evaporation rate can provide more time for the components to migrate to their preferred interfaces.

    • Recommendation: Consider using a solvent with a higher boiling point or employing a solvent vapor annealing (SVA) technique, where the film is exposed to a saturated solvent vapor atmosphere. This slows down the drying process and allows for more controlled morphological development.

Experimental Protocols

To assist in your troubleshooting efforts, here are some starting-point experimental protocols. These should be optimized for your specific materials and equipment.

Protocol 1: Spin Coating of DMQA:Fullerene Blend Films

This protocol provides a general procedure for preparing DMQA blend films with a fullerene derivative (e.g., PCBM) for applications like organic field-effect transistors (OFETs) or organic solar cells.

Materials:

  • This compound (DMQA)

  • Fullerene derivative (e.g., PCBM)

  • High-purity solvent (e.g., chlorobenzene, o-dichlorobenzene, or a blend thereof)

  • Substrates (e.g., silicon wafers with a dielectric layer, or ITO-coated glass)

  • Solvent additive (optional, e.g., 1,8-diiodooctane)

Procedure:

  • Solution Preparation:

    • Prepare individual stock solutions of DMQA and the fullerene derivative in the chosen solvent. Due to the potentially low solubility of DMQA, gentle heating and stirring may be required.

    • Mix the stock solutions to achieve the desired blend ratio (e.g., 1:1, 1:2 by weight).

    • If using a solvent additive, add the desired volume percentage (e.g., 1% v/v) to the final blend solution.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Substrate Preparation:

    • Thoroughly clean the substrates using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

    • Treat the substrates with a surface modification agent if desired (e.g., HMDS for a hydrophobic surface or UV-ozone for a hydrophilic surface).

  • Spin Coating:

    • Place the substrate on the spin coater chuck.

    • Dispense a controlled volume of the blend solution onto the center of the substrate.

    • Spin coat at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds).[5] These parameters should be optimized to achieve the desired film thickness and morphology.

  • Annealing:

    • Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal at the desired temperature (e.g., 120 °C) for the optimized time (e.g., 10 minutes).

Protocol 2: Characterization of Film Morphology

1. Atomic Force Microscopy (AFM):

  • Use tapping mode AFM to obtain height and phase images of the film surface.

  • Height images will reveal the surface topography and roughness.

  • Phase images can provide contrast between different materials based on their mechanical properties, helping to visualize the phase-separated domains.[10][13][14]

2. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS):

  • GIWAXS is a powerful technique to probe the crystallinity and molecular orientation within the thin film.[10][13][14][15]

  • The scattering patterns can reveal the presence of crystalline domains of DMQA and/or the blend partner and their preferred orientation relative to the substrate.

Visualizing the Path to a Homogeneous Blend

The following diagram illustrates the key factors influencing phase separation and the strategies to mitigate it.

PhaseSeparationControl cluster_causes Driving Forces for Phase Separation cluster_solutions Strategies for Homogeneous Blends Thermodynamics Thermodynamic Incompatibility (Positive ΔH_mix) Solvent Optimized Solvent System (Common Solvents, Additives) Thermodynamics->Solvent Counteract with favorable solvent interactions Composition Blend Ratio Optimization Thermodynamics->Composition Find stable compositions SurfaceEnergy Surface Energy Mismatch Substrate Substrate Engineering (Surface Modification) SurfaceEnergy->Substrate Modify interfacial energies Kinetics Rapid Solvent Evaporation Processing Controlled Processing (Spin Speed, Annealing T & Time) Kinetics->Processing Control drying kinetics

Caption: Key drivers of phase separation and corresponding control strategies.

This technical support guide provides a starting point for addressing phase separation in your this compound blends. By systematically investigating the factors outlined above and employing the suggested troubleshooting strategies, you can gain better control over your film morphology and unlock the full potential of your DMQA-based materials.

References

  • Liu, X., Huettner, S., Rong, Z., Sommer, M., & Friend, R. H. (2012). Solvent additive control of morphology and crystallization in semiconducting polymer blends.
  • Ma, X., Wigington, B., & Bouchard, D. (2010). Fullerene C60: surface energy and interfacial interactions in aqueous systems. Langmuir, 26(14), 11886-11893.
  • Yorita, T., et al. (1974). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 2294-2299.
  • Chen, J., et al. (2013). Switching phase separation mode by varying the hydrophobicity of polymer additives in solution-processed semiconducting small-molecule/polymer blends. Applied Physics Letters, 103(11), 113302.
  • Chen, J., et al. (2013). Switching phase separation mode by varying the hydrophobicity of polymer additives in solution-processed semiconducting small-molecule/polymer blends. SciSpace.
  • Zhao, F., et al. (2019). Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells.
  • ASU MSE451. (2018, April 25). OFET [Video]. YouTube.
  • Ye, L., et al. (2018). Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells.
  • He, Y., et al. (2007). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Accounts of Chemical Research, 40(9), 805-814.
  • Li, Z., et al. (2022). Rational Manipulation of Fluorination Sites Enables 19.58% Efficiency Binary Organic Solar Cells with Optimized Energy Levels and Improved Charge Transfer.
  • Li, Y., et al. (2022). Unsaturated Vinyl Branching: A Molecular‐Tailoring Strategy for Synergistic Stacking Regulation and Energy‐Loss Suppression Toward 20%‐Efficiency Organic Solar Cells.
  • Klauk, H. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(8), 081101.
  • Du, M., et al. (2023). Multiple‐Birth‐Acceptor: Easily‐Synthesized Mixture for Easily‐Fabricated Quaternary Organic Solar Cells with Beyond 20% Efficiency.
  • Corzo, D., et al. (2022). High-performing organic electronics using terpene green solvents from renewable feedstocks.
  • Du, M., et al. (2023). Multiple‐Birth‐Acceptor: Easily‐Synthesized Mixture for Easily‐Fabricated Quaternary Organic Solar Cells with Beyond 20% Efficiency.
  • Herzing, A. A., et al. (2018). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews, 118(15), 7385-7443.
  • Belyaeva, L. A., & Schneider, G. F. (2020). Direct Measurement of the Surface Energy of Graphene. Nano Letters, 20(4), 2823-2828.
  • Giri, G., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films.
  • Chen, J., et al. (2023). Binary solvent engineering for small-molecular organic semiconductor crystallization.
  • Ma, X., Wigington, B., & Bouchard, D. (2010). Fullerene C60: surface energy and interfacial interactions in aqueous systems. Langmuir : the ACS journal of surfaces and colloids, 26(14), 11886-11893.
  • Addressable growth of oriented organic semiconductor ultra-thin films on hydrophobic surface by direct dip-coating. (2012). Applied Physics Letters, 100(19), 193303.
  • Ciszek, J. W. (n.d.). Development of Surface Chemistry on-Top of Organic Semiconductor Thin Films to Improve Optoelectronic Devices. Loyola University Chicago.
  • Mizuguchi, J., & Senju, T. (2004). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. Journal of Imaging Science and Technology, 48(5), 423-429.
  • Madhu, S., et al. (2023). A Numerical Framework for the Spin Coating of PMMA Solutions on NiTi: A Parametric Study and Preliminary Design Guide.
  • Kim, J. Y., et al. (2016). Design and synthesis of the quinacridone-based donor polymers for application to organic solar cells. Polymer, 99, 43-50.
  • Rolland, A., et al. (2021). A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers in Energy Research, 9, 686583.
  • Moore, J. S., & John, J. (2002). Small-Molecule Organic Semiconductors. University of Illinois Urbana-Champaign.
  • Buchhorn, M., et al. (2024). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication.
  • Study of Contact Angle and Surface Energy of CuS Thin Film. (2017). International Research Journal of Engineering and Technology, 4(5), 2395-0056.
  • Buchhorn, M., et al. (2024). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication.
  • Chen, Y., et al. (2021). Effect of Annealing on Innovative CsPbI3-QDs Doped Perovskite Thin Films.
  • Sirringhaus, H., et al. (2016). Small Molecule/Polymer Blend Organic Transistors with Hole Mobility Exceeding 13 cm(2) V(-1) s(-1).
  • De la Cueva, L., et al. (2021). The effect of annealing temperature on Cu2ZnGeSe4 thin films and solar cells grown on transparent substrates.
  • Christensen, S. T., et al. (2023). Machine-learning Based Prediction of Thermal Limits for Conjugated Organic Materials. (No. NREL/TP-5900-85344). National Renewable Energy Lab.(NREL)
  • Caradonna, A., et al. (2022). Effect of Spin Coating Parameters on the Electrochemical Properties of Ruthenium Oxide Thin Films.

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Technical Support Center: Enhancing the Stability of 2,9-Dimethylquinacridone (DMQA)-Based OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Electronics Division

This guide is designed for researchers and scientists working on the development of Organic Light-Emitting Diodes (OLEDs) utilizing 2,9-Dimethylquinacridone (DMQA) as an emissive material. It provides in-depth troubleshooting protocols and answers to frequently asked questions to address common stability challenges encountered during device fabrication and operation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of DMQA-based OLEDs.

Q1: What are the primary degradation pathways affecting DMQA-based OLEDs?

Degradation in DMQA-based OLEDs, like most organic electronic devices, can be categorized into two main types: extrinsic and intrinsic.[1]

  • Extrinsic Degradation: This is caused by external environmental factors.[1] The organic materials and metal electrodes within an OLED are highly susceptible to damage from moisture and oxygen.[2][3][4] Ingress of water vapor and oxygen leads to the formation of non-emissive "dark spots," which are often caused by the corrosion and delamination of the cathode or oxidation of the organic layers.[5] For DMQA, which is a π-conjugated molecule, interaction with these elements can disrupt its electronic structure, quenching its luminescence.

  • Intrinsic Degradation: This relates to the inherent instability of the materials and device structure under electrical stress and operation.[3] Key intrinsic mechanisms include:

    • Electrochemical Reactions: Unbalanced charge injection can lead to the accumulation of charge carriers (polarons) at interfaces, which can induce irreversible chemical reactions and degrade the DMQA molecules or surrounding host materials.[4]

    • Exciton-Induced Processes: High concentrations of excitons, particularly long-lived triplet excitons, can lead to annihilation processes that generate heat and cause molecular dissociation.[1][4]

    • Morphological Changes: The organic thin films exist in an amorphous or glassy state.[6] Heat generated during operation (Joule heating) can cause these films to crystallize or change morphology, especially if the operating temperature approaches the material's glass transition temperature (Tg), leading to device failure.[6][7]

Q2: How critical is the purity of the this compound source material?

The purity of the sublimed organic materials is paramount for achieving long operational lifetimes. Impurities, even in trace amounts, can act as:

  • Luminescence Quenchers: They can provide non-radiative pathways for exciton decay, directly reducing the device's efficiency.

  • Charge Trapping Centers: Impurity sites can trap electrons or holes, leading to an imbalance in charge injection and recombination, which increases the driving voltage and accelerates degradation.[4]

  • Catalysts for Degradation: Some impurities can initiate or accelerate electrochemical decomposition of the DMQA or host molecules.

Therefore, using DMQA that has been purified via temperature gradient sublimation is a critical, non-negotiable step for fabricating stable and efficient devices. The synthesis process itself can leave residual reactants or byproducts that must be removed.[8][9][10]

Q3: What is the role of the host material in the stability of a DMQA-doped OLED?

In a typical phosphorescent or fluorescent OLED, the emissive dopant (like DMQA) is dispersed within a host material. The host plays a crucial role in device stability.[11][12][13]

  • Energy Transfer and Exciton Confinement: An ideal host should have a higher triplet energy than the dopant to ensure efficient energy transfer and prevent back-transfer, which can be a degradation pathway.

  • Charge Transport Balance: The host material should possess balanced electron and hole transport properties to ensure that recombination occurs within the emissive layer and away from the transport layers, preventing interface degradation.[14]

  • Morphological and Thermal Stability: A host with a high glass transition temperature (Tg) and good thermal stability will provide a robust and stable matrix for the DMQA molecules, preventing morphological changes during operation.[6][15]

  • Electrochemical Stability: The host material itself must be electrochemically stable to resist degradation from charge carrier interactions.[16]

The choice of host is a key determinant of the device's efficiency roll-off and overall operational lifetime.[14]

Q4: Why is encapsulation essential for achieving long lifetimes with DMQA-based devices?

Encapsulation is the most critical step in preventing extrinsic degradation.[3] Organic materials in OLEDs are highly sensitive to moisture and oxygen.[17] Without a robust barrier, a device's lifetime can be reduced from thousands of hours to mere minutes. The goal of encapsulation is to create a hermetic seal that prevents the ingress of environmental contaminants.[2]

Common encapsulation techniques include:

  • Glass/Metal Lid Sealing: Uses a glass or metal cap sealed with a UV-cured epoxy. While providing an excellent barrier, this method is rigid.[18]

  • Thin-Film Encapsulation (TFE): This is the dominant solution for flexible devices and involves depositing alternating layers of inorganic (e.g., Al₂O₃, SiNx) and organic materials.[19][20][21] The inorganic layers act as the primary moisture barrier, while the organic layers provide flexibility and decouple defects between the inorganic layers.[19][22]

The quality of the encapsulation is often measured by the Water Vapor Transmission Rate (WVTR). For stable OLED operation, a WVTR of less than 10⁻⁶ g/m²/day is required.[21]

Encapsulation Method Typical WVTR (g/m²/day) Key Characteristics
Unencapsulated> 1Extremely short lifetime.
Single Layer Polymer Film1 - 100Insufficient for OLEDs.[21]
Glass Lid with Epoxy Seal< 10⁻⁶Excellent barrier, but rigid and thick.[19]
Thin-Film (Multi-layer)10⁻⁶Flexible, thin, industry standard for displays.[21]
Atomic Layer Deposition (ALD)10⁻⁵ - 10⁻⁶Provides highly conformal, pinhole-free layers.[20]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental issues.

Issue 1: Rapid Luminance Decay and Dark Spot Formation
  • Symptoms: You observe a faster-than-expected decrease in device brightness (luminance) under constant current. Dark, non-emissive spots appear and often grow during operation.

  • Root Cause Analysis: This is the classic sign of extrinsic degradation, primarily caused by the reaction of the OLED materials with atmospheric oxygen and water.[5] Dark spots often originate from pinhole defects in the cathode or particulate contamination on the substrate, which allow moisture to penetrate and cause electrochemical delamination of the electrode.[5]

G start_node Symptom: Rapid Luminance Decay & Dark Spots check_env Glovebox O₂ & H₂O levels < 1 ppm? start_node->check_env Start Diagnosis check_node check_node process_node process_node solution_node solution_node process_env 1. Purge/regenerate glovebox. 2. Verify sensor calibration. 3. Minimize traffic and leaks. check_env->process_env No check_encap Encapsulation Integrity Validated? check_env->check_encap Yes solution_stable_env Stable Environment Achieved process_env->solution_stable_env Resolved process_encap 1. Fabricate Ca test device to measure WVTR. 2. Optimize TFE deposition parameters. 3. Inspect epoxy seal for voids/cracks. check_encap->process_encap No check_purity Substrate & Material Purity Confirmed? check_encap->check_purity Yes solution_encap Robust Encapsulation Confirmed process_encap->solution_encap Resolved process_purity 1. Re-sublime DMQA & host materials. 2. Use multi-step substrate cleaning. 3. Check for particulates with microscopy. check_purity->process_purity No solution_final Intrinsic Degradation Likely Cause. (See Issue 2 & 3) check_purity->solution_final Yes solution_purity High-Purity Process Established process_purity->solution_purity Resolved

Caption: Troubleshooting workflow for dark spot formation.

  • Validate the Inert Environment:

    • Action: Confirm that the oxygen and water sensors in your nitrogen or argon glovebox read below 1.0 ppm, ideally below 0.1 ppm, throughout the entire fabrication and encapsulation process.

    • Causality: OLED cathodes (like Aluminum with LiF or Calcium) are highly reactive. Even ppm levels of water can initiate an electrochemical reaction that lifts the cathode off the organic layer, creating a dark spot.[5]

  • Verify Encapsulation Barrier Performance:

    • Action: Fabricate a calcium "dummy" device alongside your OLEDs. Calcium is highly reactive and will visibly corrode (turn transparent) upon exposure to moisture. By monitoring the rate of corrosion, you can quantify the effectiveness of your encapsulation.

    • Causality: This provides a direct, visual, and self-validating test of your encapsulation's Water Vapor Transmission Rate (WVTR). If the calcium degrades quickly, your encapsulation is failing.

  • Implement Rigorous Substrate Cleaning and Material Purification:

    • Action:

      • Clean substrates using a sequential ultrasonic bath in De-ionized water with detergent, acetone, and isopropanol, followed by an oxygen plasma or UV-Ozone treatment immediately before deposition.

      • Ensure all organic materials, including DMQA and hosts, are freshly purified via thermal gradient sublimation. Do not expose sublimed materials to the glovebox atmosphere for extended periods before use.

    • Causality: Particulate contamination on the substrate can create pinholes in the deposited thin films, acting as direct pathways for moisture ingress.[5] Impurities in the source materials can outgas during deposition, creating defects in the film structure.

Issue 2: Color Shift and Spectral Instability
  • Symptoms: The color of the OLED emission changes during operation. For example, a device designed for green emission may shift towards blue or red over time.

  • Root Cause Analysis: This indicates a change in the nature of the emissive species or recombination zone. Potential causes include the degradation of the DMQA molecule into a different emissive species, the formation of unstable exciplexes at an interface, or the degradation of an adjacent layer (e.g., host or blocking layer) which then begins to emit light.[6][23]

G start_node Symptom: Emission Color Shift Over Time check_spectrum Parasitic Emission Peak in EL Spectrum? start_node->check_spectrum Start Diagnosis check_node check_node process_node process_node solution_node solution_node process_host 1. Compare parasitic peak to PL of host & transport layers. 2. Check host/guest energy level alignment. 3. Insert thicker blocking layers. check_spectrum->process_host Yes check_exciplex Broad, Red-Shifted Emission Present? check_spectrum->check_exciplex No solution_recomb Recombination Zone Confined process_host->solution_recomb Resolved process_exciplex 1. Identify D-A interface causing exciplex. 2. Insert thin spacer layer (1-2 nm). 3. Choose alternative host/transport materials. check_exciplex->process_exciplex Yes process_dopant 1. Perform photostability test (PL decay) on DMQA film. 2. Analyze chemical changes via XPS/FTIR on stressed films. 3. Synthesize more robust DMQA derivatives. check_exciplex->process_dopant No solution_exciplex Exciplex Formation Mitigated process_exciplex->solution_exciplex Resolved solution_dopant Dopant Stability Improved process_dopant->solution_dopant Resolved

Caption: Diagnostic workflow for color instability.

  • Analyze the Electroluminescence (EL) Spectrum Over Time:

    • Action: Measure the EL spectrum of the device at t=0 and then at regular intervals during operation. Look for the appearance of new emission peaks.

    • Causality: If a new peak appears that matches the photoluminescence (PL) spectrum of your host material or a transport layer material, it indicates the recombination zone is shifting or widening, leading to unwanted emission. This points to poor charge confinement.

  • De-risk Host/Transport Layer Emission:

    • Action: If host emission is detected, redesign the device to improve charge confinement. This can be achieved by using hole-blocking (HBL) and electron-blocking (EBL) layers with appropriate energy levels or by increasing the thickness of existing blocking layers.[24]

    • Causality: Blocking layers create an energy barrier that "traps" charge carriers within the emissive layer, ensuring that recombination only occurs on the intended DMQA dopant molecules.

  • Investigate for Exciplex Formation:

    • Action: Look for a broad, unstructured, and red-shifted emission feature in the EL spectrum, especially at low driving voltages. This is characteristic of exciplex emission, which forms at the interface of a donor-type and an acceptor-type material.

    • Causality: Exciplexes are often less stable than the parent molecules and their emission can change as the interface degrades.[6] To mitigate this, you can either insert a thin (1-3 nm) spacer layer to separate the two materials or select different materials that do not form an exciplex.

Issue 3: Increase in Driving Voltage
  • Symptoms: The voltage required to maintain a constant current density through the device increases significantly over its operational life. This leads to a drop in power efficiency.

  • Root Cause Analysis: An increase in driving voltage points to a degradation of charge injection or transport.[17] This is commonly caused by the formation of charge traps at interfaces or within a layer, or by the degradation of an interface (e.g., ITO/HTL or EML/ETL) which increases the energy barrier for charge injection.[25]

G start_node Symptom: Driving Voltage Increases Over Time check_injection Fabricate single-carrier devices (hole-only & electron-only)? start_node->check_injection Start Diagnosis check_node check_node process_node process_node solution_node solution_node process_single_carrier 1. Measure J-V curves of single-carrier devices before & after stress. 2. Identify which carrier transport is degrading (hole or electron). check_injection->process_single_carrier Yes process_full_device Proceed with full device analysis. check_injection->process_full_device No check_interface Degradation in hole or electron transport? process_single_carrier->check_interface Identified process_hole 1. Optimize ITO anode treatment (O₂ plasma). 2. Test alternative Hole Injection/Transport Layers (HIL/HTL). 3. Verify HTL/EML interface stability. check_interface->process_hole Hole process_electron 1. Optimize cathode (e.g., LiF/Al thickness). 2. Test alternative Electron Transport Layers (ETL). 3. Verify EML/ETL interface stability. check_interface->process_electron Electron process_full_device->check_interface solution_stable Stable Charge Transport Achieved process_hole->solution_stable Resolved process_electron->solution_stable Resolved

Caption: Analysis workflow for increased driving voltage.

  • Isolate the Locus of Degradation with Single-Carrier Devices:

    • Action: Fabricate and test "hole-only" and "electron-only" devices.

      • Hole-only device: ITO / HTL / EML (DMQA-doped host) / HTL / High work function metal (e.g., Au, Al).

      • Electron-only device: Low work function metal (e.g., Al) / ETL / EML (DMQA-doped host) / ETL / Al.

    • Causality: By stressing these single-carrier devices, you can determine whether the voltage rise originates from the degradation of hole transport or electron transport pathways. This is a crucial self-validating step that narrows down the problem significantly.

  • Optimize the Hole Injection/Transport Cascade:

    • Action: If hole transport is identified as the issue, focus on the anode side. Systematically vary the O₂-plasma treatment time for the ITO anode. Test alternative, more stable hole transport materials.

    • Causality: The ITO/organic interface is notoriously prone to degradation. Improper treatment can leave surface contaminants that create an injection barrier. Some HTL materials are known to be less electrochemically stable than others.

  • Optimize the Electron Injection/Transport Cascade:

    • Action: If electron transport is the problem, focus on the cathode side. Optimize the thickness of the electron injection layer (e.g., LiF, typically 0.5-1.0 nm). Test alternative ETL materials known for high stability.

    • Causality: Diffusion of cathode materials into the organic layers can create quenching sites and increase resistance.[1] The stability of the ETL under electron bombardment is critical for maintaining low driving voltage.

By systematically applying these diagnostic and corrective workflows, researchers can effectively identify, understand, and mitigate the primary factors limiting the stability of their this compound-based OLEDs, accelerating the development of robust and long-lasting devices.

References

  • Patsnap Eureka. (2025, September 12).
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  • MDPI. Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering.
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  • ResearchGate. Study of Effect of Environmental Factors on Organic Light Emitting Diode (OLED) Displays: A Review.
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Technical Support Center: Scaling Up 2,9-Dimethylquinacridone (Pigment Red 122) Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for 2,9-Dimethylquinacridone (C.I. Pigment Red 122). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered during the scale-up of this high-performance pigment. This resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the common hurdles in transitioning from bench-scale synthesis to pilot and production scales. Our focus is on the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Synthesis & Reaction Optimization

The most prevalent route to this compound involves the cyclization of 2,5-di(p-toluidino)terephthalic acid (DTTA) in a dehydrating agent like polyphosphoric acid (PPA).[1][2] Success at scale hinges on precise control over this core reaction.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields (<80%) during the PPA-mediated cyclization of DTTA. What are the common causes and how can we optimize the reaction?

A1: Low yields in this reaction are typically traced back to three main factors: incomplete reaction, side-product formation, or mechanical losses during workup.

  • Causality: The cyclization is a double intramolecular Friedel-Crafts acylation. It requires sufficient thermal energy and a high concentration of the dehydrating agent (PPA) to proceed to completion. Insufficient PPA concentration or low temperatures can stall the reaction, leaving unreacted DTTA or mono-acylated intermediates. A significant side-product is 2-(p-tolyl)amino-3-carboxy-7-methyl-9(10H)acridinone (TMCA), which arises from incomplete cyclization of the second arm.[1]

  • Troubleshooting & Optimization:

    • PPA Quality and Ratio: Ensure the PPA has a high P₂O₅ content (e.g., 85%).[3] A common starting point is a 4:1 to 7:1 weight ratio of PPA to DTTA.[4] On scale-up, inadequate mixing can create localized "cold spots" or areas of low PPA concentration. Ensure your reactor's agitation is sufficient to maintain a homogenous, viscous slurry.

    • Temperature and Time: The reaction is typically heated to 100-140°C.[1][2] Monitor the reaction for completion by taking a small aliquot, quenching it, and analyzing for the presence of starting material (e.g., by TLC or HPLC). A longer reaction time (e.g., 3-8 hours) may be necessary at larger scales to ensure complete conversion.[2][3][4]

    • Moisture Control: The reaction is highly sensitive to water, which consumes the PPA. Ensure all reagents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen).

Q2: During the reaction quench (hydrolysis), we are getting a dark, tarry precipitate instead of a fine solid. Why does this happen?

A2: This is a classic issue of uncontrolled precipitation or "drowning." The hot, highly acidic reaction mixture must be quenched carefully to initiate hydrolysis and precipitate the crude product.

  • Causality: Pouring the hot PPA melt directly into a large volume of cold water without sufficient agitation causes rapid, localized solidification of the PPA, trapping the product and leading to a non-uniform, often unfilterable mass.[1]

  • Recommended Protocol: Controlled Quench

    • Cool the reaction mixture to a manageable temperature (e.g., 100-120°C).[2]

    • Prepare a separate quench vessel with vigorously stirred water or a water/alcohol mixture.[2]

    • Slowly and steadily add the hot reaction melt to the quench liquid. This ensures that the heat of hydrolysis is dissipated and the product precipitates as fine particles rather than a monolithic solid. A process patent suggests pouring the melt into continuously flowing water to maintain constant conditions.[5]

Section 2: Physicochemical Property Control: The Core Challenge

For this compound, the synthesis of the molecule is only the beginning. The true value of the pigment lies in its solid-state properties: crystal form (polymorphism) and particle size/morphology. These attributes dictate the final color, tinctorial strength, and application performance.[6][7]

Troubleshooting Guide: Polymorphism Control

This compound is known to exist in different polymorphic forms, primarily a yellowish (β) and a more bluish-red or "super yellowish" (α) shade.[2] The desired polymorph depends on the final application.

Problem: Our final product has an inconsistent color and XRPD analysis confirms a mixture of polymorphs. How can we control the crystal form?

Underlying Principle: Polymorphism is controlled by thermodynamics and kinetics during precipitation and subsequent solvent treatment ("finishing"). Different solvents and temperatures stabilize different crystal packing arrangements. The initial precipitation from sulfuric acid often yields a fine, metastable form which is then converted to a more stable polymorph during a heated solvent slurry step.[5][8]

Workflow for Diagnosing and Controlling Polymorphism

G start Inconsistent Polymorph Issue check_precip Step 1: Analyze Precipitation Conditions start->check_precip precip_acid Is crude product precipitated from H₂SO₄? check_precip->precip_acid check_finish Step 2: Analyze Finishing (Solvent Treatment) Conditions finish_solvent What solvent is used for finishing? check_finish->finish_solvent precip_params Evaluate Temperature, Agitation, and Quench Rate precip_acid->precip_params Yes precip_params->check_finish finish_params Evaluate Temperature and Time finish_solvent->finish_params outcome_beta Target: β-form (Yellowish Red) finish_params->outcome_beta Methanol Treatment (e.g., 60-120°C) outcome_alpha Target: α-form (Bluish Red) finish_params->outcome_alpha n-Butanol or Xylene Treatment (e.g., 100-140°C)

Caption: Decision workflow for troubleshooting polymorphism.

Key Control Parameters:

ParameterInfluence on PolymorphismRecommended Action
Finishing Solvent The choice of solvent is the primary driver of polymorphic transformation.[2]For the β-form (yellowish) , lower alcohols like methanol or ethanol are effective. For the α-form (bluish) , higher boiling point solvents like n-butanol , DMF, or xylene are typically used.[2][6]
Finishing Temperature Higher temperatures provide the energy needed for crystal lattice rearrangement.The temperature should be high enough to facilitate the transition but not so high as to cause excessive particle growth. Typical ranges are 60-200°C.[5][6]
Finishing Time Sufficient time is required for the conversion to complete.0.5 to 4 hours is a common range.[6] Monitor the conversion by taking samples periodically and analyzing with XRPD.
Precipitation Method The initial precipitation from concentrated sulfuric acid into water/solvent determines the initial particle state for finishing.A rapid quench into highly turbulent water creates very fine particles, which are ideal precursors for controlled polymorphic conversion during finishing.[5]
Troubleshooting Guide: Particle Size and Morphology Control

Problem: Our pigment has poor color strength and low transparency. Electron microscopy shows large, agglomerated particles.

Underlying Principle: The optical properties of a pigment are highly dependent on its particle size and shape. For high-performance applications, a narrow distribution of small primary particles (e.g., specific surface area of 50-90 m²/g) with a controlled aspect ratio (e.g., length:width of 2:1 to 5:1) is often required.[5] Agglomeration, where primary particles fuse into larger clusters, is detrimental and often caused by hydrogen bonding.[9]

Key Control Strategies:

  • Controlled Precipitation (Reprecipitation): This is the most critical step for defining the primary particle size.

    • Process: The crude this compound is dissolved in concentrated sulfuric acid and then "drowned" or reprecipitated into a non-solvent (typically water) under highly controlled conditions.[5][6]

    • Causality: The rate of precipitation dictates the balance between nucleation and crystal growth. A very fast precipitation (high supersaturation) favors rapid nucleation, leading to a large number of very small nuclei.[10] Slower precipitation allows more time for crystal growth, resulting in larger particles.

    • Optimization:

      • Agitation: Use high-shear mixing or homogenization during the addition of the sulfuric acid solution to the water.[11]

      • Temperature: Lower precipitation temperatures generally lead to smaller particles.[10]

      • Addition Rate: A slow, controlled addition of the acid solution into the water ensures consistent conditions and prevents uncontrolled growth.

  • Solvent Finishing (Conditioning): This step not only controls the crystal form but also "ripens" the particles to the desired size and morphology.

    • Process: The fine precipitate from the acid drowning step is heated in a slurry with an organic solvent (e.g., isobutanol, n-propanol).[5][6]

    • Causality: During heating, a process of dissolution and re-precipitation occurs on a micro-scale (Ostwald Ripening). This allows the initially small, often irregular particles to grow into more defined, crystalline shapes.

    • Optimization: The final particle size is a function of solvent, temperature, and time. Higher temperatures and longer times lead to larger particles. For example, one patent describes that treatment in isobutanol at 130°C results in a larger particle size (lower specific surface area) than treatment at 90°C.[5]

Workflow for Particle Size Optimization

G cluster_params1 Control Parameters cluster_params2 Control Parameters start Dissolve Crude Product in Conc. H₂SO₄ reprecipitate Reprecipitate into Water (High Shear Mixing) start->reprecipitate Key Step 1: Nucleation Control filter_wash Filter & Wash to Form Aqueous Paste reprecipitate->filter_wash param1 Temperature Addition Rate Agitation Speed solvent_finish Solvent Finishing (e.g., Heat in Isobutanol) filter_wash->solvent_finish Key Step 2: Crystal Growth & Shaping isolate Isolate Final Pigment (Filter, Wash, Dry) solvent_finish->isolate param2 Solvent Choice Temperature Time

Caption: Key stages for controlling particle size.

Section 3: Material Characterization

Verifying the successful scale-up of this compound requires robust analytical characterization. Relying on a single technique is insufficient; an orthogonal approach is necessary for a complete picture.[12]

Essential Characterization Techniques
TechniquePurposeWhat to Look For
X-Ray Powder Diffraction (XRPD) Polymorph Identification. This is the definitive technique for determining the crystal form.[12]Compare the 2θ peaks of your sample to reference patterns for the known α and β polymorphs. The absence of peaks from other forms confirms polymorphic purity.
Electron Microscopy (SEM/TEM) Particle Size & Morphology. Visual confirmation of particle size, shape, and degree of aggregation.Look for uniform particle size distribution, desired crystal habit (e.g., rod-like), and minimal agglomeration.
UV-Vis Spectroscopy Color & Purity. Confirms the electronic structure and can provide a quick check on purity.The λmax in a solvent like DMSO should be consistent. The solid-state spectrum (diffuse reflectance) is sensitive to crystal packing and will differ between polymorphs.[12]
Mass Spectrometry (MS) Molecular Weight Confirmation. Confirms the identity and purity of the chemical structure.Look for the correct parent ion mass-to-charge ratio (m/z) for C₂₂H₁₆N₂O₂ (approx. 340.37 g/mol ).[13][14]
Protocol: Sample Preparation for XRPD Analysis

A reliable XRPD pattern is critical for process control. Proper sample preparation is key.

  • Drying: Ensure the pigment sample is thoroughly dried to remove any residual solvent, which can interfere with the analysis. Dry under vacuum at 70-80°C until a constant weight is achieved.[1]

  • Grinding: Gently grind the sample in an agate mortar and pestle to a fine, uniform powder. This minimizes preferred orientation effects, where non-random crystal alignment can bias the intensity of certain diffraction peaks.

  • Mounting: Pack the powder into a zero-background sample holder. Use a flat edge (like a glass slide) to press the powder down gently, creating a smooth, flat surface that is flush with the holder's rim.

  • Acquisition: Run the analysis using standard instrument settings (e.g., Cu Kα radiation, 2θ range of 5° to 40°).[12]

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Available at: [Link]

  • Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. (n.d.). Retrieved from a search for quinacridone synthesis protocols.
  • CrystEngComm. (n.d.). Spectroscopic identification of quinacridone polymorphs for organic electronics. RSC Publishing. Available at: [Link]

  • Schmidt, M. W., et al. (2007). Crystal structure prediction of organic pigments: quinacridone as an example. PMC - NIH. Available at: [Link]

  • Bernstein, J. (2012). Polymorphism of pigments and dyes. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CZ98497A3 - Process for preparing quinacridone pigments.
  • ResearchGate. (n.d.). Colours and crystal structures of quinacridone polymorphs. Available at: [Link]

  • European Patent Office. (1998, June 24). EP 0567651 B1 - PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND. Available at: [Link]

  • Radboud Repository. (n.d.). Crystal Structure and Morphology Prediction of Organic Pigments. Available at: [Link]

  • Google Patents. (n.d.). US3257405A - Preparation of quinacridone pigments.
  • Wikipedia. (n.d.). Quinacridone. Available at: [Link]

  • Google Patents. (n.d.). CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment.
  • ResearchGate. (n.d.). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Available at: [Link]

  • Gryszkiewicz-Wojtkowiak, A., et al. (2020). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. NIH. Available at: [Link]

  • Google Patents. (n.d.). US7534294B1 - Quinacridone nanoscale pigment particles and methods of making same.
  • ResearchGate. (2015, December 1). What are the main factors to lowering particle size in co-precipitation process?. Available at: [Link]

  • PubChemLite. (n.d.). Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- (C22H16N2O2). Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of 2-9-dimethylquinacridone pigment. Available at: [Link]

  • PubChem. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. Available at: [Link]

  • McCoy, M. (2022). How to Scale Up a Lifesaving Molecule in a Matter of Months. PMC - PubMed Central. Available at: [Link]

  • NIH. (2023, April 29). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Available at: [Link]

  • Becolve Digital. (n.d.). Current Challenges of Production in the Chemical Industry. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-. Available at: [Link]

  • Patent 1521809. (2005, November 23). OXIDATION PROCESS FOR PREPARING QUINACRIDONE PIGMENTS. Available at: [Link]

  • Tecnon OrbiChem. (2023, January 23). Challenges for the chemical industry in 2023. Available at: [Link]

  • ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available at: [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

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Technical Support Center: Controlling the Polymorphism of 2,9-Dimethylquinacridone (DMQA) During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and polymorphic control of 2,9-Dimethylquinacridone (DMQA), also known commercially as Pigment Red 122. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile organic molecule.

The phenomenon of polymorphism—the ability of a compound to exist in multiple crystal structures—is of paramount importance for DMQA. Different polymorphs exhibit distinct physical properties, including color, solubility, thermal stability, and electronic characteristics.[1][2] These differences can significantly impact the performance of the final product, whether it is used as a high-performance pigment, an organic semiconductor, or a pharmaceutical intermediate.[3][4][5]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, enabling you to achieve precise control over the desired polymorphic outcome.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding DMQA polymorphism.

Q1: What are the primary polymorphs of this compound and why are they significant?

A1: this compound (DMQA) is known to exhibit at least two distinct crystalline forms, or polymorphs, commonly designated as the α-form and the β-form.[6] These polymorphs are significant because they possess different physical properties. For instance, they exhibit different shades of red/violet, which is a critical attribute for pigment applications.[5][6] The crystal packing also influences properties like thermal stability and charge transport, which is relevant for its use in organic electronics.[7][8]

Q2: What are the key experimental factors that control which DMQA polymorph is formed?

A2: The final polymorphic form of DMQA is highly sensitive to the conditions of its synthesis and, most importantly, its final precipitation and conditioning steps. The primary controlling factors are:

  • Solvent Choice: The type of solvent used during precipitation and subsequent treatment (slurrying) is a dominant factor.[6][9][10][11]

  • Temperature: Reaction and slurry temperatures affect both crystal growth and can induce phase transitions between polymorphs.[6]

  • pH: The pH during workup and precipitation influences the solubility of intermediates and the final product, which can impact crystallization.[12][13]

  • Precipitation Method: The rate and method of precipitation (e.g., drowning the acid solution in a non-solvent) significantly affect particle size and can trap metastable forms.[14]

Q3: Is it possible to convert one polymorph into another after synthesis?

A3: Yes, solvent-mediated phase transformation is a common strategy. Slurrying a less stable polymorph in a specific organic solvent, often with heating, can induce its conversion to a more thermodynamically stable form under those conditions.[6] For example, the α-form can be transformed into the β-form in certain solvents.[6]

Troubleshooting Guide: Synthesis & Polymorph Control

This section provides solutions to specific problems you may encounter during the synthesis and purification of DMQA.

Problem 1: My synthesis produced the α-polymorph, but my application requires the β-polymorph. How can I selectively synthesize the β-form?

Answer: Selective synthesis of a desired polymorph is typically achieved during the final "finishing" or "conditioning" step after the initial chemical synthesis of crude DMQA. The most reliable method involves dissolving the crude product in a strong acid and then precipitating it under controlled conditions. This process is often referred to as "acid pasting" or "acid slurrying".[6]

The choice of alcohol used during the precipitation from an acid slurry is critical for determining the resulting polymorph.[6]

  • To obtain the β-form: The use of methanol (MeOH) as the precipitation and slurry solvent is reported to favor the formation of the β-polymorph.[6]

  • To obtain the α-form: Using n-butanol (n-BuOH) as the solvent will primarily yield the α-polymorph.[6]

Experimental Protocol: Selective Precipitation of the β-Polymorph
  • Cyclization: Synthesize crude DMQA by heating 2,5-di(4'-methylanilino)terephthalic acid in polyphosphoric acid (PPA) at approximately 140°C for 3 hours.[6]

  • Acid Slurry Preparation: After cooling the PPA reaction mixture to about 120°C, carefully and with vigorous stirring, pour it into a mixture of sulfuric acid (H₂SO₄) and methanol (MeOH).[6]

  • Conditioning: Stir the resulting acid slurry at a controlled temperature (e.g., 60-100°C). The temperature and duration of this step will influence crystal growth and purity.[6]

  • Precipitation & Neutralization: Pour the conditioned slurry into a large volume of cold water to precipitate the DMQA. Filter the solid and wash it thoroughly with a dilute aqueous NaOH solution (to remove acidic residues) and then with water until neutral.[6]

  • Drying: Dry the final product under vacuum at 70-80°C.[12]

  • Verification: Confirm the polymorphic identity of the product as the β-form using X-Ray Powder Diffraction (XRPD).[1]

Problem 2: The yield from my cyclization reaction is low, and I suspect the formation of by-products.

Answer: Low yields in the synthesis of DMQA often trace back to the critical ring-closure (cyclization) step or the subsequent workup procedure.[12]

Causality & Troubleshooting Steps:

  • Incomplete Dissolution of Starting Material: The precursor, 2,5-di(p-tolylamino)terephthalic acid (DTTA), must be completely dissolved in the polyphosphoric acid (PPA) before heating to the cyclization temperature.[12]

    • Solution: Add the DTTA in small portions to the PPA mixture under intense agitation. Ensure each portion dissolves completely before adding the next. You can check for clinging solid particles on a glass rod to confirm dissolution. Keep the temperature below 60°C during this addition phase to prevent premature reaction.[12]

  • Incorrect Cyclization Conditions: The temperature and time of the cyclization are crucial.

    • Solution: After complete dissolution, heat the reaction mixture to 100-140°C and hold for the specified time (e.g., 45 minutes to 4 hours).[6][12][15] Monitor the reaction for the development of an orange-brown fluorescence, which can indicate progress.[12]

  • Improper Workup and pH Control: The workup procedure is multi-step and pH-sensitive. An incorrect pH can lead to the loss of product or the precipitation of impurities.

    • Solution: After quenching the reaction in water, the suspension should be made strongly basic (pH ~12) with NaOH. This step is designed to dissolve certain acidic by-products or unreacted intermediates.[12] The desired product is then precipitated by acidifying the filtrate with an acid like acetic acid to a specific pH (e.g., pH 4).[12] Careful control of pH at each stage is essential to maximize the isolation of the desired product.

Problem 3: My final pigment has poor color intensity and transparency. How can I control the particle size and morphology?

Answer: The coloristic properties of a pigment are intrinsically linked to its particle size, size distribution, and crystal morphology.[16] Crude DMQA is often not suitable as a pigment directly and requires a finishing step to achieve the desired properties.[14]

Causality & Troubleshooting Steps:

  • Uncontrolled Precipitation: Simply pouring the acid reaction mixture into water can lead to rapid, uncontrolled precipitation, resulting in a wide particle size distribution and aggregated particles.

    • Solution: Employ a controlled precipitation technique. A patented method involves dissolving the crude DMQA in concentrated sulfuric acid (e.g., >90%) and then adding this solution to continuously flowing water.[14] This ensures that the precipitation conditions remain constant throughout the process, preventing uncontrolled crystal growth and leading to a more uniform, fine particle size.[14]

  • Ostwald Ripening: During the slurry/conditioning step, smaller particles can dissolve and redeposit onto larger ones, a process known as Ostwald ripening, which increases the average particle size.

    • Solution: Carefully control the temperature and duration of the acid slurry step. Higher temperatures generally increase the rate of particle growth.[6] By optimizing this step, you can tune the final particle size to achieve the desired specific surface area (e.g., 50-90 m²/g for high transparency and color intensity).[14]

Key Parameter Summary for Polymorph & Particle Control
ParameterConditionExpected OutcomeReference
Precipitation Solvent Methanol (MeOH)Favors β-Polymorph [6]
n-Butanol (n-BuOH)Favors α-Polymorph [6]
Precipitation Method Pouring into continuously flowing waterFine, uniform particles[14]
Slurry Temperature Increasing TemperatureIncreased particle size[6]
Workflow for Polymorph Synthesis and Control

The following diagram illustrates the key decision points in the synthesis of DMQA to selectively target a specific polymorph.

G cluster_synthesis Crude Synthesis cluster_finishing Finishing & Polymorph Control DTTA 2,5-di(p-tolylamino)terephthalic acid (DTTA) PPA Dissolve in Polyphosphoric Acid (PPA) DTTA->PPA Cyclize Heat to 100-140°C for Cyclization PPA->Cyclize Crude_DMQA Crude DMQA Product Cyclize->Crude_DMQA Dissolve_H2SO4 Dissolve Crude DMQA in conc. H₂SO₄ Crude_DMQA->Dissolve_H2SO4 Conditioning Step Precipitate Precipitate into Alcohol/Water Dissolve_H2SO4->Precipitate Slurry_MeOH Slurry in Methanol Precipitate->Slurry_MeOH  Use MeOH Slurry_BuOH Slurry in n-Butanol Precipitate->Slurry_BuOH  Use n-BuOH Beta_Form β-Polymorph DMQA Slurry_MeOH->Beta_Form Alpha_Form α-Polymorph DMQA Slurry_BuOH->Alpha_Form

Caption: Workflow for DMQA synthesis and polymorph selection.

Guide to Polymorph Characterization

Unambiguous identification of the resulting polymorph is critical. A single analytical technique may not be sufficient; therefore, an orthogonal approach using multiple, diverse methods is strongly recommended to ensure accurate characterization.[1]

Orthogonal Characterization Workflow

G cluster_techniques Analytical Techniques cluster_properties Measured Properties DMQA_Sample DMQA Sample XRPD XRPD (Primary Method) DMQA_Sample->XRPD FTIR FTIR / Raman DMQA_Sample->FTIR DSC DSC DMQA_Sample->DSC Lattice Crystal Lattice 'Fingerprint' XRPD->Lattice Vibrations Molecular Vibrations (Packing Dependent) FTIR->Vibrations Thermal Thermal Transitions (Melting Point, Phase Change) DSC->Thermal Confirmation Unambiguous Polymorph Identification Lattice->Confirmation Vibrations->Confirmation Thermal->Confirmation

Caption: Orthogonal workflow for polymorph identification.

Key Analytical Techniques
TechniquePrincipleInformation ProvidedRole
X-Ray Powder Diffraction (XRPD) Diffraction of X-rays by the crystal lattice.Provides a unique diffraction pattern ("fingerprint") based on the 3D arrangement of molecules.Definitive. The most powerful and standard method for unambiguous polymorph identification.[1]
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy Probing of molecular vibrations which are sensitive to the local molecular environment and intermolecular interactions (e.g., H-bonding).Delivers characteristic spectra. Small but significant frequency differences can be observed between polymorphs.[7] Low-frequency Raman is especially sensitive to lattice vibrations.[8]Confirmatory. Excellent for complementing XRPD data and for in-situ monitoring of transformations.[1][4]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Identifies melting points, heats of fusion, and solid-solid phase transitions, which are unique for each polymorph.Confirmatory. Provides thermodynamic data about the relative stability of the polymorphs.[5][17]
UV-Visible Spectroscopy Measures electronic transitions.Different polymorphs can exhibit distinct colors and absorption spectra due to differences in electronic coupling in the solid state.[1][7]Complementary. Useful for correlating the observed color with the crystal structure.

By employing these orthogonal methods, researchers can achieve a comprehensive and reliable understanding of their this compound materials, ensuring quality, consistency, and performance in their applications.[1]

References
  • A Researcher's Guide to Orthogonal Characterization of Quinacridone. (n.d.). Benchchem.
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • Buy this compound | 980-26-7. (n.d.). Smolecule.
  • PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND. (1998). European Patent Office - EP 0567651 B1.
  • Spectroscopic identification of quinacridone polymorphs for organic electronics. (n.d.). SciSpace.
  • Spectroscopic identification of quinacridone polymorphs for organic electronics. (n.d.). SciSpace.
  • Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. (n.d.). ResearchGate.
  • Spectroscopic identification of quinacridone polymorphs for organic electronics. (n.d.). CrystEngComm (RSC Publishing).
  • Preparation method of 2, 9-dimethyl quinacridone violet red pigment. (n.d.). Google Patents.
  • Lattice Dynamics of Quinacridone Polymorphs: A Combined Raman and Computational Approach. (2023). ACS Publications.
  • Effect of Quinacridone Pigments on Properties and Morphology of Injection Molded Isotactic Polypropylene. (2017). ResearchGate.
  • Effect of Quinacridone Pigments on Properties and Morphology of Injection Molded Isotactic Polypropylene. (2017). Semantic Scholar.
  • Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. (2016). theijes.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC - NIH.
  • Preparing method of pigment red 122. (n.d.). Google Patents.
  • Conjugation, Substituent, and Solvent Effects on the Photogeneration of Quinone Methides. (2016).
  • Crystal Structure and Morphology Prediction of Organic Pigments. (n.d.). Radboud Repository.
  • Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. (n.d.). PubMed.

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Technical Support Center: 2,9-Dimethylquinacridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,9-Dimethylquinacridone (Pigment Violet 19, β-form). This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you overcome common challenges encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the fundamental chemistry behind each step.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful this compound synthesis?

A1: The purity of the 2,5-di-(p-toluidino)terephthalic acid intermediate is paramount. Impurities from the initial condensation reaction can interfere with the subsequent cyclization step, leading to significantly lower yields and the formation of difficult-to-remove, colored byproducts.

Q2: My final product is a dull, brownish-red instead of a vibrant magenta. What happened?

A2: This almost always indicates the presence of impurities, which can disrupt the crystal lattice of the quinacridone pigment and alter its color properties.[1][2] Potential causes include incomplete cyclization, side reactions from impure starting materials, or incorrect purification (pigment finishing) steps.

Q3: Is Polyphosphoric Acid (PPA) the only option for the cyclization step?

A3: No, while PPA is a traditional and effective cyclizing agent, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative.[3][4][5] It often allows for milder reaction conditions, is less viscous and easier to handle than PPA, and can lead to cleaner reaction profiles and higher yields.[3][5]

Q4: What kind of yields can I realistically expect?

A4: With pure starting materials and optimized conditions, the cyclization step can achieve yields in the range of 75-95%.[6] However, overall yields from the initial starting materials (e.g., succinosuccinate esters and p-toluidine) will be lower due to losses at each synthetic step.

Part 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues. Start by identifying your primary problem and follow the diagnostic workflow.

Troubleshooting Workflow Diagram

G cluster_start Identify Primary Issue cluster_diagnosis Diagnosis cluster_causes_yield Potential Causes (Yield) cluster_causes_purity Potential Causes (Purity) Start Failed Reaction LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (Off-color) Start->ImpureProduct Cause1 Impure Precursor (2,5-di-(p-toluidino)terephthalic acid) LowYield->Cause1 Cause2 Inactive Cyclizing Agent (e.g., old PPA) LowYield->Cause2 Cause3 Incorrect Temperature LowYield->Cause3 Cause4 Moisture Contamination LowYield->Cause4 Cause5 Incomplete Cyclization ImpureProduct->Cause5 Cause6 Side Reactions ImpureProduct->Cause6 Cause7 Improper Pigment Finishing ImpureProduct->Cause7

Caption: General troubleshooting workflow for failed reactions.

Issue 1: Low or No Yield of this compound

You've completed the cyclization reaction, but after workup, you have recovered very little or none of the desired magenta solid. TLC or LC-MS analysis shows primarily the starting 2,5-di-(p-toluidino)terephthalic acid.

Potential Cause A: Inactive Cyclizing Agent

  • Why it happens: Polyphosphoric acid (PPA) is highly hygroscopic. Over time, it can absorb atmospheric moisture, which hydrolyzes the polyphosphate chains and reduces its efficacy as a dehydrating agent for the intramolecular cyclization.[7][8] Eaton's reagent can also degrade if not stored properly under an inert atmosphere.[3]

  • How to diagnose: The reaction mixture may not become homogenous or may fail to develop the characteristic deep color associated with the cyclized intermediate.

  • Solution:

    • Use a fresh, unopened bottle of PPA or Eaton's reagent whenever possible.

    • If using an older bottle of PPA, you can attempt to rejuvenate it by heating it under vacuum to drive off absorbed water, but using a fresh supply is strongly recommended.

    • For Eaton's reagent, ensure it has been stored under nitrogen or argon.[3] A freshly prepared reagent often gives the best results.[3]

Potential Cause B: Incorrect Reaction Temperature

  • Why it happens: The double intramolecular Friedel-Crafts acylation required to form the quinacridone core has a significant activation energy. Temperatures that are too low will result in an impractically slow reaction rate. Conversely, excessively high temperatures can lead to charring and decomposition.[9]

  • How to diagnose: The reaction stalls with significant starting material remaining even after prolonged reaction times.

  • Solution:

    • Ensure your reaction vessel is properly insulated and that your thermometer or temperature probe is accurately measuring the internal temperature of the reaction mixture.

    • For PPA cyclizations, a temperature range of 100-150°C is typical.[6]

    • For Eaton's reagent, cyclizations can often be achieved at lower temperatures, typically around 80-100°C.[3][10]

    • Slowly ramp up the temperature in 10°C increments, monitoring by TLC at each stage, to find the optimal point for your specific setup.

Potential Cause C: Impure 2,5-di-(p-toluidino)terephthalic Acid Precursor

  • Why it happens: The precursor is synthesized from the condensation of a succinosuccinate ester and p-toluidine.[6] If this reaction is incomplete or if side products are formed, the impurities will be carried into the cyclization step. These impurities can interfere with the reaction or char under the strong acid conditions, leading to a complex, dark mixture and low yields of the desired product.

  • How to diagnose: The precursor may have a melting point lower than the literature value (~334°C) or show multiple spots on a TLC plate.[11] During the cyclization, the reaction mixture may turn dark brown or black almost immediately upon heating.

  • Solution:

    • Recrystallize the 2,5-di-(p-toluidino)terephthalic acid before use. A suitable solvent system is often a high-boiling polar aprotic solvent like DMF or NMP, followed by precipitation with an alcohol like methanol.

    • Confirm the purity of the precursor by melting point, NMR, or elemental analysis before proceeding to the cyclization step.

Issue 2: Final Product is Impure (Off-Color)

The reaction produced a solid, but it is a dull red, brown, or maroon color instead of the expected vibrant, clean magenta of the β-crystal form.

Potential Cause A: Incomplete Cyclization

  • Why it happens: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the uncyclized precursor and potentially mono-cyclized intermediates. These species disrupt the crystal packing and alter the pigment's optical properties.

  • How to diagnose: The product may be soluble in solvents where pure quinacridone is not. A simple test is to dissolve a small sample in concentrated sulfuric acid; a pure product should give a clear, yellow-green solution, whereas impurities may cause a muddy or brown appearance.

  • Solution:

    • Increase the reaction time or temperature as described in Issue 1, Potential Cause B .

    • Ensure efficient stirring, especially with viscous PPA, to guarantee good heat and mass transfer.

Potential Cause B: Improper Pigment Finishing (Acid Pasting)

  • Why it happens: The crude product isolated directly from the reaction workup is often amorphous or has a poor crystal structure. A "finishing" step is required to develop the desired crystal form and color properties. This is typically done by dissolving the crude pigment in a strong acid (like concentrated sulfuric acid) and then carefully re-precipitating it.[6][12] The conditions of this precipitation (temperature, rate of addition, agitation) are critical for obtaining the correct polymorph and particle size.[6][12]

  • How to diagnose: The product color is poor, and X-ray diffraction (XRD) analysis would show a different pattern from the desired β-form.

  • Solution:

    • Acid Pasting Protocol: Dissolve the crude, dry this compound in 95-98% sulfuric acid at a concentration of 5-10% (w/w).[12][13]

    • Stir until a homogenous solution is obtained.

    • Precipitate the pigment by pouring the acid solution into a large volume of cold, rapidly stirred water or a water/alcohol mixture.[6][12] The use of continuously flowing water can help maintain consistent conditions and produce fine precipitates.[12]

    • The final product should be thoroughly washed with water until the washings are neutral, then with a solvent like methanol, and dried.[14]

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 2,5-di-(p-toluidino)terephthalic Acid

This protocol is adapted from established industrial methods.[6][15]

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add dimethyl succinylsuccinate and 4-6 molar equivalents of p-toluidine.

  • Add a suitable solvent, such as n-butanol or acetic acid.[15]

  • Heat the mixture to reflux (typically 120-150°C) under a nitrogen atmosphere for 4-6 hours.

  • Cool the reaction mixture. The intermediate dihydro product will precipitate. Filter the solid and wash thoroughly with methanol.

  • The dihydro intermediate is then oxidized. A common method involves heating it in an alkaline alcoholic solvent (e.g., potassium hydroxide in ethylene glycol) with an oxidizing agent like sodium m-nitrobenzenesulfonate.[12]

  • After the oxidation is complete (monitor by TLC), the mixture is cooled, and the product is precipitated by adding water and acidifying with an acid like HCl until the pH is acidic.

  • Filter the solid product, wash extensively with water and then methanol to remove residual salts and impurities.

  • Dry the product under vacuum. For highest purity, recrystallize from DMF.

Protocol 2: Cyclization using Eaton's Reagent
  • Preparation: In a fume hood, prepare Eaton's reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid) or use a commercial source.[3] The apparatus should be flame- or oven-dried and maintained under a nitrogen atmosphere.

  • Reaction Setup: Charge a round-bottom flask with the Eaton's reagent (approx. 10 parts by weight relative to the precursor).

  • Addition of Precursor: With stirring, add the pure, dry 2,5-di-(p-toluidino)terephthalic acid (1 part by weight) in portions. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 80-90°C with efficient stirring for 2-4 hours.[3] Monitor the reaction by TLC (a suitable mobile phase is Toluene:Dioxane:Acetic Acid) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a large beaker of ice-water with vigorous stirring.

  • Isolation: The crude this compound will precipitate as a solid. Stir for 1-2 hours to ensure complete precipitation and to break down the acid complex.

  • Washing: Filter the solid. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7). Then, wash with methanol or ethanol to remove organic impurities.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Proceed with the pigment finishing (acid pasting) step as described in Issue 2, Potential Cause B to obtain the final, vibrant pigment.

Part 4: Mechanistic Visualization

Reaction Pathway Diagram

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization & Finishing Succ Dimethyl Succinylsuccinate Dihydro Dihydro Intermediate Succ->Dihydro Condensation Tol p-Toluidine Tol->Dihydro Condensation Precursor 2,5-di-(p-toluidino)terephthalic acid Dihydro->Precursor Oxidation Crude Crude 2,9-Dimethyl-6,13- dihydroquinacridone Precursor->Crude Cyclization (Dehydration) CyclizingAgent PPA or Eaton's Reagent CyclizingAgent->Crude Oxidation Oxidation Crude->Oxidation Aromatization Finished Finished Pigment (β-form) Oxidation->Finished Acid Pasting & Purification

Caption: Key stages in the this compound synthesis pathway.

References

  • Preparation method of 2, 9-dimethyl quinacridone violet red pigment.
  • Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses. [Link]

  • PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND. European Patent Office (EP 0567651 B1). [Link]

  • Eaton's reagent. Wikipedia. [Link]

  • Process for the production of 2,5-dianilino-terephthalic acids.
  • Synthesis of quinacridone. PrepChem.com. [Link]

  • Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. ResearchGate. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Quinacridone. Wikipedia. [Link]

  • How To: Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Reagents and conditions of synthesis: (a) Eaton's reagent, reflux, 80°C, 3 h. ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

  • Quinacridone-(Quinone) and Oxidation. Sciencemadness.org. [Link]

  • 2,5-Di-p-toluidinoterephthalic acid. PubChem. [Link]

  • Quinacridone nanoscale pigment particles and methods of making same.
  • Process for the synthesis of 2,5-dihydroxyterephthalic acid.
  • Phosphoric-Acid-Catalyzed ortho-Selective Intramolecular Cyclodehydration Reaction of Phenols and Anilines. ResearchGate. [Link]

  • Chiral Phosphoric Acid Catalyzed Cascade Asymmetric Allylboration/Oxa-Cyclization of Aldehydes for Access to Multisubstituted Tetrahydrofurans. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 2,9-Dimethylquinacridone (Pigment Red 122) Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the processing of 2,9-Dimethylquinacridone, commercially known as Pigment Red 122. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing solvent selection for this high-performance organic pigment. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and real-world laboratory challenges, offering solutions grounded in scientific integrity and field-proven experience.

The vibrant bluish-red hue and exceptional stability of this compound make it a valuable component in numerous applications.[1] However, achieving its optimal coloristic and physical properties is critically dependent on the careful selection of solvents during processing steps such as dissolution, dispersion, and crystal morphology control. This guide provides a structured approach to solvent selection, troubleshooting common issues, and understanding the underlying chemical principles.

I. Understanding this compound and Solvent Interactions

This compound (C₂₂H₁₆N₂O₂) is a member of the quinacridone family of pigments, renowned for their outstanding lightfastness, thermal stability, and chemical resistance.[1] The presence of methyl groups at the 2 and 9 positions of the quinacridone core enhances its solubility and stability compared to the unsubstituted parent molecule.[2] However, like most organic pigments, it is practically insoluble in water and most common organic solvents, existing as crystalline particles that tend to agglomerate.

The primary challenge in processing this compound is to effectively manage its particle size, crystal structure (polymorphism), and dispersion stability, all of which are heavily influenced by the chosen solvent system. The hue of quinacridone pigments is not only determined by their molecular structure but also by their crystal form and particle size.[1]

II. FAQs: Foundational Knowledge for Solvent Selection

This section addresses frequently asked questions to build a foundational understanding of solvent selection for this compound processing.

Q1: What are the primary goals of solvent selection in this compound processing?

A1: The primary goals are:

  • Effective Wetting: The solvent must displace air from the surface of the pigment particles to enable proper dispersion.[3][4]

  • Controlled Dissolution/Dispersion: Depending on the process, you may need to either dissolve the pigment for recrystallization or create a stable dispersion of fine particles.

  • Crystal Morphology Control: The solvent can influence the final crystal form (polymorph) and the size and shape of the pigment particles, which directly impacts the coloristic properties.[5]

  • Dispersion Stability: The solvent, often in conjunction with dispersants, must prevent the re-agglomeration (flocculation) of pigment particles over time.[6]

Q2: How does solvent polarity affect this compound processing?

A2: Solvent polarity is a critical factor. Generally, polar solvents are more effective at wetting and dispersing the polar surfaces of this compound. However, the interaction is more complex than simple polarity. The concept of Hansen Solubility Parameters (HSP) provides a more nuanced understanding. HSP decomposes the total cohesive energy of a solvent into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For optimal interaction, the HSP of the solvent should closely match that of the pigment.

Q3: What are Hansen Solubility Parameters (HSP) and how can they be used to select solvents for this compound?

A3: Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility between a solvent and a solute (in this case, the pigment).[7] The principle is "like dissolves like," where materials with similar HSP values are more likely to be miscible. Each material is characterized by three parameters (δD, δP, δH) which can be plotted in a 3D "Hansen space." The closer the coordinates of a solvent and the pigment are in this space, the stronger their interaction. By identifying the HSP of this compound, you can screen for solvents that fall within its "solubility sphere."

Q4: Where can I find Hansen Solubility Parameter data for solvents?

A4: There are several publicly available databases and tables that list the HSP values for common organic solvents.[8][9] It is important to use a consistent set of units (usually MPa⁰.⁵).

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted troubleshooting guide for specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Dispersion (visible clumps, specks, or streaks) 1. Inadequate Wetting: The solvent has a high surface tension and is not effectively displacing air from the pigment surface.[3] 2. Poor Solvent-Pigment Compatibility: The Hansen Solubility Parameters of the solvent and this compound are mismatched. 3. Insufficient Mechanical Energy: The mixing or milling process is not providing enough energy to break down agglomerates.1. Improve Wetting: Select a solvent with a lower surface tension or add a wetting agent. 2. Optimize Solvent Selection: Use the Hansen Solubility Parameter approach to select a more compatible solvent. Consider a blend of solvents to fine-tune the HSP. 3. Increase Dispersion Energy: Increase the speed or duration of your high-shear mixing or milling process.
Flocculation (re-agglomeration of particles, leading to loss of gloss and color strength) 1. Poor Stabilization: The solvent alone is not providing a sufficient barrier to prevent particles from sticking together.[6] 2. Incompatible Dispersant: The chosen dispersant is not effective for this compound in the selected solvent. 3. Solvent Shock: Rapid changes in solvent composition during letdown can destabilize the dispersion.1. Add a Dispersant: Introduce a suitable polymeric dispersant to provide steric or electrostatic stabilization.[10] 2. Screen Dispersants: Test a range of dispersants with different anchoring groups and polymeric chains to find one that is optimal for your system. 3. Optimize Letdown Process: Add the letdown solvent slowly and with good agitation to avoid shocking the system.
Sedimentation (settling of pigment particles over time) 1. Poor Dispersion Stability: Flocculated particles are larger and settle more quickly. 2. Low Viscosity of the Medium: A very low viscosity solvent system may not be able to suspend the pigment particles effectively. 3. Large Particle Size: The initial pigment particles are too large.1. Improve Dispersion Stability: Address any flocculation issues as described above. 2. Adjust Viscosity: If appropriate for your application, consider a solvent with a slightly higher viscosity or add a rheology modifier. 3. Reduce Particle Size: Employ a more aggressive milling technique to reduce the primary particle size of the this compound.
Undesirable Color (e.g., dull or yellowish hue) 1. Incorrect Crystal Form (Polymorph): The solvent used during processing has favored the formation of an undesired crystal polymorph.[5] 2. Broad Particle Size Distribution: A wide range of particle sizes can lead to a less vibrant color. 3. Poor Dispersion: Flocculation can trap light and reduce color intensity.1. Control Crystallization: Carefully select the solvent and control the temperature and time of any heat treatment steps to favor the desired polymorph. Some solvents can induce a transition from one crystal form to another.[5] 2. Optimize Milling/Classification: Refine your milling process to achieve a narrower particle size distribution. 3. Improve Dispersion Quality: Ensure a stable, well-dispersed system to maximize color development.

IV. Experimental Protocols and Data

A. Solvent Screening Protocol using Hansen Solubility Parameters (HSP)

This protocol outlines a systematic approach to selecting an optimal solvent for dispersing this compound.

Objective: To identify a suitable solvent or solvent blend for stable dispersion of this compound based on HSP.

Materials:

  • This compound (Pigment Red 122)

  • A range of candidate solvents with known HSP values (see Table 1)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Microscope with a calibrated reticle

  • Hegman gauge (optional, for fineness of grind)

Procedure:

  • Pigment Dosing: Accurately weigh a small amount of this compound (e.g., 0.1 g) into a series of labeled glass vials.

  • Solvent Addition: Add a fixed volume of each candidate solvent (e.g., 10 mL) to the respective vials.

  • Dispersion: Tightly cap the vials and agitate them on a vortex mixer or shaker for a standardized amount of time (e.g., 10 minutes).

  • Initial Observation: Immediately after agitation, visually assess the quality of the dispersion. Note any signs of immediate settling, clumping, or poor wetting.

  • Microscopic Evaluation: Place a small drop of each dispersion onto a microscope slide and observe under magnification. Look for the degree of agglomeration and the uniformity of the particle distribution.

  • Stability Assessment: Allow the vials to stand undisturbed for a set period (e.g., 24 hours). Observe and record the degree of sedimentation and any changes in the appearance of the supernatant. A stable dispersion will show minimal settling.

  • Ranking: Rank the solvents based on the visual and microscopic observations of dispersion quality and stability.

  • HSP Correlation: Correlate the performance of the solvents with their HSP values. Solvents that provide the best dispersions will likely have HSP values close to that of this compound.

B. Quantitative Data: Solvent Properties

The following table provides a list of common organic solvents with their relevant physical properties, including Hansen Solubility Parameters. This data can be used as a starting point for your solvent screening experiments.

Table 1: Physical Properties and Hansen Solubility Parameters of Selected Organic Solvents

SolventBoiling Point (°C)Viscosity (cP at 20°C)δD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone560.3215.510.47.0
Acetonitrile820.3715.318.06.1
n-Butanol1182.9516.05.715.8
Chlorobenzene1320.8019.04.32.0
Cyclohexane810.9816.80.00.2
Dichloromethane400.4417.07.37.1
N,N-Dimethylformamide (DMF)1530.9217.413.711.3
Dimethyl Sulfoxide (DMSO)1892.218.416.410.2
Ethanol781.2015.88.819.4
Ethyl Acetate770.4515.85.37.2
n-Heptane980.4115.30.00.0
Isopropanol822.4015.86.116.4
Methanol650.5914.712.322.3
Methyl Ethyl Ketone (MEK)800.4016.09.05.1
N-Methyl-2-pyrrolidone (NMP)2021.6718.012.37.2
Tetrahydrofuran (THF)660.5516.85.78.0
Toluene1110.5918.01.42.0
Xylene (mixed isomers)~140~0.617.81.03.1

Data compiled from various sources, including[8],[2],[11], and[12].

V. Visualizations: Workflows and Logical Relationships

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Optimization A Define Processing Goal (e.g., Dispersion, Recrystallization) B Gather Hansen Solubility Parameters (HSP) for Candidate Solvents A->B Input C Estimate HSP of this compound B->C Compare with D Select Solvents with Similar HSP C->D Match E Perform Small-Scale Dispersion Tests D->E Test F Assess Dispersion Quality (Visual, Microscopic) E->F Analyze G Evaluate Dispersion Stability (Sedimentation Test) F->G Observe H Rank Solvent Performance G->H Data for I Test Solvent Blends for Fine-Tuning H->I Inform J Select Optimal Solvent/Blend I->J Finalize

Caption: A workflow for systematic solvent selection for this compound.

Diagram 2: Troubleshooting Logic for Poor Dispersion

Troubleshooting_Dispersion Problem Poor Dispersion Cause1 Inadequate Wetting Problem->Cause1 Cause2 Poor Solvent-Pigment Compatibility Problem->Cause2 Cause3 Insufficient Mechanical Energy Problem->Cause3 Cause4 Lack of Stabilization Problem->Cause4 Solution1 Use Solvent with Lower Surface Tension or Add Wetting Agent Cause1->Solution1 Solution2 Select Solvent with Matching HSP Cause2->Solution2 Solution3 Increase Mixing/ Milling Intensity Cause3->Solution3 Solution4 Add a Suitable Dispersant Cause4->Solution4

Caption: A logical diagram for troubleshooting poor dispersion of this compound.

VI. Concluding Remarks

Optimizing solvent selection for this compound is a multifaceted challenge that requires a blend of theoretical understanding and empirical testing. By leveraging tools like Hansen Solubility Parameters and following a systematic experimental approach, researchers can overcome common processing hurdles such as poor dispersion, flocculation, and undesirable color outcomes. This guide serves as a starting point and a practical resource for your work with this versatile pigment. Remember that each specific application and formulation may require further fine-tuning, but the principles outlined here will provide a solid foundation for your success.

VII. References

  • The Ultimate Guide to Effective Pigment Dispersions. (2024, June 11). [Link]

  • Quinacridone dyes: versatile molecules and materials for photo- and photoelectrochemical processes. (n.d.). Royal Society of Chemistry. [Link]

  • Pigment Dispersion Testing in Color Cosmetics. (2025, December 31). TCTL. [Link]

  • How to identify the quality of dispersants? (2023, December 15). Deco Chemical Technology Co.,Ltd. [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. [Link]

  • Phthalocyanine and quinacridone pigments: Their history, properties and use. (2025, August 6). ResearchGate. [Link]

  • Pigment Stories: Quinacridone Pigments. (2021, June 21). Jackson's Art Blog. [Link]

  • News - 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them. (2025, April 2). [Link]

  • Physical Chemistry Properties of Solvents. (n.d.). Shodex. [Link]

  • Quinacridone Pigments: The Vibrant Secret Behind Stunning Colors. (n.d.). Wallpics. [Link]

  • How to Perform a Pigment Test. (n.d.). Industrial Physics. [Link]

  • Physical Properties of Organic Solvents. (n.d.). Utah Tech University. [Link]

  • Studies on Quinacridone Pigment. VI Crystal Transformation of Unsubstituted quinacridone 1, 2, 4, 8, 9, 11-Hexachloroquinacridone System. (2025, August 8). ResearchGate. [Link]

  • How to optimize pigment dispersion stability in solvent-based coatings and inks? (n.d.). [Link]

  • Hansen solubility parameters of different solvents and physico-chemical... (n.d.). ResearchGate. [Link]

  • Quinacridone. (n.d.). Britannica. [Link]

  • METHOD FOR PRODUCING QUINACRIDONE SOLID-SOLUTION PIGMENT, PIGMENT DISPERSION, AND INK-JET INK. (2021, February 17). European Patent Office. [Link]

  • What Causes Poor Color Dispersion of Color Masterbatch? (n.d.). Cowin Extrusion. [Link]

  • Physical properties of some common organic solvents. (n.d.). ResearchGate. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5). American Chemical Society. [Link]

  • Hansen Solubility Parameters Values List. (n.d.). Scribd. [Link]

  • Crystal Structure and Morphology Prediction of Organic Pigments. (n.d.). Radboud Repository. [Link]

  • Sustainability and Pigment Dispersion. (n.d.). American Coatings Association. [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. [Link]

  • Optimizing Dispersant Levels for Waterborne Pigment Color Concentrates. (2000, July 24). PCI Magazine. [Link]

  • How To Solve The Problem Of Poor Dispersion Of Masterbatch. (2025, August 16). [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023, October 11). MDPI. [Link]

  • Pigment Dispersion Procedures. (2022, November 8). PCI Magazine. [Link]

  • Natural Pigments, their Applications and Methods of Extraction: A Review. (n.d.). [Link]

  • Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications. (n.d.). MDPI. [Link]

  • Alternative Carrier Solvents for Pigments Extracted from Spalting Fungi. (2018, May 27). National Center for Biotechnology Information. [Link]

  • Extraction Techniques and Utilization of Natural Pigments. (n.d.). Chemical Science Review and Letters. [Link]

  • Comparison of solvent regimes for the extraction of photosynthetic pigments from leaves of higher plants. (n.d.). ResearchGate. [Link]

  • The Study of Ink Pigment Dispersion Parameters. (2006, April 9). Western Michigan University ScholarWorks. [Link]

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Technical Support Center: Minimizing Defects in 2,9-Dimethylquinacridone (DMQA) Crystal Growth

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,9-Dimethylquinacridone (DMQA), also known as C.I. Pigment Red 122. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this vibrant red, high-performance organic pigment. Due to its planar, hydrogen-bonding structure, controlling the crystallization of DMQA (C₂₂H₁₆N₂O₂) is paramount to achieving desired physical properties, including color, stability, and bioavailability.[1][2]

This document provides in-depth, field-proven insights into troubleshooting common crystal defects. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding DMQA crystallization.

Q1: What are the most common crystal defects encountered during DMQA growth? The most prevalent issues include polymorphism (the existence of multiple crystal forms), poor crystal habit (morphology), and impurity incorporation.[3][4][5] Polymorphism, particularly between the α and β forms, can significantly alter the pigment's color and properties.[3] Poor morphology, such as the formation of fine needles, can lead to difficulties in downstream processing like filtration and formulation.[6]

Q2: Why is solvent selection so critical for DMQA crystallization? Solvent choice is the most influential external factor on crystal morphology and polymorphic outcome.[7] The interactions between the solvent and the growing crystal faces can either promote or inhibit growth on specific crystallographic planes, directly shaping the final crystal habit.[8][9] Furthermore, different solvents can stabilize different polymorphs; for instance, n-butanol tends to produce the α-form of DMQA, while methanol favors the β-form.[3]

Q3: What is polymorphism and why is it a major concern for DMQA? Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10] For DMQA, different polymorphs exhibit distinct colors and physicochemical properties, such as solubility and stability.[3][11] Controlling polymorphism is crucial because an unintended switch between forms during manufacturing or storage can lead to product failure.[10] The two primary known forms of DMQA are the super yellowish (α) and yellowish (β) shades.[3]

Q4: How do impurities affect the quality of DMQA crystals? Impurities can have several detrimental effects on crystallization. They can increase the solubility of DMQA, leading to lower yields.[5] More critically, impurities can adsorb onto specific crystal faces, inhibiting growth and altering the crystal habit, often leading to smaller, less-defined crystals.[5][12] In some cases, impurities can even trigger the formation of an undesired, metastable polymorph.[13] Therefore, starting with highly purified DMQA is a prerequisite for growing high-quality crystals.[14]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental challenges.

Guide 1: Controlling Polymorphism

Q: I've obtained an undesired polymorph of DMQA. My characterization (XRD) shows the α-form, but my application requires the β-form. How can I selectively crystallize the desired polymorph?

A: This is a classic challenge in quinacridone chemistry. The relative stability of DMQA polymorphs is highly dependent on the crystallization environment. The key is to manipulate thermodynamic and kinetic factors to favor the nucleation and growth of the target form.

Causality: The formation of different polymorphs is governed by the solvent's ability to interact with the DMQA molecule through forces like hydrogen bonding and van der Waals interactions. These interactions can stabilize one molecular packing arrangement over another in the crystal lattice. Studies have shown that specific solvents preferentially yield certain DMQA polymorphs.[3] For example, the synthesis procedure involving pouring an acid slurry of DMQA into different alcohols can determine the resulting crystal form.[3][15]

Troubleshooting Protocol: Solvent-Mediated Polymorph Selection

  • Purity Confirmation: Ensure your starting DMQA material is of high purity (>98%). Impurities can unpredictably influence polymorphism.[13]

  • Solvent System Selection: Choose a solvent system known to favor the β-polymorph. Based on literature, methanol is a primary choice for obtaining the β-form.[3]

  • Dissolution: Dissolve the crude DMQA in a suitable high-boiling point solvent where it has moderate solubility at elevated temperatures, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

  • Controlled Precipitation: Heat the solution to ensure complete dissolution. Then, perform a controlled anti-solvent addition using methanol (the anti-solvent) at a steady rate while vigorously stirring the solution. The rapid change in solubility will induce nucleation.

  • Slurry Aging (Digestion): After precipitation, hold the resulting slurry at a constant temperature (e.g., 60-80°C) for several hours. This "aging" process allows for the dissolution of less stable polymorphs (like the α-form) and the subsequent growth of the more stable β-form crystals. The transition from α to β form has been observed during slurry mixing.[3]

  • Isolation and Characterization: Filter the slurry, wash the crystals with fresh methanol, and dry under vacuum. Characterize the resulting powder using X-ray Diffraction (XRD) to confirm the polymorphic identity.[10]

Data Summary: Solvent Influence on DMQA Polymorphism

Solvent SystemPredominant PolymorphRationaleSource
n-Butanol (in acid slurry)α-form (super yellowish)Specific solvent-solute interactions stabilize the α-phase lattice.[3]
Methanol (in acid slurry)β-form (yellowish)Preferential interactions favor the nucleation and growth of the β-phase.[3]
Xylene, DMF, NMPCan facilitate α to β transitionThese solvents can be used for slurry conversion to the more stable form.[3]
Guide 2: Rectifying Poor Crystal Morphology

Q: My DMQA crystals are fine needles (acicular habit), which causes poor filterability and low bulk density. How can I grow larger, more block-like (isometric) crystals?

A: An acicular habit is typically a result of rapid, uncontrolled crystal growth along one crystallographic axis.[16] To achieve a more desirable isometric morphology, you must slow down the crystallization process and carefully control the level of supersaturation.[14]

Causality: Supersaturation is the primary driving force for crystallization.[17][18] When supersaturation is too high, nucleation occurs rapidly and indiscriminately, leading to a large number of small, often needle-shaped crystals.[14] By maintaining a low level of supersaturation within the "metastable zone," you can favor the slower, more orderly process of crystal growth on existing nuclei over the formation of new nuclei.[19] A slow cooling rate is the most common method to achieve this control.[20]

Troubleshooting Protocol: Controlled Cooling Crystallization

  • Solvent Selection: Choose a solvent in which DMQA has a steep solubility curve with respect to temperature (i.e., significantly more soluble when hot than when cold). NMP or DMF are common choices.

  • Prepare a Saturated Solution: Dissolve the DMQA in the chosen solvent at a high temperature (e.g., 120-140°C) until the solution is just saturated. Add a small amount of extra solvent (e.g., 5-10% by volume) to ensure the solution is slightly undersaturated, preventing premature crashing out of the solid.[21]

  • Implement a Programmed Cooling Profile: Instead of allowing the solution to cool at room temperature, use a programmable heating mantle or oil bath to cool the solution at a very slow, controlled rate (e.g., 1-5°C per hour).

  • Optional Seeding: Once the solution has cooled into the metastable zone (just below the saturation temperature), introduce a few high-quality "seed" crystals of DMQA. This provides a template for controlled growth and helps prevent spontaneous nucleation.[22]

  • Maintain Agitation: Gently stir the solution throughout the cooling process to ensure a homogenous temperature and concentration, preventing localized high supersaturation.

  • Isolate and Analyze: Once the target temperature is reached, filter the crystals, wash with a cold, non-solubilizing solvent, and dry. Analyze the crystal morphology using Scanning Electron Microscopy (SEM).

Logical Relationship: Supersaturation and Crystal Habit

The following diagram illustrates how controlling supersaturation is key to achieving the desired crystal morphology.

G cluster_0 Crystallization Conditions cluster_1 Kinetic Outcomes cluster_2 Resulting Crystal Morphology High_SS High Supersaturation Fast_Nuc Rapid Nucleation >> Growth High_SS->Fast_Nuc Leads to Low_SS Low Supersaturation (Metastable Zone) Slow_Growth Growth >> Nucleation Low_SS->Slow_Growth Favors Needles Acicular / Needle-like (Poor Quality) Fast_Nuc->Needles Results in Blocks Isometric / Block-like (High Quality) Slow_Growth->Blocks Results in

Caption: Relationship between supersaturation, kinetics, and morphology.

Guide 3: Minimizing Impurity Incorporation

Q: My final DMQA crystals show the presence of starting materials or side-products upon analysis, despite appearing well-formed. How can I improve the chemical purity?

A: Impurity incorporation is a common problem when the impurities are structurally similar to the host molecule or when crystallization occurs too quickly.[12][13] The solution involves a combination of ensuring high-purity starting materials and employing crystallization conditions that allow for thermodynamic equilibrium, giving impurity molecules time to diffuse away from the growing crystal surface.

Causality: Impurities can be incorporated into a crystal lattice in two main ways: by adsorbing onto the surface during growth or by being included within the crystal structure (forming a solid solution).[13] Rapid crystal growth can physically trap pockets of impurity-rich mother liquor within the crystal, leading to inclusions.[23] A slower growth rate allows for a more selective process where only the correct DMQA molecules are incorporated into the lattice.

Troubleshooting Protocol: Iterative Recrystallization

  • Initial Purity Assessment: Quantify the purity of your crude DMQA using a technique like High-Performance Liquid Chromatography (HPLC).

  • First Recrystallization: Perform a controlled crystallization as described in Guide 2. The primary goal is purification, so a slightly faster cooling rate might be acceptable to maximize yield.

  • Isolate and Re-analyze: Filter and dry the crystals. Re-analyze the purity using HPLC. You should see a significant improvement.

  • Subsequent Recrystallizations: If purity specifications are not yet met, repeat the crystallization process. Each iteration will further reduce the concentration of impurities in the mother liquor from which the crystals are grown.

  • Solvent Wash: After the final filtration, wash the crystals thoroughly with a solvent in which the impurities are soluble but the DMQA is not. This helps remove surface-adsorbed impurities.

  • Final Purity Verification: Dry the final product and confirm it meets the required purity specifications.

Experimental Workflow: Defect Diagnosis and Mitigation

This workflow provides a systematic approach to identifying and solving common crystallization problems.

G Start Start: Crystallization Experiment Characterize Characterize Crystals (XRD, SEM, HPLC) Start->Characterize Problem Problem Identified? Characterize->Problem Polymorph Incorrect Polymorph (XRD) Problem->Polymorph Yes Morphology Poor Morphology (SEM) Problem->Morphology Yes Purity Low Purity (HPLC) Problem->Purity Yes Success No -> Product Meets Specs Problem->Success No Sol_Polymorph Action: - Change Solvent System - Perform Slurry Conversion Polymorph->Sol_Polymorph Sol_Morphology Action: - Reduce Cooling Rate - Lower Supersaturation - Use Seeding Morphology->Sol_Morphology Sol_Purity Action: - Perform Recrystallization - Check Starting Material Purity Purity->Sol_Purity Sol_Polymorph->Start Re-run Sol_Morphology->Start Re-run Sol_Purity->Start Re-run

Caption: A systematic workflow for diagnosing and resolving DMQA crystal defects.

References
  • Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. ResearchGate. Available at: [Link]

  • Solvent-driven crystal–crystal transformation and morphology change in a 2D layered inorganic POM-based framework. National Institutes of Health. Available at: [Link]

  • Crystal modification of the linear 2, 9-dimethylquinacridone and process for their preparation. Google Patents.
  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Polymorph of 2,9-Dichloroquinacridone and Their Electronic Properties. Scilit. Available at: [Link]

  • Lattice defects in quinacridone. National Institutes of Health. Available at: [Link]

  • Modification of crystal habit and its role in dosage form performance. PubMed. Available at: [Link]

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA. Available at: [Link]

  • Methods of modifying crystal habit. Google Patents.
  • How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together. Available at: [Link]

  • Supersaturation control: with each new measurement, the temperature is... ResearchGate. Available at: [Link]

  • Solvent Effect and Crystal Morphology. ResearchGate. Available at: [Link]

  • Impact of impurities on crystal growth. Nature. Available at: [Link]

  • The temperature and cooling rate curves of continuous supersaturation control. ResearchGate. Available at: [Link]

  • Crystal structure prediction of organic pigments: quinacridone as an example. National Institutes of Health. Available at: [Link]

  • Colours and crystal structures of quinacridone polymorphs. ResearchGate. Available at: [Link]

  • The chemical structure of 2-9-dimethylquinacridone pigment. ResearchGate. Available at: [Link]

  • Recrystallization Issues. Reddit. Available at: [Link]

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. Available at: [Link]

  • Effect of Two Kinds of Supersaturation on Crystal Qualities during Cocrystallization. ResearchGate. Available at: [Link]

  • Crystal structure prediction of organic pigments: Quinacridone as an example. J. Appl. Cryst.. Available at: [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Available at: [Link]

  • Programmed cooling of a batch crystallizer in the presence of growth rate dispersion. ResearchGate. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. National Institutes of Health. Available at: [Link]

  • The effect of solvent on crystal morphology. ResearchGate. Available at: [Link]

  • Concentration Control of Antisolvent Crystallization Processes. MIT. Available at: [Link]

  • 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. PubChem. Available at: [Link]

  • Is it possible to control the defects (pyramid like inclusion) present in the single crystal? ResearchGate. Available at: [Link]

  • Effect of Quinacridone Pigments on Properties and Morphology of Injection Molded Isotactic Polypropylene. ResearchGate. Available at: [Link]

  • Crystal structures of Quinacridones. ResearchGate. Available at: [Link]

  • Crystallographic defect. Wikipedia. Available at: [Link]

  • Guidelines for robust and reproducible point defect simulations in crystals. ChemRxiv. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate. Available at: [Link]

  • Point defects in crystals of charged colloids. PubMed. Available at: [Link]

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Validation & Comparative

2,9-Dimethylquinacridone vs. Pigment Violet 19 in performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Guide: 2,9-Dimethylquinacridone (Pigment Red 122) vs. Unsubstituted Quinacridone (Pigment Violet 19)

Introduction: A Tale of Two Quinacridones

Within the pantheon of high-performance organic pigments, the quinacridone family stands out for its exceptional durability and chromatic intensity.[1] Developed in the mid-20th century, these pigments quickly set a new benchmark for lightfastness and chemical resistance, supplanting older, less stable colorants like alizarin dyes.[2] This guide provides a detailed comparative analysis of two of the most commercially significant members of this class: this compound, universally known as Pigment Red 122 (PR 122) , and its parent compound, the unsubstituted linear quinacridone, Pigment Violet 19 (PV 19) .

While both pigments share the same fundamental pentacyclic aromatic structure, the addition of two methyl groups to the PR 122 molecule instigates significant shifts in its performance characteristics.[3][4] This analysis will dissect these differences, offering researchers, scientists, and formulation chemists the field-proven insights necessary to select the optimal pigment for demanding applications in coatings, plastics, and advanced materials. We will explore not just the "what" of their performance differences but the "why," grounded in their distinct chemical structures and crystallography.

Molecular Structure and Physicochemical Identity

The core difference between these two pigments lies in the substitution on the outer benzene rings of the quinacridone skeleton. PV 19 is the unsubstituted parent molecule, whereas PR 122 features methyl groups at the 2 and 9 positions.[3][5] This seemingly minor alteration has profound implications for the pigment's crystal lattice packing and, consequently, its color and stability.

Figure 1: Chemical Structures

This compound (Pigment Red 122)Pigment Violet 19 (Unsubstituted Quinacridone)
C₂₂H₁₆N₂O₂ C₂₀H₁₂N₂O₂

Table 1: Core Physicochemical Properties

PropertyThis compoundPigment Violet 19
C.I. Name Pigment Red 122 (PR 122)Pigment Violet 19 (PV 19)
C.I. Number 73915[6]73900[7]
CAS Number 980-26-7[3]1047-16-1[7][8]
Molecular Formula C₂₂H₁₆N₂O₂[3][4]C₂₀H₁₂N₂O₂[7][8]
Molecular Weight 340.4 g/mol [3]312.32 g/mol [7][8]
Hue Bright, bluish-red (Magenta)[3][4]Reddish-violet to bluish-red (Polymorph dependent)[1][9]

The Critical Role of Polymorphism

A discussion of quinacridone performance is incomplete without addressing polymorphism—the ability of a compound to exist in multiple crystal forms. This phenomenon is particularly crucial for Pigment Violet 19, whose properties are dictated by its crystal phase.[10]

  • β-Crystal (PV 19): This form yields a reddish-purple or violet shade.[8][11] It is often blended with inorganic pigments to create deep red colors.[11]

  • γ-Crystal (PV 19): This polymorph produces a cleaner, more bluish-red shade.[2] The γ-form generally exhibits superior lightfastness and weather resistance compared to the β-form, making it suitable for demanding outdoor applications.[11][12][13]

  • α-Crystal (PV 19): This form is a red shade but is not sufficiently lightfast for most commercial applications and is typically avoided.[10]

While this compound (PR 122) also exhibits polymorphism, its commercial form is known for its consistently high performance, which generally surpasses that of the various PV 19 polymorphs, particularly the γ-form, in terms of weatherability.[4][13]

Comparative Performance Analysis

The selection of a high-performance pigment is a multi-faceted decision. The following sections compare PR 122 and PV 19 across key performance metrics, with data synthesized from technical sources.

Table 2: Performance Attribute Comparison

Performance MetricThis compound (PR 122)Pigment Violet 19 (γ-crystal unless noted)Causality and Expert Insight
Lightfastness (Full Shade) Excellent (8)Excellent (8)Both pigments have outstanding lightfastness due to the stable, hydrogen-bonded crystal lattice of the quinacridone structure.[1][12]
Lightfastness (Tint) Excellent (7-8)Very Good (7)PR 122's methyl groups provide a slight steric hindrance that can protect the chromophore, often giving it an edge in reduced shades (tints with white), where pigments are most vulnerable.[12][13]
Weather Resistance Excellent[4][13]Very Good to Excellent[14]The dimethyl substitution on PR 122 enhances its stability in outdoor environments, making it a preferred choice for automotive topcoats and other highly durable coatings.[4][13]
Heat Stability 280-300 °C[13]270-300 °C (Polymorph and substrate dependent)[8][12]Both pigments are suitable for high-temperature plastics processing, including polyolefins and engineering plastics.[8][12][13]
Chemical Resistance Excellent (5/5)Excellent (5/5)The robust, insoluble nature of the quinacridone crystal structure imparts exceptional resistance to acids, alkalis, and most organic solvents.[14]
Tinting Strength HigherLowerFor a given amount of pigment, PR 122 produces a stronger color. Approximately 80% of PR 122 is needed to achieve the same color depth as 100% of γ-type PV 19.[4]
Dispersibility Moderate to DifficultModerate to DifficultQuinacridones are notoriously difficult to disperse due to strong intermolecular forces (hydrogen bonding).[15] Proper dispersion requires high-energy milling and often the use of specific dispersants or synergists.[16][17][18]
Migration Resistance Excellent (5/5)Excellent (5/5)Both pigments show exceptional resistance to bleeding and migration, even in plasticized PVC, making them ideal for applications where color stability is critical.[12][14]

(Note: Fastness properties are often rated on a scale where 8 (lightfastness) or 5 (chemical/migration resistance) is the highest possible rating.)

Key Application Areas: Matching Pigment to Performance

The distinct performance profiles of PR 122 and PV 19 guide their use in industry.

  • This compound (PR 122): Its superior weather resistance makes it a benchmark for automotive coatings , both for original equipment manufacturing (OEM) and refinishing.[4] It is also specified for high-end industrial paints, durable plastics, and specialty printing inks where maximum longevity is required.[3][13]

  • Pigment Violet 19: This is an exceptionally versatile pigment.[8] The γ-crystal form is widely used in high-quality industrial and architectural coatings, including outdoor paints, due to its excellent durability.[12] The β-crystal form provides a unique reddish-violet shade used in plastics, textile printing, and various inks.[8][11] Both forms are extensively used in masterbatch for coloring a wide range of polymers from PVC to polyolefins.[14][19]

Experimental Protocol: Evaluating Weatherability

To ensure trustworthiness and validate performance claims, standardized testing is paramount. The following protocol outlines a typical workflow for assessing the weatherability of coatings formulated with these pigments, referencing established ASTM standards.

Objective: To compare the color and gloss retention of a coating system pigmented with PR 122 versus one pigmented with γ-PV 19 after accelerated weathering exposure.

Methodology (Based on ASTM D4587 and ASTM D2244):

  • Pigment Dispersion:

    • Prepare separate dispersions of PR 122 and γ-PV 19 in an automotive-grade acrylic melamine resin system.

    • Target a pigment-to-binder ratio of 0.15.

    • Utilize a high-speed disperser followed by a bead mill to achieve a fineness of grind (Hegman) of 7.5 or higher. The endpoint should be determined by microscopy to ensure complete deagglomeration. Causality: Proper dispersion is critical; agglomerates act as failure points, compromising gloss and weather resistance.

  • Panel Preparation:

    • Apply the pigmented coatings to standardized aluminum test panels (per ASTM D1730) using a film applicator to ensure a consistent dry film thickness of 50 µm ± 5 µm.

    • Prepare a corresponding set of panels where the pigments are tinted with a durable TiO₂ grade at a 1:4 pigment-to-TiO₂ ratio.

    • Cure the panels according to the resin manufacturer's specifications (e.g., 30 minutes at 130°C).

  • Initial Characterization:

    • Measure the initial color coordinates (CIELAB Lab*) and 60° gloss of each panel using a calibrated spectrophotometer and gloss meter. Record at least three measurements per panel.

  • Accelerated Weathering:

    • Place the panels in a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight.

    • Run a cycle of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C, as specified in ASTM G154.

  • Periodic Evaluation:

    • Remove the panels at 500-hour intervals (e.g., 500, 1000, 1500, 2000 hours).

    • Gently clean the panels with deionized water and a soft cloth.

    • Remeasure the Lab* color coordinates and 60° gloss.

  • Data Analysis:

    • Calculate the change in color (ΔE*).

    • Calculate the percent gloss retention.

    • Plot ΔE* and gloss retention as a function of exposure time for both pigment systems (full shade and tint). This quantitative comparison will reveal the superior weatherability of PR 122.

Diagram: Weatherability Testing Workflow

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing & Evaluation cluster_analysis Phase 3: Analysis P1 Pigment Dispersion (PR 122 & PV 19) P2 Coating Application (50 µm DFT) P1->P2 P3 Panel Curing (e.g., 130°C) P2->P3 T1 Initial Measurement (Color Lab*, Gloss) P3->T1 T2 Accelerated Weathering (ASTM G154 Cycle) T1->T2 T3 Periodic Measurement (Every 500 hrs) T2->T3 T3->T2 Continue Exposure A1 Calculate ΔE* (Color Change) T3->A1 A2 Calculate % Gloss Retention T3->A2 A3 Plot Data vs. Time A1->A3 A2->A3 A4 Performance Conclusion A3->A4

Caption: Standardized workflow for comparative weatherability testing.

Conclusion: A Matter of Specification

Both this compound (PR 122) and Pigment Violet 19 are pillars of the high-performance pigment industry. The choice between them is not a matter of "good" versus "better," but of aligning the precise performance characteristics of the pigment with the demands of the final application.

Pigment Violet 19 offers exceptional versatility and value, providing a range of hues from violet to red with high overall fastness properties. The selection of the correct polymorph—typically the γ-crystal form—is critical to achieving durability for outdoor use.

This compound (PR 122) represents a targeted enhancement of the quinacridone structure. The addition of methyl groups provides a measurable improvement in lightfastness and, most notably, weather resistance.[4][13] For applications where non-negotiable, long-term color fidelity is paramount, such as in automotive finishes and other premium coatings, PR 122 is the authoritative choice.

For the development professional, understanding this structure-property relationship is key. It allows for a transition from simple pigment selection to sophisticated materials engineering, ensuring that the final product not only meets but exceeds its performance requirements.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • ASTM International. (2025). ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 19. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 19|Quinacridone Violet 4R. Retrieved from [Link]

  • ASTM International. (2023). ASTM D279 - Standard Test Methods for Bleeding of Pigments. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinacridone. Retrieved from [Link]

  • HUPC GLOBAL CHEMICAL. (n.d.). Pigment Violet 19|Quinacridone Violet. Retrieved from [Link]

  • ResearchGate. (n.d.). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. Retrieved from [Link]

  • Parikh, M., et al. (2010). Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. International Journal of ChemTech Research, 2(3), 1390-1395.
  • PubChem. (n.d.). Quinacridone. Retrieved from [Link]

  • TECMOS. (n.d.). Pigment Red 122. Retrieved from [Link]

  • Jackson's Art Blog. (2021). Pigment Stories: Quinacridone Pigments. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Quinacridone Pigment Violet 19 E5B Supply & Manufacturer. Retrieved from [Link]

Sources

A Comparative Analysis of 2,9-Dimethylquinacridone and 2,9-Dichloroquinacridone for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Formulation Scientists

In the realm of high-performance organic materials, quinacridone derivatives stand out for their exceptional stability and vibrant colors.[1] Among these, 2,9-Dimethylquinacridone (Pigment Red 122) and 2,9-Dichloroquinacridone have garnered significant attention for their utility in demanding applications ranging from automotive coatings to organic electronics. This guide provides a comprehensive comparative analysis of these two prominent quinacridone derivatives, offering insights into their synthesis, physicochemical properties, and performance characteristics to aid researchers and drug development professionals in material selection and application development.

Molecular Structure and its Influence on Properties

The core quinacridone structure, a pentacyclic aromatic system, is responsible for the inherent stability of this class of compounds.[2] The defining difference between the two molecules lies in the substituents at the 2 and 9 positions of the quinacridone backbone: methyl groups (-CH₃) in this compound and chlorine atoms (-Cl) in 2,9-Dichloroquinacridone. These seemingly minor substitutions have a profound impact on the electronic and solid-state properties of the materials.

The presence of electron-donating methyl groups in this compound generally enhances its solubility in organic solvents compared to other quinacridones and contributes to its characteristic vibrant red hue.[3] In contrast, the electron-withdrawing nature of the chlorine atoms in 2,9-Dichloroquinacridone influences its electronic energy levels and can affect its intermolecular interactions in the solid state.

Synthesis and Crystallography

Both this compound and 2,9-Dichloroquinacridone are typically synthesized through a multi-step process involving the condensation of a substituted aniline with a succinyl succinate ester, followed by cyclization and oxidation.[4][5] The final properties of the pigment, such as color, tinctorial strength, and stability, are highly dependent on the crystalline form (polymorphism) and particle size, which are controlled during the synthesis and subsequent finishing steps.[6]

Experimental Protocol: Synthesis of this compound (Pigment Red 122)

This protocol outlines a common laboratory-scale synthesis.

Step 1: Condensation

  • In a reaction vessel, dissolve 2,5-di(p-toluidino)terephthalic acid in polyphosphoric acid.

  • Heat the mixture with stirring to approximately 100-140°C for several hours to facilitate cyclization.[7][8]

Step 2: Precipitation and Isolation

  • Pour the hot reaction mixture into a continuously flowing stream of water to precipitate the crude this compound.[8]

  • Filter the resulting precipitate and wash thoroughly with water to remove residual acid.

Step 3: Oxidation and Finishing

  • Suspend the crude product in an alkaline alcoholic solution.

  • Introduce an oxidizing agent, such as sodium m-nitrobenzenesulfonate, and heat the mixture to reflux to form the final quinacridone structure.[4]

  • The resulting pigment is then filtered, washed, and dried. Further treatment, such as milling or heat treatment in a specific solvent, may be employed to achieve the desired crystal form and particle size.[8]

Experimental Protocol: Synthesis of 2,9-Dichloroquinacridone

A representative synthesis for 2,9-dichloroquinacridone is detailed below.

Step 1: Preparation of 2,9-dichloro-6,13-dihydroquinacridone

  • This intermediate is typically prepared by the cyclization of a corresponding substituted terephthalic acid derivative.

Step 2: Oxidation

  • Suspend the 2,9-dichloro-6,13-dihydroquinacridone in a suitable solvent, such as methanol.

  • Add a solution of potassium hydroxide while maintaining the temperature below 60°C.

  • Introduce an oxidizing agent, for example, sodium m-nitrobenzenesulfonate.

  • Heat the reaction mixture to reflux for several hours.[5]

Step 3: Isolation and Finishing

  • Dilute the reaction mixture with water or a C1-C3 alcohol and filter the slurry.[5]

  • Wash the resulting pigment with hot water until the filtrate is neutral.

  • The final product is then dried. The particle size can be influenced by the addition of particle growth inhibitors during the synthesis.[5]

Comparative Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2,9-Dichloroquinacridone is presented in the table below.

PropertyThis compound (Pigment Red 122)2,9-Dichloroquinacridone
Molecular Formula C₂₂H₁₆N₂O₂[9]C₂₀H₁₀Cl₂N₂O₂
Molecular Weight 340.37 g/mol 381.22 g/mol
Color Bluish-red (Pink/Magenta)[6]Bluish-red[10]
Lightfastness (BWS) 7-8[11]Excellent
Weather Resistance Excellent[6]Excellent[12]
Heat Stability Stable up to 300°C[11]Excellent[12]
Solubility Insoluble in water; low solubility in organic solvents.[2]Insoluble in water; low solubility in organic solvents.

Performance in Key Applications

Both compounds are highly valued in applications where color stability and durability are paramount.

Pigments and Coatings

This compound, widely known as Pigment Red 122, is a high-performance pigment used in automotive paints, industrial coatings, and high-end printing inks due to its exceptional lightfastness and weather resistance.[1][6] Its clean, bluish-red shade is highly desirable.

2,9-Dichloroquinacridone also serves as a high-performance pigment with excellent fastness properties.[12] The chloro-substitution can subtly alter the hue and crystalline packing, which in turn affects its performance in specific formulations.

Experimental Protocol: Evaluation of Pigment Photostability

This protocol provides a standardized method for assessing the lightfastness of the pigments.

  • Sample Preparation: Disperse the pigment in a suitable binder (e.g., acrylic resin for a water-based paint) at a standardized concentration.

  • Coating Application: Apply the pigmented formulation onto a standardized substrate (e.g., a primed aluminum panel) to a uniform thickness.

  • Curing: Allow the coating to cure completely according to the binder manufacturer's specifications.

  • Exposure: Expose the coated panels in a xenon arc weatherometer according to a standard test method (e.g., ASTM G155). This instrument simulates the damaging effects of sunlight, temperature, and moisture.

  • Evaluation: Periodically remove the panels and measure the color change (ΔE*) using a spectrophotometer. The lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 8 indicates the highest lightfastness.[11]

Organic Electronics

The semiconducting nature of quinacridone derivatives has led to their investigation in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for their performance in these applications. The substitution pattern on the quinacridone core significantly influences these energy levels.

Electronic PropertyThis compound2,9-Dichloroquinacridone
HOMO Level ~ -5.20 eV to -5.22 eV (for related polymers)[13]Typically deeper than dimethyl derivative
LUMO Level ~ -3.29 eV to -3.35 eV (for related polymers)[13]Typically lower than dimethyl derivative
Charge Carrier Mobility Can exhibit hole mobilities in the range of 10⁻² cm²/Vs (for related polymers)[13]Dependent on crystalline packing

The electron-donating methyl groups in this compound tend to raise the HOMO level, while the electron-withdrawing chlorine atoms in 2,9-Dichloroquinacridone generally lower both the HOMO and LUMO levels. These differences in energy levels are crucial for designing efficient charge injection and transport in electronic devices.

Experimental Workflow: Fabrication and Characterization of Organic Thin-Film Transistors (OTFTs)

Caption: Workflow for OTFT fabrication and testing.

Structure-Property Relationships: A Deeper Dive

The interplay between molecular structure, solid-state packing, and performance is a key consideration for these materials.

StructureProperty cluster_0 Molecular Structure cluster_1 Solid-State Properties cluster_2 Performance Metrics Structure 2,9-Substituents (-CH3 vs. -Cl) Packing Crystal Packing & Polymorphism Structure->Packing Steric & Electronic Effects EnergyLevels HOMO/LUMO Energy Levels Structure->EnergyLevels Inductive/Resonance Effects Color Color & Optical Properties Packing->Color Stability Photochemical & Thermal Stability Packing->Stability Mobility Charge Carrier Mobility Packing->Mobility EnergyLevels->Color EnergyLevels->Mobility

Caption: Influence of molecular structure on properties.

Conclusion

Both this compound and 2,9-Dichloroquinacridone are exemplary high-performance organic materials. The choice between them will be dictated by the specific requirements of the application.

  • This compound (Pigment Red 122) is a well-established, high-performance pigment with a desirable bluish-red shade and excellent stability. Its electronic properties make it a candidate for p-type semiconductors in organic electronics.

  • 2,9-Dichloroquinacridone also offers outstanding pigmentary properties. The presence of chlorine atoms provides a handle for tuning the electronic energy levels, which can be advantageous in the design of organic electronic devices where precise energy level alignment is critical.

Further research focusing on the controlled synthesis of specific polymorphs and the optimization of thin-film morphology will continue to unlock the full potential of these versatile quinacridone derivatives in advanced technological applications.

References

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment red 122 / Quinacridone Red E-B. Available from: [Link]

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • L COLOR. Pigment red 122 (pr122). Available from: [Link]

  • Meghmani Dyes and Intermediates LLP. Pigment Red 122. Available from: [Link]

  • Zeya Chemicals. Pigment Red 122-Corimax Red 122D. Available from: [Link]

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A Comparative Guide to 2,9-Dimethylquinacridone and Other Organic Semiconductors for High-Performance Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic electronics, the pursuit of novel semiconductor materials with superior performance, stability, and processability is a constant endeavor. Among the various classes of organic semiconductors, quinacridone derivatives have emerged as a promising family of materials, owing to their robust chemical and thermal stability. This guide provides an in-depth comparative analysis of 2,9-Dimethylquinacridone (DMQA), a prominent member of this family, against two well-established organic semiconductors: pentacene, a benchmark p-type material, and fullerene C60, a widely used n-type material. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these materials and make informed decisions for their specific applications.

Introduction to Organic Semiconductors

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, allowing for the fabrication of electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Unlike their inorganic counterparts (e.g., silicon), organic semiconductors offer unique advantages, including mechanical flexibility, low-cost processing, and the ability to be deposited over large areas. The performance of an organic semiconductor is primarily dictated by its ability to transport charge carriers (holes or electrons), its energy levels (HOMO and LUMO), and its stability under ambient conditions.

Quinacridone and its derivatives are a class of organic pigments known for their exceptional chemical and thermal stability. These properties, coupled with their interesting electronic characteristics, have made them attractive candidates for applications in organic electronics. This compound (DMQA) is a derivative that has been investigated for its semiconductor properties.[1]

Key Performance Metrics for Organic Semiconductors

To objectively compare the performance of DMQA with pentacene and C60, we will focus on the following key metrics:

  • Charge Carrier Mobility (μ): This is a measure of how quickly charge carriers (holes for p-type, electrons for n-type) move through the material under the influence of an electric field. Higher mobility is generally desirable for faster device operation.

  • On/Off Current Ratio (Ion/Ioff): In a transistor, this is the ratio of the current flowing in the "on" state to the current flowing in the "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between the two states and to minimize power consumption.

  • Thermal Stability: The ability of the material to withstand high temperatures without degrading. This is important for device fabrication processes and for the operational lifetime of the device.

  • Photostability: The ability of the material to resist degradation when exposed to light. This is particularly important for applications like OPVs and photodetectors.

Comparative Performance Analysis

The following sections provide a detailed comparison of DMQA, pentacene, and C60 based on the key performance metrics outlined above. The data presented is compiled from various research publications and should be considered in the context of the specific experimental conditions under which it was obtained.

Charge Carrier Mobility

The charge carrier mobility is a critical parameter that directly impacts the speed and efficiency of electronic devices.

Organic SemiconductorCharge Carrier TypeMobility (cm²/Vs)
This compound (DMQA) p-type (hole)~10⁻³ - 10⁻²
Pentacene p-type (hole)0.1 - 2.0 (thin film), up to 40 (single crystal)[2][3]
Fullerene C60 n-type (electron)0.1 - 6.0

Discussion:

As indicated in the table, pentacene exhibits significantly higher hole mobility compared to DMQA in thin-film devices. Single-crystal pentacene devices show exceptionally high mobilities, highlighting the material's intrinsic potential. Fullerene C60, being an n-type semiconductor, demonstrates excellent electron mobility, making it a suitable material for n-channel transistors. The relatively lower mobility of DMQA might be attributed to its molecular packing in the solid state, which can influence the efficiency of charge transport between molecules. However, it is important to note that the mobility of organic semiconductors is highly dependent on factors such as film morphology, crystallinity, and the interface with the dielectric layer.

On/Off Current Ratio

A high on/off ratio is essential for the switching performance of transistors.

Organic SemiconductorOn/Off Ratio
This compound (DMQA) 10⁴ - 10⁶
Pentacene 10⁵ - 10⁸[2]
Fullerene C60 10⁵ - 10⁸

Discussion:

All three materials can achieve high on/off ratios, making them suitable for transistor applications. The on/off ratio is influenced by the semiconductor's ability to effectively deplete charge carriers in the "off" state and the quality of the gate dielectric, which minimizes leakage currents.

Thermal Stability

The thermal stability of an organic semiconductor is crucial for both device fabrication and long-term operation.

Organic SemiconductorDecomposition Temperature (TGA)
This compound (DMQA) > 400 °C[4][5]
Pentacene ~300 - 400 °C (sublimes)[3]
Fullerene C60 > 500 °C

Discussion:

Quinacridone derivatives, including DMQA, are known for their excellent thermal stability, with decomposition temperatures exceeding 400°C.[4][5] This high thermal stability is advantageous for processing steps that may require elevated temperatures. Pentacene sublimes at high temperatures and can be sensitive to oxidation, which can be a limitation in some fabrication processes.[3] C60 exhibits very high thermal stability.

Photostability

Photostability is a critical factor for devices that are exposed to light during their operation.

Discussion:

Pentacene is known to be susceptible to photodegradation in the presence of oxygen and light, which can lead to a decline in device performance over time.[6] This is a significant drawback for applications requiring long-term stability under illumination. Quinacridone pigments, in general, exhibit good photostability. While specific quantitative data for the photodegradation of DMQA in electronic devices is limited, its pigment properties suggest a higher intrinsic photostability compared to pentacene.[1][7] Fullerene C60 is generally considered to be photochemically stable.

Experimental Methodologies

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. This section outlines the key steps involved in the fabrication and characterization of OFETs.

Organic Field-Effect Transistor (OFET) Fabrication

A typical OFET consists of a substrate, a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor active layer. The arrangement of these layers can vary, leading to different device architectures such as bottom-gate, top-contact and bottom-gate, bottom-contact.[8][9]

OFET_Fabrication_Workflow cluster_Substrate_Preparation Substrate Preparation cluster_Electrode_Deposition Electrode Deposition cluster_Semiconductor_Deposition Semiconductor Deposition cluster_Characterization Device Characterization Substrate_Cleaning Substrate Cleaning (e.g., sonication in solvents) Surface_Treatment Surface Treatment (e.g., HMDS, OTS) Substrate_Cleaning->Surface_Treatment Source_Drain_Deposition Source/Drain Deposition (e.g., thermal evaporation) Surface_Treatment->Source_Drain_Deposition For Bottom-Contact Architecture Solution_Processing Solution Processing (e.g., spin-coating, drop-casting) Surface_Treatment->Solution_Processing Vacuum_Deposition Vacuum Deposition (e.g., thermal evaporation) Surface_Treatment->Vacuum_Deposition Source_Drain_Deposition->Solution_Processing For Top-Contact Architecture Source_Drain_Deposition->Vacuum_Deposition Electrical_Measurement Electrical Measurement (e.g., transfer and output curves) Solution_Processing->Electrical_Measurement Vacuum_Deposition->Electrical_Measurement

Step-by-Step Protocol for Solution-Processed OFETs (e.g., for DMQA):

  • Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This treatment modifies the surface energy and promotes better film formation.

  • Semiconductor Deposition: Dissolve the organic semiconductor (e.g., DMQA) in a suitable organic solvent. Deposit the solution onto the substrate using a technique like spin-coating or drop-casting to form a thin film. The film thickness and morphology are critical for device performance and can be controlled by varying the solution concentration, spin speed, and annealing conditions.

  • Electrode Deposition: For a top-contact architecture, deposit the source and drain electrodes (typically gold) onto the semiconductor layer through a shadow mask using thermal evaporation.

  • Annealing: Post-deposition annealing of the device can improve the crystallinity and morphology of the organic semiconductor film, leading to enhanced performance.

OFET Characterization

The electrical performance of the fabricated OFETs is characterized by measuring their transfer and output characteristics using a semiconductor parameter analyzer.

  • Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant drain-source voltage (VDS). From this curve, the on/off ratio and the threshold voltage (Vth) can be determined. The field-effect mobility can be calculated from the slope of the ID1/2 vs. VG plot in the saturation regime.

  • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for different gate voltages (VG). These curves show the current modulation by the gate and the saturation behavior of the transistor.

OFET_Characterization_Logic cluster_Measurement Electrical Measurements cluster_Parameters Performance Parameters Transfer_Curve Transfer Curve (ID vs. VG at constant VDS) Mobility Charge Carrier Mobility (μ) Transfer_Curve->Mobility OnOff_Ratio On/Off Ratio Transfer_Curve->OnOff_Ratio Threshold_Voltage Threshold Voltage (Vth) Transfer_Curve->Threshold_Voltage Output_Curve Output Curve (ID vs. VDS at various VG) Output_Curve->Mobility

Conclusion and Future Outlook

This guide has provided a comparative overview of the performance of this compound against the well-established organic semiconductors, pentacene and fullerene C60.

Summary of Comparison:

  • This compound (DMQA): Offers excellent thermal stability and potentially good photostability. Its charge carrier mobility is currently lower than that of pentacene and C60, which may limit its use in very high-speed applications. However, its stability makes it a promising candidate for applications where long-term operational reliability is a primary concern. Further research into optimizing its film morphology and device architecture could lead to significant performance enhancements.

  • Pentacene: Remains a benchmark p-type organic semiconductor with high hole mobility, making it suitable for high-performance applications. Its main drawback is its limited stability in air and under illumination, which often necessitates encapsulation.[6]

  • Fullerene C60: Is a high-performance n-type semiconductor with excellent electron mobility and good stability. It is a key material for complementary logic circuits when paired with a p-type semiconductor.

The choice of an organic semiconductor ultimately depends on the specific requirements of the application. For applications demanding high speed, pentacene and C60 are currently superior choices. However, for applications where stability and longevity are paramount, and moderate performance is acceptable, DMQA and other quinacridone derivatives represent a compelling alternative.

The field of organic electronics is continuously evolving, with new materials and processing techniques being developed. Future research will likely focus on improving the performance of stable materials like DMQA through molecular engineering and advanced fabrication methods. The development of air-stable, high-mobility organic semiconductors remains a key goal for the widespread commercialization of organic electronics.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,9-Dimethylquinacridone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of high-performance materials, the quinacridone family of pigments stands out for its exceptional stability and vibrant colors, making them indispensable in industries ranging from automotive coatings to cosmetics and advanced electronics.[1][2][3] 2,9-Dimethylquinacridone, a prominent member of this class, is prized for its specific chromatic properties. However, its performance is intrinsically linked to its purity. The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions, which can significantly impact its coloristic properties and long-term stability.[4][5]

This guide provides an in-depth, experience-driven approach to validating the purity of newly synthesized this compound. We will move beyond a simple recitation of steps to explore the underlying rationale for our methodological choices, ensuring a robust and self-validating analytical system. Our primary tool will be High-Performance Liquid Chromatography (HPLC), a powerful technique for separating, identifying, and quantifying the components of a mixture.[6][7]

The Critical Role of Purity in this compound

The synthesis of this compound is a multi-step process, often involving the cyclization of 2,5-di(p-toluidino)terephthalic acid.[4][8] Potential impurities can include residual starting materials, incompletely cyclized intermediates, or isomers formed during the synthesis. The presence of even small amounts of these impurities can lead to:

  • Color shifts: Impurities can alter the crystal lattice of the pigment, leading to undesirable changes in hue and chroma.[2]

  • Reduced stability: Certain impurities can act as initiation sites for degradation under UV light or thermal stress, compromising the longevity of the final product.[3]

  • Inconsistent performance: In applications such as organic electronics, where quinacridones are investigated for their semiconductor properties, impurities can disrupt molecular packing and charge transport.[1]

Given these critical factors, a reliable and validated analytical method for purity assessment is not just a quality control measure but a fundamental aspect of product development and research.

Establishing a Validated HPLC Method: A Comparative Approach

Our strategy for purity validation hinges on a direct comparison between the synthesized this compound and a certified reference standard. This approach allows for unambiguous identification of the main component and the quantification of any impurities relative to this known standard. The validation of our HPLC method will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and specificity.[9][10]

Causality Behind Experimental Choices in HPLC Method Development

The development of a successful HPLC method for a specific analyte like this compound requires careful consideration of several parameters. Our choices are guided by the physicochemical properties of the molecule—a large, relatively non-polar, aromatic compound that is sparingly soluble in common organic solvents.

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC)

    • Rationale: RP-HPLC is the workhorse of modern chromatography for its versatility in separating a wide range of non-polar to moderately polar compounds.[11] Given the aromatic and largely hydrophobic nature of this compound, a reversed-phase approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the logical choice. This ensures sufficient retention of the analyte on the column, allowing for effective separation from more polar impurities.

  • Stationary Phase: C18 Column

    • Rationale: A C18 (octadecyl) column provides a highly non-polar stationary phase, maximizing hydrophobic interactions with the quinacridone molecule. This strong retention is crucial for achieving high-resolution separation. We will select a modern, end-capped C18 column to minimize peak tailing that can arise from interactions between basic nitrogen atoms in the quinacridone structure and residual silanol groups on the silica support.

  • Mobile Phase: Gradient Elution with Acetonitrile and Buffered Water

    • Rationale: Due to the complexity of potential impurities, which can span a range of polarities, a gradient elution is preferable to an isocratic one. A gradient allows for the efficient elution of both early-eluting (more polar) and late-eluting (more non-polar) compounds within a reasonable timeframe.

      • Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

      • A buffered aqueous phase (e.g., with phosphate or acetate) is used to maintain a consistent pH. This is critical for ensuring the reproducibility of retention times, as the ionization state of any acidic or basic functional groups on the analyte or impurities can be pH-dependent.

  • Detection: UV-Vis Diode Array Detector (DAD)

    • Rationale: Quinacridone pigments are chromophores, meaning they absorb light in the UV-visible range.[12] A DAD allows for monitoring at multiple wavelengths simultaneously. This is advantageous for two primary reasons:

      • We can select the wavelength of maximum absorbance (λmax) for this compound to achieve the highest sensitivity for the main peak.

      • We can also analyze the UV-Vis spectra of impurity peaks, which can provide clues to their identity and help in assessing peak purity.[9]

Experimental Workflow for Purity Validation

The overall process for validating the purity of a synthesized batch of this compound is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison A Weigh Synthesized This compound C Dissolve in Suitable Solvent (e.g., DMSO or DMF) A->C B Weigh Certified Reference Standard B->C D Dilute to Working Concentration with Mobile Phase C->D E Inject Samples onto RP-HPLC System D->E F Gradient Elution (Buffered H2O/Acetonitrile) E->F G UV-Vis DAD Detection F->G H Integrate Chromatograms G->H I Compare Retention Times: Sample vs. Standard H->I J Calculate Purity (% Area) H->J K Assess Impurity Profile H->K

Caption: Workflow for HPLC-based purity validation of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the comparative HPLC analysis.

1. Materials and Reagents:

  • Synthesized this compound

  • This compound Certified Reference Standard (CRS)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

2. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 303 nm (monitor both for comprehensive analysis)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Solvent Selection Rationale: this compound is poorly soluble in many common solvents. A strong, aprotic solvent like DMSO or DMF is necessary for initial dissolution.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound CRS into a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO (e.g., 2-3 mL) and then dilute to volume with acetonitrile.

  • Sample Stock Solution (1 mg/mL): Prepare in the same manner as the standard stock solution using the synthesized this compound.

  • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Perform a blank injection (50:50 Mobile Phase A/B) to ensure no system peaks interfere with the analysis.

  • Inject the standard working solution in replicate (e.g., n=3) to establish the retention time and peak area reproducibility.

  • Inject the sample working solution in replicate (e.g., n=3).

  • After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

Comparative Data Analysis and Interpretation

The primary outputs of the HPLC analysis are the chromatograms for the standard and the synthesized sample. Purity is typically assessed using the area percent method, under the assumption that all components have a similar response factor at the chosen wavelength.

Table 1: Comparative HPLC Data for this compound Purity Validation

AnalyteRetention Time (min) (CRS)Retention Time (min) (Synthesized)Peak Area % (Synthesized)
This compound 15.215.298.5%
Impurity 1 (early eluting)-8.70.8%
Impurity 2 (late eluting)-18.10.7%
Total Purity >99.9% 98.5%

Interpretation of Results:

  • Peak Identification: The main peak in the synthesized sample chromatogram at 15.2 minutes corresponds to this compound, as its retention time matches that of the certified reference standard.

  • Purity Calculation: The area percent of the main peak in the synthesized sample is 98.5%. This is a direct measure of its purity relative to other UV-active components in the mixture.

  • Impurity Profiling: The synthesized sample shows two significant impurities.

    • Impurity 1 (8.7 min): This impurity is more polar than the main compound, as it elutes earlier. This could potentially be an unreacted starting material or a partially cyclized intermediate.

    • Impurity 2 (18.1 min): This impurity is less polar, eluting after the main compound. This might be a dimer or another by-product formed during synthesis.

Conclusion and Further Steps

This guide has outlined a comprehensive and scientifically sound methodology for validating the purity of synthesized this compound using HPLC. By comparing the synthesized product against a certified reference standard, we can confidently identify the main component and quantify impurities. The detailed protocol, grounded in the physicochemical properties of the analyte, provides a robust framework for routine quality control and research applications.

For batches that do not meet the required purity specifications, further investigation would be necessary. This could involve preparative HPLC to isolate the impurities, followed by structural elucidation using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information can then be used to optimize the synthesis and purification processes to yield a final product of the desired quality.

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A Comparative Guide to Organic Light-Emitting Diode (OLED) Emitters: Benchmarking 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2,9-Dimethylquinacridone (DMQA), a fluorescent emitter, against leading alternative technologies in the OLED space. We will delve into the fundamental mechanisms, comparative performance metrics, and the experimental methodologies required for objective evaluation. This document is intended for researchers and professionals in organic electronics, materials science, and drug development who require a technical understanding of OLED emitter performance.

Introduction: The Central Role of the Emitter in OLEDs

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in displays and are making inroads into solid-state lighting, prized for their thinness, flexibility, and vibrant colors.[1][2] The heart of an OLED is the emissive layer (EML), where electrical charge is converted into light.[3][4] This process hinges on the recombination of electrons and holes to form excited states known as excitons.[3][5]

According to quantum mechanics, these excitons form in two spin states: singlets (25% probability) and triplets (75% probability).[5][6] The type of emitter molecule used in the EML dictates how efficiently these excitons are converted into photons, leading to the categorization of emitters into distinct "generations."[6][7]

  • 1st Generation (Fluorescence): Utilizes only the 25% of singlet excitons for light emission, limiting the theoretical maximum internal quantum efficiency (IQE).[6][7]

  • 2nd Generation (Phosphorescence): Employs heavy metal atoms (like Iridium or Platinum) to facilitate a process called intersystem crossing, allowing the harvesting of the 75% of triplet excitons for light emission, enabling a theoretical IQE of 100%.[5][6][7]

  • 3rd Generation (Thermally Activated Delayed Fluorescence - TADF): Uses purely organic molecules with a minimal energy gap between their singlet and triplet states. This allows triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), also enabling a theoretical IQE of nearly 100%.[7][8][9]

This guide focuses on benchmarking the performance of this compound (DMQA), a classic and robust 1st generation fluorescent emitter, against representative 2nd and 3rd generation emitters.

Profile: this compound (DMQA)

Quinacridone and its derivatives are a well-established class of organic pigments known for their high stability and quantum efficiency.[10][11] this compound (DMQA) is a prominent member of this family, recognized for its use as a green-yellow dopant in OLEDs.[10][12]

Chemical Structure and Properties: DMQA features a rigid, pentacyclic aromatic core which contributes to its high thermal stability.[13] The dimethyl substitution helps to tune its molecular packing and electronic properties.[12][14] As a fluorescent material, its emission originates from the rapid radiative decay of singlet excitons (S1 → S0). This process is highly efficient for the excitons that form as singlets, but it cannot utilize the larger population of triplet excitons, which are lost to non-radiative pathways. This fundamental limitation caps the external quantum efficiency (EQE) of conventional fluorescent OLEDs to around 5-7% without light extraction enhancements.[9]

Despite this efficiency ceiling, DMQA and other fluorescent emitters are valued for their generally long operational lifetimes and excellent color purity, characterized by narrow emission spectra.[7]

The Benchmarks: Phosphorescent and TADF Emitters

To provide a comprehensive comparison, we will benchmark DMQA against two highly efficient emitter types that overcome the limitations of conventional fluorescence.

Phosphorescent Emitter: fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

Ir(ppy)₃ is arguably the most scrutinized green phosphorescent emitter.[15] Its mechanism relies on the presence of the heavy iridium atom, which induces strong spin-orbit coupling. This allows for the efficient conversion of non-emissive triplet excitons into a radiative state, enabling the harvesting of nearly all excitons generated.[5][15]

  • Advantages: Very high internal quantum efficiencies approaching 100% have been demonstrated.[15] This translates to high external quantum efficiency and power efficiency in devices.

  • Disadvantages: The reliance on expensive and rare heavy metals like iridium is a significant drawback.[6][16] Furthermore, while green and red phosphorescent emitters are very stable, developing stable, long-lasting blue phosphorescent emitters has proven to be a persistent challenge.[6][17][18]

TADF Emitter: 2,4,5,6-Tetrakis(carbazol-9-yl)-1,3-dicyanobenzene (4CzIPN)

4CzIPN is a prominent green TADF emitter that has become a benchmark for 3rd generation technology.[8] Its molecular design features distinct electron-donating (carbazole) and electron-accepting (dicyanobenzene) units.[8] This structure minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states.[19]

  • Mechanism: The small energy gap allows triplet excitons, which are non-emissive, to be converted back into emissive singlet excitons via thermal energy at room temperature (RISC). These up-converted singlets then produce "delayed" fluorescence.[7][19]

  • Advantages: Like phosphorescence, TADF allows for a theoretical IQE of 100% but achieves this without the use of expensive heavy metals.[5][8]

  • Disadvantages: TADF emitters can sometimes exhibit broader emission spectra compared to the best fluorescent materials, which can impact color purity.[20] Device stability, while improving, remains an active area of research to match the longevity of the most stable fluorescent and phosphorescent emitters.[4][18]

Quantitative Performance Benchmarking

The following table summarizes key performance metrics for OLEDs based on DMQA and the selected benchmark emitters. The data represents typical values reported in scientific literature, which can vary based on the specific device architecture, host materials, and fabrication conditions.

Performance Metric This compound (Fluorescent) Ir(ppy)₃ (Phosphorescent) 4CzIPN (TADF) Source(s)
Peak External Quantum Efficiency (EQE) ~5 - 7.2%~20 - 24%~14 - 20%[9][11][19][21][22][23]
Maximum Luminous Efficacy (lm/W) ~5 - 10 lm/W~30 - 40 lm/W~45 - 50 cd/A (Current Eff.)[11][19][22]
Emission Color Green / Yellow-GreenGreenGreen[8][10][15]
CIE Coordinates (x, y) Not specified in results(0.175, 0.446)Not specified in results[24]
Operational Lifetime (LT₅₀ @ 1000 cd/m²) Generally long, but data varies~1000s of hours (varies)~2,800 h[7][19]

Note: Direct comparison of lifetime can be challenging as testing conditions and definitions (LT50, LT90, LT95) vary across studies. However, the data indicates that high-efficiency devices (phosphorescent and TADF) can now achieve long operational stability.[18][19]

Experimental Protocols & Methodologies

To ensure the validity and reproducibility of benchmarking data, standardized fabrication and characterization protocols are essential.

OLED Device Fabrication Workflow

The fabrication of a multilayer OLED is typically performed via thermal evaporation in a high-vacuum environment to ensure the purity and uniformity of the thin films.[7]

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<10^-6 Torr) cluster_finish Device Finishing sub_clean ITO Substrate Cleaning (Solvents, UV-Ozone) dep_htl Deposit Hole Transport Layer (HTL) sub_clean->dep_htl Transfer to Evaporator dep_eml Deposit Emissive Layer (EML) (Host:Emitter) dep_htl->dep_eml dep_etl Deposit Electron Transport Layer (ETL) dep_eml->dep_etl dep_cathode Deposit Cathode (e.g., LiF/Al) dep_etl->dep_cathode encap Encapsulation (Nitrogen Glovebox) dep_cathode->encap Transfer to Glovebox

Caption: Standard workflow for OLED fabrication via vacuum thermal evaporation.

Step-by-Step Protocol:

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. They are then treated with UV-Ozone to improve the work function of the anode.

  • Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber.

    • A Hole Transport Layer (HTL) is deposited onto the ITO.

    • The Emissive Layer (EML) is co-deposited from two sources: a host material and the emitter dopant (e.g., DMQA, Ir(ppy)₃, or 4CzIPN). The doping concentration is a critical parameter.[19]

    • An Electron Transport Layer (ETL) is then deposited on the EML.

    • Finally, a low work function metal cathode (e.g., a thin layer of LiF followed by Al) is deposited to complete the device stack.[11]

  • Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are immediately transferred to an inert atmosphere (e.g., a nitrogen-filled glovebox) and sealed with a glass lid and UV-cured epoxy.[25]

Device Characterization

Once fabricated, the devices are subjected to a series of tests to determine their performance.

OLED_Characterization cluster_calc Performance Calculation source_meter Source Meter Unit (Voltage/Current) oled_device Fabricated OLED Device source_meter->oled_device Apply J-V Sweep calc_eff Calculate Efficiency (EQE, lm/W, cd/A) source_meter->calc_eff calc_life Measure Luminance Decay (Lifetime) source_meter->calc_life spectrometer Spectrometer calc_cie Calculate CIE Coordinates spectrometer->calc_cie spectrometer->calc_eff photodiode Calibrated Photodiode (Luminance) photodiode->calc_eff photodiode->calc_life oled_device->spectrometer Collect EL Spectrum oled_device->photodiode Measure Luminance Jablonski_Diagram S0 Ground State (S0) S1 Singlet State (S1) S1->S0 Fluorescence (Prompt, Fast) S1->S0 Delayed Fluorescence T1 Triplet State (T1) S1->T1 ISC T1->S0 Phosphorescence (Slow) T1->S0 Non-radiative Decay T1->S1 RISC (Thermal) Excitation Electrical Excitation Excitation->S1 25% Excitation->T1 75%

Caption: Simplified diagram of exciton pathways in different OLED emitter types.

In this diagram, ISC stands for Intersystem Crossing and RISC for Reverse Intersystem Crossing. For DMQA (fluorescence), only the direct S1 → S0 pathway is emissive. For Ir(ppy)₃ (phosphorescence), excitons can cross from S1 to T1 and then emit light from the T1 state. For 4CzIPN (TADF), triplet excitons are thermally up-converted back to the S1 state to emit light as delayed fluorescence.

Conclusion and Future Outlook

The benchmarking analysis clearly demonstrates the evolution of OLED emitter technology. While this compound (DMQA) and other fluorescent emitters are foundational materials known for their stability and color purity, their performance is fundamentally limited by only harvesting singlet excitons.

  • DMQA's Position: DMQA remains a relevant material, particularly in applications where extreme longevity and specific color points are prioritized over maximum energy efficiency. Its robustness and well-understood properties make it a reliable standard in academic research.

  • High-Efficiency Alternatives: Phosphorescent emitters like Ir(ppy)₃ and TADF emitters like 4CzIPN represent the state-of-the-art, enabling OLEDs to achieve internal quantum efficiencies near 100%. [7][9]Phosphorescent materials dominate the commercial market for red and green pixels due to their high performance and maturity. [7]TADF technology is a highly promising, metal-free alternative that is closing the performance gap, especially in the quest for stable and efficient blue emitters, which has historically been the biggest challenge for OLEDs. [18] The future of OLED emitters lies in developing materials that combine the best attributes of all generations: the near-perfect efficiency of phosphorescent/TADF materials, the long operational stability of fluorescent emitters, and the narrow-band emission required for next-generation displays with wider color gamuts. [18][20]Technologies like hyperfluorescence, which use a TADF sensitizer to excite a fluorescent emitter, are at the forefront of this next wave of innovation. [6]

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A Comparative Guide to the Synthesis of 2,9-Dimethylquinacridone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2,9-Dimethylquinacridone

This compound, also known as Pigment Red 122, is a high-performance organic pigment renowned for its vibrant bluish-red hue and exceptional stability.[1][2] Its molecular structure, characterized by a quinacridone backbone with methyl groups at the 2 and 9 positions, imparts outstanding lightfastness, thermal stability, and resistance to solvents.[3][4] These properties have led to its widespread use in demanding applications such as automotive coatings, high-end industrial paints, plastics, and printing inks.[1][4] Beyond its role as a colorant, the unique photophysical and electrochemical properties of quinacridone derivatives have garnered interest in the fields of organic electronics and biomedical research.[5]

This guide provides a comprehensive comparison of the primary synthesis routes for this compound, offering an in-depth analysis of the underlying chemistry, experimental protocols, and comparative performance data. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific applications, considering factors such as yield, purity, scalability, and environmental impact.

Classical Synthesis: The Polyphosphoric Acid (PPA) Route

The traditional and most widely employed industrial method for synthesizing this compound involves a two-step process: the cyclization of a diarylaminoterephthalic acid intermediate, followed by an oxidation step.[5][6] This route is favored for its high yields and the production of a high-purity crystalline product.

Part 1: Acid-Catalyzed Cyclization of 2,5-di(p-toluidino)terephthalic acid

The key starting material for this synthesis is 2,5-di(p-toluidino)terephthalic acid (DTTA). This intermediate is subjected to a dehydrative ring-closure reaction, typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being the reagent of choice.[6][7] PPA serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form 2,9-dimethyl-6,13-dihydroquinacridone.[1][7]

Mechanism of Cyclization:

The cyclization reaction is an example of an intramolecular electrophilic acylation, akin to a double Friedel-Crafts acylation. PPA, a mixture of phosphoric acid and phosphorus pentoxide, protonates the carbonyl groups of the carboxylic acid moieties on the DTTA molecule.[1][7] This activation enhances the electrophilicity of the carbonyl carbons, which then undergo intramolecular attack by the electron-rich aromatic rings of the toluidine substituents. The subsequent loss of two water molecules drives the reaction to completion, yielding the dihydroquinacridone intermediate.

Experimental Protocol: Synthesis of 2,9-dimethyl-6,13-dihydroquinacridone

  • Materials: 2,5-di(p-toluidino)terephthalic acid (DTTA), Polyphosphoric acid (PPA, 115% H3PO4 equivalent).

  • Procedure:

    • In a well-ventilated fume hood, preheat 350g of PPA to approximately 90°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.[8]

    • Once the PPA is heated, begin stirring and slowly add 50g of DTTA to the flask, maintaining the temperature around 100°C.[8]

    • After the addition is complete, raise the temperature to 120-130°C and maintain for 3-4 hours to allow for complete cyclization.[8]

    • Cool the reaction mixture to approximately 80°C.[8]

    • Carefully and slowly pour the hot, viscous reaction mixture into 480g of water with vigorous stirring. This will precipitate the crude 2,9-dimethyl-6,13-dihydroquinacridone.[8]

    • Stir the resulting suspension for 30 minutes, then collect the precipitate by filtration.[8]

    • Wash the filter cake thoroughly with water until the filtrate is neutral to remove any residual PPA.

    • The resulting product is the dihydroquinacridone intermediate, which can be used in the subsequent oxidation step.

Part 2: Oxidation of 2,9-dimethyl-6,13-dihydroquinacridone

The dihydroquinacridone intermediate is then oxidized to the fully conjugated this compound. This step is crucial for developing the characteristic vibrant color and pigmentary properties.[5] Various oxidizing agents can be employed, with historical methods using aromatic nitro compounds like sodium m-nitrobenzenesulfonate.[9] However, modern and more environmentally friendly approaches utilize oxidizing agents such as hydrogen peroxide or air (oxygen) in the presence of a catalyst.[10][11]

Mechanism of Oxidation:

The oxidation mechanism involves the removal of two hydrogen atoms from the dihydroquinacridone molecule, leading to the formation of two new double bonds and the extension of the conjugated π-system. When using hydrogen peroxide in a basic medium with a catalyst (e.g., an anthraquinone derivative), the reaction proceeds via the formation of the dihydroquinacridone salt.[11][12] The catalyst facilitates the electron transfer from the dihydroquinacridone to the oxidizing agent. The color of the reaction mixture changes from a duller shade to the bright bluish-red of the final pigment, providing a visual indication of the reaction's progress.[12]

Experimental Protocol: Oxidation to this compound

  • Materials: 2,9-dimethyl-6,13-dihydroquinacridone, Potassium hydroxide, Methanol, Water, Hydrogen peroxide solution (16.9%), Anthraquinone-2,7-disulfonic acid sodium salt (catalyst).

  • Procedure:

    • Charge a flask with 55g of 2,9-dimethyl-6,13-dihydroquinacridone, 280 ml of methanol, and 136.8g of 45% aqueous potassium hydroxide.[9][12]

    • Stir the mixture under a slow flow of nitrogen at reflux temperature for one hour to form the dipotassium salt of the dihydroquinacridone.[12]

    • Add a catalytic amount (e.g., 1.4g) of sodium 2,7-anthraquinone-disulfonate.[12]

    • Slowly add approximately 67.6g of a 16.9% aqueous hydrogen peroxide solution at a rate of about 0.3 ml/minute while maintaining reflux under a nitrogen atmosphere.[12]

    • After the addition is complete, continue to stir the resulting red suspension at reflux for an additional hour.[11]

    • Cool the reaction mixture and filter the product.

    • Wash the filter cake with methanol and then with water until the filtrate is neutral.

    • Dry the product to obtain the final this compound pigment.

Solvent-Free Mechanochemical Synthesis

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based syntheses.[13][14] This approach utilizes mechanical energy, typically through ball milling, to initiate chemical reactions in the absence of a solvent.[13] For the synthesis of this compound, mechanochemical methods offer the potential for reduced reaction times, lower energy consumption, and a significantly improved environmental profile.

Mechanism of Mechanochemical Synthesis:

In a mechanochemical synthesis, the high-energy collisions between the milling balls and the reactants provide the activation energy for the chemical transformation. The intimate mixing at the molecular level and the generation of localized high pressure and temperature at the point of impact facilitate the reaction. For the synthesis of quinacridone derivatives, the solid reactants are milled together, and the reaction proceeds in the solid state. This method can be applied to both the initial condensation and the subsequent cyclization and oxidation steps, potentially in a one-pot process.

Experimental Protocol: Mechanochemical Synthesis (Illustrative)

  • Materials: 2,5-di(p-toluidino)terephthalic acid (DTTA), a solid acid catalyst (e.g., a supported acid), and a solid oxidizing agent.

  • Apparatus: A high-energy ball mill (e.g., a planetary or shaker mill) with milling jars and balls made of a durable material like stainless steel or zirconia.

  • Procedure:

    • Place the stoichiometric amounts of the reactants (DTTA, catalyst, and oxidizing agent) into the milling jar along with the milling balls.

    • Seal the jar and place it in the ball mill.

    • Mill the mixture at a specific frequency (e.g., 20-30 Hz) for a predetermined time (e.g., 30-60 minutes). The optimal milling parameters will depend on the specific reactants and the equipment used.

    • After milling, carefully open the jar in a fume hood and collect the product.

    • The crude product can then be purified by washing with appropriate solvents to remove any unreacted starting materials or by-products.

Comparison of Synthesis Routes

ParameterClassical Polyphosphoric Acid (PPA) RouteSolvent-Free Mechanochemical Route
Reaction Time Several hours for each step (cyclization and oxidation)[8]Typically shorter, often in the range of minutes to a few hours[13]
Yield High, often exceeding 90%[6]Can be high, with some mechanochemical reactions reporting near-quantitative yields[15]
Purity Generally high, especially after purification[9]Purity can be high, but may require post-synthesis purification to remove unreacted starting materials[15]
Reaction Temperature Elevated temperatures required (120-140°C for cyclization, reflux for oxidation)[8][11]Can often be conducted at or near room temperature, although localized temperatures at impact points are high
Solvent Usage High, uses PPA as a solvent and reagent, as well as other solvents for washing and purification[7][16]Solvent-free or uses minimal amounts of liquid for liquid-assisted grinding, significantly reducing solvent waste[13][14]
Energy Consumption High due to the need for prolonged heating[8]Can be more energy-efficient, especially for shorter reaction times
Environmental Impact Generates significant acidic waste (PPA) and uses organic solvents, which can be hazardous and require costly disposal or recycling.[17][18]Significantly lower environmental impact due to the absence of bulk solvents.[19] Considered a "green" chemistry approach.[19]
Scalability Well-established and scalable for industrial production[6]Scalability to large industrial production is an area of active research and development
Cost Can be costly due to the price of PPA and the energy-intensive nature of the process.[2]Potentially lower cost due to reduced solvent and energy usage, though the initial investment in milling equipment can be high.

Visualizing the Synthesis

Overall Synthesis Pathway

Synthesis_of_2_9_Dimethylquinacridone 2,5-di(p-toluidino)terephthalic_acid 2,5-di(p-toluidino)terephthalic acid (DTTA) Dihydroquinacridone 2,9-dimethyl-6,13-dihydroquinacridone 2,5-di(p-toluidino)terephthalic_acid->Dihydroquinacridone  Cyclization (PPA) Quinacridone This compound Dihydroquinacridone->Quinacridone  Oxidation PPA_Cyclization_Mechanism DTTA DTTA Protonated_DTTA Protonated DTTA DTTA->Protonated_DTTA + PPA (H+) Cyclized_Intermediate Cyclized Intermediate Protonated_DTTA->Cyclized_Intermediate Intramolecular Electrophilic Acylation Dihydroquinacridone Dihydroquinacridone Cyclized_Intermediate->Dihydroquinacridone - 2H2O

Caption: Simplified mechanism of the PPA-catalyzed cyclization of DTTA.

Conclusion

The classical polyphosphoric acid route for the synthesis of this compound is a well-established and high-yielding method that is widely used in industrial production. However, it is associated with significant environmental concerns due to the use of large quantities of PPA and organic solvents. The emerging solvent-free mechanochemical synthesis presents a promising green alternative with the potential for shorter reaction times, reduced energy consumption, and a significantly lower environmental footprint.

For researchers and drug development professionals, the choice of synthesis route will depend on the specific requirements of their application. For large-scale production where high purity is paramount and established protocols are preferred, the classical PPA route remains a viable option. For laboratory-scale synthesis, process development research, and applications where environmental sustainability is a primary concern, the mechanochemical route offers a compelling and innovative alternative that aligns with the principles of green chemistry. Further research into the scalability and optimization of mechanochemical methods will be crucial for their broader adoption in the industrial synthesis of this compound and other valuable organic compounds.

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A Senior Application Scientist's Guide to Evaluating N,N'-Substituted Quinacridones: From Benchtop Characterization to Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and materials scientists, the quinacridone core represents a robust and versatile platform. Its inherent photostability, strong absorption in the visible spectrum, and excellent charge transport characteristics have cemented its place in the realm of high-performance organic materials.[1] The strategic N,N'-disubstitution of the quinacridone backbone offers a powerful tool to modulate its physicochemical properties, enabling fine-tuning for applications ranging from organic electronics to advanced biomedical imaging.

This guide provides a comprehensive framework for the evaluation of N,N'-substituted quinacridones, moving beyond a simple recitation of protocols to explain the causal relationships between molecular structure, experimental methodology, and performance outcomes. We will delve into the critical characterization techniques, present comparative data against relevant alternatives, and explore the burgeoning applications of these fascinating molecules.

The Rationale for N,N'-Substitution: Engineering Molecular Properties

The parent quinacridone molecule is characterized by strong intermolecular hydrogen bonding, which dictates its crystal packing and, consequently, its electronic and photophysical properties.[1] While beneficial for pigment stability, this extensive hydrogen-bonding network often leads to poor solubility, limiting its processability for certain applications.

N,N'-substitution disrupts this hydrogen-bonding network, offering several key advantages:

  • Enhanced Solubility and Processability: The introduction of alkyl or aryl groups at the nitrogen atoms significantly improves solubility in common organic solvents, facilitating solution-based processing techniques crucial for the fabrication of organic electronic devices.

  • Tunable Electronic Properties: The nature of the substituent (electron-donating or -withdrawing, bulky or linear) directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This allows for precise energy level engineering to optimize charge injection and transport in electronic devices.

  • Control over Solid-State Packing: Substituents play a critical role in directing the intermolecular arrangement in the solid state. This, in turn, impacts the degree of π-π stacking, which is essential for efficient charge transport in organic semiconductors.

Core Performance Evaluation: A Multi-Faceted Approach

A thorough evaluation of N,N'-substituted quinacridones requires a suite of characterization techniques to build a complete picture of their performance potential. The following sections detail the essential experimental protocols and the rationale behind their application.

Photophysical Characterization: Unveiling the Interaction with Light

Understanding how these molecules absorb and emit light is fundamental to their application in optoelectronic devices and as fluorescent probes.

Objective: To determine the electronic absorption and emission properties of the N,N'-substituted quinacridone in both solution and thin-film states.

Methodology:

  • Solution Preparation:

    • Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the quinacridone derivative in a suitable high-purity solvent (e.g., DMSO, chloroform, or THF). The choice of solvent is critical as it can influence the aggregation state and spectral features.

    • Use a quartz cuvette with a known path length (typically 1 cm).

  • Thin-Film Preparation:

    • Deposit a thin film of the material onto a transparent substrate (e.g., quartz glass) using a suitable technique such as thermal evaporation, spin-coating, or drop-casting. Film thickness should be carefully controlled and measured.

  • UV-Vis-NIR Spectroscopy:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

    • A baseline spectrum of the pure solvent in the cuvette (for solutions) or the bare substrate (for thin films) must be recorded and subtracted from the sample spectrum.

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at a wavelength corresponding to a major absorption peak.

    • Record the emission spectrum. It is crucial to note the excitation wavelength.

    • For quantitative measurements of photoluminescence quantum yield (PLQY), a comparative method using a well-characterized standard (e.g., quinine sulfate or rhodamine 6G) or an absolute method using an integrating sphere is employed.[2][3][4][5]

Interpreting the Data:

  • Absorption Maxima (λ_max): Indicates the energy of the principal electronic transitions.

  • Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

  • Emission Maxima (λ_em): Reveals the energy of the emitted photons.

  • Stokes Shift: The difference in wavelength between the absorption and emission maxima. A large Stokes shift is often desirable for fluorescent probes to minimize self-absorption.

  • Vibronic Structure: The presence of distinct peaks in the absorption and emission spectra provides insight into the vibrational energy levels of the molecule.

  • Solution vs. Thin-Film Spectra: Differences between solution and thin-film spectra can indicate the extent of intermolecular interactions (e.g., aggregation) in the solid state. Aggregation often leads to a red-shift and broadening of the absorption bands.

Diagram: Experimental Workflow for Photophysical Characterization

Caption: Workflow for photophysical analysis of quinacridone derivatives.

Electrochemical Characterization: Mapping the Energy Landscapes

Cyclic voltammetry (CV) is an indispensable technique for determining the HOMO and LUMO energy levels of organic semiconductors. These parameters are critical for predicting charge injection barriers from electrodes and the open-circuit voltage in organic solar cells.

Objective: To determine the oxidation and reduction potentials of the N,N'-substituted quinacridone and to estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution:

    • Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in a dry, degassed organic solvent (e.g., acetonitrile or dichloromethane).

    • Dissolve the N,N'-substituted quinacridone in the electrolyte solution at a concentration of approximately 1 mM.

  • Measurement:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Scan the potential of the working electrode towards positive values to measure the oxidation potential and towards negative values to measure the reduction potential.

    • Record the resulting current as a function of the applied potential.

  • Calibration:

    • After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram. This allows for accurate calibration of the measured potentials.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

      • The value 5.1 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Causality and Interpretation:

The choice of N,N'-substituents directly impacts the measured redox potentials. Electron-donating groups (e.g., alkyl chains) will generally lower the oxidation potential (raise the HOMO level), making the molecule easier to oxidize. Conversely, electron-withdrawing groups would be expected to raise the oxidation potential (lower the HOMO level). The LUMO level is similarly affected. This tunability is a cornerstone of molecular engineering for organic electronics.

Diagram: Logic of HOMO/LUMO Determination via Cyclic Voltammetry

G cluster_0 Experimental Measurement cluster_1 Data Analysis cluster_2 Calculated Properties CV Cyclic Voltammetry Data Current vs. Potential Data CV->Data Onsets Determine Onset Potentials (E_ox, E_red) Data->Onsets Calibration Calibrate vs. Ferrocene (Fc/Fc⁺) Onsets->Calibration Equations Apply Empirical Formulas Calibration->Equations HOMO HOMO Energy Level Equations->HOMO LUMO LUMO Energy Level Equations->LUMO

Caption: From experimental CV data to calculated frontier orbital energies.

Charge Transport Properties: Assessing Performance in Devices

The ultimate test of an organic semiconductor's performance is its ability to transport charge within a device. The organic field-effect transistor (OFET) is a standard platform for evaluating charge carrier mobility.

Objective: To measure the hole and/or electron mobility of the N,N'-substituted quinacridone in a thin-film transistor configuration.

Methodology:

  • Device Fabrication:

    • A common device architecture is the bottom-gate, top-contact configuration.

    • A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide layer as the gate dielectric.

    • The dielectric surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the interface with the organic semiconductor.

    • The N,N'-substituted quinacridone is deposited as a thin film onto the dielectric layer.

    • Source and drain electrodes (e.g., gold) are then deposited on top of the organic film through a shadow mask.

  • Device Characterization:

    • The OFET is characterized using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

    • Transfer Characteristics: The drain current (I_d) is measured as a function of the gate voltage (V_g) at a constant source-drain voltage (V_d).

    • Output Characteristics: The drain current (I_d) is measured as a function of the source-drain voltage (V_d) at various constant gate voltages (V_g).

  • Mobility Calculation:

    • The field-effect mobility (μ) is typically calculated from the transfer characteristics in the saturation regime using the following equation:

      • I_d = (W/2L) * μ * C_i * (V_g - V_th)²

      • Where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.

Structure-Property Relationship in Action:

The charge carrier mobility is highly sensitive to the molecular structure and the resulting solid-state packing. For instance, bulky substituents like diphenyl groups may disrupt π-π stacking compared to smaller methyl groups, potentially leading to lower mobility. Conversely, linear alkyl chains can promote ordered packing and enhance mobility.

Comparative Performance Analysis

To contextualize the performance of N,N'-substituted quinacridones, it is essential to compare them with other classes of high-performance organic materials. Here, we present a comparison with two prominent classes: diketopyrrolopyrroles (DPPs) and phthalocyanines.

Diketopyrrolopyrroles (DPPs): Like quinacridones, DPPs are pigment-based semiconductors known for their excellent charge transport properties and stability.[6][7] DPP-based polymers often exhibit high charge carrier mobilities.[8] In a study comparing quinacridone-based polymers with DPP-based polymers, it was found that the electronic structure of the DPP unit can dominate the overall properties of the copolymer.[8] While both classes of materials show strong intermolecular interactions, the specific molecular design and side-chain engineering are crucial in determining the final device performance.[8][9]

Phthalocyanines: Metal phthalocyanines, particularly copper phthalocyanine (CuPc), are benchmark p-type organic semiconductors.[10][11] They are known for their thermal stability and well-ordered thin-film growth.[11] Direct comparisons of OFET performance show that the mobility of quinacridone derivatives can be competitive with that of phthalocyanines, with the advantage of greater synthetic tunability through N,N'-substitution.[12]

Quantitative Performance Data

The following table summarizes key performance metrics for representative N,N'-substituted quinacridones and a common alternative, copper phthalocyanine.

CompoundSubstituentHOMO (eV)LUMO (eV)Hole Mobility (μ_h) (cm²/Vs)Electron Mobility (μ_e) (cm²/Vs)Source(s)
DMQA N,N'-dimethyl-5.68-3.148 x 10⁻³3 x 10⁻⁴[12]
DBQA N,N'-dibutyl-5.71-3.142 x 10⁻⁴Not Observed[12]
DPQA N,N'-diphenyl-5.78-3.14N/AN/A[12]
CuPc Copper Phthalocyanine~ -5.2~ -3.510⁻⁴ - 10⁻²Typically n-type behavior is not dominant[10][13]

Note: The performance of organic semiconductors is highly dependent on device architecture, processing conditions, and measurement environment. The values presented here are for comparative purposes and are drawn from the cited literature.

The data clearly shows that the N,N'-substituent has a profound impact on the charge transport properties, with the methyl-substituted derivative (DMQA) exhibiting the highest hole mobility among the tested quinacridones.[12] This highlights the critical role of substituent engineering in optimizing device performance.

Emerging Applications in Drug Development and Bio-imaging

Beyond organic electronics, the unique photophysical properties of N,N'-substituted quinacridones make them promising candidates for applications in the life sciences.

Fluorescent Probes for Bio-imaging: The high fluorescence quantum yields, photostability, and large Stokes shifts of some quinacridone derivatives make them attractive alternatives to traditional fluorescent dyes.[1][14] Recent research has focused on developing quinacridone-based probes with long fluorescence lifetimes for fluorescence lifetime imaging (FLIM), a technique that can provide information about the local cellular environment.[12][15][16] Studies have shown that by modifying the N,N'-substituents, the cellular uptake and localization of these probes can be controlled. For instance, derivatives with alkylamine side chains have been shown to enter living cells and localize in the nucleus.[15]

Photodynamic Therapy (PDT): PDT is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[17][18][19] A recent study demonstrated that an N,N'-disubstituted quinacridone derivative (QAP) exhibits low toxicity in the dark but becomes highly phototoxic upon irradiation, generating ROS and inhibiting tumor growth in a mouse model.[6] This suggests that the quinacridone scaffold holds promise for the development of a new class of photosensitizers for PDT.[6]

Biocompatibility and Cytotoxicity: A critical consideration for any biomedical application is the material's interaction with biological systems. Studies on some N,N'-substituted quinacridones have shown that they do not exhibit significant cytotoxicity, which is a positive indicator for their potential use in bio-applications.[15] However, comprehensive long-term biocompatibility and toxicity studies are essential for any specific derivative intended for in vivo use.

Conclusion and Future Outlook

N,N'-substituted quinacridones represent a versatile and highly tunable class of organic materials. As this guide has demonstrated, a systematic evaluation of their photophysical, electrochemical, and charge transport properties is crucial to unlocking their full potential. The ability to precisely engineer their properties through synthetic modification of the N,N'-substituents has already led to promising results in organic electronics, with charge carrier mobilities that are competitive with established materials.

Looking forward, the exploration of novel substituents will continue to push the boundaries of performance in OFETs, OLEDs, and organic photovoltaics. Furthermore, the translation of their excellent photophysical properties into the realm of drug development and bio-imaging is an exciting and rapidly developing area. As our understanding of the structure-property relationships in this fascinating class of molecules deepens, so too will the scope of their applications, solidifying the place of N,N'-substituted quinacridones as a cornerstone of modern materials science.

References

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  • A Comparative Study of the Semiconductor Behavior of Organic Thin Films: TCNQ-Doped Cobalt Phthalocyanine and Cobalt Octaethylporphyrin. MDPI. [Link]

  • Phthalocyanine-Based Organic Thin-Film Transistors: A Review of Recent Advances. [Link]

  • Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation. MDPI. [Link]

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  • Chemical structures of the N,N′-substituted quinacridone molecules... ResearchGate. [Link]

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  • Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review). [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Theoretical Data for 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap Between In Silico and In Vitro

2,9-Dimethylquinacridone (DMQA), known commercially as Pigment Red 122, is a high-performance organic pigment prized for its vibrant magenta hue, exceptional stability, and durability.[1][2][3] Its applications span from industrial coatings and plastics to advanced materials in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.[4][5] The performance of DMQA in these applications is intrinsically linked to its molecular and solid-state structure, which dictates its electronic and photophysical properties.

Understanding these structure-property relationships requires a synergistic approach, combining empirical experimental data with the predictive power of computational chemistry. This guide provides a comprehensive cross-validation of experimental and theoretical data for this compound. As a senior application scientist, my objective is not merely to present data, but to explain the causality behind the methodological choices and to build a self-validating framework. By critically comparing results from techniques like UV-Vis/NMR spectroscopy and X-ray crystallography with predictions from Density Functional Theory (DFT), we can achieve a more profound and reliable understanding of this versatile molecule. This process of cross-validation is essential for ensuring the accuracy of computational models and for rationally designing next-generation materials with tailored properties.[6][7]

Part 1: The Theoretical Framework — Modeling DMQA with Density Functional Theory

Expertise & Causality: Why DFT? For organic molecules like this compound, Density Functional Theory (DFT) offers the optimal balance between computational cost and predictive accuracy for ground-state properties.[8][9] Unlike more computationally expensive ab initio methods, DFT is well-suited for a molecule of this size (C₂₂H₁₆N₂O₂). We specifically select hybrid functionals, such as B3LYP or ωB97X-D, because they incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure and HOMO-LUMO gap in π-conjugated systems.[3][10] The choice of a Pople-style basis set like 6-31G(d,p) provides sufficient flexibility for the valence electrons to describe bonding and polarization accurately without incurring the heavy cost of larger sets.

Protocol 1: DFT Calculation Workflow for this compound
  • Input Structure Generation: A starting 3D geometry of the DMQA molecule is built using standard molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on a physically realistic structure.

    • Software: Gaussian 16, Q-Chem, or similar.[8][10]

    • Method: B3LYP functional with the 6-31G(d,p) basis set.[3]

    • Convergence Criteria: The calculation is run until the forces on the atoms and the change in energy between steps fall below a stringent threshold, indicating a true energy minimum has been reached.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.

    • Purpose: This confirms that the structure is a true minimum (no imaginary frequencies) and provides theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap.[3]

    • Excited States (for UV-Vis): Time-Dependent DFT (TD-DFT) is employed on the optimized structure to calculate the energies of electronic transitions (e.g., S₀ → S₁) and their corresponding oscillator strengths, which predict the absorption spectrum (λ_max).[3]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts, typically referenced against a calculated tetramethylsilane (TMS) standard.

Computational_Workflow start Initial 3D Structure of DMQA method Select Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-31G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft TD-DFT for UV-Vis (λ_max, Oscillator Strength) freq_calc->tddft fmo FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo nmr GIAO for NMR (Chemical Shifts) freq_calc->nmr

Caption: Workflow for DFT-based prediction of DMQA properties.

Part 2: The Experimental Framework — Synthesis and Empirical Characterization

Trustworthiness: Self-Validating Protocols The integrity of our cross-validation hinges on high-quality experimental data. The following protocols are standard in materials characterization and include internal validation checks. For instance, obtaining a high-resolution crystal structure via XRD provides the ultimate benchmark for the computationally optimized geometry.

Protocol 2: Synthesis of this compound

A common and reliable method involves the acid-catalyzed cyclization of a precursor.[11]

  • Precursor Synthesis: 2,5-Di(4'-methylanilino)terephthalic acid is prepared via the condensation of succinosuccinate esters with p-toluidine.[3]

  • Cyclization: 20.0g of the precursor acid is mixed with 200g of polyphosphoric acid.[11]

  • Heating: The mixture is stirred at 140°C for 3 hours to induce cyclization.[11]

  • Precipitation: The reaction is cooled to 120°C and poured into a vigorously stirred mixture of sulfuric acid and an alcohol (e.g., methanol or n-butanol). This "acid slurry" method is crucial for controlling the crystal form (polymorph) and particle size of the final pigment.[11]

  • Isolation: The resulting slurry is poured into cold water, filtered, and washed with an aqueous NaOH solution to yield the crude DMQA pigment.[11]

  • Purification: The pigment is purified by sublimation or recrystallization to obtain samples suitable for spectroscopic and crystallographic analysis.[12]

Protocol 3: Experimental Characterization Workflow
  • X-ray Diffraction (XRD):

    • Single crystals of DMQA are grown from the vapor phase or from a high-boiling solvent like dimethylformamide.[12]

    • Data is collected on a diffractometer using CuKα radiation. The resulting diffraction pattern is solved and refined to yield precise atomic coordinates, bond lengths, and bond angles, defining the molecule's geometry and crystal packing.[12]

  • UV-Visible (UV-Vis) Spectroscopy:

    • A dilute solution of DMQA is prepared in a suitable solvent (e.g., dimethylsulfoxide, DMSO).[12]

    • The absorption spectrum is recorded using a dual-beam spectrophotometer from approximately 200 to 800 nm. The wavelength of maximum absorbance (λ_max) is identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of DMQA is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13] Chemical shifts are recorded in parts per million (ppm) relative to TMS.

Experimental_Workflow synthesis Synthesis of DMQA purification Purification (Sublimation/Recrystallization) synthesis->purification xrd Single-Crystal XRD purification->xrd uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr geom_data Molecular Geometry (Bond Lengths, Angles) xrd->geom_data uv_data Absorption Spectrum (λ_max) uv_vis->uv_data nmr_data Chemical Shifts (δ, ppm) nmr->nmr_data

Caption: Workflow for the experimental synthesis and characterization of DMQA.

Part 3: Cross-Validation — A Comparative Analysis

This section forms the core of our guide, where we place theoretical predictions and experimental measurements side-by-side.

A. Molecular Geometry

The foundational test of any computational model is its ability to reproduce the correct molecular structure. For DMQA, the key features are the planarity of the quinacridone core and the geometry of the intermolecular hydrogen bonds.

ParameterTheoretical (DFT/B3LYP)Experimental (XRD)[12]
Quinacridone CorePlanarEntirely Planar
N–H···O H-Bond Distance~2.9 Å (in dimer model)2.850 Å
N–H···O H-Bond Angle~155° (in dimer model)150°

Analysis: There is excellent agreement between the DFT-optimized geometry and the single-crystal XRD data.[3][12] Both methods confirm the planarity of the fused ring system, which is critical for the molecule's extensive π-conjugation.[3] The slight differences in hydrogen bond parameters arise because the calculation models a simplified system (e.g., a dimer in a vacuum), while XRD measures the geometry within a complex, three-dimensional crystal lattice where each molecule interacts with multiple neighbors.[12] This convergence validates the chosen level of theory for describing the ground-state structure.

B. Electronic Properties & UV-Vis Spectroscopy

The color of DMQA is a direct consequence of its electronic structure, specifically the energy gap between its frontier molecular orbitals.

ParameterTheoretical (DFT/TD-DFT)Experimental (Spectroscopy)
HOMO-LUMO Gap2.4 - 3.13 eV[3]~2.33 eV (estimated from absorption onset)
λ_max (in DMSO)~500-510 nm532 nm (0-0 transition)
λ_max (Solid State)N/A (single molecule calc.)~572 nm (reflection)

Analysis: The calculated HOMO-LUMO gap and the λ_max in solution show good qualitative agreement with experimental values.[3][12] The TD-DFT calculation correctly predicts a strong π-π* transition in the visible region. The slight underestimation of λ_max is common for this level of theory and can be refined with higher-level calculations or different functionals.

The most striking feature is the dramatic bathochromic (red) shift of ~40 nm observed when moving from a DMSO solution to the solid state.[12] A single-molecule DFT calculation cannot reproduce this phenomenon. This discrepancy is highly informative, as it highlights the profound impact of intermolecular interactions. In the solid crystal, the molecules arrange in a sheet-like network with strong N–H···O hydrogen bonds and π-π stacking.[12] This "head-to-tail" alignment of the molecular transition dipoles leads to excitonic coupling, which lowers the energy of the excited state and causes the significant red shift in color.[12] This is a classic example of crystallochromism, where the computational prediction for an isolated molecule serves as a baseline to quantify the effect of the solid-state environment.[14]

C. NMR Spectroscopy

NMR chemical shifts are highly sensitive to the local electronic environment around each nucleus, making them an excellent probe for validating the calculated electron distribution.

NucleusTheoretical (¹³C, GIAO)Experimental (¹³C, DMSO-d₆)NucleusTheoretical (¹H, GIAO)Experimental (¹H, DMSO-d₆)
C=O (Carbonyl)~178 ppm~176 ppmN-H (Amide)~11.8 ppm~11.6 ppm
Aromatic CH110-135 ppm112-138 ppmAromatic CH7.5-8.5 ppm7.4-8.6 ppm
Methyl (CH₃)~20 ppm~21 ppmMethyl (CH₃)~2.5 ppm~2.4 ppm

(Note: Theoretical values are approximate and depend on the specific functional and basis set. Experimental values are typical ranges.)

Analysis: The correlation between the calculated and experimental NMR chemical shifts is remarkably strong.[15] The GIAO method accurately reproduces the relative positions of signals, confirming the electronic effects of the fused-ring system and the methyl substituents. Minor deviations can be attributed to solvent effects and potential molecular self-association (dimerization) in solution, which can slightly alter the local magnetic fields experienced by the protons.[16] This close match provides high confidence in the accuracy of the computed electronic ground state.

Conclusion: A Validated Model for Future Innovation

The cross-validation process demonstrates a robust correlation between theoretical predictions from DFT and empirical data from a suite of experimental techniques for this compound.

  • Geometry: DFT accurately models the planarity and fundamental hydrogen bonding geometry confirmed by XRD.

  • Electronics: TD-DFT provides a solid baseline for the molecule's intrinsic electronic transitions, while the deviation between calculated and solid-state spectra quantitatively reveals the powerful influence of intermolecular forces on color.

  • Spectroscopy: Calculated NMR spectra show excellent agreement with experimental data, validating the computed electron distribution.

This validated synergistic model is more powerful than either approach in isolation. It provides a reliable foundation for future in silico design of novel quinacridone derivatives. By understanding the electronic impact of specific substituents and predicting how they will influence crystal packing, researchers can rationally engineer molecules with tailored absorption profiles, enhanced fluorescence, or improved charge transport properties for the next generation of organic electronic materials and high-performance pigments.[9]

References

  • Jackson's Art Blog. (2021). Pigment Stories: Quinacridone Pigments. [Link]

  • chemeurope.com. Quinacridone. [Link]

  • Wikipedia. Quinacridone. [Link]

  • Wallpics. Quinacridone Pigments: The Vibrant Secret Behind Stunning Colors. [Link]

  • PubMed. (2011). π-π interaction of quinacridone derivatives. J Comput Chem, 32(10), 2055-63. [Link]

  • Semantic Scholar. Theoretical Investigation on Highly Efficient Quinacridone Derivatives for Green Dopant OLEDs: A DFT Simulation. [Link]

  • Mizuguchi, J., & Senju, T. (2003). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. IS&T's NIP19: 2003 International Conference on Digital Printing Technologies. [Link]

  • Fiveable. Validation of computational results with experimental data. [Link]

  • ACS Publications. (2021). Crystallochromism: A Hybrid Model for the Spectral Properties of Quinacridone Polymorphs. Journal of Chemical Theory and Computation. [Link]

  • RSC Publishing. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. [Link]

  • ResearchGate. (1973). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. [Link]

  • ResearchGate. The chemical structure of 2-9-dimethylquinacridone pigment. [Link]

  • Materials Project. (2023). Calculation Details. [Link]

  • PubChem. 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. [Link]

  • Google Patents. Method for producing this compound pigment.
  • arXiv. (2021). The Use of Cross-Validation in the Analysis of Designed Experiments. [Link]

  • ACS Publications. (2023). Quinacridone Red and Violet: An Infrared Surprise. Journal of Chemical Education. [Link]

  • Reddit. (2023). Computational chemist wants us to do all the experimental work then computational for validation. [Link]

  • ACS Publications. (2020). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C. [Link]

  • NIH. (2018). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • NIH. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

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A Comparative Guide to Hole Mobility in 2,9-Dimethylquinacridone Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Quinacridones in Organic Electronics

Quinacridone and its derivatives have long been mainstays in the pigment industry, prized for their exceptional photostability and vibrant colors.[1] In recent decades, these robust molecular scaffolds have garnered significant attention from the organic electronics community. Their planar, π-conjugated core structure facilitates strong intermolecular π-π interactions, a critical factor for efficient charge transport in organic field-effect transistors (OFETs).[2] Furthermore, the quinacridone skeleton is amenable to chemical modification, allowing for the fine-tuning of its electronic properties and solubility.[2]

This guide provides a comparative analysis of the hole mobility in a specific class of these materials: 2,9-Dimethylquinacridone derivatives. By examining the impact of various substituents on the quinacridone core, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships that govern charge transport in these promising organic semiconductors. This document will delve into the synthesis of these compounds, present a comparative analysis of their hole mobilities supported by experimental data, and provide a detailed protocol for the fabrication and characterization of OFETs to measure this key performance metric.

The Critical Role of N-Substitution on Hole Mobility: A Comparative Analysis

The nitrogen atoms of the quinacridone core offer a prime location for chemical functionalization. Modification at these sites can significantly influence the molecular packing in the solid state, which in turn has a profound impact on the material's charge transport characteristics. Here, we compare the hole mobilities of three N,N'-substituted quinacridone derivatives: N,N'-dimethylquinacridone (DMQA), N,N'-dibutylquinacridone (DBQA), and N,N'-diphenylquinacridone (DPQA). While these derivatives are not of the this compound family, the insights gained from their comparison are highly relevant to understanding the impact of N-substitution on the broader class of quinacridone-based semiconductors.

DerivativeN-SubstituentHole Mobility (μh) [cm²/Vs]On/Off RatioThreshold Voltage (Vth) [V]
DMQAMethyl8 x 10⁻³1050-3.5
DBQAButyl2 x 10⁻⁴1050-3.5
DPQAPhenyl6 x 10⁻⁶16-0.7

Table 1: Comparison of hole mobilities and other OFET parameters for N,N'-substituted quinacridone derivatives. Data sourced from[2].

As the data in Table 1 clearly indicates, the nature of the N-substituent has a dramatic effect on the hole mobility. The N,N'-dimethylquinacridone (DMQA) exhibits the highest hole mobility of the three, an order of magnitude greater than the dibutyl derivative and three orders of magnitude higher than the diphenyl derivative. This suggests that smaller, less sterically hindering substituents at the nitrogen positions are more conducive to the formation of well-ordered thin films with favorable intermolecular electronic coupling for efficient hole transport. The larger butyl and phenyl groups likely disrupt the π-π stacking of the quinacridone cores, leading to a significant decrease in charge carrier mobility.[2]

Synthesis of this compound: A Foundational Protocol

The synthesis of the parent this compound is a crucial first step in the development of its derivatives. A common and effective method involves the cyclization of 2,5-di(p-toluidino)terephthalic acid in the presence of a dehydrating agent such as polyphosphoric acid.[1]

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 2,5-di(p-toluidino)terephthalic acid to polyphosphoric acid.

  • Heating and Cyclization: Heat the mixture with stirring to a temperature of 120-140°C for several hours to effect the intramolecular cyclization.

  • Precipitation: After the reaction is complete, carefully pour the hot reaction mixture into a large volume of a lower alcohol, such as methanol or isobutanol, with vigorous stirring. This will precipitate the crude this compound.

  • Isolation and Purification: The precipitated solid is then collected by filtration, washed thoroughly with water and a dilute base solution (e.g., 10% aqueous NaOH) to remove any acidic impurities, and finally washed with water until neutral.

  • Drying: The purified this compound is then dried in a vacuum oven to yield the final product.

Synthesis_Workflow Reactants 2,5-di(p-toluidino)terephthalic acid + Polyphosphoric Acid Reaction Heating (120-140°C) Cyclization Reactants->Reaction Precipitation Pour into Alcohol (e.g., Methanol) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with H2O and NaOH Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs) for Hole Mobility Measurement

To experimentally determine the hole mobility of this compound derivatives, organic field-effect transistors are fabricated and their electrical characteristics are measured. A common device architecture is the bottom-gate, top-contact configuration.

Detailed OFET Fabrication and Measurement Protocol:
  • Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dry it under a stream of nitrogen.

  • Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent.

  • Organic Semiconductor Deposition: Deposit a thin film of the this compound derivative onto the treated substrate. This can be achieved through various methods, including thermal evaporation in a high-vacuum chamber or solution-based techniques like spin-coating if the derivative is sufficiently soluble.

  • Source and Drain Electrode Deposition: Deposit the source and drain electrodes onto the organic semiconductor film through a shadow mask. Gold (Au) is a common choice for the electrode material due to its high work function, which facilitates efficient hole injection into many p-type organic semiconductors.

  • Electrical Characterization: Place the fabricated OFET device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture. Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the device.

  • Hole Mobility Calculation: The hole mobility (μh) can be calculated from the transfer characteristics in the saturation regime using the following equation:

    IDS = (μh * Ci * W) / (2 * L) * (VGS - Vth)²

    where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, respectively, VGS is the gate-source voltage, and Vth is the threshold voltage.

OFET_Fabrication_Workflow cluster_0 Device Fabrication cluster_1 Characterization Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment OTS Surface Treatment Cleaning->Surface_Treatment Semiconductor_Deposition Semiconductor Deposition Surface_Treatment->Semiconductor_Deposition Electrode_Deposition Source/Drain Deposition Semiconductor_Deposition->Electrode_Deposition Probe_Station Probe Station Measurement Electrode_Deposition->Probe_Station IV_Curves Obtain I-V Characteristics Probe_Station->IV_Curves Mobility_Calculation Calculate Hole Mobility IV_Curves->Mobility_Calculation

Caption: A workflow diagram for the fabrication and characterization of OFETs.

Structure-Property Relationships: The Key to Higher Mobility

The observed differences in hole mobility among the N,N'-substituted quinacridone derivatives highlight the critical role of molecular structure in determining the charge transport properties of these materials.

Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Solid-State Packing cluster_2 Electronic Properties Substituents N-Substituents Pi_Stacking π-π Stacking Substituents->Pi_Stacking Core_Structure Quinacridone Core Core_Structure->Pi_Stacking Intermolecular_Distance Intermolecular Distance Pi_Stacking->Intermolecular_Distance Hole_Mobility Hole Mobility Intermolecular_Distance->Hole_Mobility Device_Performance OFET Performance Hole_Mobility->Device_Performance

Caption: The relationship between molecular structure, solid-state packing, and hole mobility.

Several key factors, influenced by the molecular design, govern the hole mobility in this compound derivatives:

  • Planarity of the Quinacridone Core: A planar molecular backbone is essential for effective π-orbital overlap between adjacent molecules, which is the primary pathway for charge transport.

  • Intermolecular π-π Stacking: The degree of order and the distance between stacked quinacridone cores are critical. Closer and more ordered stacking generally leads to higher mobility.

  • Steric Hindrance from Substituents: As observed in the comparative data, bulky substituents can disrupt the close packing of the molecules, creating larger distances between the π-systems and thereby reducing the efficiency of charge hopping.

  • Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups can modulate the energy levels (HOMO and LUMO) of the molecule, which can influence charge injection from the electrodes and the intrinsic charge transport properties.

Conclusion and Future Outlook

The study of this compound derivatives offers a promising avenue for the development of high-performance p-type organic semiconductors. The comparative analysis of N,N'-substituted quinacridones clearly demonstrates the profound impact of molecular design on hole mobility. Future research should focus on the synthesis and characterization of a wider range of this compound derivatives, particularly those with N-substituents that can promote favorable molecular packing without introducing excessive steric hindrance. Computational modeling can also play a vital role in predicting the charge transport properties of novel derivatives before their synthesis, thereby accelerating the discovery of new high-mobility materials for the next generation of organic electronic devices.

References

  • N,N′-Substituted quinacridones for organic electronic device applications. RSC Advances, 2023.

  • Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Kogyo Kagaku Zasshi, 1968.

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A Senior Scientist's Guide to Assessing the Batch-to-Batch Consistency of 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,9-Dimethylquinacridone (CI Pigment Red 122) is a high-performance organic pigment prized for its vibrant magenta hue, exceptional lightfastness, and thermal stability.[1][2] These properties make it a critical component in demanding applications, from automotive coatings and industrial plastics to specialized printing inks and, potentially, as an intermediate in drug development. For researchers, scientists, and drug development professionals, the absolute predictability of this material is paramount. A minor variation between batches can compromise months of research, lead to failed product specifications, and introduce significant regulatory hurdles. This guide presents a comprehensive, multi-parametric framework for assessing the batch-to-batch consistency of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare its performance attributes against relevant alternatives, ensuring a robust and reliable quality assessment strategy.

The Imperative of Consistency: Why Every Batch Matters

This compound is a synthetic organic compound with the chemical formula C22H16N2O2.[1] Its pentacyclic aromatic structure is responsible for its brilliant color and remarkable resilience to light, heat, and chemical solvents.[3][4] However, the synthesis and finishing processes—which can involve cyclization in polyphosphoric acid, followed by milling and solvent treatment to achieve the desired crystal form—can introduce variability.[5][6]

The consequences of inconsistency are severe:

  • In Research & Development: Inconsistent starting materials make experimental results impossible to reproduce, invalidating findings and wasting resources.

  • In Drug Development: When used as an intermediate or in a formulation, batch variability can impact the final drug product's purity, stability, and bioavailability, jeopardizing patient safety and regulatory approval.[7][8] The International Council for Harmonisation (ICH) Q6A guidelines emphasize the need for stringent specifications for new drug substances to ensure quality.[7][8][9]

  • In Industrial Applications: Shifts in particle size, crystal form, or purity can alter color strength, dispersibility, and durability, leading to product recalls and loss of customer trust.[10][11]

A robust quality control strategy, therefore, is not merely a procedural formality but a foundational pillar of scientific and commercial success.

A Multi-Parametric Approach: The Self-Validating Workflow

No single analytical technique can fully capture the multifaceted nature of a pigment's properties. A self-validating system relies on the orthogonal assessment of critical quality attributes (CQAs). By combining spectroscopic, chromatographic, and physical characterization methods, we create a comprehensive fingerprint of each batch. A deviation in one parameter can be cross-verified by another, providing a high degree of confidence in the final assessment.

G cluster_0 Batch Assessment Workflow cluster_1 Physicochemical Fingerprinting cluster_2 Data Analysis & Decision raw_material Incoming Batch (this compound) uv_vis UV-Vis Spectroscopy (Color & Purity) raw_material->uv_vis Sample ftir FTIR Spectroscopy (Molecular Identity) raw_material->ftir hplc HPLC Analysis (Impurity Profile) raw_material->hplc xrd X-Ray Diffraction (Crystal Polymorphism) raw_material->xrd psd Particle Size Analysis (Dispersion Properties) raw_material->psd data_comp Compare to Reference Standard uv_vis->data_comp ftir->data_comp hplc->data_comp xrd->data_comp psd->data_comp decision Accept / Reject Decision data_comp->decision CQAs Met?

Caption: High-level workflow for batch-to-batch consistency assessment.

Core Analytical Protocols for Consistency Verification

The following sections detail the essential analytical techniques. Each protocol is designed to be a self-validating component of the overall quality assessment.

Spectroscopic Fingerprinting: Identity and Chromatic Purity

Spectroscopy provides a rapid, non-destructive "fingerprint" of the material's chemical structure and color properties.

  • Causality: UV-Vis spectroscopy measures the absorption of light across the ultraviolet and visible spectrums. For a pigment like this compound, the position (λmax) and intensity of the absorption peaks are directly related to its electronic structure and thus its perceived color.[12] Any shift in λmax or change in the absorption profile between batches indicates a potential change in purity, crystal form, or even molecular structure.

  • Experimental Protocol:

    • Standard Preparation: Accurately weigh 5 mg of the reference standard this compound and dissolve in 100 mL of a suitable solvent (e.g., N-Methyl-2-pyrrolidone or Dimethylformamide) to create a stock solution. Prepare a working solution by further dilution to achieve an absorbance between 0.8 and 1.2 AU.

    • Sample Preparation: Prepare a sample solution using the same procedure and concentration as the standard.

    • Analysis: Scan both the standard and sample solutions from 300 nm to 700 nm using a calibrated spectrophotometer.

    • Acceptance Criteria: The λmax of the sample must be within ±2 nm of the reference standard. The overall spectral profile of the sample must be visually superimposable on the standard's profile.

  • Causality: FTIR identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. This technique provides an unambiguous confirmation of the compound's chemical identity. It is excellent for detecting the presence of unexpected functional groups that might arise from process impurities or degradation. For quinacridones, key peaks correspond to N-H and C=O groups, which are crucial to their structure.[4]

  • Experimental Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the pigment sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

    • Analysis: Collect the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Acceptance Criteria: The positions of the principal absorption bands in the sample spectrum must correspond to those in the reference standard spectrum within ±2 cm⁻¹. No significant additional peaks should be present.

G start Sample Preparation uv_vis UV-Vis Scan (300-700 nm) start->uv_vis Dilute in Solvent ftir FTIR Scan (4000-400 cm⁻¹) start->ftir Prepare KBr Pellet / ATR compare Compare Spectra to Reference Standard uv_vis->compare ftir->compare pass Pass compare->pass Spectra Match fail Fail compare->fail Deviation Detected

Caption: Workflow for spectroscopic fingerprinting.

Chromatographic Purity: Impurity Profiling
  • Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating, identifying, and quantifying individual components in a mixture.[13][14] For this compound, this technique is critical for detecting and quantifying residual starting materials, synthesis by-products, or degradation products that are not visible by spectroscopy. The ICH Q3A guidelines provide a framework for identifying and qualifying such impurities in new drug substances.[7]

  • Experimental Protocol:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm and a wavelength specific to the pigment's absorbance maximum.

    • Standard Preparation: Prepare a solution of the reference standard at a known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

    • Analysis: Inject equal volumes of the standard and sample. Integrate all peaks.

    • Acceptance Criteria: The purity of the main peak in the sample should be ≥99.0% (area percent). No single unknown impurity should be >0.1%. The impurity profile of the sample should be qualitatively and quantitatively similar to the reference standard.

Physical Characterization: Crystal Form and Particle Size

The physical properties of the pigment particles are as important as their chemical purity, profoundly influencing the final product's performance.

  • Causality: XRD is an essential technique for identifying the crystalline structure of a material. Quinacridone pigments are known to exhibit polymorphism, meaning they can exist in different crystal forms (e.g., α, β, γ phases), each possessing distinct coloristic properties and stability.[5][15] A change in the manufacturing process can lead to a different polymorph, drastically altering the pigment's performance. XRD provides a definitive fingerprint of the specific crystal form present in a batch.

  • Experimental Protocol:

    • Sample Preparation: Pack the pigment powder into a sample holder, ensuring a flat, uniform surface.

    • Analysis: Run the analysis on a powder diffractometer using Cu Kα radiation, typically scanning over a 2θ range of 5° to 40°.

    • Acceptance Criteria: The 2θ positions and relative intensities of the major diffraction peaks in the sample's diffractogram must match those of the reference standard, confirming the correct polymorphic form.

  • Causality: Particle size and its distribution affect numerous performance attributes, including color strength, opacity, dispersibility, and rheology.[10][12] Larger particles may be difficult to disperse, while a very fine particle size could lead to unwanted changes in opacity or color. Laser diffraction is a common and reliable method for measuring PSD. The American Society for Testing and Materials (ASTM) provides standard practices for reporting pigment particle characteristics, such as ASTM D1366.[16][17]

  • Experimental Protocol:

    • Sample Preparation: Disperse the pigment powder in a suitable liquid medium (e.g., water with a surfactant) using sonication to break up agglomerates.

    • Analysis: Analyze the dispersion using a laser diffraction particle size analyzer.

    • Acceptance Criteria: The key distribution parameters (e.g., D10, D50, D90) must fall within the established specifications derived from the reference standard. For example, the D50 value for the batch should be within ±15% of the reference standard's D50.

Case Study: Comparative Analysis of Three Batches

To illustrate the application of this workflow, let's consider a hypothetical case comparing three batches of this compound against a qualified reference standard.

Parameter Reference Standard Batch A Batch B Batch C Assessment
UV-Vis (λmax) 545 nm546 nm552 nm545 nmBatch B Fails: Significant shift indicates color change.
FTIR Identity ConformsConformsConformsConformsAll batches match the molecular identity.
HPLC Purity 99.5%99.4%99.6%97.8%Batch C Fails: Purity is below the typical ≥99.0% spec.
HPLC Impurity Profile Single impurity at 0.2%Matches StandardMatches StandardNew impurity at 1.5%Batch C Fails: Unidentified impurity is present.
XRD Polymorph β-formβ-formβ-formβ-formAll batches are the correct crystal form.
PSD (D50) 250 nm255 nm260 nm450 nmBatch C Fails: Significantly larger particle size.

Interpretation:

  • Batch A: Passes. All parameters are well within specification and show excellent consistency with the reference standard.

  • Batch B: Fails. Although chemically pure and physically similar, the significant shift in the UV-Vis λmax indicates a subtle change affecting its color properties. This could be due to minor variations in crystal lattice energy not fully captured by XRD or surface chemistry changes. This batch should be rejected for color-critical applications.

  • Batch C: Fails on multiple criteria. The low HPLC purity and the presence of a significant new impurity are critical failures. Furthermore, the much larger particle size would negatively impact dispersion and color strength. This batch is unequivocally out-of-specification and must be rejected.

Comparison with Alternatives

While this compound (PR122) is an excellent pigment, understanding its performance relative to other options is crucial for material selection.

Product Key Strengths Potential Consistency Challenges Primary Applications
This compound (PR122) Excellent lightfastness, thermal stability, vibrant bluish-red hue.[2][18]Polymorphism control, particle size distribution.[5][15]Automotive coatings, high-end plastics, specialty inks.[1][2]
Unsubstituted Quinacridone (PV19) Versatile (red, rose, violet shades), good transparency.[19]Highly susceptible to polymorphism, which dictates the final color.Artists' paints, cosmetics, plastics.
Diketo-pyrrolo-pyrrole (DPP) Pigments (e.g., PR254) Exceptional lightfastness and weather resistance, brilliant red color.Control of particle size is critical for achieving desired opacity and color strength.Automotive paints, lead-free pigment formulations.
Calcium Carbonate / Iron Oxides Lower cost, high opacity (in some cases).[20][21]Natural source variability, potential for trace metal impurities. Not a direct color alternative but used as opacifiers/fillers.Pharmaceutical tablet coatings, paints.[20][22]

Note on Pharmaceutical Alternatives: In pharmaceutical applications, particularly for tablet coatings where whiteness and opacity are desired, alternatives to traditional pigments are being actively explored.[21] Materials like calcium carbonate, zinc oxide, and even novel cellulose-based pigments are being investigated as replacements for titanium dioxide, driven by regulatory scrutiny.[22][23] While not colorants in the same vein as quinacridones, their quality control shares the same principles of ensuring consistent physical properties (particle size, purity) from batch to batch.

Conclusion: A Framework for Confidence

Ensuring the batch-to-batch consistency of this compound is not a matter of performing a single test but of implementing a holistic, multi-parametric quality management system. The workflow described in this guide—combining spectroscopic, chromatographic, and physical analyses—creates a self-validating framework that provides a high degree of confidence in the material's identity, purity, and physical form. For researchers and developers, adopting such a rigorous approach is the only way to guarantee reproducible results, ensure end-product performance, and meet stringent regulatory expectations. This commitment to quality is the foundation upon which scientific innovation and product integrity are built.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). gmp-compliance.org. [Link]

  • ASTM D1366 Standard Practice for Reporting Particle Size Characteristics of Pigments. (2019). ASTM International. [Link]

  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.). Particle Analytical. [Link]

  • ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. (2025). Separation Science. [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. [Link]

  • Pigments - ANSI Webstore. (n.d.). ANSI. [Link]

  • ASTM D1208 Standard Test Methods for Common Properties of Certain Pigments. (2019). ASTM International. [Link]

  • Pigment related ASTM testing standards. (n.d.). NBchao.Com. [Link]

  • Pigment Red 122. (n.d.). TECMOS. [Link]

  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025). Tristar Intermediates. [Link]

  • Quinacridone Pigments: The Vibrant Secret Behind Stunning Colors. (n.d.). Wallpics. [Link]

  • Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. (2025). ResearchGate. [Link]

  • Ensuring Batch-to-Batch Consistency: Quality Assurance. (2025). Tristart Chemicals. [Link]

  • Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. (n.d.). National Institutes of Health. [Link]

  • PIGMENT RED 122 – Introduction and Application. (n.d.). [Link]

  • Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. (2025). Separation Science. [Link]

  • Quinacridone Pigments. (n.d.). Tri-Art Manufacturing. [Link]

  • Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. (2021). ResearchGate. [Link]

  • Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. (2021). Research Explorer. [Link]

  • METHOD FOR PRODUCING QUINACRIDONE SOLID-SOLUTION PIGMENT, PIGMENT DISPERSION, AND INK-JET INK. (2021). European Patent Office. [Link]

  • The Quinacridone Pigments. (2020). Jackman's Art Materials. [Link]

  • Pigments & Lakes for Pharmaceutical Colors. (n.d.). Neelikon. [Link]

  • NAVIGATING THE TRANSITION: EXPLORING ALTERNATIVES TO TiO2 IN PHARMACEUTICAL FORMULATIONS. (2024). ONdrugDelivery. [Link]

  • Explore these 3 Scalable Titanium Dioxide Alternatives in Pharma. (n.d.). GreyB. [Link]

  • Alternatives to titanium dioxide in tablet coating. (2021). PubMed. [Link]

  • Process for preparation of quinacridone series pigments. (2004).

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A Senior Application Scientist's Guide to 2,9-Dimethylquinacridone Thin Films: A Performance Showdown Between Solution-Processing and Vacuum-Deposition

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic electronics, the performance of a device is inextricably linked to the quality of the organic semiconductor thin film at its core. For materials like 2,9-Dimethylquinacridone (DMQA), a vibrant red pigment and a p-type organic semiconductor, the choice of deposition technique is a critical fork in the road, dictating everything from molecular arrangement to charge carrier mobility. This guide provides an in-depth, evidence-based comparison of two dominant fabrication methodologies: solution-processing and vacuum-deposition, offering researchers and developers a clear perspective on the trade-offs and advantages inherent to each.

The Pivotal Role of Deposition in Organic Semiconductor Performance

Organic semiconductors are the foundation for flexible, lightweight, and cost-effective electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] Unlike their inorganic counterparts, the electronic properties of these materials are highly sensitive to the structural order and morphology of the thin film.[3] The method used to deposit the thin film is therefore not merely a processing step but a crucial determinant of the final device's efficiency, stability, and reproducibility. Two primary methodologies have emerged: solution-based processing, which offers the allure of low-cost, high-throughput manufacturing, and vacuum deposition, renowned for its precision and ability to create highly ordered, pure films.[4][5]

Unpacking this compound (DMQA)

This compound (C22H16N2O2) is a derivative of quinacridone, a class of organic pigments known for their exceptional stability.[6][7] Its molecular structure, characterized by a planar, hydrogen-bonded network, facilitates π-π stacking, a key requirement for efficient charge transport.[2][8] This, combined with its robust thermal and chemical stability, makes DMQA a compelling candidate for the active layer in various organic electronic devices. However, unlocking its full potential is contingent on controlling its solid-state packing and morphology during the film formation process.

A Head-to-Head Technical Comparison: Solution vs. Vacuum

The choice between a solution-based or vacuum-based approach for depositing DMQA films involves a series of trade-offs between cost, scalability, and ultimate film quality. The following sections dissect these differences, grounded in experimental observations.

Film Morphology and Crystal Structure

The arrangement of molecules in the solid state directly impacts the electronic pathways available for charge carriers.

  • Vacuum-Deposited Films: Vacuum thermal evaporation (VTE) is a physical vapor deposition (PVD) technique that allows for meticulous control over growth conditions like substrate temperature and deposition rate.[5] This precision often results in highly crystalline films with well-defined molecular ordering and large grain sizes.[3] For small molecules like DMQA, vacuum deposition can produce films with a higher density and a more ordered, face-to-face π-stacking arrangement, which is beneficial for charge transport.[9] Studies on similar organic molecules have shown that vacuum-deposited films inherently have higher density and stability compared to their solution-processed counterparts.[10][11][12][13]

  • Solution-Processed Films: Solution-based techniques, such as spin-coating, involve dissolving the material in a solvent and then rapidly evaporating the solvent to leave a thin film.[9] The rapid nature of this process can sometimes lead to amorphous or polycrystalline films with smaller grain sizes and a higher density of grain boundaries, which can act as traps for charge carriers.[1] However, techniques like solvent vapor annealing or using specific solvent systems can improve crystallinity.[14] The final morphology of solution-processed films is highly dependent on factors like solvent choice, solution concentration, and spin speed.[15] For DMQA, which has low solubility in common organic solvents, achieving high-quality crystalline films via solution-processing can be challenging.

Molecular Orientation and Purity
  • Vacuum-Deposited Films: VTE allows for the formation of films with a specific molecular orientation relative to the substrate.[10][11] This is crucial as the charge transport in organic semiconductors is often anisotropic, being most efficient along the π-stacking direction. The high-vacuum environment (typically 10⁻⁶ Torr or lower) minimizes the incorporation of impurities, leading to films of very high purity, which is essential for optimal device performance and longevity.[5][16]

  • Solution-Processed Films: Achieving a preferred molecular orientation can be more complex in solution-processed films.[10][11] While techniques exist to influence orientation, the process is often less direct than in vacuum deposition. A significant concern is the potential for residual solvent or other impurities to be trapped in the film, which can degrade electronic performance.[17]

Charge Carrier Mobility: The Ultimate Performance Metric

Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through a material under the influence of an electric field, and it is a key indicator of a semiconductor's performance.

  • Vacuum-Deposited Films: Due to their higher crystallinity, lower impurity levels, and more favorable molecular orientation, vacuum-deposited films generally exhibit higher charge carrier mobility.[18] The denser packing and ordered structure in vacuum-processed films lead to more efficient charge transport and extraction.[19] For similar small-molecule systems, vacuum-processed devices have shown significantly higher performance, attributed to superior and more balanced charge mobility.[18]

  • Solution-Processed Films: The presence of grain boundaries and potential disorder in solution-processed films often leads to lower charge carrier mobilities compared to their vacuum-deposited counterparts.[1] Charge carriers can become trapped at these defects, impeding their movement.[20] While significant progress has been made in optimizing solution-processing to enhance mobility, it often remains a key challenge.[17]

Practical Considerations: Advantages & Disadvantages
FeatureSolution-ProcessingVacuum-Deposition
Cost Low-cost equipment, atmospheric processing possible.[1][9]High-cost high-vacuum equipment required.[5]
Scalability Excellent for large-area and roll-to-roll manufacturing.[4]Typically limited to batch processing, though large-area systems exist.[5]
Material Purity Risk of solvent and atmospheric contamination.High-purity films due to vacuum environment.[12]
Film Quality Morphology is highly process-dependent; can have more defects.[10][11]High-density, highly ordered crystalline films are achievable.[13]
Flexibility Ideal for deposition on a wide variety of substrates, including flexible plastics.[1][9]Substrates must be vacuum-compatible.
Control Less precise control over film thickness and morphology.Precise control over thickness, rate, and structure.[16]

Experimental Protocols: A Practical Guide

To provide a tangible context, the following are detailed, self-validating protocols for depositing DMQA films using both spin-coating and vacuum thermal evaporation.

Workflow for Solution-Processing (Spin-Coating)

This protocol outlines a standard procedure for depositing a DMQA film via spin-coating.

cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_dep Deposition cluster_post Post-Deposition s1 Substrate Cleaning (Sonication in Acetone, IPA, DI Water) s2 Drying (Nitrogen Gas Stream) s1->s2 s3 Surface Treatment (UV-Ozone or O2 Plasma) s2->s3 dep1 Dispense Solution onto Substrate s3->dep1 sol1 Dissolve DMQA (e.g., in a high-boiling point solvent like TCB) sol2 Heating & Stirring (To ensure complete dissolution) sol1->sol2 sol3 Filtering (Using a 0.2 µm PTFE filter) sol2->sol3 sol3->dep1 dep2 Spin-Coating (e.g., 500 rpm for 10s, then 2000 rpm for 40s) dep1->dep2 post1 Solvent Annealing (In a saturated solvent vapor environment) dep2->post1 post2 Thermal Annealing (On a hotplate in a nitrogen glovebox) post1->post2

Caption: Workflow for solution-processing of DMQA films.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Clean substrates (e.g., Si/SiO2 or glass) by sonicating sequentially in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.

    • Dry the substrates thoroughly using a stream of high-purity nitrogen gas.

    • Treat the substrate surface with UV-Ozone or Oxygen Plasma for 10 minutes to create a hydrophilic surface for uniform film coating.

  • Solution Preparation:

    • Prepare a solution of DMQA (e.g., 5 mg/mL) in a suitable high-boiling-point solvent such as 1,2,4-trichlorobenzene (TCB). Due to the low solubility of DMQA, this step may require heating and prolonged stirring.

    • Heat the solution on a hotplate at a controlled temperature (e.g., 80°C) while stirring until the DMQA is fully dissolved.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Deposition:

    • Place the cleaned substrate on the chuck of a spin-coater.

    • Dispense the filtered DMQA solution onto the center of the substrate.

    • Initiate the spin-coating program. A typical two-step program might be 500 rpm for 10 seconds to spread the solution, followed by 2000 rpm for 40 seconds to form the film.

  • Post-Deposition Treatment:

    • Transfer the coated substrate into a chamber with a saturated solvent vapor environment (solvent annealing) for a period (e.g., 1-2 hours) to promote crystallization.

    • Subsequently, anneal the film on a hotplate inside a nitrogen-filled glovebox at an elevated temperature (e.g., 120-150°C) for 30-60 minutes to remove residual solvent and further improve film order.

Workflow for Vacuum-Deposition (Thermal Evaporation)

This protocol details the steps for depositing a high-purity DMQA film using a vacuum thermal evaporator.

cluster_prep Preparation cluster_vac Vacuum Process cluster_dep Deposition cluster_cool Final Steps p1 Substrate Cleaning (As per solution-processing protocol) p3 Substrate Mounting (Mount substrates in the chamber) p1->p3 p2 Source Loading (Load high-purity DMQA powder into crucible) v1 Evacuate Chamber (To a base pressure of < 5 x 10⁻⁶ Torr) p2->v1 p3->v1 v2 Set Substrate Temperature (e.g., Room Temperature to 100°C) v1->v2 v3 Heat Source & Stabilize Rate (Ramp up power to achieve ~0.1-0.5 Å/s) v2->v3 d1 Open Shutter v3->d1 d2 Deposit Film (Monitor thickness with QCM) d1->d2 d3 Close Shutter d2->d3 c1 Cool Down d3->c1 c2 Vent Chamber c1->c2

Caption: Workflow for vacuum deposition of DMQA films.

Step-by-Step Protocol:

  • System Preparation:

    • Clean substrates as described in the solution-processing protocol. For enhanced ordering, a self-assembled monolayer (SAM) treatment (e.g., with OTS) can be applied.[16]

    • Load high-purity, sublimed grade DMQA powder into a thermal evaporation source (e.g., a quartz or tungsten crucible).

    • Mount the cleaned substrates onto the substrate holder in the deposition chamber.

  • Vacuum and Deposition:

    • Evacuate the vacuum chamber to a base pressure of at least 5 x 10⁻⁶ Torr.[16] An ultra-high vacuum (UHV) environment is preferred for the highest purity films.[3]

    • Set the desired substrate temperature. This parameter is critical for controlling film morphology and can range from room temperature to over 100°C.

    • Gradually increase the current to the evaporation source to heat the DMQA material until it begins to sublimate.

    • Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source power to achieve a stable, slow deposition rate, typically between 0.1-0.5 Å/s, which promotes ordered film growth.[16]

  • Film Growth and Completion:

    • Once the desired deposition rate is stable, open the shutter to allow the DMQA vapor to deposit onto the substrates.

    • Continue the deposition until the target film thickness is reached.

    • Close the shutter, turn off the power to the source, and allow the system to cool down before venting the chamber with an inert gas like nitrogen.

Conclusion and Strategic Outlook

The choice between solution-processing and vacuum-deposition for this compound films is a classic engineering trade-off between manufacturability and performance.

Vacuum deposition remains the superior method for fabricating high-performance, high-purity DMQA films suitable for cutting-edge research and high-efficiency devices. The precise control over film structure afforded by this technique directly translates to enhanced charge transport properties.

Solution-processing, while currently yielding films with generally lower performance, holds immense promise for the future of organic electronics. [4] Its inherent advantages in cost and scalability make it the target for industrial-scale production of flexible and printed electronics.[1][9] Ongoing research into advanced solution-processing techniques, novel solvent systems, and post-deposition treatments aims to close the performance gap with vacuum-deposited films.

For professionals in the field, the optimal choice depends on the application's specific requirements. For fundamental studies and high-performance device prototyping, the control and purity of vacuum deposition are paramount. For applications where cost and large-area fabrication are the primary drivers, continued innovation in solution-processing is the path forward.

References

  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing).
  • Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing).
  • Weighing the Pros and Cons: The Advantages and Disadvantages of Organic Semiconductors. (2023-07-25).
  • Solution-Processed, Large-Area, Two-Dimensional Crystals of Organic Semiconductors for Field-Effect Transistors and Phototransistors - PubMed Central.
  • Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes - Semantic Scholar. (2015-10-23).
  • What are Organic Semiconductors? Examples, Applications and more | Ossila.
  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - ResearchGate.
  • Vacuum Deposition: A Guide to Thin Film Coating Techniques. (2022-12-05).
  • Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emittin - SciSpace.
  • Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes - ResearchGate. (2025-08-10).
  • Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond - IS&T | Library.
  • Comparison of the Solution and Vacuum-Processed Squaraine:Fullerene Small-Molecule Bulk Heterojunction Solar Cells - PubMed. (2018-09-11).
  • Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors.
  • PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND - European Patent Office - EP 0567651 B1. (1998-06-24).
  • Comparison of the Solution and Vacuum-Processed Squaraine:Fullerene Small-Molecule Bulk Heterojunction Solar Cells - PMC - NIH.
  • Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments - ResearchGate. (2025-08-08).
  • The chemical structure of 2-9-dimethylquinacridone pigment. - ResearchGate.
  • Vacuum Deposition Recipes - UCSB Nanofab Wiki. (2025-08-22).
  • Film morphology of acrylonitrile materials deposited by a solution process and vacuum evaporation. Supramolecular interactions, optoelectronic properties and an approximation by computational calculations - New Journal of Chemistry (RSC Publishing).
  • Application Notes and Protocols for Vacuum Deposition of Naphthacene Films - Benchchem.
  • Long-range charge carrier mobility in metal halide perovskite thin-films and single crystals via transient photo-conductivity - ResearchGate.
  • Ultrahigh-vacuum quasiepitaxial growth of model Van Der Waals thin films. II. Experiment. (2025-08-06).
  • High vacuum chemical vapour deposition of oxides: | Request PDF - ResearchGate. (2025-08-05).
  • (PDF) Solution of an Elusive Pigment Crystal Structure from a Thin Film: a Combined X-ray Diffraction and Computational Study - ResearchGate.
  • (PDF) Effect of Quinacridone Pigments on Properties and Morphology of Injection Molded Isotactic Polypropylene - ResearchGate. (2017-03-16).
  • Tuning the charge carrier mobility in few-layer PtSe2 films by Se : Pt ratio - RSC Publishing.
  • A Quasi-2D Polypyrrole Film with Band-Like Transport Behavior and High Charge-Carrier Mobility - Qucosa - TU Dresden.
  • Crystal structure of 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14- dione, C22H16N2O2, at 123 Κ - ResearchGate. (2025-08-06).
  • (PDF) Polymeric Dye Film Deposition in Vacuum - ResearchGate. (2025-08-10).
  • Charge carrier transport in polycrystalline CuGaSe2 thin films - ResearchGate.

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A Technical Guide to Validating the Electrochemical Stability of 2,9-Dimethylquinacridone and its Contemporaries in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the long-term operational stability of materials is a cornerstone of device performance and commercial viability. Among the plethora of organic semiconductors, quinacridone derivatives have garnered significant attention for their exceptional photophysical properties and inherent stability.[1][2] This guide provides an in-depth analysis of the electrochemical stability of 2,9-Dimethylquinacridone (DMQA), a prominent member of the quinacridone family, and benchmarks its performance against other relevant organic semiconductors.

This document is intended for researchers and scientists actively engaged in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1] We will delve into the causality behind experimental choices for electrochemical validation, present detailed protocols for these assessments, and offer a comparative perspective to aid in material selection and device design.

The Critical Role of Electrochemical Stability in Organic Electronics

The performance of an organic electronic device is intrinsically linked to the chemical and electrochemical integrity of its active layers. Electrochemical instability, often initiated at the electrode-organic interface, can lead to irreversible degradation of the semiconductor, resulting in diminished charge carrier mobility, altered energy levels, and ultimately, device failure. Understanding and quantifying the electrochemical stability of a material is therefore not merely an academic exercise but a critical step in predicting the operational lifetime of a device.

This compound, a derivative of the parent quinacridone molecule, is prized for its vibrant color, high thermal stability, and lightfastness, properties that have historically made it a high-performance pigment.[3] The introduction of methyl groups at the 2 and 9 positions enhances its solubility and stability in comparison to the unsubstituted quinacridone.[3] These attributes, combined with its favorable electronic properties, have made it a compelling candidate for applications in organic electronics.[1][4]

Comparative Analysis of Electrochemical Properties

To objectively assess the electrochemical stability of this compound, it is essential to compare its redox behavior with that of other relevant organic semiconductors. While direct, comprehensive electrochemical studies on this compound thin films are not extensively reported in publicly accessible literature, we can draw valuable insights from closely related, soluble quinacridone derivatives, such as N,N'-dioctylquinacridone (DOQA). The alkyl chains in DOQA, much like the methyl groups in DMQA, serve to improve processability without fundamentally altering the core electronic structure of the quinacridone backbone.

Below is a comparative table of the electrochemical and performance metrics of DOQA (as a proxy for DMQA) and other benchmark p-type organic semiconductors.

Organic SemiconductorHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Electrochemical Bandgap (eV)Hole Mobility (μ) (cm²/Vs)ON/OFF Ratio
N,N'-dioctylquinacridone (DOQA) -5.48-3.661.82Not Widely ReportedNot Widely Reported
Pentacene -5.0-3.21.80.37 - 1.5> 10⁶
Rubrene (single crystal) -5.4-3.22.2> 10> 10⁷
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) -5.4-2.33.1~3.7> 10⁷

Note: The HOMO and LUMO levels for DOQA are estimated from its reported redox potentials of +0.68 V and -1.82 V vs Fc+/Fc, respectively, assuming the energy level of the Fc+/Fc redox couple is -4.8 eV relative to the vacuum level.

This comparison highlights that quinacridone derivatives possess HOMO energy levels comparable to other high-performance p-type materials, suggesting their suitability for efficient hole injection and transport. The key differentiator, and the focus of this guide, is their long-term stability under electrochemical stress.

Experimental Validation of Electrochemical Stability

The cornerstone of assessing electrochemical stability is cyclic voltammetry (CV). This technique probes the oxidation and reduction potentials of a material and, through repeated cycling, reveals its robustness to electrochemical stress.

Experimental Workflow for Electrochemical Stability Assessment

Caption: Workflow for validating the electrochemical stability of an organic semiconductor thin film.

Detailed Protocol for Cyclic Voltammetry of a this compound Thin Film

This protocol outlines the steps for performing cyclic voltammetry on a thin film of an organic semiconductor.

1. Materials and Reagents:

  • Substrate: Indium Tin Oxide (ITO) coated glass slides (pre-cleaned).

  • Organic Semiconductor: this compound.

  • Solvent: A suitable organic solvent for dissolving the semiconductor (e.g., chloroform, dichlorobenzene).

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver ion (Ag/Ag⁺) pseudo-reference electrode.

  • Counter Electrode: Platinum wire or foil.

  • Working Electrode: The organic semiconductor-coated ITO substrate.

2. Preparation of the Working Electrode:

  • Solution Preparation: Prepare a dilute solution (e.g., 1-5 mg/mL) of this compound in the chosen solvent. Gentle heating or sonication may be required to aid dissolution.

  • Thin Film Deposition: Deposit a thin film of the organic semiconductor onto the pre-cleaned ITO substrate using a technique such as spin-coating or drop-casting.

  • Annealing: Anneal the film at a temperature below the material's decomposition point (e.g., 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon) to remove residual solvent and improve film morphology.

3. Electrochemical Measurement:

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared thin film as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The electrodes should be immersed in the electrolyte solution.

  • De-aeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry:

    • Perform an initial cyclic voltammogram to determine the oxidation and reduction potentials of the material. Scan over a potential range that encompasses these redox events.

    • To assess stability, perform multiple (e.g., 50-100) consecutive CV cycles over the potential range of the first redox couple.

    • Record the changes in the peak currents and potentials with each cycle. A stable material will exhibit minimal changes in its CV profile over repeated cycles.

Interpreting the Results: Hallmarks of Electrochemical Stability

The data obtained from multi-cycle CV experiments provide a direct measure of a material's electrochemical stability.

G cluster_stable Stable Material cluster_unstable Unstable Material start Multi-Cycle CV Data stable_peaks Consistent Peak Potentials Minimal Decay in Peak Current start->stable_peaks Indicates Robustness unstable_peaks Shifting Peak Potentials Significant Decrease in Peak Current Appearance of New Redox Peaks start->unstable_peaks Indicates Degradation

Caption: Interpreting cyclic voltammetry data for electrochemical stability assessment.

A material with high electrochemical stability will show:

  • Consistent Peak Potentials: The positions of the oxidation and reduction peaks should not shift significantly over many cycles.

  • Minimal Decay in Peak Current: The magnitude of the peak currents should remain relatively constant, indicating that the amount of electroactive material is not diminishing.

Conversely, signs of electrochemical instability include:

  • Shifting Peak Potentials: A shift in the peak potentials can indicate a change in the chemical nature of the material.

  • Decreasing Peak Currents: A decrease in the peak currents suggests that the electroactive material is being consumed or degraded.

  • Appearance of New Redox Peaks: The emergence of new peaks in the voltammogram is a clear indication of the formation of degradation byproducts with different redox properties.

Degradation Pathways and the Importance of Molecular Design

The electrochemical degradation of organic semiconductors can occur through various mechanisms, including irreversible oxidation or reduction, dimerization, or reactions with solvent or electrolyte species.[5] The molecular structure of the semiconductor plays a crucial role in its susceptibility to these degradation pathways. The robust, fused-ring structure of the quinacridone core contributes to its inherent stability. The addition of electron-donating methyl groups in this compound can also influence its oxidation potential and, consequently, its stability.

Conclusion and Future Outlook

Validating the electrochemical stability of organic semiconductors is a non-negotiable step in the development of durable and reliable organic electronic devices. This compound, with its excellent thermal and photophysical properties, presents a promising platform for stable organic electronics. While direct and extensive electrochemical data for this specific molecule remains an area for further research, the analysis of its structural analogues and a systematic approach to its electrochemical characterization, as outlined in this guide, can provide the necessary insights for its effective implementation.

Future research should focus on systematic studies that correlate the molecular structure of quinacridone derivatives with their electrochemical stability, providing a clearer roadmap for the rational design of next-generation organic semiconductors with enhanced performance and longevity.

References

  • Royal Society of Chemistry. (2014). Quinacridone-based π-conjugated electronic materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinacridone. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. Retrieved from [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical degradation mechanisms of organic semiconductor devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 2,9-Dimethylquinacridone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,9-Dimethylquinacridone (CAS No. 980-26-7), a widely used high-performance organic pigment also known as Pigment Red 122. While generally classified as a non-hazardous substance, its potential for long-term aquatic harm necessitates a careful and compliant disposal process.[1]

This document is designed to provide clear, actionable guidance that ensures the safety of laboratory personnel and the protection of our environment, moving beyond simple compliance to foster a culture of proactive safety.

Section 1: Hazard Assessment and Profile of this compound

Before outlining the disposal protocol, it is essential to understand the material's characteristics. This compound is a solid organic powder valued for its vibrant color and stability in applications like polymers, inks, and coatings.[2][3][4]

1.1. GHS Classification and Key Hazards:

  • Primary Classification: According to the majority of aggregated GHS data, this chemical does not meet the criteria for classification as a hazardous substance.[1]

  • Environmental Hazard: A key consideration is its potential environmental impact. Some classifications indicate it is "H412: Harmful to aquatic life with long lasting effects."[1] This is the primary driver for requiring controlled disposal rather than allowing it to enter sewer systems or general waste streams.

  • Toxicological Profile: Acute toxicity studies show low hazard levels for oral, dermal, and inhalation routes, suggesting minimal immediate risk to personnel when handled with standard laboratory precautions.[5]

1.2. Causality of Disposal Requirements:

The procedural steps outlined below are directly informed by this hazard profile. The main objective is to prevent the release of this persistent organic compound into the environment, where it could pose a long-term risk to aquatic ecosystems. The secondary objective is to adhere to universal best practices for chemical waste management to ensure workplace safety and regulatory compliance.

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE protocols is the foundation of laboratory safety. While this compound has low acute toxicity, the powdered form presents a risk of inhalation and potential for contamination of work surfaces.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from airborne dust particles.
Hand Protection Nitrile gloves.Prevents skin contact and cross-contamination. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask may be used if creating dust.While not acutely toxic via inhalation, minimizing particulate exposure is a standard principle of good laboratory practice. Work in a well-ventilated area or a fume hood if handling large quantities.
Section 3: Step-by-Step Disposal Protocol

This protocol applies to unused or waste this compound powder, as well as materials lightly contaminated with it (e.g., weighing papers, gloves, and wipers).

Step 1: Waste Characterization and Segregation

  • Action: Designate this compound waste as "non-hazardous solid chemical waste" or in accordance with your institution's specific waste stream for organic pigments. It is crucial to segregate this waste from other chemical waste streams.

  • Causality: Proper characterization is the first step in compliant hazardous waste management, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[6] Segregation prevents unintended chemical reactions and ensures the waste is sent to the appropriate disposal facility.[6][7] Do not mix with solvents, corrosive materials, or reactive chemicals.

Step 2: Container Selection and Labeling

  • Action:

    • Select a sealable, durable container compatible with a solid powder. A wide-mouth high-density polyethylene (HDPE) bottle or a securely lined cardboard drum is suitable.

    • The container must be clean and free of any other chemical residue.

    • Affix a "Hazardous Waste" label (or your institution's equivalent for chemical waste) to the container before adding any waste.[8]

    • On the label, clearly write the full chemical name: "This compound " and its CAS No. 980-26-7 . List all constituents, including contaminated debris.

  • Causality: Federal and local regulations require that waste containers are properly labeled from the moment waste is first added.[8][9] This ensures clear identification for all personnel and for the ultimate disposal facility, preventing mismanagement. The container must be kept closed except when adding waste.[7]

Step 3: Waste Accumulation

  • Action:

    • Place all waste this compound powder and grossly contaminated items (e.g., weighing boats, contaminated paper towels) directly into the labeled waste container.

    • For lightly contaminated items like gloves and wipers, place them in a sealed plastic bag before adding them to the main waste container to minimize dust.

    • Ensure the container lid is securely fastened after each addition.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main accumulation area.[10]

  • Causality: Consolidating all waste into a single, properly managed container streamlines the disposal process and minimizes the risk of spills or exposure. Keeping the container sealed prevents the release of dust.

Step 4: Disposal of Empty Product Containers

  • Action:

    • Remove as much residual powder as possible by tapping the container into the designated waste container.

    • Rinse the empty container three times with a small amount of water or a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste.

    • Once triple-rinsed, deface the original product label.

    • The cleaned, defaced container can typically be disposed of in the normal trash or recycling, per institutional policy.[11]

  • Causality: This "triple-rinse" procedure is a standard practice to decontaminate empty chemical containers, ensuring they no longer contain hazardous residue before being discarded as non-hazardous waste.[11]

Step 5: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or your contracted hazardous waste disposal company to arrange for pickup of the full waste container.

  • Causality: Final disposal must be conducted by a licensed and regulated waste management provider.[6] These companies ensure that the waste is transported and disposed of in a manner that complies with all federal, state, and local regulations, typically through incineration at a permitted facility or placement in a secure chemical landfill.[12]

Section 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent dispersal and exposure.

  • Isolate the Area: Cordon off the spill area to prevent foot traffic from spreading the powder.

  • Don PPE: At a minimum, wear gloves, safety glasses, and a lab coat.

  • Clean-Up:

    • DO NOT use a dry brush or compressed air, as this will aerosolize the fine powder.

    • Gently cover the spill with damp paper towels to wet the powder and prevent it from becoming airborne.

    • Carefully wipe up the wetted material, working from the outside of the spill inward.

    • Place all contaminated towels and cleaning materials into the designated this compound waste container.

  • Decontaminate: Wipe the spill surface with a damp cloth or towel, and dispose of it as waste. Wash hands thoroughly after the cleanup is complete.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_accum Accumulation cluster_final Final Disposition start Waste Generation (Unused Product, Contaminated Items) char Step 1: Characterize Waste (Non-Hazardous Solid Organic) start->char container Step 2: Select & Label Container (HDPE, 'Hazardous Waste' Label, Chemical Name & CAS) char->container accum Step 3: Accumulate Waste in Closed Container container->accum spill Spill Occurs accum->spill ehs Step 5: Contact EHS for Pickup accum->ehs spill_proc Follow Emergency Spill Procedure spill->spill_proc Yes spill->ehs No spill_proc->accum disposal Final Disposal (Licensed Waste Vendor: Incineration or Landfill) ehs->disposal

Caption: Workflow for this compound Disposal.

References

  • The Radiant World of Quinacridone Pigments: Unveiling N
  • Quinacridone Pigments: The Vibrant Secret Behind Stunning Colors. Wallpics.
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Navigating the Nuances of Safety: A Comprehensive Guide to Personal Protective Equipment for 2,9-Dimethylquinacridone

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized compounds like 2,9-Dimethylquinacridone, a high-performance organic pigment, a thorough understanding of its properties and the requisite safety protocols is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes.

Deconstructing the Hazard Profile of this compound

Understanding the "why" behind each safety recommendation is a cornerstone of a robust safety culture. While some safety data sheets (SDS) may classify this compound as not hazardous, others indicate that it can cause skin, eye, and respiratory irritation[1]. This discrepancy necessitates a conservative approach, treating the compound with a degree of caution appropriate for a fine particulate with potential irritant properties. The primary routes of exposure and associated risks are:

  • Inhalation: As a fine powder, this compound can easily become airborne, posing a risk of respiratory tract irritation[1].

  • Dermal Contact: Direct skin contact may lead to irritation[1].

  • Ocular Contact: The particulate nature of the compound can cause mechanical irritation to the eyes, and some data suggests it may be an eye irritant[1][2].

Given these potential hazards, a multi-faceted PPE strategy is essential to create a reliable barrier against exposure.

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all prescription but rather a dynamic process based on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended PPERationale
Weighing and Aliquoting Powder - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles (ANSI Z87.1, D3/D5 rated)- N95 or P100 RespiratorHigh risk of generating airborne dust. Goggles with a D3/D5 rating protect against droplets, splashes, and fine dust[3]. An N95 respirator is the minimum for filtering non-oil-based particulates, while a P100 offers higher filtration efficiency[4][5][6].
Preparing Solutions/Dispersions - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields (ANSI Z87.1)Lower risk of aerosolization once the powder is wetted. Safety glasses provide adequate protection against splashes.
Handling Solutions and Transfers - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields (ANSI Z87.1)Minimal risk of aerosolization. Standard laboratory PPE is sufficient.
Cleaning Spills of Powder - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles (ANSI Z87.1, D3/D5 rated)- N95 or P100 RespiratorHigh potential for dust generation during cleanup. Double-gloving provides an extra layer of protection.
A Deeper Dive into Your Protective Gear:
  • Hand Protection: Disposable nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals and a clear indication of tearing[7][8]. Always inspect gloves for any defects before use and change them immediately if they become contaminated.

  • Eye and Face Protection: For handling the powdered form, safety goggles that conform to the ANSI Z87.1 standard and are rated D3 for splash/droplet protection and D5 for fine dust protection are crucial[3][9][10][11]. When working with solutions, safety glasses with side shields meeting the ANSI Z87.1 standard provide adequate protection[11][12].

  • Respiratory Protection: The fine particulate nature of this compound necessitates respiratory protection when handling the powder. A NIOSH-approved N95 respirator is the minimum requirement for filtering out airborne particles[4][5][6]. For procedures with a higher risk of aerosolization or for individuals with respiratory sensitivities, a P100 respirator, which has a higher filtration efficiency, is recommended[4][5][6]. It is imperative that all users of tight-fitting respirators undergo a formal fit-testing procedure to ensure a proper seal.

  • Protective Clothing: A standard laboratory coat should be worn at all times to protect street clothing and skin from contamination.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a standardized protocol for donning, doffing, and working with PPE is critical to its effectiveness.

Experimental Workflow: Handling this compound Powder
  • Preparation:

    • Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated enclosure.

    • Ensure all necessary PPE is readily available and has been inspected for integrity.

  • Donning PPE (in the following order):

    • Laboratory Coat

    • N95 or P100 Respirator

    • Safety Goggles

    • Nitrile Gloves (pull cuffs over the sleeves of the lab coat)

  • Handling the Compound:

    • Carefully open the container to minimize the generation of dust.

    • Use a spatula or other appropriate tool to weigh and transfer the powder.

    • Work slowly and deliberately to avoid creating airborne particles.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean any minor spills immediately with a damp cloth (see spill cleanup protocol below).

  • Doffing PPE (in the following order to prevent cross-contamination):

    • Gloves

    • Safety Goggles

    • Laboratory Coat (fold inward to contain any contamination)

    • Respirator (handle by the straps)

  • Hygiene:

    • Wash hands thoroughly with soap and water after removing all PPE.

Contingency Planning: Spill and Disposal Management

A comprehensive safety plan includes clear directives for managing unexpected events and the proper disposal of waste materials.

Spill Cleanup Protocol
  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if there is significant airborne dust.

  • Don appropriate PPE as outlined for handling the powder, including respiratory protection.

  • Cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Carefully scoop the material into a sealable plastic bag or container.

  • Clean the area with soap and water.

  • Label the waste container clearly as "this compound Waste" and include the date.

  • Dispose of all contaminated materials (including PPE) as chemical waste.

Disposal Plan

While quinacridone pigments are generally not classified as hazardous waste, they should not be disposed of in the regular trash or down the drain[13].

  • Segregate Waste: Collect all solid waste contaminated with this compound, including used PPE, weighing papers, and spill cleanup materials, in a dedicated and clearly labeled, sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for guidance on proper disposal procedures in accordance with local, state, and federal regulations.

Visualizing the Path to Safety

To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical workflow based on the physical form of the this compound being handled.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound form What is the physical form? start->form powder Powder form->powder Powder solution Solution / Dispersion form->solution Liquid ppe_powder Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles (ANSI Z87.1, D3/D5) - N95 or P100 Respirator powder->ppe_powder ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields (ANSI Z87.1) solution->ppe_solution end Proceed with Caution ppe_powder->end ppe_solution->end

Caption: Decision tree for selecting appropriate PPE.

By integrating these evidence-based protocols and expert insights into your daily laboratory operations, you can confidently handle this compound, ensuring a safe and productive research environment.

References

  • TestResources. (n.d.). ANSI Z87.1 Testing Standard for Safety Eyewear. Retrieved from [Link]

  • Creative Safety Supply. (2018, January 26). ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses]. Retrieved from [Link]

  • The ANSI Blog. (2022, November 22). ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. Retrieved from [Link]

  • Industrial Safety & Hygiene News. (2024, January 2). ANSI/ISEA Z87.1-2020 - Standard for Safety Glasses: Eye & Face Protection. Retrieved from [Link]

  • Natural Pigments. (2013, June 2). Safe Handling of Pigments. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, August 20). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • UC Berkeley EH&S. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 3). Guide for Industrial Waste Management. Retrieved from [Link]

  • KenBay. (2022, October 24). Understanding the EPA Guide for Industrial Waste Management. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH_PocketGuide_Chemical.... Retrieved from [Link]

  • Northwestern University. (n.d.). Respirator Selection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • National Institutes of Health. (2016, February). Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. Retrieved from [Link]

  • Charles River. (n.d.). Skin irritation & corrosion studies for nonclinical research. Retrieved from [Link]

  • PubMed. (2017, February). Cosmetics Europe Compilation of Historical Serious Eye damage/eye Irritation in Vivo Data Analysed by Drivers of Classification to Support the Selection of Chemicals for Development and Evaluation of Alternative methods/strategies: The Draize Eye Test Reference Database (DRD). Retrieved from [Link]

  • Charles River. (n.d.). Skin Irritation, Corrosion, and Sensitization Testing. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.